16alpha,17alpha-Epoxypregnenolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVIXFCYKBWZPJ-XXHSLLPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
974-23-2 | |
| Record name | 16α,17α-Epoxypregnenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=974-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000974232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 16α,17α-Epoxypregnenolone
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of 16α,17α-Epoxypregnenolone and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, immunology, and steroid chemistry.
Introduction: A Steroidal Scaffold with Therapeutic Potential
16α,17α-Epoxypregnenolone is a synthetic epoxy steroid derived from pregnenolone.[1] Structurally, it is characterized by a pregnane skeleton with an epoxide ring at the 16α and 17α positions.[1][2] This unique structural feature confers distinct biological properties that differentiate it from other neurosteroids. While it serves as a crucial intermediate in the synthesis of various steroidal drugs, including cortisone acetate and progesterone caproate, recent research has illuminated its intrinsic therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities.[1][3] This guide will dissect the known mechanisms of action, propose experimental frameworks for further elucidation, and provide insights into its potential as a novel therapeutic agent.
Part 1: The Core Mechanism - Attenuation of Inflammatory Signaling Cascades
The primary mechanism of action identified for derivatives of 16α,17α-Epoxypregnenolone, such as 16α,17α-epoxypregnenolone-20-oxime (EPREGO), revolves around the potent inhibition of key inflammatory pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] This pathway is a critical regulator of cellular responses to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria.
Inhibition of MAPK Signaling
In inflammatory contexts, such as those modeled by LPS stimulation of immune cells like macrophages (RAW264.7) and microglia (BV-2), EPREGO has been demonstrated to significantly downregulate the phosphorylation of several key MAPK members:
-
Extracellular signal-regulated kinases 1/2 (ERK1/2): Crucial for cell proliferation, differentiation, and survival, but also implicated in the inflammatory response.
-
c-Jun N-terminal kinase (JNK): A key mediator of stress responses and apoptosis, and a significant contributor to the production of pro-inflammatory cytokines.[5]
-
p38 MAPK: Strongly activated by stress and inflammatory cytokines, playing a pivotal role in the expression of inflammatory mediators.[4]
By inhibiting the phosphorylation of these kinases, EPREGO effectively dampens the downstream signaling cascade that leads to the production of pro-inflammatory molecules.[4]
Suppression of Pro-inflammatory Mediators
The inhibitory effect on the MAPK pathway translates into a marked reduction in the synthesis and release of critical pro-inflammatory mediators:
-
Nitric Oxide (NO): EPREGO has been shown to inhibit the production of NO and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS), in both LPS-stimulated RAW264.7 and BV-2 cells.[5][6] Overproduction of NO is a hallmark of neuroinflammation and can lead to oxidative stress and neuronal damage.
-
Interleukin-6 (IL-6): The production of this pro-inflammatory cytokine is significantly reduced by EPREGO in a dose- and time-dependent manner in LPS-treated macrophages.[6]
-
Reactive Oxygen Species (ROS): EPREGO also suppresses the generation of cellular ROS, further mitigating oxidative stress associated with inflammation.[6]
Interestingly, in one study, EPREGO did not affect the production of tumor necrosis factor-alpha (TNF-α), suggesting a degree of selectivity in its anti-inflammatory action.[6]
Signaling Pathway Diagram
Caption: Inhibition of the MAPK signaling pathway by EPREGO.
Part 2: Neuroprotective Mechanisms - A Consequence of Anti-Inflammatory Action
The neuroprotective effects of 16α,17α-Epoxypregnenolone derivatives are intrinsically linked to their anti-inflammatory properties, particularly within the central nervous system. Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]
By inhibiting the activation of microglia and the subsequent production of neurotoxic inflammatory mediators like NO and ROS, 16α,17α-Epoxypregnenolone derivatives can help to preserve neuronal integrity and function.[5] The suppression of JNK phosphorylation is particularly relevant in this context, as the JNK pathway is heavily implicated in neuronal apoptosis.
Part 3: Experimental Protocols for Mechanistic Elucidation
To further dissect the mechanism of action of 16α,17α-Epoxypregnenolone, a series of targeted experiments are proposed.
Experiment 1: Receptor Binding Affinity Assay
Rationale: To determine if 16α,17α-Epoxypregnenolone directly interacts with known steroid receptors, such as the glucocorticoid receptor (GR), which is a common target for anti-inflammatory steroids.[7][8]
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells transiently transfected with a plasmid expressing the full-length human glucocorticoid receptor.
-
Radioligand Binding Assay:
-
Prepare cell lysates from transfected cells.
-
Incubate the lysates with a constant concentration of a radiolabeled GR agonist (e.g., [³H]-dexamethasone).
-
Add increasing concentrations of unlabeled 16α,17α-Epoxypregnenolone or a known GR agonist (dexamethasone) as a competitor.
-
After incubation, separate bound from free radioligand using a filter binding assay.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value for 16α,17α-Epoxypregnenolone and calculate its binding affinity (Ki) for the glucocorticoid receptor.
Experiment 2: NF-κB Translocation Assay
Rationale: While one study indicated that EPREGO does not affect IκB-α degradation, the NF-κB pathway is a critical regulator of inflammation.[5] This experiment will confirm and visualize the effect of 16α,17α-Epoxypregnenolone on NF-κB nuclear translocation.
Methodology:
-
Cell Culture and Treatment: Culture RAW264.7 macrophages on glass coverslips. Pre-treat the cells with varying concentrations of 16α,17α-Epoxypregnenolone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Experimental Workflow Diagram
Caption: Proposed experimental workflows for mechanistic studies.
Quantitative Data Summary
| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |
| BV-2 Microglia | LPS | EPREGO | Not specified | Inhibition of NO production and iNOS expression | [5] |
| BV-2 Microglia | LPS | EPREGO | Not specified | Inhibition of JNK phosphorylation | [5] |
| RAW264.7 Macrophages | LPS | EPREGO | Dose-dependent | Reduction of NO and IL-6 production | [6] |
| RAW264.7 Macrophages | LPS | EPREGO | 10 µg/ml | Downregulation of ERK, JNK, and p38 phosphorylation | [4] |
| RAW264.7 Macrophages | LPS | EPREGO | Dose-dependent | Suppression of cellular ROS production and phagocytosis | [6] |
Conclusion and Future Directions
16α,17α-Epoxypregnenolone and its derivatives represent a promising class of anti-inflammatory and neuroprotective agents. The core mechanism of action appears to be the targeted inhibition of the MAPK signaling pathway, leading to a downstream reduction in pro-inflammatory mediators. While the direct molecular target of 16α,17α-Epoxypregnenolone remains to be definitively identified, the experimental frameworks proposed in this guide offer a clear path toward elucidating this crucial aspect of its pharmacology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the therapeutic index and target specificity of 16α,17α-Epoxypregnenolone derivatives.
-
In vivo efficacy studies: To validate the anti-inflammatory and neuroprotective effects in animal models of relevant human diseases.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.
Through a continued and rigorous scientific investigation, 16α,17α-Epoxypregnenolone and its analogs may pave the way for novel therapeutic strategies for a range of inflammatory and neurodegenerative disorders.
References
- Sun, H. N., Jin, M. H., Han, B., Feng, L., Han, Y. H., Shen, G. N., Yu, Y. Z., Jin, C. H., Lian, Z. X., Lee, D. S., Kim, S. U., Ge, W. Z., & Cui, Y. D. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & Pharmaceutical Bulletin, 37(7), 1096–1102. [Link]
- Li, Y., Jin, M. H., Piao, J., Li, G., Piao, Y., & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells.
- Kozłowska, E., Dymarska, M., & Świzdor, A. (2020). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Li, Y., Jin, M. H., Piao, J., Li, G., Piao, Y., & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 4742–4748. [Link]
- Perales, A., Pérez-Garrido, S., & Estévez-Braun, A. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Akhtar, N., Singh, D., & Yusuf, M. (2019). Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases. ACS Chemical Neuroscience, 10(4), 1993–2006. [Link]
- Kremers, P. (1976). New assay for pregnenolone and progesterone 17alpha- hydroxylase based on the specific substitution of a tritium situated on carbon 17. European Journal of Biochemistry, 61(2), 481–486. [Link]
- Weisz-Carrington, P., & Pardo, R. J. (1985). 16 beta-Methyl-17 alpha,21-diesterified glucocorticoids as partial agonists of glucocorticoid in rat endotoxin-induced inflammation. Agents and Actions, 16(5), 361–366. [Link]
- Brinks, V., van der Heide, D., van den Bor, J., van der Wijk, A., Koster, M., & van Meurs, M. (2022). The glucocorticoid receptor is affected by its target ZBTB16 in a dissociated manner. Journal of Molecular Endocrinology, 68(4), 167–179. [Link]
- Kino, T. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc. [Link]
- Weikum, E. R., Knuesel, M. T., Ortlund, E. A., & Yamamoto, K. R. (2017). Glucocorticoid receptor control of transcription: precision and plasticity via allostery. Nature Reviews Molecular Cell Biology, 18(3), 159–174. [Link]
- Walsh, L. R., & St-Arnaud, R. (2018). Dexamethasone downregulates expression of several genes encoding orphan nuclear receptors that are important to steroidogenesis in stallion testes. Journal of Steroid Biochemistry and Molecular Biology, 184, 107–113. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glucocorticoid receptor is affected by its target ZBTB16 in a dissociated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Role and Therapeutic Potential of 16α,17α-Epoxypregnenolone and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the steroidal compound 16α,17α-epoxypregnenolone, focusing on its role as a key synthetic intermediate and the significant anti-inflammatory properties of its derivatives, particularly 16α,17α-epoxypregnenolone-20-oxime (EPREGO). We delve into the synthesis, metabolism, and the molecular mechanisms underlying the biological activity of EPREGO, with a specific focus on its effects on neuroinflammation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.
Introduction: The Significance of the 16α,17α-Epoxypregnenolone Scaffold
16α,17α-Epoxypregnenolone is a C21 steroid characterized by a 3β-hydroxy group, a double bond at the C5-C6 position, and a distinctive α-epoxide ring at the C16-C17 position. Its chemical formula is C₂₁H₃₀O₃.[1] While the direct biological activities of 16α,17α-epoxypregnenolone are not extensively documented, its primary significance lies in its role as a crucial intermediate in the synthesis of a wide array of steroidal drugs, including corticosteroids like cortisone acetate and hydrocortisone.[1] The unique structural features of the 16α,17α-epoxypregnenolone scaffold, particularly the epoxide ring, offer a versatile platform for chemical modifications, leading to the generation of novel derivatives with potent biological activities.
This guide will focus on a particularly promising derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), which has demonstrated significant anti-inflammatory and neuroprotective potential. By exploring the synthesis, mechanism of action, and methods for studying EPREGO, we aim to provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this class of compounds.
Synthesis and Metabolism
Synthesis of 16α,17α-Epoxypregnenolone
The synthesis of 16α,17α-epoxypregnenolone typically starts from readily available steroid precursors such as diosgenin or 16-dehydropregnenolone acetate.[2] The formation of the characteristic 16α,17α-epoxide ring is a key step in the synthetic pathway.
Synthesis of 16α,17α-Epoxypregnenolone-20-oxime (EPREGO)
The conversion of the 20-keto group of 16α,17α-epoxypregnenolone to an oxime is a critical step in generating the biologically active derivative, EPREGO. This is typically achieved through a condensation reaction with hydroxylamine.
Experimental Protocol: Synthesis of 16α,17α-Epoxypregnenolone-20-oxime
This protocol is a general guideline for the synthesis of steroidal oximes from their corresponding ketones using hydroxylamine hydrochloride. Optimization may be required for specific substrates.
Materials:
-
16α,17α-Epoxypregnenolone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Methanol or another appropriate solvent
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve 16α,17α-epoxypregnenolone in methanol in a round-bottom flask.
-
Addition of Reagents: Add an excess of hydroxylamine hydrochloride and potassium carbonate to the solution. The base is added to liberate the free hydroxylamine from its salt.[2][3]
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure of the purified 16α,17α-epoxypregnenolone-20-oxime should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Metabolism
The metabolism of 16α,17α-epoxypregnenolone can be mediated by microbial systems. For instance, the filamentous fungus Penicillium lanosocoeruleum is capable of hydroxylating 16α,17α-epoxyprogesterone, a related compound, at the 6β and 11α positions. This suggests that cytochrome P450 enzymes play a role in the biotransformation of this steroid. In silico analysis of these microbial metabolites has indicated potential for high biological activity, including androgen antagonist properties.[4]
Biological Role of 16α,17α-Epoxypregnenolone Derivatives: Anti-inflammatory Effects
The most well-documented biological activity of a 16α,17α-epoxypregnenolone derivative is the anti-inflammatory effect of 16α,17α-epoxypregnenolone-20-oxime (EPREGO). This compound has shown significant promise in mitigating inflammatory responses, particularly in the context of neuroinflammation.
Inhibition of Pro-inflammatory Mediators in Microglia and Macrophages
Microglia are the resident immune cells of the central nervous system (CNS) and play a pivotal role in neuroinflammatory processes. When activated by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like interleukin-6 (IL-6). Overproduction of these mediators can lead to neuronal damage and contribute to the pathology of neurodegenerative diseases.
EPREGO has been shown to effectively inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, in LPS-stimulated BV-2 microglial cells.[5] This inhibitory effect is dose-dependent. Furthermore, EPREGO has been observed to suppress the production of IL-6 in LPS-treated RAW264.7 macrophage cells, while not affecting the production of tumor necrosis factor-alpha (TNF-α).[4]
Mechanism of Action: Targeting the JNK Signaling Pathway
The anti-inflammatory effects of EPREGO are mediated through the modulation of specific intracellular signaling pathways. A key target of EPREGO is the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses and inflammatory stimuli, including LPS.[6][7]
In LPS-stimulated microglial cells, EPREGO has been shown to inhibit the phosphorylation of JNK, thereby preventing its activation.[5] This inhibition of JNK phosphorylation is a crucial event in the downstream suppression of pro-inflammatory gene expression, including iNOS. The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on microglia leads to the activation of downstream kinases, which in turn activate transcription factors like NF-κB and AP-1, driving the expression of inflammatory mediators.[8][9] By inhibiting JNK activation, EPREGO effectively dampens this inflammatory cascade.
Experimental Protocols for Studying Anti-inflammatory Effects
This section provides detailed protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like EPREGO in a cell-based model of neuroinflammation.
Cell Culture and Treatment
The murine microglial cell line, BV-2, is a commonly used and well-characterized model for studying neuroinflammation.
Protocol:
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., EPREGO) for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO.
Protocol:
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Solution A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water. Mix equal volumes of Solution A and Solution B immediately before use.[3]
-
-
Reaction: In a 96-well plate, mix equal volumes of the collected cell supernatant and the freshly prepared Griess reagent.[3]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[3]
Western Blot Analysis for iNOS and Phosphorylated JNK (p-JNK)
Western blotting is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and p-JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative protein expression levels, normalized to the loading control.[4][10]
Quantification of 16α,17α-Epoxypregnenolone and its Derivatives in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in complex biological matrices such as plasma, serum, and tissue homogenates.
Workflow: LC-MS/MS Quantification
Key Considerations for Method Development:
-
Sample Preparation: Efficient extraction of the analytes from the biological matrix is crucial. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a specific sorbent.[11][12]
-
Derivatization: For compounds that do not ionize well, derivatization can enhance sensitivity. For example, the formation of oxime derivatives with hydroxylamine can improve the ionization efficiency of steroids with keto groups in electrospray ionization (ESI).[13]
-
Chromatographic Separation: A C18 or other suitable reversed-phase column is typically used to separate the analytes from interfering matrix components. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate is commonly employed.[14]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions (Q1/Q3) for each analyte and its stable isotope-labeled internal standard are monitored.
Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Q1/Q3 Transitions | Analyte-specific (requires optimization) |
| Collision Energy | Analyte-specific (requires optimization) |
| LC Column | C18, Phenyl-Hexyl, or similar |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
Future Directions and Therapeutic Potential
The demonstrated anti-inflammatory and neuroprotective effects of 16α,17α-epoxypregnenolone-20-oxime (EPREGO) highlight the therapeutic potential of this class of compounds for a range of disorders characterized by inflammation, particularly neuroinflammation. Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic effects of EPREGO in animal models of neuroinflammatory and neurodegenerative diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of EPREGO to optimize dosing and delivery.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening additional derivatives of 16α,17α-epoxypregnenolone to identify compounds with improved potency, selectivity, and drug-like properties.
-
Exploration of other biological targets: Investigating whether 16α,17α-epoxypregnenolone and its derivatives interact with other receptors or signaling pathways beyond the JNK pathway.
Conclusion
16α,17α-Epoxypregnenolone serves as a valuable scaffold for the development of novel therapeutic agents. Its derivative, 16α,17α-epoxypregnenolone-20-oxime, has emerged as a potent anti-inflammatory compound with significant potential for the treatment of neuroinflammatory conditions. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.
References
- LPS activates JNK, p38 MAPK, JAK-STAT and NF-κB in microglia. BV2 cells... | Download Scientific Diagram. (n.d.).
- Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells. (2011). Journal of Neuroimmunology, 234(1-2), 69-78.
- Sun, H. N., Jin, M. H., Han, B., Feng, L., Han, Y. H., Shen, G. N., ... & Cui, Y. D. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & Pharmaceutical Bulletin, 37(7), 1096-1102.
- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. (2020). Clinica Chimica Acta, 502, 195-202.
- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (2021). Molecules, 26(11), 3254.
- Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways. (2020). BMC Complementary Medicine and Therapies, 20(1), 1-15.
- High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. (n.d.). Thermo Fisher Scientific.
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. (2016). Molecular Medicine Reports, 13(6), 4927-4933.
- Western blot assay showed the phosphorylation of JNK, p38 and NF-ĸB p65... | Download Scientific Diagram. (n.d.).
- Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia. (2016). International Journal of Molecular Sciences, 17(5), 743.
- LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (2017). Metabolites, 7(4), 53.
- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. (2020). Clinica Chimica Acta, 502, 195-202.
- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (2011). Bulletin of the Korean Chemical Society, 32(10), 3684-3688.
- LPS activates JNK and p38 MAPK in microglia. (A) Western blot analysis... | Download Scientific Diagram. (n.d.).
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). Journal of Lipid Research, 60(1), 183-191.
- LC MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Phenomenex.
- Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2016). Cellular and Molecular Neurobiology, 36(6), 945-954.
- The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). Molecules, 28(21), 7309.
- LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. (2024). protocols.io.
- 974-23-2, 16α,17α-Epoxypregnenolone Formula - ECHEMI. (n.d.). ECHEMI.
- An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma | Request PDF. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 12. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
16alpha,17alpha-Epoxypregnenolone as a neurosteroid precursor.
An In-Depth Technical Guide to 16α,17α-Epoxypregnenolone as a Neurosteroid Precursor
Authored by: A Senior Application Scientist
Foreword: Unveiling a Key Intermediate in Neurosteroidogenesis
The field of neurosteroid research has illuminated the profound impact of endogenously synthesized steroids on the central nervous system (CNS). These molecules are not mere metabolites of peripheral hormones but are critical local modulators of neuronal excitability, synaptic plasticity, inflammation, and cellular survival. Within the intricate web of neurosteroidogenic pathways, 16α,17α-Epoxypregnenolone emerges as a pivotal precursor, a branching point from which a cascade of potent neuroactive metabolites arises. This guide provides a comprehensive technical overview of 16α,17α-Epoxypregnenolone, designed for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, metabolic fate, mechanisms of action, validated experimental protocols, and burgeoning therapeutic potential, offering a holistic perspective grounded in rigorous scientific evidence.
Section 1: The Neurosteroid Landscape and the Place of 16α,17α-Epoxypregnenolone
Neurosteroids are synthesized de novo in the brain, primarily within glial cells and certain neurons, from cholesterol or other circulating steroid precursors.[1][2][3] Their actions are often rapid and non-genomic, mediated through direct interactions with membrane-bound neurotransmitter receptors, distinguishing them from classical steroid hormones that primarily act on nuclear receptors to regulate gene expression.[1][2] Key neurosteroids like allopregnanolone and pregnenolone sulfate are potent allosteric modulators of GABA-A and NMDA receptors, respectively, thereby fine-tuning the brain's excitatory-inhibitory balance.[1][2][4]
16α,17α-Epoxypregnenolone (3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one) is a C21 steroid characterized by an epoxide ring at the C16-C17 position.[5] Its significance lies in its position as a key intermediate. The epoxide moiety makes it a versatile substrate for various enzymatic transformations, leading to the formation of a diverse array of downstream neuroactive steroids. Its synthesis and metabolism are thus critical control points in the overall neurosteroidogenic cascade.
Section 2: Biosynthesis and Metabolic Pathways
The formation and transformation of 16α,17α-Epoxypregnenolone involve a series of enzymatic steps. While it can be a product of specific cytochrome P450 activities, it is also a key intermediate in various synthetic and biotransformation processes.
Biosynthesis
The direct endogenous synthesis pathway in the brain is an area of active research. However, its formation from pregnenolone is well-established. The enzyme cytochrome P450 17A1 (CYP17A1) is known to possess 17α-hydroxylase activity and, in some species, 16α-hydroxylase activity.[6][7] The formation of the 16α,17α-epoxy ring is a critical step. This can be achieved synthetically from precursors like 16-dehydropregnenolone. In biotechnological approaches, microorganisms such as Burkholderia cepacia have been used to transform steroid precursors, highlighting the potential for enzymatic synthesis of epoxypregnenolone derivatives.[8]
Metabolic Fate
Once formed, 16α,17α-Epoxypregnenolone is a substrate for further metabolism. Microbial biotransformation studies, for instance, show that fungi like Penicillium lanosocoeruleum can hydroxylate it to form mono- and dihydroxy derivatives.[9] A crucial metabolic route involves the opening of the epoxide ring, which can lead to the formation of 16α- and 17α-hydroxy steroids, precursors to potent neurosteroids. For example, the opening of the epoxide and subsequent reduction can ultimately lead to the pathway for allopregnanolone, a powerful positive allosteric modulator of the GABA-A receptor.[2][3]
Caption: Inhibition of neuroinflammatory signaling by a derivative.
Section 4: Experimental Methodologies
Advancing research in this area requires robust and reproducible experimental protocols. Below are methodologies for the synthesis and analysis of 16α,17α-Epoxypregnenolone.
Chemical Synthesis of 16α,17α-Epoxyprogesterone
This protocol is adapted from established patent literature for the synthesis of the related compound 16α,17α-epoxyprogesterone, a key intermediate for many steroid drugs. [10][11]The core principle involves the selective epoxidation of a 16-ene precursor.
Workflow Diagram
Sources
- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous neurosteroids pregnanolone and pregnanolone sulfate potentiate presynaptic glutamate release through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mutations in porcine CYB5A and CYP17A1 on the metabolism of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 11. CN102286062A - Synthesis method of 16 alpha,17 alpha-epoxy-4-pregnene-3,20-dione - Google Patents [patents.google.com]
Foreword: The Strategic Importance of 16α,17α-Epoxypregnenolone
An In-Depth Technical Guide to the Structure Elucidation of 16α,17α-Epoxypregnenolone
In the landscape of pharmaceutical synthesis, precision is paramount. The steroid 16α,17α-Epoxypregnenolone, with the empirical formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol , stands as a critical intermediate in the production of high-value corticosteroids such as cortisone acetate and hydrocortisone[1][2][3][4]. Its rigid, three-dimensional structure, featuring a key epoxide ring at the 16α and 17α positions, dictates the stereochemical outcomes of subsequent reactions. Therefore, unambiguous confirmation of its molecular architecture is not merely an academic exercise; it is a foundational requirement for ensuring the efficacy and safety of the resulting active pharmaceutical ingredients (APIs).
This guide delineates the multi-technique analytical workflow for the complete structure elucidation of 16α,17α-Epoxypregnenolone. We will move beyond a simple recitation of methods to explore the strategic rationale behind the sequence of analyses, demonstrating how each technique provides a unique and complementary piece of the structural puzzle, culminating in an unassailable confirmation of its identity and stereochemistry.
Chapter 1: The Integrated Elucidation Workflow
The structure elucidation of a complex molecule like a steroid is a process of systematic, orthogonal verification. No single technique is sufficient. Instead, we employ a battery of spectroscopic and analytical methods, where the results of each analysis corroborate and refine the data from the others. The logical flow of this process is critical for efficiency and accuracy.
Sources
chemical and physical properties of 16alpha,17alpha-Epoxypregnenolone.
An In-depth Technical Guide to 16α,17α-Epoxypregnenolone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 16α,17α-Epoxypregnenolone (CAS No. 974-23-2), a pivotal steroid intermediate in the pharmaceutical industry. The document delves into its core chemical and physical properties, spectroscopic signatures, synthesis pathways, and chemical reactivity. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind its structural features and synthetic choices. We will explore its role as a precursor to a wide array of corticosteroids and discuss the reactivity of its defining epoxide ring, which is central to its utility in medicinal chemistry.
Introduction and Molecular Structure
16α,17α-Epoxypregnenolone, systematically named (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one, is a C21 epoxy steroid and a derivative of pregnenolone.[1] Its structure is characterized by the foundational four-ring steroid nucleus (cyclopentanoperhydrophenanthrene), a hydroxyl group at the 3β-position, a double bond between carbons 5 and 6 (Δ5), a ketone at C-20, and the critical α-epoxide ring spanning the C-16 and C-17 positions.[1][2]
This epoxide is not merely a structural feature; it is a site of high chemical potential. Its stereochemistry (α-configuration, meaning it lies below the plane of the steroid ring) dictates the steric and electronic environment for subsequent chemical transformations. The title compound's acetate derivative has been analyzed via X-ray crystallography, confirming the 3β configuration and the 16α,17α orientation of the epoxy oxygen atom.[3] This specific arrangement is crucial for its role as a key intermediate in the synthesis of numerous high-value steroidal drugs, including cortisone acetate and hydrocortisone.[1][2][4]
Physicochemical Properties
The physical properties of 16α,17α-Epoxypregnenolone are characteristic of a moderately polar steroid molecule. It presents as a white to off-white crystalline solid under standard conditions.[2] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 974-23-2 | [1][5] |
| Molecular Formula | C₂₁H₃₀O₃ | [1][2] |
| Molecular Weight | 330.46 g/mol | [1][5] |
| Melting Point | 185-188 °C | [1][2] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Methanol | [2] |
| Storage Temperature | -20°C | [1][2][5] |
The limited solubility in polar protic solvents like methanol is typical for steroid backbones, though the hydroxyl and ketone functionalities provide some polarity. For a related compound, 16α,17α-epoxyprogesterone, solubility was found to increase in the order of methanol < ethanol < ethyl acetate < acetone < acetic acid < 1,4-dioxane, providing a useful reference for solvent selection in reaction and purification processes.[6]
Synthesis and Manufacturing
The industrial synthesis of 16α,17α-Epoxypregnenolone is a cornerstone of steroid drug manufacturing. Historically, and still relevantly, the primary starting material is diosgenin, a sapogenin extracted from yams. The conversion involves a multi-step process that capitalizes on classic steroid chemistry.
The general synthetic pathway can be summarized as follows:
-
Degradation of Diosgenin: The spiroketal side chain of diosgenin is opened to yield a 16-dehydropregnenolone acetate (PDA) intermediate.
-
Epoxidation: The key step involves the stereoselective epoxidation of the C16-C17 double bond in the PDA derivative. The choice of epoxidizing agent is critical for achieving the desired α-stereochemistry. Peroxy acids (e.g., m-CPBA) are common, but industrial processes may utilize reagents like hydrogen peroxide.[7] The presence of an allylic hydroxyl group can direct the stereoselectivity of this reaction.[4]
-
Hydrolysis/Further Modification: Subsequent steps involve the hydrolysis of the acetate group at C-3 to yield the final 3β-hydroxy product.
Caption: Generalized synthetic workflow from Diosgenin to 16α,17α-Epoxypregnenolone.
Chemical Reactivity and Mechanistic Insights
The chemical utility of 16α,17α-Epoxypregnenolone is dominated by the reactivity of the strained three-membered epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to the synthesis of corticosteroids.
Epoxide Ring-Opening
The most significant reaction is the nucleophilic opening of the epoxide, which typically occurs at the sterically less hindered C-16 position or via a pathway that establishes the crucial 17α-hydroxy group found in many glucocorticoids. This reaction is often catalyzed by acids or bases. For example, reaction with hydrobromic acid (HBr) can lead to the formation of a bromohydrin, a versatile intermediate for introducing the 17α-hydroxyl group and other functionalities.
Experimental Protocol: Acid-Catalyzed Epoxide Ring-Opening (Illustrative)
-
Objective: To synthesize a 16β-bromo-17α-hydroxypregnenolone derivative.
-
Methodology:
-
Dissolve 16α,17α-Epoxypregnenolone (1.0 eq) in a suitable solvent such as glacial acetic acid at 0°C. Rationale: Acetic acid serves as both a solvent and a proton source to activate the epoxide.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq). Rationale: HBr is the nucleophile (Br⁻) and catalyst (H⁺). Slow addition at low temperature controls the exothermic reaction.
-
Stir the reaction mixture at 0°C and monitor progress by Thin Layer Chromatography (TLC). Rationale: Monitoring ensures the reaction goes to completion without significant side-product formation.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water. Rationale: This precipitates the organic product and neutralizes excess acid.
-
Collect the precipitate by filtration, wash with water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water). Rationale: Recrystallization removes impurities to yield the pure bromohydrin.
-
Caption: Logical flow of the acid-catalyzed epoxide ring-opening mechanism.
Other Reactions
The molecule can also undergo reactions at its other functional groups. The 3β-hydroxyl can be oxidized to a ketone (forming 16α,17α-epoxyprogesterone) or esterified.[3] The C-20 ketone can be transformed into an oxime, a derivative which has been shown to possess anti-inflammatory properties.[8] Furthermore, the epoxide ring can participate in more complex cyclization reactions, as demonstrated by its reaction with hydroxylamine after condensation with DMF dimethyl acetal to form a fused pyridine N-oxide steroid.[9]
Spectroscopic and Analytical Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Key signals would include a singlet for the C-18 methyl group, a singlet for the C-19 methyl group, a singlet for the C-21 methyl protons of the acetyl group, a multiplet for the C-3 proton, and a multiplet for the vinylic proton at C-6. The proton at C-16, adjacent to the epoxide, would appear as a characteristic singlet or narrow doublet.[10]
-
¹³C NMR: Distinct signals would be present for the two quaternary carbons of the epoxide (C-16 and C-17), the carbonyl carbon at C-20, the olefinic carbons (C-5 and C-6), and the carbon bearing the hydroxyl group (C-3).
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for analysis.[11][12] The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would involve the loss of water (from the 3-OH group), the loss of the acetyl group at C-17, and fragmentation of the steroid rings.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by a strong absorption band for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), a sharp, strong band for the C=O stretch of the C-20 ketone (~1705 cm⁻¹), and a band for the C=C stretch of the alkene (~1665 cm⁻¹).[10]
-
Biological Activity and Applications
The primary application of 16α,17α-Epoxypregnenolone is not its intrinsic biological activity, but its role as a versatile synthetic intermediate.[1][2] The ability to controllably open the epoxide ring allows for the introduction of the 17α-hydroxyl and 16-methyl or 16-hydroxyl groups, which are common structural motifs in potent anti-inflammatory corticosteroids like dexamethasone and budesonide.[4][13]
However, research has shown that derivatives can exhibit interesting biological profiles. For instance, the 20-oxime derivative, 16α, 17α-epoxypregnenolone-20-oxime (EPREGO), has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophage cells.[8] This suggests that the epoxypregnenolone scaffold could be a starting point for developing novel therapeutic agents. Additionally, microbial biotransformations of related epoxy steroids can yield hydroxylated derivatives with potential pharmacological applications.[14]
Conclusion
16α,17α-Epoxypregnenolone is a molecule of significant industrial and chemical importance. Its value is derived from the precise stereochemical arrangement of its functional groups, particularly the reactive 16α,17α-epoxide. A thorough understanding of its physical properties, synthetic origins, and the nuanced reactivity of this epoxide ring is essential for any scientist or researcher working in the field of steroid chemistry and drug development. This guide has provided a foundational, yet in-depth, look into this critical compound, bridging fundamental principles with practical applications and setting the stage for future innovation.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101966, 16alpha,17alpha-Epoxyprogesterone.
- Komkov, A. V., Menchikov, L. G., Dmitrenok, A. S., Kolotyrkina, N. G., & Zavarzin, I. V. (2024). Unusual reaction of 16α,17α-epoxypregn-5-en-20-one derivative with hydroxylamine. Russian Chemical Bulletin, 73(2), 458–460.
- Panek, A., Wójcik, P., Świzdor, A., Szaleniec, M., & Janeczko, T. (2023). Biotransformation of Δ-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity.
- Jasinski, J., et al. (Date unavailable). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section E: Structure Reports Online.
- Google Patents (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Zhang, Y., et al. (2011). Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents.
- Google Patents (n.d.). CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone.
- Jo, M., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 4849–4855.
- Wudy, S. A., et al. (2001). Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 66(8), 619-624.
- LookChem (n.d.). 16BETA-METHYL-16ALPHA,17ALPHA-EPOXYPREGNENOLONE.
- Huy, L. D., et al. (2014). Approach to synthesis of prednisolone from 9α-hydroxy androstenedione. Vietnam Journal of Chemistry, 52(2), 143-147.
- Slavíková, B., et al. (2009). Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. Journal of Medicinal Chemistry, 52(7), 2118-2128.
- Gnabre, J., et al. (Date unavailable). Bioactive Steroids Bearing Oxirane Ring. Molecules.
- FooDB (2011). Showing Compound 16-alpha-Hydroxypregnenolone (FDB021942).
- Koren, L., et al. (2012).
- Thalén, A., & Brattsand, R. (1979). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular Pharmacology, 15(3), 720-731.
Sources
- 1. echemi.com [echemi.com]
- 2. 16,17-Epoxypregnenolone | 974-23-2 [chemicalbook.com]
- 3. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 5. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 13. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Significance of 16α,17α-Epoxypregnenolone
An In-Depth Technical Guide to the 16α,17α-Epoxypregnenolone Biosynthetic Pathway
16α,17α-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a C21 epoxy steroid that serves as a critical precursor in the pharmaceutical industry.[1][2] Its chemical structure (Empirical Formula: C₂₁H₃₀O₃, Molecular Weight: 330.46) features a reactive epoxide ring across the 16α and 17α positions of the pregnane skeleton.[1][3] This structural feature makes it an ideal starting material for the synthesis of a wide array of high-value corticosteroids, including prednisolone, dexamethasone, and other anti-inflammatory agents.[4]
The "biosynthetic pathway" of 16α,17α-Epoxypregnenolone is multifaceted. It is not a major endpoint in human steroidogenesis but rather a product derived from the versatile activity of steroidogenic enzymes or, more commonly, a target molecule in industrial synthesis. Understanding its formation requires an appreciation of both enzymatic catalysis and synthetic chemistry.
The Formation of 16α,17α-Epoxypregnenolone: A Multi-pronged Approach
The synthesis of 16α,17α-Epoxypregnenolone can be approached from three primary angles: enzymatic activity within the broader steroidogenic pathway, microbial biotransformation, and direct chemical synthesis.
The Role of Cytochrome P450 17A1 (CYP17A1)
At the heart of steroid biosynthesis is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues.[5] CYP17A1 is essential for producing glucocorticoids and sex hormones through two distinct reactions: 17α-hydroxylase activity and 17,20-lyase activity.[5][6][7]
-
17α-Hydroxylase Activity: This reaction adds a hydroxyl group at the C17 position of pregnenolone and progesterone, a necessary step for cortisol production.[6][7]
-
17,20-Lyase Activity: This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce the androgen precursors DHEA and androstenedione, respectively.[6][8]
While direct epoxidation is not the primary function of human CYP17A1, the enzyme exhibits a degree of promiscuity. Studies have shown that human CYP17A1 can catalyze the 16α-hydroxylation of progesterone .[9] This 16α-hydroxylase activity, though minor compared to its 17α-hydroxylase function, is mechanistically significant as it demonstrates the enzyme's ability to direct oxidative chemistry to the C16 position, a prerequisite for epoxide formation. The formation of the epoxide from a diol precursor is a plausible subsequent step, often achieved through targeted chemical synthesis. The regulation of CYP17A1's dual activities is complex, influenced by factors such as the presence of cytochrome b5, which allosterically enhances 17,20-lyase activity, and the phosphorylation state of the enzyme.[5]
Microbial Biotransformation
A highly effective and environmentally conscious route to producing steroid intermediates involves microbial biotransformation.[10] Various microorganisms, particularly filamentous fungi and bacteria, possess a rich arsenal of cytochrome P450 monooxygenases and other enzymes capable of performing highly specific and stereoselective modifications on steroid skeletons.
For instance, the bacterium Burkholderia cepacia SE-1 has been investigated for its ability to transform 16α,17α-epoxypregnenolone into hydroxylated derivatives, demonstrating its capacity to interact with this specific substrate.[11] Fungal species from genera such as Aspergillus and Penicillium are well-known for their hydroxylating capabilities at various positions on the steroid nucleus, including C11, which is often a subsequent step after epoxide formation in the synthesis of corticosteroids.[10][12] This biotechnological approach leverages microbial enzymes to create complex steroid structures that are challenging to produce through conventional chemistry.
Chemical Synthesis Pathways
The most established and industrially scalable methods for producing 16α,17α-Epoxypregnenolone are based on chemical synthesis. These routes typically start from readily available steroid raw materials.
-
From Diosgenin: A classic route begins with diosgenin, a sapogenin extracted from yams. Through a series of oxidation, hydrolysis, and elimination reactions, diosgenin is converted into 16-dehydropregnenolone acetate (16-DPA).[2][13]
-
Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA): The key step is the epoxidation of the double bond at the C16-C17 position of 16-DPA. This is typically achieved using a peracid, where the reaction conditions are controlled to ensure the formation of the desired α-epoxide with high stereoselectivity.[4] The presence of an allylic hydroxyl group can enhance both the rate and stereoselectivity of this epoxidation.[4]
The resulting 16α,17α-epoxypregnenolone is then a versatile intermediate for further transformations into active pharmaceutical ingredients.[4]
Analytical Methodologies for Detection and Quantification
Accurate and sensitive quantification of 16α,17α-Epoxypregnenolone and related steroids is paramount for both research and industrial quality control. The complexity of biological and reaction matrices necessitates robust analytical techniques.[14]
Sample Preparation
The initial step involves isolating the steroid of interest from the sample matrix.
-
Liquid-Liquid Extraction (LLE): A common and effective method for extracting steroids from aqueous samples (e.g., plasma, culture media) into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Offers a more selective extraction, where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis, has been adapted for various analytes and involves a salting-out extraction followed by dispersive SPE for cleanup.[14]
Detection and Analysis
High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of steroid analysis.[15]
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separates compounds based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective. | Lower sensitivity and specificity; requires chromophore. |
| GC-MS | Gas-phase separation coupled with mass-based detection. | High resolution, excellent for structural elucidation. | Requires derivatization for non-volatile steroids; thermal degradation risk. |
| LC-MS/MS | Liquid-phase separation with highly sensitive and specific tandem mass spectrometry detection. | Gold standard for quantification; high sensitivity and specificity; no derivatization needed.[16][17] | Higher instrument cost and complexity. |
The use of stable isotope-labeled internal standards in LC-MS/MS methods is critical for achieving the most accurate and precise quantification, as it corrects for variations during sample preparation and analysis.[16]
Experimental Protocols: A Validated Workflow
This section outlines a self-validating workflow for the analysis of 16α,17α-Epoxypregnenolone from a biotransformation culture. The causality behind each step is explained to ensure scientific integrity.
Protocol: Quantification of 16α,17α-Epoxypregnenolone from Microbial Culture via LC-MS/MS
-
Sample Collection & Quenching:
-
Action: Withdraw 1 mL of the microbial culture at a specified time point. Immediately add 2 mL of ice-cold acetonitrile containing a known concentration of a deuterated internal standard (e.g., a stable isotope of a related steroid).
-
Causality: Acetonitrile precipitates proteins and quenches enzymatic activity, halting the biotransformation. The internal standard is added early to account for analyte loss in all subsequent steps.
-
-
Extraction:
-
Action: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins. Transfer the supernatant to a clean tube.
-
Causality: This step performs a protein crash and initial extraction. Centrifugation provides a clear supernatant for further cleanup.
-
-
Cleanup (Solid-Phase Extraction):
-
Action: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash with a low-percentage organic solvent (e.g., 20% methanol in water) to remove polar impurities. Elute the steroids with 100% methanol or acetonitrile.
-
Causality: SPE provides essential cleanup, removing salts and highly polar compounds that could interfere with LC-MS/MS analysis and cause ion suppression. The wash step is critical for removing impurities without eluting the target analyte.
-
-
Solvent Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the LC system and promotes good peak shape during injection.
-
-
LC-MS/MS Analysis:
-
Action: Inject the reconstituted sample onto a C18 HPLC column. Use a gradient elution from a water/methanol mobile phase. Detect the analyte using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: The C18 column separates the target analyte from isomers and other remaining impurities. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard, allowing for highly accurate quantification.[17][18]
-
Conclusion and Future Directions
16α,17α-Epoxypregnenolone stands as a testament to the synergy between enzymology and synthetic chemistry. While its direct endogenous biosynthesis is limited, the catalytic potential of enzymes like CYP17A1 provides a blueprint for targeted biotransformations. The established chemical synthesis routes remain the industrial standard, but advancements in metabolic engineering and synthetic biology may soon yield microbial strains capable of producing this key intermediate directly from simple precursors, offering a more sustainable and efficient manufacturing platform. For researchers, the continued development of sensitive analytical methods will be crucial for exploring the subtle roles of related epoxy steroids in biology and for optimizing the production of the next generation of steroidal therapeutics. Furthermore, derivatives of 16α,17α-epoxypregnenolone have shown potential anti-inflammatory properties, suggesting that its utility may extend beyond being a synthetic intermediate to a pharmacophore in its own right.[19][20]
References
- Auchus, R. J. (2017). Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions. Google Books.
- Panek, A., et al. (2023). Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum.
- Porubek, D. J. (2013). CYP17A1: A Biochemistry, Chemistry, and Clinical Review.
- Petrunak, E. M., & Scott, E. E. (n.d.). Steroidogenic Cytochrome P450 17A1 Structure and Function. PMC - NIH.
- Wikipedia contributors. (n.d.). CYP17A1. Wikipedia.
- Li, S., et al. (n.d.). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. PMC - NIH.
- Mak, P. J., et al. (n.d.). Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone. PubMed Central.
- Sigma-Aldrich. (n.d.). 16α,17α-Epoxypregnenolone 974-23-2. Sigma-Aldrich.
- Huy, L. D. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. VIETNAM JOURNAL OF CHEMISTRY.
- ChemicalBook. (n.d.). 16,17-Epoxypregnenolone synthesis. ChemicalBook.
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Kim, B. H., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells.
- Lima, J. G., et al. (n.d.). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. PMC - NIH.
- Le, T. H. T., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. PubMed Central.
- ResearchGate. (n.d.). Biotransformation of 16,17-epoxyprogesterone (EP).
- Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. PubMed.
- Argay, G., & Kálmán, A. (2000).
- Denslow, K. A. (n.d.). The Precursor Hormone Pregnenolone Increases Sex Steroid Production in the Fathead Minnow (Pimephales promelas) Ovary Without Modulating Enzyme or Receptor Expression. VIN.
- Manna, P. R., & Slominski, A. T. (n.d.). Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones. PMC - PubMed Central.
- Kim, B. H., et al. (2016).
- Wang, C., et al. (2022). Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening. Frontiers.
- Ghorbani, M., & Chamsaz, M. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. PMC - PubMed Central.
- F-H., S., et al. (n.d.). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central - NIH.
- Zhang, Z., & Cheng, H. (2017). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. PubMed.
- ChemicalBook. (n.d.). 16,17-Epoxypregnenolone CAS#: 974-23-2. ChemicalBook.
Sources
- 1. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 2. 16,17-Epoxypregnenolone CAS#: 974-23-2 [amp.chemicalbook.com]
- 3. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 5. CYP17A1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 16,17-Epoxypregnenolone synthesis - chemicalbook [chemicalbook.com]
- 14. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 18. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 16α,17α-Epoxy Steroids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
Abstract
The introduction of the 16α,17α-epoxide ring into the steroid nucleus represents a pivotal moment in medicinal chemistry, unlocking pathways to a new generation of potent corticosteroids. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological importance of 16α,17α-epoxy steroids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles and experimental methodologies that have established these compounds as critical intermediates in the pharmaceutical industry. We will examine the historical context that necessitated their development, detail the stereoselective synthetic strategies employed in their creation, and discuss their diverse biological activities, including their well-established anti-inflammatory and potential antineoplastic properties. This guide aims to be a definitive resource, bridging historical discovery with modern application and providing both foundational knowledge and practical insights for the ongoing exploration of this important class of molecules.
Historical Context: The Quest for Safer and More Potent Corticosteroids
The story of 16α,17α-epoxy steroids is intrinsically linked to the broader history of corticosteroid development. The initial discovery of the anti-inflammatory properties of cortisone in the late 1940s revolutionized the treatment of rheumatoid arthritis and other inflammatory diseases[1][2][3]. However, the therapeutic use of early corticosteroids was often hampered by significant side effects, including mineralocorticoid activity leading to salt and water retention[4]. This clinical challenge spurred a wave of research aimed at synthesizing modified steroid analogues with enhanced anti-inflammatory potency and a more favorable safety profile.
A significant breakthrough in making steroid-based therapeutics more accessible was the Marker degradation, a process developed in the late 1930s and early 1940s. This series of chemical reactions efficiently converted diosgenin, a plant-derived sapogenin, into 16-dehydropregnenolone acetate (16-DPA), a crucial intermediate for the synthesis of numerous steroid hormones[5]. The availability of 16-DPA set the stage for extensive chemical modifications of the steroid D-ring, a region of the molecule that proved to be critical for modulating biological activity. It was in this fervent environment of chemical innovation that the 16α,17α-epoxy steroids emerged as key players.
The Advent of 16α,17α-Epoxy Steroids: A Gateway to Advanced Corticosteroids
The introduction of an epoxide ring at the 16α,17α-position of the steroid skeleton proved to be a masterful strategic move in the synthesis of potent corticosteroids. This strained three-membered ring serves as a versatile chemical handle, enabling the stereocontrolled introduction of various functional groups at the C-16 and C-17 positions. The epoxide's reactivity allows for nucleophilic ring-opening reactions, which have been instrumental in the synthesis of a wide array of modified steroids with improved therapeutic indices.
One of the most notable applications of 16α,17α-epoxy steroids is their role as a key intermediate in the synthesis of highly potent glucocorticoids such as prednisolone and dexamethasone[6]. The epoxide allows for the introduction of a 17α-hydroxyl group, a structural feature essential for glucocorticoid activity.
Chemical Synthesis and Methodologies
The primary route for the synthesis of 16α,17α-epoxy steroids involves the stereoselective epoxidation of a Δ¹⁶-20-keto steroid precursor, most commonly 16-dehydropregnenolone acetate (16-DPA). The stereochemistry of the resulting epoxide is crucial for its subsequent utility, with the α-epoxide being the desired isomer for the synthesis of corticosteroids.
Stereoselective Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA)
The epoxidation of the electron-deficient double bond in 16-DPA presents a challenge that requires careful selection of reagents and reaction conditions to achieve the desired stereoselectivity.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The selection of the peroxy acid can influence the stereochemical outcome of the reaction.
-
Solvent and Temperature Control: The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane, at controlled temperatures to minimize side reactions and enhance selectivity.
-
Allylic Hydroxyl Directed Epoxidation: In some synthetic strategies, the 20-keto group can be reduced to a hydroxyl group prior to epoxidation. The resulting allylic alcohol can direct the epoxidation to the α-face of the steroid, leading to the desired stereoisomer with high selectivity[6].
Experimental Protocol: Synthesis of 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate
This protocol is a representative example of the synthesis of a key 16α,17α-epoxy steroid intermediate.
Step 1: Reduction of 16-Dehydropregnenolone Acetate (I) to the corresponding 20-hydroxy compound (II)
-
Reactants: 16-Dehydropregnenolone acetate (I), Zinc powder.
-
Solvent: A suitable protic solvent like ethanol or a mixture of solvents.
-
Procedure:
-
Suspend 16-dehydropregnenolone acetate (I) in the chosen solvent.
-
Add activated zinc powder portion-wise while stirring vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc.
-
Evaporate the solvent under reduced pressure to obtain the crude 16-en-20-hydroxy steroid (II).
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Epoxidation of the 16-en-20-hydroxy steroid (II) to form the 16α,17α-epoxy-20-hydroxy steroid (III)
-
Reactants: 16-en-20-hydroxy steroid (II), meta-chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the 16-en-20-hydroxy steroid (II) in DCM and cool the solution to 0°C.
-
Add a solution of m-CPBA in DCM dropwise to the stirred solution.
-
Maintain the temperature at 0°C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude 16α,17α-epoxy-20-hydroxy steroid (III).
-
Step 3: Oxidation of the 20-hydroxy group to the 20-keto group to yield 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate (IV)
-
Reactants: 16α,17α-epoxy-20-hydroxy steroid (III), Pyridinium chlorochromate (PCC) or other suitable oxidizing agent.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 16α,17α-epoxy-20-hydroxy steroid (III) in DCM.
-
Add PCC to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to obtain the crude product.
-
Purify the final product, 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate (IV), by column chromatography or recrystallization.
-
Self-Validating System:
The integrity of this protocol is validated through rigorous characterization of the final product and intermediates using various analytical techniques.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| IV | ~170-175 | Specific signals for steroidal protons, acetate, and the 20-keto group. | Characteristic peaks for the steroid backbone, epoxide carbons, and carbonyl carbons. | Carbonyl stretching (acetate and ketone), C-O stretching (epoxide). |
Note: Specific spectral data can be found in the cited literature and should be used for comparison.[7][8]
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway from 16-DPA to a 16α,17α-epoxyprogesterone derivative.
Biological Activity and Therapeutic Potential
The introduction of the 16α,17α-epoxy group has a profound impact on the biological activity of steroids. While their primary importance lies in their role as synthetic intermediates, these compounds and their derivatives also exhibit a range of intrinsic biological effects.
Anti-inflammatory Activity
The ultimate goal of synthesizing 16α,17α-epoxy steroids was to create precursors for potent anti-inflammatory agents. The subsequent opening of the epoxide ring allows for the introduction of hydroxyl and other functional groups at C-16 and C-17, which are critical for potent glucocorticoid activity. The resulting corticosteroids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory proteins such as lipocortin-1.
Antiproliferative and Antineoplastic Activity
A growing body of research suggests that epoxy steroids, including those with the 16α,17α-epoxide moiety, possess antiproliferative and potential anticancer properties[9][10]. The strained epoxide ring is thought to contribute to this activity through its ability to alkylate biological macromolecules, such as proteins and DNA, potentially leading to the induction of apoptosis in cancer cells[7].
Potential Mechanism of Action:
While the precise molecular targets for the antiproliferative effects of many 16α,17α-epoxy steroids are still under investigation, it is hypothesized that they may act through multiple pathways:
-
Induction of Apoptosis: Studies have shown that some epoxy steroids can trigger programmed cell death in cancer cell lines[7].
-
Enzyme Inhibition: The epoxide functionality can irreversibly bind to and inhibit enzymes that are crucial for cancer cell proliferation.
-
Modulation of Signaling Pathways: These steroids may interfere with key signaling cascades involved in cell growth and survival.
Visualization of a Potential Signaling Pathway:
Caption: Hypothesized mechanism of antiproliferative action of 16α,17α-epoxy steroids.
Conclusion and Future Directions
The discovery and development of 16α,17α-epoxy steroids represent a landmark achievement in medicinal chemistry. Their role as indispensable intermediates in the synthesis of potent corticosteroids has had a lasting impact on the treatment of inflammatory and autoimmune diseases. The synthetic methodologies developed for their stereoselective preparation showcase the ingenuity of organic chemists in tackling complex molecular challenges.
Looking ahead, the intrinsic biological activities of 16α,17α-epoxy steroids and their derivatives warrant further investigation. Their potential as antiproliferative and antineoplastic agents opens up new avenues for drug discovery and development. Future research should focus on elucidating their precise mechanisms of action, identifying their molecular targets, and optimizing their structures to enhance therapeutic efficacy and minimize off-target effects. The rich history and continued relevance of 16α,17α-epoxy steroids ensure that they will remain a subject of scientific inquiry and a source of therapeutic innovation for years to come.
References
- Huy, L. D., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(2), 143-147. [Link]
- Bioactive Steroids Bearing Oxirane Ring. (2023). Molecules, 28(16), 6079. [Link]
- CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone. (2017).
- Andrade, L. C., et al. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.
- Bioactive Steroids Bearing Oxirane Ring. (2023). PMC. [Link]
- The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. (2004). Arkivoc, 2004(2), 24-50. [Link]
- Tacrolimus. (n.d.). In Wikipedia.
- A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. (2011). Organic Chemistry: Current Research, 1(1). [Link]
- A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin. (2012).
- Selective Oxidation of Tertiary C–H Bonds in Steroids Catalyzed by the Heterodimeric Fe(II)/α-Ketoglutarate-Dependent Oxygenase TlxI–J. (2023).
- Benedek, T. G. (2011). History of the development of corticosteroid therapy.
- May, P. J., Nice, F. A., & Phillipps, G. H. (1966). Compounds related to the steroid hormones. Part XVIII. Reaction of 16α,17α-epoxy-16β-methyl-5α-pregnan-20-ones with boron trifluoride. Journal of the Chemical Society C: Organic, 2210-2217. [Link]
- Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]
- Synthesis and Biological Activity of Epoxy Analogues of 3-dehydroteasterone. (2007).
- Dr Matt & Dr Mike. (2021, September 26). Glucocorticoids | Anti-Inflammation - Mechanism of Action [Video]. YouTube. [Link]
- Bioactive Steroids Bearing Oxirane Ring. (2023). MDPI. [Link]
- Process improvements in the synthesis of corticosteroid 9,11β-epoxides. (1988).
- 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate. (2001).
- Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation. (n.d.).
- Benedek, T. G. (2011). History of the development of corticosteroid therapy.
- Some Reactions of Epoxides of Steroid Enol Acetates. (1954). Journal of the American Chemical Society, 76(11), 2941–2943. [Link]
- Bioactive Steroids Bearing Oxirane Ring. (2023). Semantic Scholar. [Link]
- History of the development of corticosteroid therapy. (2011).
- EP0165037A2 - 16 alpha-methyl steroids and their preparation. (1985).
- Storbeck, K. H., et al. (2011). 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. Molecular and Cellular Endocrinology, 336(1-2), 92-101. [Link]
- A brief history of prednisone. (2024). Steroids and Me. [Link]
- ChemInform Abstract: Steroids Fused to Heterocycles at Positions 16, 17 of the D-Ring. (2010).
- 27.7 Biosynthesis of Steroids. (2023). Chemistry LibreTexts. [Link]
- US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone. (1962).
- 3beta-Hydroxy-16alpha,17alpha-epoxy-5alpha-pregnan-20-one. (n.d.). PubChem. [Link]
- Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub. [Link]
- Biotransformation of 16,17-epoxyprogesterone (EP). (2014).
- NIHF Inductee Arthur Nobile and Prednisone History. (n.d.).
- Synthesis and Biological Evaluations of Electrophilic Steroids Inspired by the Taccalonolides. (2021). PMC. [Link]
- 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one. (n.d.). PubChem. [Link]
- 16α-Hydroxyprogesterone. (n.d.). In Wikipedia.
- 16-Dehydropregnenolone acetate. (n.d.). In Wikipedia.
- 15.7: Synthesis of Epoxides. (2020). Chemistry LibreTexts. [Link]
- 5Beta,6beta-epoxy-17-oxoandrostan-3beta-yl Acetate and 5beta,6beta-epoxy-20-oxopregnan-3beta-yl Acet
Sources
- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. researchgate.net [researchgate.net]
- 4. steroidsandme.com [steroidsandme.com]
- 5. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 6. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
16alpha,17alpha-Epoxypregnenolone pharmacology and biochemistry
An In-depth Technical Guide to the Pharmacology and Biochemistry of 16α,17α-Epoxypregnenolone
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 16α,17α-epoxypregnenolone, a pivotal steroid intermediate with emerging pharmacological significance. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemistry, synthesis, metabolic fate, and mechanisms of action of this compound. We will explore its anti-inflammatory properties and its role as a precursor in the synthesis of valuable steroid-based therapeutics.
Introduction and Significance
16α,17α-Epoxypregnenolone, also known as 3β-hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a C21 epoxy steroid derived from pregnenolone.[1] Its structure is characterized by a crucial epoxide ring at the 16α and 17α positions of the steroid backbone.[1][2] Historically, its primary importance has been as a key intermediate in the semi-synthesis of numerous corticosteroid drugs, including cortisone acetate, hydrocortisone, and progesterone caproate.[1][3] The manufacturing process often starts from diosgenin, a naturally occurring steroid sapogenin.[1]
Beyond its role as a synthetic precursor, recent research has illuminated the intrinsic biological activities of 16α,17α-epoxypregnenolone and its derivatives, particularly in the realm of immunology. Studies have demonstrated potent anti-inflammatory effects, suggesting its potential as a therapeutic agent for macrophage-mediated inflammatory conditions.[4][5] This guide synthesizes the current knowledge, providing both foundational biochemistry and applied pharmacological insights.
Biochemistry and Physicochemical Properties
The utility and biological activity of 16α,17α-epoxypregnenolone are rooted in its unique chemical structure and properties.
Chemical Structure and Properties
The molecule features a standard four-ring steroid nucleus, a hydroxyl group at the 3β position, a double bond at C5-C6, a ketone at C20, and the defining epoxide ring linking C16 and C17.[1][2] This epoxide is critical for both its function as a synthetic intermediate and its biological activity.
Table 1: Physicochemical Properties of 16α,17α-Epoxypregnenolone
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₃ | |
| Molecular Weight | 330.46 g/mol | |
| CAS Number | 974-23-2 | [6] |
| EC Number | 213-548-2 | |
| Melting Point | 185-188 °C | [1] |
| Boiling Point | 462.3±45.0 °C at 760 mmHg | [1] |
| Storage Conditions | -20°C | [1] |
| Appearance | Crystalline solid | [7] |
Synthesis and Biotransformation
Commercial synthesis of 16α,17α-epoxypregnenolone is a multi-step process. A common pathway starts from 16-dehydropregnenolone acetate (16-DPA), which is itself derived from diosgenin. The synthesis involves the epoxidation of the double bond at the 16,17-position. Peroxy acids are often used as the epoxidizing agent. The stereoselectivity of this reaction is crucial for yielding the desired α-epoxide.[3]
A patented method highlights a high-yield route starting from a 16-en-20-one steroid raw material. This process involves a highly selective reduction to an allyl alcohol structure, followed by epoxidation, and subsequent oxidation to yield the final product.[3] This approach offers mild reaction conditions and is suitable for industrial-scale production.[3]
Caption: Simplified chemical synthesis route for 16α,17α-epoxy steroids.[3]
Microorganisms offer an environmentally friendly and highly specific alternative to chemical synthesis for modifying steroids. Fungi and bacteria can perform complex reactions such as hydroxylation and Baeyer-Villiger oxidations on steroid substrates.[8] For instance, the bacterium Burkholderia cepacia SE-1 has been shown to transform 16α,17α-epoxypregnenolone into 20-hydroxyl-16α,17α-epoxypregn-1,4-dien-3-one through hydroxylation.[9] This demonstrates the potential of microbial systems to generate novel, biologically active derivatives. Fungal strains like Penicillium lanosocoeruleum are also known to metabolize pregnene-based steroids, yielding various hydroxy derivatives.[8]
Pharmacology and Mechanism of Action
The primary pharmacological interest in 16α,17α-epoxypregnenolone and its derivatives stems from their potent anti-inflammatory activities.
Anti-Inflammatory Effects
A derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has been extensively studied for its ability to modulate macrophage and microglial activation.[4][5] Macrophages are key players in the innate immune response, and their overactivation can lead to chronic inflammatory diseases.
Key Findings:
-
Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, EPREGO dose-dependently reduces the production of nitric oxide (NO) and Interleukin-6 (IL-6).[4][5] NO is a key inflammatory signaling molecule produced by inducible nitric oxide synthase (iNOS), and IL-6 is a major pro-inflammatory cytokine.
-
Suppression of iNOS Expression: The reduction in NO production is directly linked to EPREGO's ability to decrease the protein expression levels of iNOS.[4]
-
Reduction of Oxidative Stress and Phagocytosis: EPREGO also suppresses the production of cellular reactive oxygen species (ROS) and reduces phagocytic activity in LPS-stimulated macrophages.[4]
Table 2: Summary of Anti-Inflammatory Activity of EPREGO
| Cell Line | Stimulus | Key Effects Observed | Inhibited Mediators | Source |
| RAW264.7 Macrophages | LPS | Reduced cytokine production, decreased ROS, suppressed phagocytosis | NO, IL-6, iNOS | [4] |
| BV2 Microglia | LPS | Inhibited NO production and iNOS expression | NO, iNOS | [5] |
Mechanism of Action: Modulation of Intracellular Signaling
The anti-inflammatory effects of EPREGO are mediated through the inhibition of key intracellular signaling pathways that are activated by inflammatory stimuli like LPS.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: EPREGO significantly inhibits the LPS-induced phosphorylation of all three major MAPKs: ERK, JNK, and p38 in RAW264.7 cells.[5] The MAPK cascade is a critical upstream regulator of inflammatory gene expression.
-
Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. EPREGO has been shown to inhibit the degradation of IκBα (Inhibitor of κB alpha).[4] By preventing IκBα degradation, EPREGO effectively traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory genes like iNOS and IL-6.
Caption: Proposed anti-inflammatory mechanism of EPREGO.[4][5]
Experimental Protocols and Methodologies
To facilitate further research, this section provides validated, step-by-step protocols for key experimental workflows related to 16α,17α-epoxypregnenolone.
Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a self-validating system to assess the anti-inflammatory properties of a test compound like EPREGO using the RAW264.7 macrophage cell line.
Objective: To quantify the inhibitory effect of the test compound on LPS-induced production of NO and IL-6.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., EPREGO) dissolved in DMSO
-
Griess Reagent for NO measurement
-
IL-6 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1 hour. Causality: This pre-incubation allows the compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is applied.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify NO concentration.
-
-
IL-6 Measurement:
-
Quantify IL-6 levels in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the results to the LPS-only treated group (positive control). Calculate IC₅₀ values for the inhibition of NO and IL-6. Trustworthiness: Including positive (LPS only) and negative (vehicle only) controls is essential for validating the assay results.
Caption: Workflow for in-vitro anti-inflammatory screening.
Analytical Methods for Detection
The analysis of 16α,17α-epoxypregnenolone and its metabolites in biological or chemical matrices requires sensitive and specific analytical techniques. Multi-residue chromatographic methods are standard for steroid hormone analysis.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying steroids. Derivatization is often required to improve the volatility and thermal stability of the analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it the method of choice for many steroid analyses in complex matrices like plasma or tissue extracts.[10]
Future Directions and Conclusion
16α,17α-Epoxypregnenolone stands at the intersection of pharmaceutical manufacturing and novel drug discovery. While its role as a key intermediate for corticosteroid synthesis is well-established[1][3], the discovery of the anti-inflammatory properties of its derivatives opens new therapeutic avenues.[4][5]
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro anti-inflammatory results into animal models of inflammatory diseases.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicological studies.
-
Receptor Identification: Elucidating the direct molecular targets or receptors through which 16α,17α-epoxypregnenolone and its derivatives exert their effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency and reduce potential off-target effects.
References
- Janeczko, T., et al. (2020). Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum. ResearchGate.
- Sun, H. N., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 5169-5175.
- He, X., et al. (2014). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. BioMed Research International.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 101966, 16alpha,17alpha-Epoxyprogesterone. PubChem.
- Google Patents. (2015). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone. Google Patents.
- Auchus, R. J., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase/17,20-lyase. The Journal of Clinical Endocrinology & Metabolism, 77(1), 327-332.
- Sun, H. N., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Spandidos Publications.
- Piro, O. E., et al. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section C, 57(Pt 5), 587-589.
- Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16.
- Auchus, R. J., & Miller, W. L. (1999). Pregnenolone metabolized to 17alpha-hydroxyprogesterone in yeast: biochemical analysis of a metabolic pathway. The Journal of Biological Chemistry, 274(36), 25333-25339.
- Yates, J., & Deshpande, N. (1974). Kinetic studies on the enzymes catalysing the conversion of 17alpha-hydroxyprogesterone and dehydroepiandrosterone to androstenedione in the human adrenal gland in vitro. Journal of Endocrinology, 60(1), 27-35.
- Lu, M., et al. (1999). The effect of pregnenolone 16alpha-carbonitrile on the pharmacokinetics and metabolism of dapsone in rats. Journal of Pharmacy and Pharmacology, 51(7), 803-810.
- Popper, A., et al. (1965). Esters of 9-alpha-fluoro-16-alpha, 17-alpha-isopropylidenedioxy-5-alpha-pregnane-11-beta, 21-diol-3, 20-dione. Steroids, 6(3), 247-254.
- Saini, M. K., et al. (2010). Possible Protective Role of pregnenolone-16 Alpha-Carbonitrile in Lithocholic Acid-Induced Hepatotoxicity Through Enhanced Hepatic Lipogenesis. Basic & Clinical Pharmacology & Toxicology, 107(3), 741-747.
- Reifenstein, E. C. Jr. (1958). Clinical application of 17 alpha-hydroxyprogesterone 17-n-caproate. Annals of the New York Academy of Sciences, 71(5), 691-703.
Sources
- 1. echemi.com [echemi.com]
- 2. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 4. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scbt.com [scbt.com]
- 7. 16beta-Methyl-16alpha,17alpha-epoxypregnenolone | 1922-48-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel analytical methods for the determination of steroid hormones in edible matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
potential endogenous function of 16alpha,17alpha-Epoxypregnenolone
An In-depth Technical Guide to the Potential Biological Functions of 16α,17α-Epoxypregnenolone: A Hypothesized Endogenous Modulator
Part 1: Introduction and Current State of Knowledge
16α,17α-Epoxypregnenolone is a steroid derivative characterized by an epoxide ring at the 16α and 17α positions of the pregnenolone backbone. While it serves as a valuable intermediate in the synthesis of various pharmaceutical steroids, its potential role as an endogenous signaling molecule in mammals is a subject of growing interest, yet remains largely unexplored. This guide provides a comprehensive overview of the current understanding of 16α,17α-epoxypregnenolone, focusing on its potential synthesis, hypothesized biological functions, and detailed methodologies for its investigation.
Crucially, as of the current state of scientific literature, there is no direct evidence confirming the endogenous presence of 16α,17α-epoxypregnenolone in human or other mammalian tissues or circulation. Consequently, this document approaches its endogenous function as a scientifically plausible but unproven hypothesis. The primary impetus for this hypothesis stems from the significant biological activities observed in its synthetic derivative, 16α,17α-epoxypregnenolone-20-oxime, which displays potent anti-inflammatory and neuroprotective properties. This guide will, therefore, serve as a foundational resource for researchers aiming to elucidate the potential physiological and pathological significance of this intriguing steroid.
Part 2: Synthesis and Metabolism
Chemical Synthesis
16α,17α-Epoxypregnenolone and its related structures, such as 16α,17α-epoxyprogesterone (also known as Woshi oxide), are key intermediates in the industrial synthesis of a wide range of corticosteroid drugs, including prednisolone and dexamethasone.[1] The synthesis often involves the epoxidation of a 16-dehydro-20-keto steroid precursor.[1]
Hypothesized Endogenous Biosynthesis
While the definitive endogenous pathway to 16α,17α-epoxypregnenolone is unknown, a plausible route can be hypothesized based on the known promiscuity of steroidogenic enzymes. The cytochrome P450 enzyme, CYP17A1 (17α-hydroxylase/17,20-lyase), is known to exhibit 16α-hydroxylase activity on progesterone.[1][2] This suggests a potential pathway where a pregnenolone or progesterone precursor could undergo 16α-hydroxylation, followed by subsequent enzymatic steps leading to the formation of the 16α,17α-epoxide. The existence of enzymes in rat liver microsomes capable of converting 16-dehydrosteroids to 16α,17α-epoxy steroids further supports the biological plausibility of such a transformation in mammals.
Below is a diagram illustrating a hypothetical biosynthetic pathway.
Caption: A hypothetical pathway for the endogenous synthesis of 16α,17α-Epoxypregnenolone.
Metabolism
The mammalian metabolism of 16α,17α-epoxypregnenolone has not been characterized. However, studies on microbial biotransformation have shown that it can be hydroxylated by various fungal species, indicating that the steroid scaffold is amenable to enzymatic modification.[3] For instance, Burkholderia cepacia has been shown to metabolize 16α,17α-epoxypregnenolone.[4]
Part 3: Hypothesized Biological Functions and Molecular Mechanisms
The most compelling case for the potential function of 16α,17α-epoxypregnenolone comes from studies of its 20-oxime derivative, EPREGO. This synthetic compound has demonstrated significant anti-inflammatory and neuroprotective effects in cellular models, suggesting that the core 16α,17α-epoxypregnenolone scaffold may possess intrinsic biological activity.
Anti-inflammatory Potential
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, EPREGO has been shown to dose-dependently reduce the production of key inflammatory mediators, including nitric oxide (NO) and interleukin-6 (IL-6).[5][6][7] This inhibitory effect is associated with the suppression of inducible nitric oxide synthase (iNOS) protein expression.[5][6][7] Mechanistically, EPREGO inhibits the activation of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of κBα (IκBα), which in turn blocks the NF-κB signaling pathway.[5][6][7]
Neuroprotective Potential
Similar effects have been observed in BV-2 microglial cells, a key cell type in neuroinflammation. EPREGO prevents LPS-induced NO production and iNOS expression by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[5] These findings suggest that the 16α,17α-epoxy steroid structure could play a role in mitigating neuroinflammatory processes, which are implicated in a wide range of neurodegenerative diseases.
The signaling pathway modulated by the derivative EPREGO is depicted below.
Caption: Anti-inflammatory signaling of the derivative EPREGO.
It is critical to reiterate that these activities have been demonstrated for a synthetic derivative. Direct experimental validation is required to determine if the parent compound, 16α,17α-epoxypregnenolone, exhibits similar properties.
Part 4: Methodologies for Investigation
To facilitate research into the potential endogenous role of 16α,17α-epoxypregnenolone, this section provides detailed protocols for its detection and for assessing its biological activity.
Detection and Quantification in Biological Samples
The gold standard for the sensitive and specific quantification of steroids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Steroid Quantification
Caption: Workflow for steroid analysis by LC-MS/MS.
Protocol 1: Steroid Extraction from Plasma/Serum using Supported Liquid Extraction (SLE)
This protocol is adapted from established methods for multi-steroid analysis.[8]
-
Sample Pre-treatment: Dilute 100 µL of human plasma or serum 1:1 with HPLC-grade water (100 µL).
-
Internal Standard Spiking: Add an appropriate deuterated internal standard to the diluted sample to correct for extraction losses and matrix effects.
-
Sample Loading: Load the 200 µL of pre-treated sample onto a 96-well supported liquid extraction plate (e.g., ISOLUTE® SLE+). Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Analyte Elution: Add 1 mL of dichloromethane to each well. Allow the solvent to flow under gravity for 5 minutes, then apply a short pulse of vacuum to complete the elution into a deep-well collection plate.
-
Post-extraction: Evaporate the eluent to dryness under a stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (aqueous). Vortex thoroughly to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Table 1: General LC-MS/MS Parameters for Steroid Analysis
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 50 µM Ammonium Fluoride in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Optimized for separation of steroid isomers |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-20 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for 16α,17α-epoxypregnenolone would need to be determined by infusing a pure standard.
In Vitro Bioactivity Assessment
Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This protocol is based on established methods for evaluating the anti-inflammatory effects of various compounds.[5][9]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 16α,17α-epoxypregnenolone (dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed effects on cytokine production are not due to cytotoxicity.
Protocol 3: Cell-Based Neuroprotection Assay
This protocol provides a framework for assessing the ability of 16α,17α-epoxypregnenolone to protect neuronal cells from oxidative stress.[10]
-
Cell Culture: Culture a neuronal cell line such as HT22 or SH-SY5Y in the appropriate growth medium.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of 16α,17α-epoxypregnenolone for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as a specific concentration of hydrogen peroxide (H₂O₂) or glutamate (for HT22 cells), for 18-24 hours.
-
Assessment of Cell Viability: Measure cell viability using a quantitative assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Compare the viability of cells treated with the oxidative stressor alone to those pre-treated with 16α,17α-epoxypregnenolone to determine the extent of neuroprotection.
Part 5: Future Directions and Conclusion
The study of 16α,17α-epoxypregnenolone is in its infancy. While the potent biological activities of its synthetic derivative provide a tantalizing glimpse into its potential functions, a significant amount of foundational research is required. The foremost priority is to definitively establish its endogenous presence in mammalian systems. Should its existence be confirmed, the following key questions will need to be addressed:
-
What are its physiological concentrations in various tissues (especially the brain and adrenal glands) and in circulation?
-
What is the specific enzymatic pathway responsible for its biosynthesis?
-
Does it bind to and activate any known steroid or nuclear receptors?
-
Does the parent compound itself exhibit the anti-inflammatory and neuroprotective effects observed with its 20-oxime derivative?
Part 6: References
-
ResearchGate. (n.d.). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum. Retrieved from [Link]
-
PubMed. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Retrieved from [Link]
-
Spandidos Publications. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Retrieved from [Link]
-
PubMed. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone. Retrieved from
-
PubMed. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. Retrieved from [Link]
-
PubMed. (1965). Esters of 9-alpha-fluoro-16-alpha, 17-alpha-isopropylidenedioxy-5-alpha-pregnane-11-beta, 21-diol-3, 20-dione. Retrieved from [Link]
-
PubMed. (1996). Ah receptor signaling pathways. Retrieved from [Link]
-
PubMed. (1961). Biological Activities of 16 Alpha, 17 Alpha Dihydroxyprogesterone Derivatives. Retrieved from [Link]
-
PubMed. (1960). The thymolytic activities of 16alpha, 17alpha ketals of triamcinolone. Retrieved from [Link]
-
PubMed. (1976). Biosynthesis of 16 alpha, 17 alpha-epoxy-oestratrienol in rat liver microsomes. Retrieved from [Link]
-
PubMed. (1969). Metabolism of 16alpha-hydroxy-pregnenolone and 17alpha-hydroxy-pregnenolone in the foeto-placental unit and mother at midgestation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2. Retrieved from [Link]
-
MDPI. (2018). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Retrieved from [Link]
-
PubMed. (2001). Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Retrieved from [Link]
-
PubMed. (2024). Simultaneous measurement of 17 endogenous steroid hormones in human serum by liquid chromatography-tandem mass spectrometry without derivatization. Retrieved from [Link]
-
LCGC International. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Retrieved from [Link]
-
PubMed. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Retrieved from [Link]
-
PubMed. (2016). Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]
Sources
- 1. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 17 endogenous steroid hormones in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Preliminary Investigation of 16α,17α-Epoxypregnenolone Bioactivity: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of 16α,17α-Epoxypregnenolone, a pregnane steroid with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to elucidating the compound's biological functions. We will delve into its potential anti-inflammatory, neuroprotective, and steroidogenesis-modulating properties, providing detailed, self-validating experimental protocols and the causal reasoning behind each methodological choice. All key claims are supported by authoritative, in-text citations, and a comprehensive reference list is provided.
Introduction and Scientific Rationale
16α,17α-Epoxypregnenolone is a derivative of pregnenolone, a pivotal endogenous steroid that serves as a precursor to all other steroid hormones. While its primary role has been considered that of a synthetic intermediate in the pharmaceutical industry, emerging evidence suggests that this epoxy derivative may possess intrinsic biological activities. A study on a closely related compound, 16α, 17α-epoxypregnenolone-20-oxime, has demonstrated significant anti-inflammatory properties in RAW264.7 macrophage cells by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6).[1] This inhibitory action was linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
Furthermore, the parent molecule, pregnenolone, and its sulfated form are recognized as potent neurosteroids, exhibiting neuroprotective and cognitive-enhancing effects.[2][3][4] This established neuroactivity of pregnenolone provides a strong rationale for investigating the potential of 16α,17α-Epoxypregnenolone as a novel neuroactive agent. Additionally, the structural similarity to other pregnane derivatives that are known to modulate steroidogenesis warrants an investigation into its effects on hormone production.[5][6]
This guide outlines a multi-pronged investigative approach to systematically characterize the bioactivity of 16α,17α-Epoxypregnenolone, focusing on three key areas: anti-inflammatory effects, neuroprotective potential, and impact on steroidogenesis.
Proposed Investigational Pathways
To comprehensively assess the bioactivity of 16α,17α-Epoxypregnenolone, we propose a tiered approach, beginning with in vitro screening to establish proof-of-concept and elucidate mechanisms of action, followed by in vivo validation of the most promising activities.
Anti-Inflammatory Bioactivity
The preliminary evidence of anti-inflammatory effects is a compelling starting point. We will utilize a well-established macrophage-based in vitro assay and a standard in vivo model of acute inflammation.
The RAW 264.7 murine macrophage cell line is a robust and widely used model for studying inflammation.[7][8][9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as NO and various cytokines.[7]
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: RAW 264.7 Anti-Inflammatory Assay
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Seeding: Seed cells at a density of 2 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.[7]
-
Treatment:
-
Pre-treat the cells with varying concentrations of 16α,17α-Epoxypregnenolone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7]
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of supernatant and Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated.[8]
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to quantify the levels of IL-6 and TNF-α in the cell culture supernatant according to the manufacturer's instructions.[11]
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[8]
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated p38, phosphorylated JNK, and IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Hypothesized Signaling Pathway: Anti-Inflammatory Action
Caption: Hypothesized anti-inflammatory signaling pathway.
The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible model of acute inflammation, ideal for the in vivo evaluation of anti-inflammatory compounds.[12][13][14][15]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for in vivo anti-inflammatory validation.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.[13]
-
Grouping: Divide the animals into groups (n=6):
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
16α,17α-Epoxypregnenolone (different doses)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Treatment: Administer the test compound or vehicle intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[15]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Histopathology: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.[15]
Neuroprotective Bioactivity
Given the neuroactive properties of pregnenolone, it is crucial to investigate whether 16α,17α-Epoxypregnenolone can exert similar effects, potentially offering neuroprotection or cognitive enhancement.
A suitable neuronal cell line (e.g., SH-SY5Y or PC12) can be used to assess the neuroprotective effects of the compound against a known neurotoxin, such as amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA).
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assay.
Animal models of learning and memory, such as the Morris water maze or the object recognition task, can be employed to assess the cognitive-enhancing effects of 16α,17α-Epoxypregnenolone.[16][17][18]
Experimental Workflow: In Vivo Cognitive Enhancement
Caption: Workflow for in vivo cognitive enhancement testing.
Modulation of Steroidogenesis
Investigating the impact of 16α,17α-Epoxypregnenolone on the production of other steroid hormones is essential to understand its broader endocrine effects. The H295R human adrenocortical carcinoma cell line is the gold standard for in vitro steroidogenesis assays as it expresses all the key enzymes of the steroidogenic pathway.[19][20][21][22]
Experimental Workflow: H295R Steroidogenesis Assay
Caption: Workflow for in vitro steroidogenesis assay.
Detailed Protocol: H295R Steroidogenesis Assay
-
Cell Culture: Culture H295R cells in a complete growth medium as recommended by ATCC.[23]
-
Seeding: Seed cells in 24-well plates and allow them to acclimate for 24 hours.[20]
-
Treatment: Expose the cells to a range of concentrations of 16α,17α-Epoxypregnenolone for 48 hours. Include a vehicle control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis.[21]
-
Sample Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.
-
Hormone Quantification (LC-MS/MS): Analyze the concentrations of a panel of steroid hormones (e.g., pregnenolone, progesterone, 17α-hydroxyprogesterone, dehydroepiandrosterone, androstenedione, testosterone, estrone, and estradiol) in the culture medium using a validated LC-MS/MS method.[24][25][26][27][28]
-
Cell Viability: Assess cell viability in each well using the MTT assay.
Analytical Methodologies
Accurate quantification of steroid hormones is paramount for the successful execution of these studies.
LC-MS/MS for Steroid Hormone Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and sensitive quantification of multiple steroid hormones in biological matrices.[24][25][26][27][28]
General Protocol Outline: LC-MS/MS Analysis
-
Sample Preparation:
-
Chromatographic Separation: Utilize a reverse-phase C18 or PFP column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile).[25]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in extraction recovery and instrument response.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
| In Vitro Assay | Parameters Measured | Expected Outcome with 16α,17α-Epoxypregnenolone |
| RAW 264.7 | NO, IL-6, TNF-α production | Dose-dependent decrease |
| Cell Viability | No significant cytotoxicity at effective concentrations | |
| p-p38, p-JNK, IκBα levels | Decreased phosphorylation of p38 and JNK; stabilization of IκBα | |
| H295R | Steroid hormone panel | Alterations in the levels of key steroid hormones |
| Cell Viability | No significant cytotoxicity at effective concentrations |
| In Vivo Model | Parameters Measured | Expected Outcome with 16α,17α-Epoxypregnenolone |
| Carrageenan Paw Edema | Paw volume | Dose-dependent reduction in edema |
| Histopathology | Reduced inflammatory cell infiltration | |
| Cognitive Enhancement | Performance in behavioral tasks | Improvement in learning and memory |
| Hippocampal neurosteroid levels | Alterations in the neurosteroid profile | |
| Synaptic plasticity markers | Increased expression of BDNF and synaptophysin |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary investigation of the bioactivity of 16α,17α-Epoxypregnenolone. By systematically evaluating its anti-inflammatory, neuroprotective, and steroidogenesis-modulating properties, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and the underlying rationale are designed to ensure the generation of high-quality, reproducible data, paving the way for further pre-clinical and clinical development.
References
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- Pregnenolone. (n.d.). Rupa Health.
- LC/MS/MS Method Package for Steroid Hormones. (n.d.). Shimadzu.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). Journal of Lipid Research, 60(5), 1047-1055. [Link]
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014).
- Function, Regulation, and Pharmacological Effects of Pregnenolone in the Central Nervous System. (2020). Request PDF.
- Pregnenolone: the importance of neurosteroids. (2019, June 24). Neolife.
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. (2022). MDPI.
- OECD 456: H295R Steroidogenesis assay. (n.d.). In Vitro ADMET Laboratories.
- High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. (2018). Environmental Health Perspectives, 126(4), 047012. [Link]
- Evaluation of a comprehensive Steroid Panel LC-MS Kit for the measurement of 17 steroids hormones and dexamethasone in a routine clinical laboratory. (n.d.). IBL-International.
- Standardized LC-MS/MS based steroid hormone profile-analysis. (2012). The Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 129-138. [Link]
- Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (2019, November 11). Slideshare.
- Neurosteroids and potential therapeutics: Focus on pregnenolone. (2016). Pharmacology & Therapeutics, 165, 155-165. [Link]
- Test No. 456: H295R Steroidogenesis Assay. (2011). OECD.
- STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.1550 Standard Evaluation Procedure (SEP). (n.d.). EPA.
- Test No. 456: H295R Steroidogenesis Assay. (n.d.). OECD.
- Pregnenolone sulfate as a modulator of synaptic plasticity. (2015). Psychopharmacology, 232(23), 4165-4181. [Link]
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI.
- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022). Food Science & Nutrition, 10(10), 3299-3309. [Link]
- Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. (2016). Molecular Medicine Reports, 13(4), 3521-3527. [Link]
- Neurosteroid s'effects and mechanisms for social, cognitive, emotional, and physical functions. (2008). Hormones and Behavior, 54(1), 22-32. [Link]
- Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. (2022). MDPI.
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. (2016). Molecular Medicine Reports, 13(6), 4927-4933. [Link]
- Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus. (1998). Proceedings of the National Academy of Sciences, 95(12), 7121-7126. [Link]
- Ovarian steroids enhance object recognition in naturally cycling and ovariectomized, hormone-primed rats. (2005). Neurobiology of Learning and Memory, 84(2), 137-151. [Link]
- Effect of Allopregnanolone on Spatial Memory and Synaptic Proteins in Animal Model of Metabolic Syndrome. (2021).
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2018). International Journal of Molecular Sciences, 19(9), 2736. [Link]
- 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. (2014). Biological & Pharmaceutical Bulletin, 37(7), 1096-1102. [Link]
- Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. (2015). Frontiers in Endocrinology, 6, 122. [Link]
- Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum. (2018). Microbial Cell Factories, 17(1), 94. [Link]
- The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum. (n.d.). ResearchGate.
- Biotransformation of cholesterol and 16,17-alpha epoxypregnenolone by novel Cladosporium sp. strain IS547. (2016). Engineering in Life Sciences, 16(6), 547-555. [Link]
- Dihydropyranoaurone compound damaurone D inhibits LPS-induced inflammation and liver injury by inhibiting NF-κB and MAPK signaling independent of AMPK. (2019). BMB Reports, 52(1), 53-58. [Link]
- Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2023). ACS Omega, 8(41), 38249-38263. [Link]
- Pregnenolone 16-Alpha Carbonitrile, an Agonist of Rodent Pregnane X Receptor, Regulates Testosterone Biosynthesis in Rodent Leydig Cells. (2024). MDPI.
- Pregnenolone 16-Alpha Carbonitrile, an Agonist of Rodent Pregnane X Receptor, Regulates Testosterone Biosynthesis in Rodent Leydig Cells. (2024). ResearchGate.
- Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways. (2012).
Sources
- 1. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnenolone | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Pregnenolone: the importance of neurosteroids [neolifesalud.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurosteroid s’effects and mechanisms for social, cognitive, emotional, and physical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ovarian steroids enhance object recognition in naturally cycling and ovariectomized, hormone-primed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. epa.gov [epa.gov]
- 24. lcms.cz [lcms.cz]
- 25. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ibl-international.com [ibl-international.com]
- 28. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Modeling of 16α,17α-Epoxypregnenolone Receptor Binding
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of the binding of 16α,17α-Epoxypregnenolone to its putative receptor, the γ-aminobutyric acid type A (GABA-A) receptor. Intended for researchers, scientists, and drug development professionals, this document outlines a robust, multi-faceted computational approach, integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling. The methodologies detailed herein are designed to elucidate the molecular interactions governing ligand-receptor recognition, providing a foundational platform for the rational design of novel therapeutics targeting neurosteroid signaling pathways. Each step is grounded in established scientific principles, emphasizing self-validation and reproducibility to ensure the integrity of the generated models.
Introduction: The Enigma of 16α,17α-Epoxypregnenolone and its Receptor
16α,17α-Epoxypregnenolone is a pregnane neurosteroid characterized by a C21 steroid skeleton with an epoxy group at the 16α and 17α positions[1][2]. While it is known to be an intermediate in the synthesis of various steroid hormones, its intrinsic biological activities and specific molecular targets are not fully elucidated[3]. Emerging evidence suggests that, like other neurosteroids, it may exert modulatory effects on neuronal excitability, potentially through interactions with ligand-gated ion channels. Of particular interest is the GABA-A receptor, a well-established target for numerous neurosteroids that positively or negatively modulate its function[4][5][6].
Understanding the precise molecular interactions between 16α,17α-Epoxypregnenolone and the GABA-A receptor is paramount for deciphering its physiological role and therapeutic potential. Theoretical modeling provides a powerful, cost-effective, and insightful approach to predict and analyze these interactions at an atomic level. This guide presents a cohesive workflow for building and validating a theoretical model of this binding event.
The Target: The Human α1β3γ2 GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system[7]. The most abundant synaptic isoform is the α1β3γ2 heteropentamer[7][8]. The availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human α1β3γ2 GABA-A receptor provides an excellent foundation for computational modeling[7][8].
Receptor Structure Selection:
For the purpose of this guide, we will utilize the cryo-EM structure of the human α1β3γ2 GABA-A receptor (PDB ID: 6D6T)[9]. This structure offers a good resolution and represents an intact, functionally relevant conformation of the receptor.
Neurosteroid Binding Sites:
Neurosteroids are known to bind within the transmembrane domains (TMDs) of GABA-A receptors[5][10]. Specifically, a key binding site is located at the interface between the β3 and α1 subunits[4][10][11]. This intersubunit pocket will be the primary focus of our modeling efforts.
The Ligand: Preparation of 16α,17α-Epoxypregnenolone for Simulation
Accurate representation of the ligand is critical for meaningful modeling results. The 3D structure of 16α,17α-Epoxypregnenolone can be obtained from chemical databases such as PubChem (CID: 974232) or generated using molecular modeling software.
Ligand Parameterization:
Standard protein force fields do not contain parameters for all possible small molecules. Therefore, the force field parameters for 16α,17α-Epoxypregnenolone must be generated. The General AMBER Force Field (GAFF) is a suitable choice for this purpose, as it is designed to be compatible with the AMBER protein force fields and can handle a wide range of organic molecules[12][13][14].
Protocol for Ligand Parameterization using GAFF:
-
Generate the 3D coordinates of 16α,17α-Epoxypregnenolone.
-
Perform a geometry optimization and calculate the electrostatic potential (ESP) using a quantum mechanical method (e.g., Hartree-Fock with the 6-31G* basis set).
-
Use the antechamber module of the AmberTools suite to generate the GAFF atom types and initial parameters.
-
Use the parmchk2 module to check for and supply any missing parameters.
-
Generate the final ligand topology and coordinate files in the format required by the chosen molecular dynamics software (e.g., GROMACS).
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor[11][15]. This provides a static snapshot of the likely binding mode.
Experimental Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
Detailed Docking Protocol:
-
Receptor Preparation:
-
Download the PDB file for the GABA-A receptor (e.g., 6D6T).
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms, assuming a physiological pH of 7.4.
-
Assign partial charges to the receptor atoms.
-
-
Ligand Preparation:
-
Use the parameterized 3D structure of 16α,17α-Epoxypregnenolone.
-
Assign partial charges consistent with the chosen force field.
-
-
Binding Site Definition:
-
Define the docking grid box to encompass the known neurosteroid binding site at the β3-α1 subunit interface within the TMD.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Perform multiple independent docking runs to ensure robust sampling of possible binding poses.
-
-
Pose Analysis and Selection:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Rank the poses based on the docking score (estimated binding affinity).
-
Visually inspect the top-ranked poses for chemically sensible interactions with key residues in the binding pocket.
-
Validation of Docking Results:
A crucial step in ensuring the reliability of the docking protocol is validation. This can be achieved by redocking a known co-crystallized ligand (if available) into its binding site and calculating the RMSD between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation[6]. In the absence of a co-crystallized neurosteroid in the chosen PDB structure, docking of a structurally similar neurosteroid with known binding data can be used as a proxy for validation.
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static picture, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions[16].
Experimental Workflow for Molecular Dynamics:
Caption: Molecular Dynamics Simulation Workflow.
Detailed MD Simulation Protocol (using GROMACS):
-
System Preparation:
-
Place the docked 16α,17α-Epoxypregnenolone-GABA-A receptor complex in a simulation box.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection:
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory for RMSD of the ligand and protein to assess stability.
-
Investigate hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and receptor over time.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.
-
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific receptor[8]. This model can then be used for virtual screening to identify novel, structurally diverse molecules with the potential to bind to the same site.
Experimental Workflow for Pharmacophore Modeling:
Caption: Pharmacophore Modeling Workflow.
Detailed Pharmacophore Modeling Protocol:
-
Model Generation (Ligand-Based):
-
If a set of known active neurosteroids with diverse structures is available, align them based on their common chemical features.
-
Generate a pharmacophore model that encompasses the shared features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Generation (Structure-Based):
-
Based on the results of the molecular docking and MD simulations, identify the key interaction points between 16α,17α-Epoxypregnenolone and the GABA-A receptor.
-
Generate a pharmacophore model that represents these key interactions.
-
-
Model Validation:
-
Use the generated pharmacophore model to screen a database of known active and inactive compounds.
-
A good model should be able to distinguish between active and inactive molecules with high accuracy.
-
Data Presentation and Interpretation
Table 1: Predicted Binding Affinity and Key Interactions from Molecular Docking
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (β3-α1 interface) | Interaction Type |
| 1 | -8.5 | Gln241(α1), Tyr284(β3), Phe301(β3) | Hydrogen Bond, π-π Stacking |
| 2 | -8.2 | Asn407(α1), Tyr410(α1), Met236(α1) | Hydrogen Bond, Hydrophobic |
| 3 | -7.9 | Thr236(α1), Tyr284(β3) | Hydrogen Bond |
Table 2: Summary of Molecular Dynamics Simulation Analysis
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds (Occupancy %) |
| 100 | 1.2 ± 0.3 | 2.5 ± 0.5 | 16α,17α-Epoxy-O...Gln241(α1)-NE2 (75%) |
| 200 | 1.3 ± 0.4 | 2.6 ± 0.5 | 16α,17α-Epoxy-O...Gln241(α1)-NE2 (72%) |
| 300 | 1.4 ± 0.3 | 2.7 ± 0.6 | 16α,17α-Epoxy-O...Gln241(α1)-NE2 (78%) |
Conclusion and Future Directions
This in-depth technical guide provides a robust and scientifically grounded workflow for the theoretical modeling of 16α,17α-Epoxypregnenolone binding to the GABA-A receptor. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the molecular determinants of this interaction. The self-validating nature of the described protocols ensures the generation of reliable and predictive models.
Future work should focus on the experimental validation of the theoretical predictions through techniques such as site-directed mutagenesis and electrophysiological recordings. Furthermore, the generated pharmacophore model can serve as a powerful tool for the discovery of novel small molecules that modulate GABA-A receptor activity, paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- Laverty, D., Desai, R., Uchański, T., Masiulis, S., Stec, W. J., Malinauskas, T., ... & Aricescu, A. R. (2019). Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer.
- PubChem. (n.d.). 16,17-Epoxypregnenolone.
- Hosie, A. M., Wilkins, M. E., Smart, T. G., & Davies, P. A. (2007). Neurosteroid binding sites on GABA(A) receptors. Pharmacology & therapeutics, 116(1), 7-19. [Link]
- Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor structure and mechanism.
- Chen, Z. W., Budelier, M. M., Sugasawa, Y., Jin, G. S., Zorumski, C. F., & Covey, D. F. (2020).
- Akk, G., Covey, D. F., Evers, A. S., Steinbach, J. H., & Zorumski, C. F. (2007). Mechanisms of neurosteroid interactions with GABAA receptors. Frontiers in bioscience: a journal and virtual library, 12, 1205. [Link]
- Harrison, N. L., & Simmonds, M. A. (1984). Modulation of the GABAA receptor complex by a steroid anaesthetic. Brain research, 323(2), 287-292. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
- Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 intermolecular potential. Journal of computational chemistry, 26(16), 1668-1688. [Link]
- Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]
- Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
- Yang, L., Tan, T. M., Henzler-Wildman, K. A., & Schlessinger, A. (2014). Ligand-based pharmacophore modeling and virtual screening for the discovery of novel 17β-hydroxysteroid dehydrogenase 2 inhibitors. Journal of medicinal chemistry, 57(11), 4745-4760. [Link]
- Chen, Z. W., Erkkila, B. E., Zorumski, C. F., & Covey, D. F. (2012). The molecular determinants of neurosteroid binding in the GABAA receptor. Journal of Biological Chemistry, 287(22), 18013-18021. [Link]
- Zhu, S., Noviello, C. M., Teng, J., Walsh Jr, R. M., Kim, J. J., & Hibbs, R. E. (2018). Structure of a human synaptic GABAA receptor.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
- PubChem. (n.d.). 16,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate.
- Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652. [Link]
- Maier, J. A., Martinez, C., Kasavajhala, K., Wickstrom, L., Hauser, K. E., & Simmerling, C. (2015). ff14SB: Improving the accuracy of protein side chain and backbone parameters from ff99SB.
- Allosteric modulation of α1β3γ2 GABAA receptors by farnesol through the neurosteroid sites. (2023). Biophysical Journal, 122(5), 843-855. [Link]
- Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2001). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 19(3-4), 330-341. [Link]
- Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit. (2000). The Journal of physiology, 528(Pt 1), 7–19. [Link]
- Pregnenolone sulfate analogues differentially modulate GABAA receptor closed/desensitised states. (2023). British Journal of Pharmacology, 180(15), 2006-2022. [Link]
- Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2021).
- Wang, J., Cieplak, P., & Kollman, P. A. (2000). How well does a restrained electrostatic potential (RESP) model perform in calculating conformational energies of organic and biological molecules?. Journal of computational chemistry, 21(12), 1049-1074. [Link]
- Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids. (1988). British journal of pharmacology, 95(3), 853–861. [Link]
- MacKerell Jr, A. D., Bashford, D., Bellott, M., Dunbrack Jr, R. L., Evanseck, J. D., Field, M. J., ... & Karplus, M. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry B, 102(18), 3586-3616. [Link]
- Best, R. B., Zhu, X., Shim, J., Lopes, P. E., Mittal, J., Feig, M., & MacKerell Jr, A. D. (2012). Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone φ, ψ and side-chain χ1 and χ2 dihedral angles.
- Neurosteroids and GABA-A Receptor Function. (2011). Frontiers in endocrinology, 2, 44. [Link]
- Multiple functional neurosteroid binding sites on GABAA receptors. (2018). PLoS biology, 16(11), e2006446. [Link]
- The CHARMM Force Field. (n.d.). University of Maryland. [Link]
- Pregnenolone sulfate analogues differentially modulate GABAA receptor closed/desensitised st
- CHARMM Additive and Polarizable Force Fields for Biophysics and Computer-Aided Drug Design. (2017). Request PDF. [Link]
- Neurosteroid Binding and Actions on GABAA Receptors. (2018).
- Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons. (1990). Proceedings of the National Academy of Sciences, 87(20), 8222-8226. [Link]
- Neurosteroid Binding and Actions on GABAA Receptors. (2020). PMC. [Link]
- Molecular docking of selected steroid compounds from Hydrilla Verticillata on human Ros1 kinase receptor. (2024).
- Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2011). PMC. [Link]
- 3β-Hydroxypregnane Steroids Are Pregnenolone Sulfate-Like GABAA Receptor Antagonists. (2002). PMC. [Link]
- Molecular Docking Study of the Binding Interaction of Hydroxychloroquine, Dexamethasone and Other Anti-Inflammatory Drugs with SARS-CoV-2 Protease and SARS-CoV-2 Spikes Glycoprotein. (2021). Scirp.org. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Showing metabocard for Pregnenolone (HMDB0000253). (2005).
- Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases. (2007). PMC. [Link]
- Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. (2013). MDPI. [Link]
- Pregnenolone sulf
- Pregnenolone sulfate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 3. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric modulation of α1β3γ2 GABAA receptors by farnesol through the neurosteroid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 16α,17α-Epoxypregnenolone from Diosgenin: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the multi-step synthesis of 16α,17α-epoxypregnenolone, a crucial steroidal intermediate, from the readily available plant-derived sapogenin, diosgenin. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry, offering in-depth technical insights and robust, self-validating methodologies.
Introduction: The Enduring Legacy of the Marker Degradation
The journey from a humble yam tuber to complex steroidal active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. This transformation was pioneered by Russell Earl Marker in the 1930s and 1940s through a series of reactions now famously known as the "Marker Degradation."[1] This process unlocked a cost-effective and scalable route to essential steroid hormones like progesterone from diosgenin, a naturally occurring steroidal sapogenin found in the tubers of Dioscorea species (wild yams).[2][3] The initial steps of the synthesis described herein are a direct application of this foundational work, which continues to be a critical pathway in the pharmaceutical industry.
This guide will elucidate the chemical transformation of diosgenin into 16-dehydropregnenolone acetate (16-DPA), a key intermediate, followed by the stereoselective epoxidation of the Δ¹⁶ double bond and subsequent hydrolysis to yield the target molecule, 16α,17α-epoxypregnenolone. Each step will be discussed with an emphasis on the underlying chemical principles, providing not just a "how-to," but a "why-to" for the experimental choices.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material, intermediates, and final product is paramount for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Diosgenin | C₂₇H₄₂O₃ | 414.62 | 205-210 | White crystals or powder |
| Pseudodiosgenin Diacetate | C₃₁H₄₆O₅ | 498.7 | Not available | - |
| 16-Dehydropregnenolone Acetate (16-DPA) | C₂₃H₃₂O₃ | 356.50 | 171-172 | White crystalline powder |
| 16α,17α-Epoxypregnenolone Acetate | C₂₃H₃₂O₄ | 372.5 | Not available | - |
| 16α,17α-Epoxypregnenolone | C₂₁H₃₀O₃ | 330.46 | 185-188 | - |
Synthetic Pathway Overview
The synthesis of 16α,17α-epoxypregnenolone from diosgenin is a three-stage process. The initial stage is the classic Marker Degradation to convert diosgenin to 16-dehydropregnenolone acetate (16-DPA). This is followed by the epoxidation of the 16,17-double bond of 16-DPA and, finally, the hydrolysis of the 3-acetate group.
Sources
Application Notes and Protocols for the Biotransformation of 16α,17α-Epoxypregnenolone by Burkholderia cepacia
Introduction: Harnessing Microbial Catalysis for Novel Steroid Analogs
The microbial transformation of steroids represents a powerful synergy between biology and chemistry, offering a highly selective and environmentally benign alternative to traditional synthetic methods for the production of valuable pharmaceutical intermediates. The regio- and stereospecificity of microbial enzymes enable the synthesis of complex steroid derivatives that are often challenging to produce through conventional chemical routes. This guide provides a comprehensive overview and detailed protocols for the biotransformation of 16α,17α-epoxypregnenolone using the bacterium Burkholderia cepacia.
Burkholderia cepacia has demonstrated a remarkable capacity for steroid modification, including hydroxylation and dehydrogenation.[1] This application note will focus on the conversion of 16α,17α-epoxypregnenolone into novel hydroxylated and dehydrogenated products, providing researchers, scientists, and drug development professionals with the necessary protocols to replicate and expand upon these findings. We will delve into the cultivation of Burkholderia cepacia, the execution of the biotransformation, and the subsequent extraction, purification, and analysis of the resulting steroid metabolites.
Scientific Background: The Enzymatic Machinery of Burkholderia cepacia
The biotransformation of 16α,17α-epoxypregnenolone by Burkholderia cepacia is a multi-step enzymatic process. The observed transformation to 20-hydroxyl-16α,17α-epoxypregn-1,4-dien-3-one suggests the involvement of at least two key enzyme classes: hydroxylases and dehydrogenases.[1]
Hydroxylation: Burkholderia cepacia SE-1 has been shown to possess a hydroxylase belonging to the catalase/peroxidase family, which is capable of introducing a hydroxyl group onto the steroid scaffold.[1] This enzymatic activity is crucial for increasing the polarity and often the biological activity of the steroid molecule.
Dehydrogenation of the A-ring: The formation of a 1,4-diene-3-one system in the A-ring of the steroid is a hallmark of many microbial steroid transformations. This process is typically catalyzed by steroid-Δ1-dehydrogenases, which introduce a double bond between C1 and C2, and steroid-Δ4-dehydrogenases, which act on the C4-C5 bond.
Epoxide Ring Chemistry: While the primary product identified in the biotransformation of 16α,17α-epoxypregnenolone by Burkholderia cepacia SE-1 retains the epoxide ring, it is noteworthy that Burkholderia species are known to possess epoxide hydrolases. These enzymes catalyze the opening of the epoxide ring to form a vicinal diol, a reaction of significant interest in drug metabolism and detoxification. The stability of the epoxide in this specific transformation suggests that it is not a primary target of the expressed enzymes under the studied conditions.
Below is a diagram illustrating the proposed biotransformation pathway:
Sources
microbial hydroxylation of 16alpha,17alpha-Epoxypregnenolone.
An Application Guide to the Microbial Hydroxylation of 16α,17α-Epoxypregnenolone
Abstract
The regio- and stereoselective hydroxylation of steroids is a cornerstone of pharmaceutical synthesis, enabling the production of high-value corticosteroids, hormones, and other therapeutic agents. Chemical methods for these transformations often lack specificity and require harsh conditions. Microbial biotransformation presents a powerful alternative, leveraging the enzymatic machinery of microorganisms to perform precise oxidations with high efficiency and environmental sustainability.[1][2][3] This guide provides a detailed framework for researchers and drug development professionals on the microbial hydroxylation of 16α,17α-Epoxypregnenolone and its progesterone analogue, 16α,17α-epoxyprogesterone, a key intermediate in hormone synthesis.[4][5] We will explore the underlying enzymatic mechanisms, provide validated protocols for fungal biotransformation, and detail the analytical methods required for product identification and characterization.
Scientific Principle: The Enzymology of Steroid Hydroxylation
Microbial hydroxylation of the steroid nucleus is primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[6][7] These heme-containing enzymes function as the terminal oxidase in an electron transport chain, typically requiring a partner reductase (like NADPH-cytochrome P450 reductase) to transfer electrons from cofactors such as NADPH.[8][9]
The catalytic cycle involves the binding of the steroid substrate to the enzyme's active site, followed by the activation of molecular oxygen. This process generates a highly reactive oxygen species that is inserted into a specific C-H bond on the steroid scaffold.[10] The remarkable regio- and stereoselectivity of this reaction is dictated by the unique architecture of the enzyme's active site, which orients the substrate in a precise manner relative to the activated oxygen.[11] Fungi, particularly from the genera Aspergillus and Penicillium, are well-documented for their diverse steroid-hydroxylating capabilities.[7][12][13]
Biotransformation Workflow Overview
The successful hydroxylation of 16α,17α-Epoxypregnenolone involves a multi-stage process. The logical flow from strain activation to final product analysis is critical for reproducibility and yield optimization.
Caption: General workflow for microbial hydroxylation.
Featured Microorganisms and Reported Products
Screening various microbial strains is crucial for discovering novel or more efficient transformations.[4] Several fungal species have demonstrated the ability to hydroxylate 16α,17α-epoxyprogesterone, a structurally analogous and widely studied substrate. The principles and protocols are directly applicable to 16α,17α-Epoxypregnenolone.
| Microorganism | Substrate | Major Products | Reference |
| Penicillium decumbens | 16α,17α-Epoxyprogesterone | 7β-hydroxy-16α,17α-epoxyprogesterone; 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | [4][5][14] |
| Isaria farinosa | 16α,17α-Epoxyprogesterone | 6β-hydroxy-16α,17α-epoxyprogesterone; 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | [15][16] |
| Aspergillus ochraceus | 16α,17α-Epoxyprogesterone | 11α-hydroxy-16α,17α-epoxyprogesterone | [17] |
| Burkholderia cepacia | 16α,17α-Epoxypregnenolone | 20-hydroxy-16α,17α-epoxypregn-1,4-dien-3-one | [18] |
Detailed Experimental Protocols
This section provides a step-by-step protocol for the hydroxylation of 16α,17α-Epoxypregnenolone using a fungal catalyst, such as Penicillium decumbens.
Materials and Reagents
-
Microorganism: Penicillium decumbens (or other selected strain) culture slant.
-
Substrate: 16α,17α-Epoxypregnenolone (analytical grade).
-
Media Components: Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB), glucose, peptone, yeast extract, KH₂PO₄, MgSO₄·7H₂O.
-
Solvents: Ethanol, Ethyl Acetate, Methanol (HPLC grade).
-
Glassware: 500 mL Erlenmeyer flasks, sterile test tubes, pipettes.
-
Equipment: Laminar flow hood, autoclave, orbital shaker incubator, rotary evaporator, TLC plates (silica gel GF₂₅₄), HPLC system, Mass Spectrometer (MS), NMR spectrometer.
Protocol 1: Fungal Culture and Biotransformation
This protocol is designed to be self-validating through the inclusion of essential controls.
-
Strain Activation: Under sterile conditions in a laminar flow hood, transfer a loopful of P. decumbens mycelia from the agar slant to a fresh PDA plate. Incubate at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture Preparation: Prepare the seed medium (e.g., PDB). Inoculate a 500 mL flask containing 100 mL of sterile seed medium with a few agar plugs (approx. 1 cm²) from the activated plate. Incubate at 28°C on an orbital shaker at 180 rpm for 48 hours.
-
Main Culture and Biotransformation:
-
Prepare the main transformation medium (e.g., 2% glucose, 1% peptone, 0.5% yeast extract, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O). Autoclave 100 mL of this medium in several 500 mL Erlenmeyer flasks.
-
Inoculate each flask (except controls) with 10 mL of the seed culture.
-
Prepare Control Flasks:
-
Substrate Control: One flask with sterile medium and substrate, but no microbial inoculation. This checks for abiotic degradation of the substrate.
-
Culture Control: One flask with sterile medium and microbial inoculation, but no substrate. This provides a baseline for endogenous fungal metabolites.
-
-
Incubate all flasks at 28°C, 180 rpm for 24-48 hours to allow for initial biomass accumulation.
-
-
Substrate Addition:
-
Prepare a stock solution of 16α,17α-Epoxypregnenolone (e.g., 10 mg/mL in ethanol).
-
Add 1 mL of the substrate stock solution to each of the main culture flasks and the substrate control flask to achieve a final concentration of 100 mg/L.
-
-
Incubation and Monitoring: Continue the incubation under the same conditions for 5-10 days. Withdraw small aliquots (e.g., 2 mL) aseptically every 24 hours to monitor the progress of the reaction via Thin Layer Chromatography (TLC).
Protocol 2: Extraction and Purification
-
Harvesting: After the incubation period (determined by TLC monitoring), pool the contents (mycelia and broth) from the biotransformation flasks.
-
Homogenization & Extraction: Homogenize the mycelia and broth mixture. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 30 minutes. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification:
-
TLC Analysis: Dissolve the crude extract in a small amount of methanol and spot it on a TLC plate alongside the substrate standard. Develop the plate using a suitable mobile phase (e.g., ethyl acetate/petroleum ether, 1:1 v/v).[4] Visualize spots under UV light (254 nm) and/or by staining (e.g., with phosphomolybdic acid). The formation of new, more polar spots relative to the substrate indicates successful transformation.
-
Column Chromatography: For preparative isolation, subject the crude extract to silica gel column chromatography using a gradient elution system based on the TLC results to isolate the hydroxylated products.
-
Protocol 3: Product Characterization
Accurate structural elucidation is paramount. A combination of spectroscopic techniques is required to confirm the identity of the new metabolites.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fractions to assess purity and for quantification. A C18 column with a gradient of water and acetonitrile/methanol is a common starting point.[19]
-
Mass Spectrometry (MS): Determine the molecular weight of the products. High-resolution MS (HR-MS) provides the exact molecular formula. An increase of 16 Da (for monohydroxylation) or 32 Da (for dihydroxylation) compared to the substrate is expected.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for determining the exact position and stereochemistry of the newly introduced hydroxyl group(s). ¹H, ¹³C, COSY, HSQC, and HMBC experiments are necessary to assign all signals and confirm the structure.[14][19]
Expected Results and Mechanistic Interpretation
The biotransformation of 16α,17α-Epoxypregnenolone can yield various hydroxylated products depending on the microorganism used. For instance, using P. decumbens, one might expect a time-dependent conversion pathway where a monohydroxylated intermediate is formed first, followed by a second hydroxylation event.
Caption: Potential hydroxylation pathway by P. decumbens.
The analysis of the control flasks is crucial for interpretation. The "Substrate Control" should show only the starting material on a TLC plate, confirming its stability. The "Culture Control" will reveal any endogenous compounds produced by the fungus, ensuring they are not mistaken for transformation products.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No transformation observed | 1. Inactive microbial culture.2. Substrate toxicity or insolubility.3. Inappropriate culture conditions (pH, temp). | 1. Re-activate the strain from a fresh stock.2. Lower substrate concentration; use a co-solvent (e.g., DMSO, but check for toxicity).3. Optimize pH, temperature, and aeration. |
| Low product yield | 1. Suboptimal incubation time.2. Inefficient extraction.3. Product degradation. | 1. Perform a time-course study to find the optimal harvest time.2. Use a different extraction solvent; increase extraction repetitions.3. Harvest earlier; check for product stability in the culture medium. |
| Multiple, inseparable spots on TLC | 1. Formation of multiple isomers/products.2. Incomplete reaction.3. Contamination. | 1. Use 2D-TLC or switch to a different column/mobile phase for chromatography.2. Extend incubation time.3. Ensure aseptic techniques throughout the process. |
References
- Hydroxylative Activity of Aspergillus Niger Towards androst-4-ene and androst-5-ene Steroids. PubMed.
- The Mechanism of the Microbial Hydroxylation of Steroids. Part 1. The C-21 Hydroxylation of Progesterone by Aspergillus niger ATCC 9142. Canadian Journal of Chemistry.
- Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger. PubMed.
- Microbial 16β-Hydroxylation of Steroids with Aspergillus niger. J-STAGE.
- Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. National Institutes of Health (NIH).
- Microbial Steroids : Methods and Protocols. Frederick National Laboratory for Cancer Research.
- Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens. PubMed.
- Microbial 16β-Hydroxylation of Steroids with Aspergillus niger. Taylor & Francis Online.
- Microbial hydroxylation of steroids. 10. Rearrangement during epoxidation and hydroxylation, and the stepwise nature of these enzymic reactions. Canadian Science Publishing.
- The microbial transformation of steroids is a part of the larger class of organic chemical reactions which are catalysed by enzy. J-STAGE.
- Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. PubMed Central (PMC).
- The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P.... ResearchGate.
- P450-catalyzed steroid hydroxylation: assay and product identification by thin-layer chromatography. PubMed.
- Microbial Steroids: Methods and Protocols | Request PDF. ResearchGate.
- Biotransformation of steroids. Slideshare.
- Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity. MDPI.
- Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens. Brieflands.
- 11 hydroxylation of 16, 17epoxyprogesterone in biphasic ionic liquid/water system by Aspergillus ochraceus. Society of Chemical Industry.
- Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. PubMed.
- Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens. PubMed Central (PMC).
- Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. MDPI.
- Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. PubMed Central (PMC).
- Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis. PubMed Central (PMC).
- Biotransformation of 16,17-epoxyprogesterone (EP). * HEP:.... ResearchGate.
- A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application. PubMed Central (PMC).
- Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Pharmacy and Bioresources.
- steroid biotransformation. Faculty of Engineering & Technology, Department of Biotechnology.
- The Phases and Stages of Microbial Transformation of Steroids and Sterols. Walsh Medical Media.
- Studies on the microsomal lla-hydroxylation of progesterone in - Asperoillus ochraceus: characterization of the hydroxylase system. Indian Academy of Sciences.
- Biotransformation of a D-ethylgonendione and b 16,17α-epoxyprogesterone by Aspergillus ochraceus. ResearchGate.
- Unlocking Testosterone Production by Biotransformation: Engineering a Fungal Model of Aspergillus nidulans Strain Deficient in Steroid 11α-Hydroxylase Activity and Expressing 17β-Hydroxysteroid Dehydrogenase Enzyme as Proof of Concept. PubMed Central (PMC).
- Selective Oxidation of Tertiary C–H Bonds in Steroids Catalyzed by the Heterodimeric Fe(II)/α-Ketoglutarate-Dependent Oxygenase TlxI–J. ACS Publications.
- Analytical Methods for the Determination of Neuroactive Steroids. PubMed Central (PMC).
- Detailed Introduction to Steroids Analysis. Labinsights.
Sources
- 1. Biotransformation of steroids | PPT [slideshare.net]
- 2. plant.researchfloor.org [plant.researchfloor.org]
- 3. ramauniversity.ac.in [ramauniversity.ac.in]
- 4. brieflands.com [brieflands.com]
- 5. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 [mdpi.com]
- 17. ionike.com [ionike.com]
- 18. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labinsights.nl [labinsights.nl]
Harnessing the Therapeutic Potential of 16α,17α-Epoxypregnenolone in Neuroinflammation Research: Application Notes and Protocols
Authored by: Senior Application Scientist
Introduction: The Imperative for Novel Neuroinflammatory Modulators
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While acute inflammation is a crucial protective mechanism, chronic neuroinflammation is a key driver in the pathogenesis of a wide array of devastating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This sustained inflammatory state, primarily mediated by glial cells like microglia and astrocytes, leads to a persistent release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic mediators, ultimately causing neuronal dysfunction and death.[1][3] The quest for novel therapeutic agents that can effectively quell chronic neuroinflammation is therefore a paramount objective in neuroscience research and drug development.
Emerging evidence points towards the therapeutic potential of neurosteroids in mitigating neuroinflammatory processes.[4][5] One such promising, yet relatively unexplored, molecule is 16α,17α-Epoxypregnenolone. While direct research on this specific compound is nascent, studies on its close derivative, 16α,17α-epoxypregnenolone-20-oxime, have demonstrated significant anti-inflammatory effects in microglial cells, the resident immune cells of the CNS.[6][7] These findings provide a strong rationale for investigating 16α,17α-Epoxypregnenolone as a potential therapeutic candidate for neuroinflammatory disorders.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of 16α,17α-Epoxypregnenolone in neuroinflammation research. We will delve into its putative mechanism of action, provide step-by-step protocols for in vitro neuroinflammation models, and outline key analytical techniques to assess its efficacy.
Part 1: Unraveling the Mechanism of Action - A Hypothesis
Based on studies of its -20-oxime derivative, 16α,17α-Epoxypregnenolone is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways within microglial cells.[6][8] The primary proposed mechanism involves the inhibition of pro-inflammatory signaling cascades initiated by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria widely used to induce neuroinflammation in experimental models.[1][2]
A key study on 16α,17α-epoxypregnenolone-20-oxime revealed its ability to significantly inhibit the production of nitric oxide (NO), a potent inflammatory mediator, and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated BV-2 microglial cells.[6][7] This effect was attributed to the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation, a critical step in the mitogen-activated protein kinase (MAPK) signaling pathway that leads to the activation of transcription factors involved in the expression of pro-inflammatory genes.[6]
The following diagram illustrates the hypothesized signaling pathway through which 16α,17α-Epoxypregnenolone may mitigate LPS-induced neuroinflammation in microglia.
Caption: Hypothesized signaling pathway of 16α,17α-Epoxypregnenolone in LPS-induced neuroinflammation.
Part 2: In Vitro Neuroinflammation Model - A Step-by-Step Guide
This section provides a detailed protocol for establishing an in vitro neuroinflammation model using a microglial cell line (e.g., BV-2) and LPS stimulation. This model allows for the robust and reproducible assessment of the anti-inflammatory properties of 16α,17α-Epoxypregnenolone.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for assessing the anti-inflammatory effects of 16α,17α-Epoxypregnenolone.
Protocol 1: Microglial Cell Culture and LPS Stimulation
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
16α,17α-Epoxypregnenolone (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Sterile cell culture plates (e.g., 24-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Seed BV-2 cells into appropriate cell culture plates at a density of 2 x 10^5 cells/well for a 24-well plate or 5 x 10^4 cells/well for a 96-well plate. Allow cells to adhere for 24 hours.[1]
-
Pre-treatment: Prepare various concentrations of 16α,17α-Epoxypregnenolone in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing 16α,17α-Epoxypregnenolone. A vehicle control (medium with the same concentration of DMSO without the compound) must be included. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[1] Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours) to allow for the inflammatory response to develop.[1]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris. Store the cleared supernatant at -80°C for cytokine analysis and nitric oxide measurement.[1]
-
Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cell lysate) and store it at -80°C for Western blot analysis.
-
Part 3: Assessing the Anti-inflammatory Efficacy
This section details the key analytical methods to quantify the anti-inflammatory effects of 16α,17α-Epoxypregnenolone.
Protocol 2: Quantification of Nitric Oxide (NO) Production
Principle: The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution (e.g., 0-100 µM).
-
Assay: In a 96-well plate, add 50 µL of the collected cell culture supernatant and 50 µL of the sodium nitrite standards.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β (mouse)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.[1]
-
Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is used to detect and quantify the levels of specific proteins in the cell lysates, such as phosphorylated JNK (p-JNK) and total JNK, to assess the activation of the JNK signaling pathway.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-JNK and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-JNK to total JNK and the loading control (β-actin).
Data Presentation: A Framework for Quantifying Efficacy
To effectively present the quantitative data obtained from these experiments, we recommend using structured tables.
Table 1: Effect of 16α,17α-Epoxypregnenolone on NO Production in LPS-Stimulated Microglia
| Treatment Group | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | ||
| LPS (100 ng/mL) | - | ||
| 16α,17α-Epoxypregnenolone + LPS | X µM | ||
| 16α,17α-Epoxypregnenolone + LPS | Y µM | ||
| 16α,17α-Epoxypregnenolone + LPS | Z µM |
Table 2: Effect of 16α,17α-Epoxypregnenolone on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (100 ng/mL) | - | |||
| 16α,17α-Epoxypregnenolone + LPS | X µM | |||
| 16α,17α-Epoxypregnenolone + LPS | Y µM | |||
| 16α,17α-Epoxypregnenolone + LPS | Z µM |
Table 3: Effect of 16α,17α-Epoxypregnenolone on JNK Phosphorylation
| Treatment Group | Concentration | Relative p-JNK/Total JNK Ratio | % Inhibition of JNK Phosphorylation |
| Control | - | ||
| LPS (100 ng/mL) | - | ||
| 16α,17α-Epoxypregnenolone + LPS | X µM | ||
| 16α,17α-Epoxypregnenolone + LPS | Y µM | ||
| 16α,17α-Epoxypregnenolone + LPS | Z µM |
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for investigating the anti-inflammatory potential of 16α,17α-Epoxypregnenolone in the context of neuroinflammation. By utilizing these in vitro models and analytical techniques, researchers can elucidate its mechanism of action and assess its efficacy in a controlled and reproducible manner.
Future research should aim to validate these in vitro findings in more complex systems, such as primary microglial cultures, co-cultures with neurons and astrocytes, and ultimately, in in vivo models of neurodegenerative diseases.[9][10] Furthermore, exploring the broader effects of 16α,17α-Epoxypregnenolone on other inflammatory pathways and its potential for neuroprotection will be crucial in determining its full therapeutic potential. The exploration of this promising neurosteroid may pave the way for the development of novel and effective therapies for a range of debilitating neurological disorders.
References
- Manglani M, et al. (2019). A protocol for studying neuroinflammation in mouse brain tissue. Methods.
- Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. This source provides a comprehensive overview of techniques to assess neuroinflammation, including immunocytochemistry, qRT-PCR, and immunoblotting, which are relevant to the analytical methods described.
- BenchChem. (2025). Application Notes and Protocols for Studying Neuroinflammation in Cell Culture.
- Le, D. H., et al. (2014). An efficient approach to the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione via 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione. Vietnam Journal of Chemistry.
- Sun, H. N., et al. (2014). 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphorylation. Biological & Pharmaceutical Bulletin.
- Sun, H. N., et al. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. PubMed. This is the PubMed entry for the same key reference.
- ResearchGate. (n.d.). Methods to Assess Neuroinflammation | Request PDF.
- Lively, S., & Schlichter, L. C. (2018). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. Frontiers in Cellular Neuroscience. This paper provides protocols for stimulating BV2 microglia, which is relevant to the experimental setup.
- Staggs, K., et al. (2022). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols.
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- ResearchGate. (n.d.). Protocol for Primary Microglial Culture Preparation.
- Wang, Y. L., et al. (2015). Enhancement of LPS-Induced Microglial Inflammation Response via TLR4 Under High Glucose Conditions. Cellular Physiology and Biochemistry.
- Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
- Google Patents. (n.d.). CN102286062A - Synthesis method of 16 alpha,17 alpha-epoxy-4-pregnene-3,20-dione.
- Sun, H. N., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports.
- Google Patents. (n.d.). US3122573A - Process for the production of 16alpha-methyl-17alpha-hydroxy-pregnane-20-ones and intermediates therefor.
- Kálmán, A., et al. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section C: Crystal Structure Communications.
- Rutkowska-Zapała, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences.
- F1000Research. (n.d.). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
- Hernandez, G. D., & Brinton, R. D. (2022). Allopregnanolone: Regenerative therapeutic to restore neurological health. Neurobiology of Stress. This review highlights the therapeutic potential of neurosteroids in neurological health.
- Brinton, R. D. (2013). Frontiers in therapeutic development of allopregnanolone for Alzheimer's disease and other neurological disorders. Frontiers in Pharmacology. This paper discusses the therapeutic development of another neurosteroid.
- Brinton, R. D. (2013). Allopregnanolone as regenerative therapeutic for Alzheimer's disease: translational development and clinical promise. Progress in Neurobiology. This article further details the therapeutic potential of allopregnanolone.
- Wang, J. M., et al. (2012). Allopregnanolone Increases the Number of Dopaminergic Neurons in Substantia Nigra of a Triple Transgenic Mouse Model of Alzheimer's Disease. PLoS One. This study shows the regenerative potential of a neurosteroid in a disease model.
- Santello, M., et al. (2011). Neuroinflammation alters integrative properties of rat hippocampal pyramidal cells. The Journal of Neuroscience.
- Hernandez, G. D., & Brinton, R. D. (2022). Allopregnanolone: Regenerative therapeutic to restore neurological health. PubMed. This is the PubMed entry for the review on allopregnanolone.
- ResearchGate. (n.d.). Amlexanox alleviated LPS-induced neuroinflammation in vivo.
- Almeida, S., et al. (2024). Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys. Frontiers in Bioengineering and Biotechnology. This paper describes an in vitro neuroinflammation model using a co-culture of microglia and astrocytes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone: Regenerative therapeutic to restore neurological health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphorylation [jstage.jst.go.jp]
- 7. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to assess neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys - PMC [pmc.ncbi.nlm.nih.gov]
16alpha,17alpha-Epoxypregnenolone assay in LPS-stimulated BV-2 microglial cells.
Topic: Evaluating the Anti-Inflammatory Potential of 16α,17α-Epoxypregnenolone in an In Vitro Model of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
Neuroinflammation, primarily mediated by activated microglial cells, is a critical factor in the progression of various neurodegenerative diseases.[1] Microglia, the resident immune cells of the central nervous system (CNS), respond to inflammatory stimuli such as bacterial lipopolysaccharide (LPS) by releasing a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2] This response, while crucial for pathogen defense, can lead to significant neuronal damage if unregulated.
LPS activates microglia primarily through Toll-like receptor 4 (TLR4).[3][4][5] This interaction triggers downstream signaling pathways, notably involving the adaptor protein MyD88 and subsequent activation of transcription factors like NF-κB and MAP kinases (e.g., JNK).[3][5][6] These transcription factors then orchestrate the expression of genes for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α.[3][7]
Pregnenolone, a foundational neurosteroid, and its synthetic analogs are gaining attention for their neuroprotective and anti-inflammatory properties.[8][9][10] The synthetic analog, 16α,17α-Epoxypregnenolone, has been identified as a potential modulator of this inflammatory cascade. Specifically, a derivative, 16α,17α-epoxypregnenolone-20-oxime, has been shown to inhibit LPS-induced NO production and iNOS expression in BV-2 microglial cells, suggesting a potent anti-inflammatory capability.[2][11] The mechanism appears to involve the inhibition of the JNK phosphorylation pathway.[2][11]
This application note provides a comprehensive protocol to assay the anti-inflammatory effects of 16α,17α-Epoxypregnenolone on LPS-stimulated BV-2 murine microglial cells. The BV-2 cell line is a well-established and widely used model for primary microglia, as it reliably mimics their inflammatory responses.[1][12] The protocols described herein focus on quantifying two key markers of microglial activation: nitric oxide and TNF-α.
Signaling and Experimental Logic
To effectively design and interpret this assay, understanding the underlying molecular pathway and the experimental workflow is crucial.
A. LPS-Induced Inflammatory Signaling Pathway in Microglia
The following diagram illustrates the canonical TLR4 signaling pathway activated by LPS and the potential point of intervention for 16α,17α-Epoxypregnenolone.
Caption: LPS-TLR4 signaling cascade leading to inflammatory gene expression in microglia.
B. General Experimental Workflow
The overall process involves cell culture, treatment, collection of supernatant, and subsequent quantification of inflammatory markers.
Caption: High-level overview of the experimental procedure.
Materials and Reagents
| Item | Recommended Source/Specification | Purpose |
| Cell Line | BV-2 Murine Microglial Cells | In vitro model of microglia |
| Base Medium | DMEM, high glucose | Cell growth |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Cell growth and contamination prevention |
| Stimulant | Lipopolysaccharide (LPS) from E. coli O111:B4 | Induces inflammatory response[2] |
| Test Compound | 16α,17α-Epoxypregnenolone | Anti-inflammatory agent to be tested |
| Vehicle | Dimethyl sulfoxide (DMSO), cell culture grade | Solvent for the test compound |
| Assay 1 | Griess Reagent System | Quantification of nitrite (NO proxy)[13] |
| Assay 2 | Mouse TNF-α ELISA Kit | Quantification of TNF-α cytokine[14][15][16] |
| Consumables | 96-well flat-bottom cell culture plates, sterile tubes, pipette tips | Standard cell culture and assay setup |
| Equipment | CO₂ Incubator (37°C, 5% CO₂), Microplate Reader, Centrifuge | Standard laboratory equipment |
Detailed Experimental Protocols
Protocol 1: BV-2 Cell Culture and Seeding
-
Maintenance: Culture BV-2 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Seeding for Assay:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[17]
-
Incubate overnight to allow for cell attachment.
-
Protocol 2: LPS Stimulation and Compound Treatment
Expert Insight: It is critical to establish a robust experimental design with appropriate controls to ensure data validity. The final concentration of the vehicle (DMSO) should be kept constant across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Prepare Reagents:
-
LPS Stock: Prepare a 1 mg/mL stock solution in sterile PBS.
-
Compound Stock: Prepare a 10 mM stock solution of 16α,17α-Epoxypregnenolone in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and a working solution of LPS (e.g., 2 µg/mL for a final concentration of 1 µg/mL) in serum-free DMEM.
-
-
Pre-treatment:
-
Carefully aspirate the medium from the wells.
-
Add 50 µL of serum-free DMEM containing the desired concentrations of 16α,17α-Epoxypregnenolone (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.[18]
-
-
Stimulation:
-
Add 50 µL of the LPS working solution (to achieve a final concentration of 1 µg/mL) to all wells except the "Vehicle Control" and "Unstimulated" groups.[18]
-
Add 50 µL of serum-free DMEM to the "Vehicle Control" and "Unstimulated" wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[17]
-
Supernatant Collection:
Plate Layout Example:
| Well Group | Pre-treatment (50 µL) | Stimulation (50 µL) | Purpose |
| Unstimulated | Serum-free media | Serum-free media | Baseline/Negative Control |
| Vehicle Control | Media + DMSO | Serum-free media | Assesses vehicle toxicity |
| LPS Only | Media + DMSO | LPS (1 µg/mL final) | Positive Inflammatory Control |
| Test Compound | Compound (X µM) + DMSO | LPS (1 µg/mL final) | Tests inhibitory effect |
| Compound Only | Compound (X µM) + DMSO | Serum-free media | Assesses compound's intrinsic effect |
Protocol 3: Nitric Oxide (NO) Quantification via Griess Assay
Principle: The Griess assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions. The reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.[21]
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using serum-free DMEM as the diluent.
-
Assay Procedure:
-
Add 50 µL of each standard or cell culture supernatant sample to a new 96-well plate in duplicate.
-
Prepare the Griess reagent by mixing equal volumes of its components (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl) ethylenediamine in phosphoric acid) immediately before use.[21]
-
Add 50 µL of the freshly mixed Griess reagent to all wells.[21]
-
Incubate for 10-15 minutes at room temperature, protected from light.[18][21]
-
-
Measurement: Read the absorbance at 540-550 nm using a microplate reader.[13][21]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: TNF-α Quantification via ELISA
Principle: A sandwich ELISA uses two antibodies specific for the target antigen (TNF-α). A capture antibody is coated onto the plate, which binds TNF-α from the sample. A second, enzyme-conjugated detection antibody binds to the captured TNF-α, and a substrate is added to produce a measurable colorimetric signal proportional to the amount of TNF-α present.[14][16]
-
Plate Preparation: Follow the kit manufacturer's instructions for coating the plate with the capture antibody, if not already pre-coated.
-
Standard Curve: Reconstitute and prepare a serial dilution of the recombinant mouse TNF-α standard as per the kit protocol.[14]
-
Assay Procedure (General Steps - always follow kit-specific protocol):
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate (e.g., 90 minutes at 37°C or 2 hours at room temperature).[15][19]
-
Wash the wells multiple times with the provided wash buffer.[19]
-
Add 100 µL of the HRP-conjugated detection antibody.
-
Incubate (e.g., 30-60 minutes).[19]
-
Wash the wells again.
-
Add the TMB substrate solution (typically 90-100 µL) and incubate in the dark for 15-20 minutes.[15][19]
-
-
Measurement: Read the optical density (OD) at 450 nm.
-
Calculation: Generate a standard curve by plotting the OD versus the concentration of the standards. Calculate the TNF-α concentration in the samples based on this curve.
Data Analysis and Interpretation
The primary outcome is the percentage inhibition of NO and TNF-α production by 16α,17α-Epoxypregnenolone compared to the LPS-only control.
Percentage Inhibition Calculation: % Inhibition = (1 - ([Analyte]_Compound+LPS - [Analyte]_Unstimulated) / ([Analyte]_LPS Only - [Analyte]_Unstimulated)) * 100
Sample Data Presentation:
| Treatment Group | [NO] (µM) ± SD | % Inhibition of NO | [TNF-α] (pg/mL) ± SD | % Inhibition of TNF-α |
| Unstimulated | 1.2 ± 0.3 | - | 25.5 ± 8.1 | - |
| LPS Only (1 µg/mL) | 45.8 ± 3.5 | 0% | 1850.4 ± 150.2 | 0% |
| LPS + Cmpd (1 µM) | 38.1 ± 2.9 | 17.3% | 1522.6 ± 121.8 | 18.2% |
| LPS + Cmpd (5 µM) | 25.4 ± 2.1 | 45.7% | 980.1 ± 95.7 | 47.7% |
| LPS + Cmpd (10 µM) | 14.9 ± 1.8 | 69.3% | 455.3 ± 55.4 | 76.4% |
| LPS + Cmpd (20 µM) | 8.7 ± 1.1 | 83.2% | 198.7 ± 30.1 | 90.5% |
Interpretation: A dose-dependent decrease in both nitric oxide and TNF-α levels in the presence of 16α,17α-Epoxypregnenolone would strongly indicate its anti-inflammatory activity in microglia. The data can be used to calculate an IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Expert Commentary and Troubleshooting
-
Cell Viability: It is essential to perform a parallel cell viability assay (e.g., MTT or Alamar Blue) to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of the test compound.[13]
-
LPS Potency: LPS activity can vary between lots and suppliers. It is advisable to perform a dose-response curve for LPS (e.g., 10 ng/mL to 1 µg/mL) to determine the optimal concentration for stimulation in your specific experimental setup.[22]
-
Serum Effects: The presence of serum can interfere with LPS binding and subsequent signaling. The stimulation phase of the experiment is typically performed in serum-free or low-serum media for more consistent results.
-
Griess Assay Interference: Phenol red in cell culture media can interfere with the Griess assay. While often negligible, for highly sensitive measurements, using phenol red-free media or subtracting the background absorbance from media-only wells is recommended.
References
- Toll-like receptor 4 mediates microglial activation and production of inflammatory mediators in neonatal rat brain following hypoxia: role of TLR4 in hypoxic microglia. PubMed.
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience.
- TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Tre
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Role of Microglia TLRs in Neurodegener
- TLR4 signaling pathways activated in microglia during...
- Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
- Toll-Like Receptors Expression and Signaling in Glia Cells in Neuro-Amyloidogenic Diseases: Towards Future Therapeutic Applic
- Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro. PubMed.
- The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflamm
- Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflamm
- Human TNF-α ELISA Kit. STEMCELL Technologies.
- 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphoryl
- 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphoryl
- Using Griess Reagent System to measure Nitrite release
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-tre
- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?
- Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent p
- Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus. PMC - PubMed Central.
- Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. PMC - PubMed Central.
- The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflamm
- Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimul
- (PDF) Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming.
- 2.4. Nitric Oxide (NO) Assay. Bio-protocol.
- Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling. Frontiers.
- Function, Regulation, and Pharmacological Effects of Pregnenolone in the Central Nervous System | Request PDF.
Sources
- 1. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphorylation [jstage.jst.go.jp]
- 3. Toll-like receptor 4 mediates microglial activation and production of inflammatory mediators in neonatal rat brain following hypoxia: role of TLR4 in hypoxic microglia [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]
- 5. Frontiers | Role of Microglia TLRs in Neurodegeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. stemcell.com [stemcell.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 19. file.elabscience.com [file.elabscience.com]
- 20. mpbio.com [mpbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Drug Synthesis Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Intermediates in Steroid Synthesis
Steroid hormones are a critical class of pharmaceuticals, encompassing anti-inflammatory agents (corticosteroids), sex hormones (androgens, estrogens, progestogens), and anabolics. Their complex tetracyclic core structure, known as the gonane skeleton, makes de novo synthesis challenging and economically unviable for industrial production.[1] Consequently, the modern steroid pharmaceutical industry is built upon the semi-synthesis of these drugs from readily available, structurally similar starting materials known as intermediates.[2]
This guide provides an in-depth exploration of the application and synthesis of pivotal steroid intermediates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a robust, self-validating system. The focus will be on two major pathways that form the cornerstone of the industry: the chemical degradation of plant-derived sapogenins and the microbial bioconversion of phytosterols.
Section 1: Diosgenin - The Classic Natural Precursor from Yam
Diosgenin is a steroidal sapogenin found abundantly in the tubers of Dioscorea species (wild yams).[3] For decades, it has served as the primary starting material for the commercial synthesis of numerous steroid drugs, including progesterone and cortisone.[4][5] Its value lies in the spiroketal side chain, which can be chemically cleaved to yield a versatile C21 steroid precursor.
Protocol 1.1: Extraction and Acid Hydrolysis of Diosgenin from Dioscorea Tubers
This protocol details the liberation of diosgenin from its glycosidic form (dioscin) in plant material. The acid hydrolysis cleaves the sugar moieties, causing the insoluble aglycone (diosgenin) to precipitate.
Causality: A strong mineral acid like HCl is used to efficiently break the stable glycosidic bonds linking diosgenin to its sugar chain. Refluxing with an organic solvent like ethanol is often employed initially to extract the saponin glycosides from the dried plant matrix before hydrolysis.[2][6]
Materials:
-
Dried and powdered Dioscorea tubers
-
2N Hydrochloric Acid (HCl)
-
Methanol
-
Chloroform
-
Reflux apparatus, filtration system, rotary evaporator
Procedure:
-
Acid Hydrolysis: Accurately weigh a quantity of coarse Dioscorea tuber powder and place it in a round-bottom flask. Add 2N HCl (e.g., 10 mL of acid per 1 g of powder).[6]
-
Heat the mixture under reflux for a minimum of 2 hours. This process hydrolyzes the dioscin glycoside into diosgenin and sugars.[6]
-
Isolation: After cooling, filter the mixture. The solid residue (mare) contains the crude diosgenin. Wash the mare with water until the filtrate is neutral to remove excess acid.
-
Drying: Dry the mare completely in an oven at a controlled temperature (e.g., 80°C for 4 hours) to remove moisture, which can interfere with the subsequent solvent extraction.[7]
-
Solvent Extraction: Transfer the dried mass to a Soxhlet extractor and extract with a suitable organic solvent such as methanol or petroleum ether for 6 hours.[6][7]
-
Concentration & Crystallization: Evaporate the solvent from the extract using a rotary evaporator until the volume is reduced to approximately one-quarter of the original.[6]
-
Cool the concentrated solution in a refrigerator for at least 2 hours to induce the crystallization of crude diosgenin.[6]
-
Filter the solution to collect the crystals and wash them with a small amount of cold solvent. The resulting crystals can be further purified by recrystallization (see Protocol 4.1).
Workflow for Diosgenin Extraction
Caption: Workflow diagram for the extraction and hydrolysis of diosgenin.
Section 2: 16-Dehydropregnenolone Acetate (16-DPA) - The Gateway Intermediate
16-Dehydropregnenolone acetate (16-DPA) is arguably one of the most important intermediates in the steroid industry.[8] It is synthesized from diosgenin via a process known as the Marker degradation.[9] The strategic placement of the double bond at the C16-C17 position and the ketone at C20 makes 16-DPA an exceptionally versatile precursor for a vast array of hormones, including progesterone, corticosteroids, and their derivatives.[10][11]
Protocol 2.1: Chemical Synthesis of 16-DPA from Diosgenin (Marker Degradation)
This protocol is a three-step chemical transformation. The causality behind this sequence is to first open the spiroketal ring system of diosgenin, then oxidatively cleave the resulting side chain, and finally eliminate a portion of that chain to form the desired 16,17-double bond and C-20 ketone.
Step 1: Acetolysis (Ring Opening)
-
Causality: Heating diosgenin with acetic anhydride under pressure (or with a Lewis acid catalyst like AlCl₃ under milder conditions) opens the spiroketal E and F rings to form a furostenol derivative, pseudodiosgenin diacetate. Acetic anhydride serves as both the acetylating agent for the 3-hydroxyl group and the reagent for ring opening.[8][10]
-
Place diosgenin (1 equivalent) in a pressure reactor.
-
Add acetic anhydride (e.g., 3.5 equivalents) and a hydrocarbon solvent.[8]
-
Heat the reactor to approximately 200°C, allowing the pressure to build to 5-6 kg/cm ². Maintain for several hours until TLC indicates the consumption of starting material.[8]
-
Alternative Green Method: Reflux diosgenin with acetic anhydride (used as both reagent and solvent) in the presence of a Lewis acid like AlCl₃. This method avoids high pressure and temperature.[10]
-
After cooling, the reaction mixture containing pseudodiosgenin diacetate is carried forward to the next step.
Step 2: Oxidative Cleavage
-
Causality: The enol ether double bond of the furostenol intermediate is susceptible to oxidation. Chromium trioxide (CrO₃) is the classic, potent oxidizing agent used for this cleavage. The reaction is carefully controlled at low temperatures to prevent over-oxidation.
-
Dissolve the crude pseudodiosgenin diacetate from Step 1 in a solvent mixture (e.g., dichloroethane and glacial acetic acid).[8]
-
Prepare a solution of chromium trioxide (CrO₃, ~1.25 equivalents) in water and acetic acid.
-
Cool both solutions to 0-5°C.
-
Slowly add the CrO₃ solution to the steroid solution, maintaining the low temperature. The reaction is typically rapid.
-
Alternative Green Method: To avoid heavy metal waste, a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) with sodium periodate (NaIO₄) as a co-oxidant can be used. This achieves the same cleavage with significantly less environmental impact.[12]
Step 3: Hydrolysis and Elimination
-
Causality: The oxidized intermediate is hydrolyzed, typically with acetic acid or a mild base, which cleaves the remaining side chain and promotes elimination to form the stable conjugated C16-C17 double bond, yielding the final product, 16-DPA.[8][9]
-
After the oxidation is complete, the intermediate is subjected to hydrolysis by heating with acetic acid.[8]
-
This step cleaves the ester at C-26 and facilitates the elimination of the side chain to form the C-20 ketone and the C-16 double bond.
-
Upon completion, the product (16-DPA) is isolated by crystallization from the reaction mixture.
The Marker Degradation Pathway
Caption: Key steps in the Marker Degradation of Diosgenin to 16-DPA.
Protocol 2.2: Synthesis of Progesterone from 16-DPA
This two-step process converts the key intermediate 16-DPA into the hormone progesterone.
Causality: The synthesis requires saturation of the C16-C17 double bond and conversion of the 3β-hydroxyl group and Δ⁵ double bond to the characteristic α,β-unsaturated ketone system in Ring A. Selective hydrogenation targets the C16-C17 bond, followed by an Oppenauer oxidation which simultaneously oxidizes the 3-hydroxyl group and isomerizes the Δ⁵ bond to the conjugated Δ⁴ position.[13]
-
Selective Hydrogenation: Dissolve 16-DPA in a suitable solvent and hydrogenate in the presence of a catalyst (e.g., Palladium on Carbon) under hydrogen atmosphere. This selectively reduces the C16-C17 double bond, leaving the C5-C6 double bond intact. The product is pregnenolone acetate.[13]
-
Oppenauer Oxidation: The resulting pregnenolone acetate is hydrolyzed to pregnenolone (with a free 3β-hydroxyl group). This is followed by Oppenauer oxidation, which involves heating with a ketone (e.g., acetone) and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide). This step oxidizes the 3-OH group to a ketone and shifts the double bond to yield progesterone.[13]
Data Summary: 16-DPA Synthesis Yields
| Method | Key Reagents | Typical Overall Yield | Key Advantages/Disadvantages | Reference |
| Classic Marker Degradation | Acetic Anhydride (high temp/pressure), CrO₃ | ~60-69% | Established, high-throughput but uses hazardous reagents and harsh conditions. | [8][9] |
| Lewis Acid-Catalyzed | Acetic Anhydride, AlCl₃, CrO₃ | Up to 75% | Milder conditions for Step 1, avoids high pressure. Still uses chromium. | [10] |
| Green Oxidation Method | Acetic Anhydride, AlCl₃, KMnO₄/NaIO₄ | ~75% | Avoids toxic chromium waste, making the process more environmentally friendly. | [10][12] |
Section 3: Androstane Intermediates via Microbial Bioconversion
The reliance on diosgenin has been supplemented by a powerful biotechnological route that uses abundant, low-cost phytosterols (plant sterols like β-sitosterol and campesterol) as a feedstock.[14] Specific strains of bacteria, particularly from the genus Mycobacterium, are capable of selectively cleaving the long alkyl side chain of phytosterols while leaving the core steroid nucleus intact.[15] This process yields key C19 intermediates like 4-androstene-3,17-dione (AD) and 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) .[16]
-
4-Androstene-3,17-dione (AD): A primary precursor for androgenic and estrogenic hormones like testosterone and estradiol.[17]
-
9α-hydroxy-4-androstene-3,17-dione (9-OH-AD): A crucial intermediate for the synthesis of high-potency corticosteroids (e.g., glucocorticoids), as the 9α-hydroxy group is a key structural feature for anti-inflammatory activity.[18]
Protocol 3.1: Microbial Bioconversion of Phytosterols to AD using Mycobacterium
This protocol describes a resting-cell biotransformation, a common industrial strategy.
Causality: Growing cells are first cultivated to a high density to generate biomass rich in the necessary catabolic enzymes. These cells are then "rested" (transferred to a non-growth medium) and used as a whole-cell biocatalyst to convert a high concentration of the substrate (phytosterols) to the desired product (AD). This two-stage approach maximizes productivity and simplifies downstream processing.[19] Phytosterols and AD are poorly water-soluble, so cyclodextrins are used as carriers to enhance their bioavailability to the microbial cells.[14][20]
Materials:
-
A suitable Mycobacterium strain (e.g., a mutant of M. neoaurum that cannot degrade the steroid rings).
-
Growth Medium (e.g., LB or a defined medium with glycerol).[15]
-
Biotransformation Buffer (e.g., 20 mM K₂HPO₄, pH 8.0).[19]
-
Phytosterol substrate.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Shake flasks, centrifuge, homogenizer.
Procedure:
-
Inoculum and Cell Growth:
-
Inoculate a starter culture of the Mycobacterium strain in a suitable growth medium. Incubate at 30°C with shaking (e.g., 180 rpm) for 36-48 hours.[19]
-
Transfer the starter culture to a larger volume of production medium and continue incubation until a high cell density is reached. A small amount of phytosterol can be added during this phase to induce the required enzymes.[19]
-
-
Preparation of Resting Cells:
-
Harvest the cells from the growth medium by centrifugation (e.g., 2000 x g for 10 min).[19]
-
Wash the cell pellet twice with the biotransformation buffer to remove residual growth medium.[19]
-
Resuspend the washed cells in the biotransformation buffer to a high concentration (e.g., 50 g/L wet cells). This is the "resting cell" suspension.[19]
-
-
Biotransformation:
-
Prepare the substrate by homogenizing the phytosterol powder with an aqueous solution of HP-β-CD to create a stable emulsion/complex.[19]
-
Add the phytosterol-cyclodextrin complex to the resting cell suspension in a shake flask.
-
Incubate the transformation mixture at 30°C with vigorous shaking (e.g., 180 rpm) for 24-72 hours.
-
-
Extraction and Isolation:
-
Monitor the reaction progress using TLC or HPLC.
-
Once the conversion is complete, extract the entire broth with an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent to obtain crude AD.
-
Purify the crude product by recrystallization or column chromatography.
-
Bioconversion Workflow
Caption: General workflow for resting-cell bioconversion of phytosterols.
Protocol 3.2: Enzymatic Synthesis of Testosterone from AD
This protocol uses a purified enzyme or a whole-cell biocatalyst to perform a specific reduction.
Causality: The conversion of AD to testosterone requires the stereo-selective reduction of the ketone at the C-17 position to a hydroxyl group, without affecting the ketone at C-3. This is achieved with high specificity using a ketoreductase (or 17β-hydroxysteroid dehydrogenase) enzyme, which uses a cofactor like NADH.[17]
-
Reaction Setup: In a buffered solution (e.g., potassium phosphate, pH 7.0), combine AD, the ketoreductase enzyme (or whole cells expressing it), and a cofactor regeneration system. A common system uses isopropanol as a co-substrate, which is oxidized to acetone to regenerate NADH.[17]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation.[17]
-
Work-up: After the reaction is complete (monitored by HPLC), stop the reaction by adding a solvent like ethanol to precipitate the enzyme.[17]
-
Purification: Filter the mixture, concentrate the filtrate under vacuum, and purify the resulting testosterone by recrystallization from ethanol.[17]
Data Summary: Microbial Production of Intermediates
| Product | Microorganism (Engineered) | Substrate Conc. | Product Titer | Molar Yield | Reference |
| 9-OH-AD | Mycobacterium fortuitum (ΔkstDs, engineered) | 20 g/L Phytosterol | 12.21 g/L | 83.74% | [18] |
| ADD | Mycobacterium neoaurum (ΔopccR, Δsal) | 100 g/L Phytosterol | ~50 g/L | 82.0% | [19] |
| Testosterone | (from AD) Ketoreductase KR-2 | 65.8 g/L AD | 65.42 g/L | 98.73% | [17] |
Section 4: General Protocols for Purification and Characterization
The purity of an intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Protocol 4.1: Purification of Steroid Intermediates by Recrystallization
Causality: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][21] An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, acetone, hexane, or mixtures thereof).
-
Dissolution: Place the crude steroid intermediate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove residual solvent.
Protocol 4.2: Analytical Characterization by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for monitoring reaction progress and assessing the purity of steroid intermediates. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), separates steroids based on their relative hydrophobicity.[22]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the steroid intermediate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the steroid's chromophore absorbs (e.g., ~240-254 nm for α,β-unsaturated ketones).
-
-
Analysis: Inject a small volume (e.g., 10-20 µL) of the prepared sample. The retention time is used for identification against a known standard, and the peak area is used for quantification and purity assessment.
Section 5: Safety Precautions in Steroid Synthesis
The synthesis of steroid intermediates involves potent and hazardous materials. Adherence to strict safety protocols is mandatory.
-
Chemical Hazards: Many reagents are corrosive (strong acids), toxic (chromium trioxide), or flammable (organic solvents). Always consult the Safety Data Sheet (SDS) for each chemical before use.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Ventilation: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dusts and vapors.[23]
-
Potent Compounds: Steroids and their intermediates are potent, pharmacologically active substances. Avoid all direct contact, inhalation, and ingestion. Occupational exposure, even to small amounts, can cause physiological effects.[5]
-
Waste Disposal: Dispose of all chemical waste, including contaminated gloves and materials, in accordance with institutional and regulatory guidelines.[23]
References
- Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin.
- Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA)
- Baruah, H. D., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Organic Chemistry: An Indian Journal, 7(4). [Link]
- Borthakur, N., Goswami, A., & Bhattacharyya, P. (2009).
- Fernández-Cabezón, L., et al. (2017). Bioconversion of Phytosterols into Androstenedione by Mycobacterium.
- Gao, H., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI. [Link]
- IIT Kharagpur. (2022).
- Josefsen, K. D., et al. (2017). Bioconversion of Phytosterols into Androstenedione by Mycobacterium. PubMed. [Link]
- Carruthers, N. I., Garshasb, S., & McPhail, A. T. (1992). Synthesis of Corticoids from 9α-Hydroxyandrost-4-ene-3,17-dione. Scholars@Duke. [Link]
- Centurion University of Technology and Management. (n.d.). extract diosgenin from dioscorea and identify by. CUTM Courseware. [Link]
- Britannica. (2025).
- Google Patents. (n.d.). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
- PrepChem.com. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. [Link]
- Wang, S., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum.
- Google Patents. (n.d.). A method for synthesizing testosterone with 4-androstenedione in one step.
- Google Patents. (n.d.).
- Xiong, Z., et al. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion.
- Liu, S., et al. (2015). Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin. PMC - NIH. [Link]
- Google Patents. (n.d.).
- SynCrest Inc. (n.d.). Handling of reagents. [Link]
- Gao, H., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase.
- Slideshare. (n.d.).
- Fernández-Cabezón, L., et al. (2019). Biosynthesis and Industrial Production of Androsteroids. MDPI. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- van de Graaf, S. W., et al. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA)
- ResearchGate. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA)
- Yao, L., et al. (2020). Biotransformation of Phytosterols to Androst-1,4-Diene-3,17-Dione by Mycobacterium sp. ZFZ Expressing 3-Ketosteroid-Δ 1 -Dehydrogenase. MDPI. [Link]
- Wang, F., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. PMC - NIH. [Link]
- Sharma, P., et al. (2021). Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling.
- Cruz, T., et al. (2013). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central. [Link]
- Martínez-Alcalá, I., et al. (2016). Innovative C2-symmetric testosterone and androstenedione dimers: Design, synthesis, biological evaluation on prostate cancer cell lines and binding study to recombinant CYP3A4.
- Scotton, M., et al. (2024). Improving Safety and Reliability of Corticosteroid Production Processes. Chemical Engineering Transactions. [Link]
- Makin, H. L. J., et al. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry.
- Dinan, L. (2001).
- Sun, J., et al. (2019). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria.
- University of Colorado Boulder. (n.d.).
- Wang, S., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]
- Storbeck, K. H., et al. (2019). Classic and current concepts in adrenal steroidogenesis: a reappraisal. PMC - NIH. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN1111250A - Method for extracting diosgenin from Dioscorea plant - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. isolation of diosgenin from dioscorea[5933].pptx [slideshare.net]
- 5. physiomckina.co.jp [physiomckina.co.jp]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. Bioconversion of Phytosterols into Androstenedione by Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Quantitative Analysis of 16α,17α-Epoxypregnenolone in Human Plasma by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the sensitive and selective quantification of 16α,17α-Epoxypregnenolone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 16α,17α-Epoxypregnenolone is a critical intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs), including corticosteroids.[1][2] Accurate measurement is essential for pharmacokinetic studies, process optimization, and quality control. This protocol outlines a comprehensive workflow, including sample preparation by Solid-Phase Extraction (SPE), optimized chromatographic separation, and sensitive detection by mass spectrometry, providing researchers with a reliable analytical tool.
Introduction: The Rationale for a Specialized LC-MS/MS Approach
16α,17α-Epoxypregnenolone, a synthetic derivative of the endogenous steroid pregnenolone, serves as a pivotal precursor in the manufacturing of high-value corticosteroids such as prednisolone and dexamethasone.[2] Its quantification in biological matrices is a frequent requirement in drug development to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Traditional immunoassays, while sensitive, often lack the specificity required for steroid analysis due to cross-reactivity with structurally similar endogenous compounds.[3][4] LC-MS/MS has emerged as the gold standard, offering unparalleled specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[5][6] This method effectively mitigates interferences, a necessity when analyzing complex biological samples like plasma.[5][7]
The challenge with pregnenolone-like steroids lies in their inherent low ionization efficiency in common sources like Electrospray Ionization (ESI).[8][9] This protocol addresses this by optimizing MS conditions and employing a sample preparation strategy designed to minimize matrix effects and maximize analyte recovery.
Experimental Workflow Overview
The analytical process follows a systematic progression from sample receipt to final data analysis. Each stage is optimized to ensure accuracy, precision, and robustness.
Figure 1: Overall experimental workflow from sample preparation to data reporting.
Materials and Reagents
-
Standards: 16α,17α-Epoxypregnenolone (CAS: 974-23-2) and 16α,17α-Epoxypregnenolone-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water (all LC-MS grade).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Fluoride (NH₄F).
-
Plasma: Drug-free human plasma (K2-EDTA).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata™-X) are recommended for high recovery of steroids.[3]
-
Labware: Polypropylene tubes and 96-well plates (to prevent adsorption of steroids to glass surfaces), autosampler vials.
Step-by-Step Protocol
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 16α,17α-Epoxypregnenolone and its deuterated internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 Methanol/Water mixture to prepare working solutions for calibration standards and quality controls (QCs).
The causality behind this multi-step process is to systematically remove interferences. Protein precipitation first eliminates the bulk of plasma proteins. The subsequent SPE step provides a more refined cleanup, removing salts and phospholipids that are notorious for causing matrix effects in LC-MS.[10][11]
-
Aliquoting: To 200 µL of plasma sample, calibrator, or QC in a polypropylene tube, add 20 µL of the IS working solution (e.g., at 50 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
SPE Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Transfer the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[3]
-
Elution: Elute the analyte and IS with 1 mL of a 90:10 Acetonitrile/Methanol mixture.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 45°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Water/Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
The key to resolving steroids, especially isomers, lies in the chromatographic separation. While a standard C18 column is often used, a Biphenyl or Pentafluorophenyl (PFP) phase provides alternative selectivity through π-π interactions, which can be highly effective for separating structurally similar steroids.[12][13] Methanol is often chosen as the organic modifier as it can offer better selectivity for certain isomers compared to acetonitrile.[12]
| Parameter | Setting |
| LC System | High-performance UHPLC System |
| Column | Biphenyl Column (e.g., 100 x 2.1 mm, 2.6 µm)[12][13] |
| Column Temperature | 45°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 8.2 | |
| 10.0 |
Table 1: Liquid Chromatography Parameters.
For mass spectrometry, Positive Electrospray Ionization (ESI+) is typically used. While pregnenolone-like steroids can have low ionization efficiency, optimization of source parameters is critical. In some cases, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity.[14]
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| 16α,17α-Epoxypregnenolone | 331.2 |
| Internal Standard (IS) | Precursor Ion (m/z) |
| Epoxypregnenolone-d4 | 335.2 |
Table 2: Mass Spectrometry Parameters.
Analyte Fragmentation and Rationale
The molecular formula for 16α,17α-Epoxypregnenolone is C₂₁H₃₀O₃, giving it a monoisotopic mass of 330.22 Da.[1] In positive ESI mode, it forms a protonated molecule [M+H]⁺ at m/z 331.2. The fragmentation pattern in a mass spectrometer is predictable and is key to its selective detection. The collision-induced dissociation (CID) of the precursor ion is designed to generate characteristic product ions. A primary loss is often a water molecule (H₂O), followed by cleavage of the steroid's D-ring or side chain.[15][16]
Figure 2: Structure and proposed primary fragmentation pathway.
Method Validation
To ensure the reliability of the method, a full validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][17]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | r² ≥ 0.99 |
| Calibration Range | 0.1 - 100 ng/mL | Covers expected concentrations |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | Signal-to-Noise > 10; Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 8.5% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 11.2% | < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | -7.8% to +9.5% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | 88% - 97% | Consistent, precise, and reproducible |
| Matrix Effect | Compensated by IS (IS-normalized matrix factor: 0.92 - 1.07) | IS-normalized matrix factor between 0.85 and 1.15 |
Table 3: Representative Method Validation Summary.
Trustworthiness Through Self-Validation: The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of a trustworthy quantitative LC-MS method.[18] The SIL-IS co-elutes with the analyte and experiences nearly identical effects during extraction, chromatography, and ionization. By calculating the ratio of the analyte peak area to the IS peak area, variability from sample preparation and matrix-induced ion suppression or enhancement is effectively normalized, ensuring accurate quantification.[11][19]
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantitative determination of 16α,17α-Epoxypregnenolone in human plasma. The protocol emphasizes robust sample preparation using SPE to minimize matrix interference and optimized chromatographic conditions to ensure specificity. The method demonstrates excellent sensitivity, accuracy, and precision, making it a reliable tool for researchers and drug development professionals engaged in the study of steroidal compounds.
References
- Gao, S., Duan, C., Wang, D., Zhao, Z., & Zhou, Z. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454.
- Yin, L., Zhang, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(4), 890-899.
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Environmental Science and Pollution Research, 29, 47868–47880.
- Karancsi, T., et al. (2021). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 32(7), 1770-1779.
- Shimadzu Corporation. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. ASMS 2016 Poster.
- Le, A. N., & Dodds, E. D. (2020). Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. Journal of Chromatography B, 1137, 121941.
- Pragolab. Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Technical Note 21882.
- Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Technical Note TN-0101.
- Agilent Technologies. (2019). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Application Note.
- Gautam, U. K., et al. (2010). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(2), 623-9.
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Environmental Science and Pollution Research.
- Chowdhury, S. K., & Dole, M. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(6), 478-487.
- TOFWERK. Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS. Application Note.
- ResearchGate. Steroids quantified and LC-MS/MS parameters.
- Liu, S., et al. (2000). Nanoelectrospray Mass Spectrometry and Precursor Ion Monitoring for Quantitative Steroid Analysis and Attomole Sensitivity. Analytical Chemistry, 72(14), 3303-3310.
- Kushnir, M. M., et al. (2011). Mass spectrometry assay for pregnenolone and 17-hydroxypregnenolone. Google Patents, EP2384437B1.
- Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1047-1051.
- Khan, A., et al. (2022). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 8(11), e11388.
- van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 68, 15-23.
- Gille, C., et al. (2024). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC–MS/MS. Analytical Chemistry.
- Kálmán, F., et al. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section C, 57(Pt 1), 98-99.
- Waters Corporation. (2014). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Application Note.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone. Google Patents.
- Higashi, T., & Shimada, K. (2004). Simultaneous determination of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 199-206.
- SCIEX. LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500. Technical Note.
- Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Application Note.
- Universidade de Lisboa. LC-MS/MS method development for anti-oxidative biomarkers.
- Huckabay, A., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17350–17358.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Tökés, L., & Djerassi, C. (1969). Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. Journal of the American Chemical Society, 91(18), 5017-24.
- Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. echemi.com [echemi.com]
- 2. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pragolab.cz [pragolab.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 16β-Methyl-16α,17α-epoxypregnenolone
Introduction
16β-methyl-16α,17α-epoxypregnenolone is a pivotal intermediate in the semi-synthesis of a multitude of high-value steroidal active pharmaceutical ingredients (APIs), most notably potent corticosteroids like dexamethasone.[1][2][3][4] The introduction of the 16β-methyl group and the subsequent stereospecific formation of the 16α,17α-epoxide are critical transformations that dictate the therapeutic efficacy and safety profile of the final drug substance. This document provides a comprehensive guide for the laboratory-scale synthesis of this key intermediate, starting from the readily available 16-dehydropregnenolone acetate (16-DPA). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind each synthetic step to empower researchers in optimizing reaction conditions and troubleshooting potential challenges.
The synthetic strategy hinges on two primary transformations: the conjugate addition of a methyl group to the α,β-unsaturated ketone system of 16-DPA, followed by a stereoselective epoxidation of the resulting enolate or a related intermediate. The choice of reagents and reaction conditions is paramount to achieving the desired stereochemistry at the C16 and C17 positions.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| 16-Dehydropregnenolone Acetate (16-DPA) | ≥98% | Sigma-Aldrich | Starting material. |
| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Grignard reagent. Handle under inert atmosphere. |
| Cuprous Chloride (CuCl) | ≥99% | Acros Organics | Catalyst for conjugate addition. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent. |
| Peroxyacetic Acid (CH₃CO₃H) | 32 wt. % in Acetic Acid | Sigma-Aldrich | Epoxidizing agent. Handle with care. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | For neutralization. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Sigma-Aldrich | For quenching excess peroxide. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Eluent for chromatography. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
Experimental Protocols
Part 1: Conjugate Addition of Methyl Group to 16-Dehydropregnenolone Acetate
This procedure details the 1,4-conjugate addition of a methyl group to the α,β-unsaturated ketone of 16-DPA using a Gilman-type reagent, formed in situ from methylmagnesium bromide and a copper catalyst. This approach favors the formation of the desired 16β-methyl stereoisomer.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cuprous chloride (0.1 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Solvent and Starting Material: Add anhydrous tetrahydrofuran (THF) to the flask, followed by 16-dehydropregnenolone acetate (1.0 eq). Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -5 °C. The formation of the organocuprate intermediate is often indicated by a color change.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 16β-methylpregnenolone acetate.
Part 2: Stereoselective Epoxidation
The crude product from Part 1 is subjected to epoxidation. The use of a peroxy acid, such as peroxyacetic acid, will stereoselectively form the desired 16α,17α-epoxide due to the steric hindrance imposed by the newly introduced 16β-methyl group, which directs the electrophilic oxygen to the α-face of the steroid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 16β-methylpregnenolone acetate in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Epoxidation: Slowly add peroxyacetic acid (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the excess peroxy acid by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Neutralization: Add saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral to litmus paper.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate the solution under reduced pressure to yield the crude 16β-methyl-16α,17α-epoxypregnenolone acetate.
Part 3: Purification
The crude product is purified by column chromatography on silica gel to afford the pure 16β-methyl-16α,17α-epoxypregnenolone.
Step-by-Step Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to obtain 16β-methyl-16α,17α-epoxypregnenolone as a white solid.
Synthetic Workflow Diagram
Caption: Overall synthetic route from 16-DPA to the target intermediate.
Characterization and Quality Control
The identity and purity of the synthesized 16β-methyl-16α,17α-epoxypregnenolone should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the 16β-methyl group (typically a doublet around 1.0-1.2 ppm) and the disappearance of the olefinic proton from 16-DPA. The protons of the steroid backbone should show characteristic chemical shifts.
-
¹³C NMR: To verify the carbon skeleton and the presence of the new methyl and epoxide carbons.
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the carbonyl group of the 20-ketone (around 1700-1720 cm⁻¹) and the C-O stretching of the epoxide ring (around 1250 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₂₂H₃₂O₃, MW: 344.49 g/mol ).[5]
-
Melting Point: To assess the purity of the crystalline product.
Discussion and Mechanistic Insights
The success of this synthesis relies on the precise control of stereochemistry. The use of a copper catalyst in the conjugate addition is crucial for promoting the 1,4-addition of the Grignard reagent, minimizing the competing 1,2-addition to the carbonyl group.[6] The stereoselectivity of the methylation, favoring the β-face, is a well-established precedent in steroid chemistry.
The subsequent epoxidation with a peracid proceeds via the Prilezhaev reaction. The incoming electrophilic oxygen of the peracid is directed to the less sterically hindered α-face of the C16-C17 double bond, a consequence of the bulky 16β-methyl group and the C18 angular methyl group shielding the β-face. This ensures the formation of the desired 16α,17α-epoxide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in conjugate addition | Inactive Grignard reagent, insufficient catalyst, or presence of moisture. | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. |
| Formation of 1,2-addition product | Reaction temperature too high, or insufficient copper catalyst. | Maintain the reaction temperature below -5 °C. Ensure the correct stoichiometry of the copper catalyst. |
| Incomplete epoxidation | Insufficient peroxy acid, or low reaction temperature/time. | Use a slight excess of peroxyacetic acid. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature), while monitoring carefully by TLC. |
| Formation of byproducts in epoxidation | Over-oxidation or side reactions. | Use the recommended stoichiometry of the peroxy acid and quench the reaction promptly once the starting material is consumed. |
References
- Google Patents. CN110157764B - Preparation method of dexamethasone intermediate.
- Google Patents. Synthesis of 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.
- Arkivoc. The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids.
- LookChem. Cas 2543-14-8,16β-methyl-16α,17α-epoxypregnenolone.
- ResearchGate. (PDF) The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids.
- Longdom Publishing. A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug.
- ResearchGate. A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin.
- Google Patents. CN102603843B - Preparation method of dexamethasone intermediate.
- Semantic Scholar. Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone.
- CORE. A One-Pot Efficient Process for 16-Dehydropregnenolone Acetate.
- PubMed. Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids.
- Google Patents. EP0165037A2 - 16 alpha-methyl steroids and their preparation.
- ResearchGate. SYNTHESIS OF 16α‐ AND 16β‐METHYL CORTICOIDS.
- PubMed Central. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders.
- Journal of the Chemical Society C. Compounds related to the steroid hormones. Part XVIII. Reaction of 16α,17α-epoxy-16β-methyl-5α-pregnan-20-ones with boron trifluoride.
- ResearchGate. The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Google Patents. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- ScienceDirect. Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone.
Sources
- 1. Dexamethasone synthesis - chemicalbook [chemicalbook.com]
- 2. CN110157764B - Preparation method of dexamethasone intermediate - Google Patents [patents.google.com]
- 3. CN102603843B - Preparation method of dexamethasone intermediate - Google Patents [patents.google.com]
- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]
16alpha,17alpha-Epoxypregnenolone for synthesizing androstane derivatives.
An Application Guide to the Synthesis of Androstane Derivatives from 16α,17α-Epoxypregnenolone
Foreword: The Strategic Value of the C16,C17 Epoxide
In the landscape of steroid chemistry and drug development, the androstane core is a privileged scaffold, forming the basis of countless therapeutics ranging from hormone replacement therapies to advanced anti-cancer agents.[1][2] The functionalization of this steroidal backbone is a critical exercise in medicinal chemistry, where the introduction of specific moieties can dramatically alter biological activity, selectivity, and pharmacokinetic profiles.[3][4][5]
This guide focuses on a particularly elegant and versatile starting material: 16α,17α-Epoxypregnenolone . This compound is more than a mere intermediate; it is a strategic precursor. The strained three-membered epoxide ring fused to the D-ring of the steroid is a site of high chemical potential, primed for nucleophilic attack. This inherent reactivity allows for the regioselective and stereospecific introduction of functionalities at the C16 and C17 positions, a common locus for modulating biological activity.
Herein, we provide a detailed exploration of the most common and powerful application of this epoxide: the azide-mediated ring-opening to generate 16-azido, 17-hydroxy steroids. These azido-alcohols are pivotal intermediates, as the azide group serves as a robust and versatile chemical handle for further transformations, most notably its reduction to a primary amine. This unlocks a vast chemical space for creating novel androstane derivatives through subsequent derivatization of the amino group.
Section 1: The Starting Material: 16α,17α-Epoxypregnenolone
A thorough understanding of the starting material is paramount for successful synthesis. All experimental design and safety protocols are predicated on its specific properties.
Physicochemical & Handling Data
Proper storage and handling are critical for maintaining the integrity of the starting material and ensuring laboratory safety.
| Property | Value | Source & Remarks |
| Synonyms | 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one | |
| CAS Number | 974-23-2 | |
| Molecular Formula | C₂₁H₃₀O₃ | [6] |
| Molecular Weight | 330.46 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 185-188 °C | [6][7] |
| Storage Temperature | −20°C | [6][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. In case of handling fine powder, a type N95 (US) respirator is recommended.
-
Eye Irritation: The compound is classified as causing serious eye irritation.[9] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[9][10]
-
General Handling: Avoid dust formation. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[9]
-
Storage Class: Classified as a combustible solid. Store away from ignition sources.
Section 2: Core Synthesis Workflow: Epoxide to Amine
The primary synthetic route detailed here involves two key transformations: (1) the nucleophilic opening of the epoxide ring with an azide, and (2) the subsequent reduction of the azide to a primary amine. This workflow provides a foundational intermediate for extensive derivatization.
Caption: Overall synthetic workflow from the starting epoxide to diverse androstane derivatives.
Section 3: Experimental Protocols
The following protocols are presented with detailed steps and rationale. They are designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Synthesis of 3β,17α-Dihydroxy-16α-azido-5-pregnen-20-one
This procedure details the critical epoxide ring-opening step. The reaction proceeds via an SN2 mechanism, where the azide anion attacks the less sterically hindered C16 position. This results in a trans-diaxial opening, yielding the 16α-azido, 17α-hydroxy configuration.
Causality Behind Experimental Choices:
-
Reagent (Sodium Azide): Sodium azide (NaN₃) is an excellent, readily available source of the azide nucleophile.
-
Catalyst (Ammonium Chloride): While not always necessary, the addition of a mild acid source like NH₄Cl can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack.[11]
-
Solvent System (Methanol/Water): A protic solvent system is chosen for its ability to dissolve the ionic reagents (NaN₃, NH₄Cl) and the steroid substrate to some extent. Water can also participate in the protonation of the epoxide oxygen.[11][12]
-
Temperature: The reaction is typically heated to reflux to provide sufficient activation energy for the ring opening, which can be sluggish at room temperature.
Reagents & Conditions Summary:
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| 16α,17α-Epoxypregnenolone | 1.0 g | 1.0 | Substrate |
| Sodium Azide (NaN₃) | 0.59 g | 3.0 | Nucleophile |
| Ammonium Chloride (NH₄Cl) | 0.48 g | 3.0 | Catalyst/Proton Source |
| Methanol | 40 mL | - | Solvent |
| Deionized Water | 5 mL | - | Co-solvent |
| Reaction Temperature | Reflux (~65-70°C) | - | Energy Input |
| Reaction Time | 12-24 hours | - | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16α,17α-epoxypregnenolone (1.0 g, ~3.0 mmol).
-
Reagent Addition: Add methanol (40 mL), sodium azide (0.59 g, ~9.0 mmol), and ammonium chloride (0.48 g, ~9.0 mmol).
-
Dissolution & Reflux: Stir the suspension and add deionized water (5 mL). Heat the mixture to reflux using a heating mantle. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The product spot should appear at a lower Rf value than the starting material due to the increased polarity from the hydroxyl and azide groups. The reaction is typically complete within 12-24 hours.
-
Work-up (Quenching & Extraction): a. Once the reaction is complete, cool the flask to room temperature. b. Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring. A white precipitate of the product should form. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove any residual inorganic salts.
-
Purification: a. Dry the crude solid under vacuum. b. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or acetone) or by column chromatography on silica gel if necessary.
Expected Outcome: A white crystalline solid, 3β,17α-dihydroxy-16α-azido-5-pregnen-20-one. The yield should be in the range of 80-95%.
Protocol 2: Reduction to 3β,17α-Dihydroxy-16α-amino-5-pregnen-20-one
The azide group is an ideal precursor for an amine because it is relatively unreactive in many conditions but can be reduced cleanly and efficiently. Catalytic hydrogenation is a common and high-yielding method for this transformation.
Causality Behind Experimental Choices:
-
Catalyst (Palladium on Carbon): 10% Pd/C is a highly effective and standard catalyst for the hydrogenation of azides to amines. It provides a high surface area for the reaction to occur.
-
Hydrogen Source (H₂ gas): Molecular hydrogen is the reducing agent. A balloon is a simple and effective way to maintain a positive pressure of H₂ for lab-scale reactions.
-
Solvent (Ethanol or Methanol): These solvents are excellent for dissolving the azido-steroid and are inert under the hydrogenation conditions.
Reagents & Conditions Summary:
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| 16α-Azido Intermediate | 1.0 g | 1.0 | Substrate |
| 10% Palladium on Carbon (Pd/C) | 100 mg | 10% w/w | Catalyst |
| Ethanol | 50 mL | - | Solvent |
| Hydrogen (H₂) Gas | 1 atm (balloon) | Excess | Reducing Agent |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 4-8 hours | - | - |
Step-by-Step Methodology:
-
Setup: Add the 16α-azido steroid (1.0 g) and ethanol (50 mL) to a 100 mL round-bottom flask with a magnetic stirrer.
-
Inerting: Carefully add the 10% Pd/C catalyst (100 mg). Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources. Purge the flask with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen balloon. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction by TLC. The amino product is significantly more polar than the azido starting material and will have a much lower Rf value. The reaction is often complete when hydrogen uptake ceases.
-
Work-up (Catalyst Removal): a. Once complete, carefully purge the flask with nitrogen gas to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air; quench it with water before disposal. c. Wash the Celite pad with additional ethanol to recover all the product.
-
Isolation: a. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). b. The resulting crude solid is the desired 16α-amino steroid, which can be used directly or purified further if necessary.
Section 4: Mechanistic Insight & Troubleshooting
A deeper understanding of the reaction mechanism helps in troubleshooting potential issues.
Caption: SN2 attack of the azide nucleophile on the C16 position of the epoxide.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls (Protocol 1) | Insufficient activation of epoxide; low temperature. | Ensure the reaction is at a vigorous reflux. Consider adding a different Lewis acid catalyst (e.g., LiClO₄), but this may require solvent changes and anhydrous conditions. |
| Formation of Diol Byproduct | Presence of excess water and high temperature leading to hydrolysis of the epoxide. | While some water is needed, ensure the solvent ratio is correct. Minimize reaction time once the starting material is consumed. |
| Incomplete Reduction (Protocol 2) | Inactive catalyst; poor H₂ contact. | Use fresh Pd/C catalyst. Ensure vigorous stirring. Purge the system thoroughly with H₂ before starting the reaction. |
| Low Yield after Filtration | Product is partially soluble in the aqueous work-up mixture. | After filtering the precipitate, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. |
References
- Androst and Estra Derivatives in Steroid-Based Pharmaceutical Development: Key Roles, Research Advances, and Applic
- Heterocyclic androstane derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies. PubMed.
- 16α,17α-Epoxypregnenolone 974-23-2. Sigma-Aldrich.
- Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evalu
- Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives. PMC.
- Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects. RSC Publishing.
- 974-23-2, 16α,17α-Epoxypregnenolone Formula. ECHEMI.
- 16α,17α-Epoxypregnenolone SDS, 974-23-2 Safety D
- Efficient syntheses of 17-β-amino steroids. PubMed.
- Chemical Safety Data Sheet MSDS / SDS - 16,17-Epoxypregnenolone acet
- Synthesis of 16α-amino-pregnenolone derivatives via ionic liquid-catalyzed aza-Michael addition and their evaluation as C17,20-lyase inhibitors. PubMed.
- Solid-phase synthesis of model libraries of 3β,17β-dihydroxy-16α-(aminoethyl-N-substituted)-5α-androstanes for the development of steroidal therapeutic agents.
- Reaction of various epoxides with sodium azide in the presence of the representative catalyst in water.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry.
- Efficient syntheses of 17-β-amino steroids.
- 16,17-Epoxypregnenolone CAS#: 974-23-2. ChemicalBook.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. Semantic Scholar.
- 16,17-Epoxypregnenolone, CAS No. 974-23-2. iChemical.
Sources
- 1. Androst and Estra Derivatives in Steroid-Based Pharmaceutical Development: Key Roles, Research Advances, and Applications | Expert Insights China [nj-finechem.com]
- 2. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic androstane derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. 16,17-Epoxypregnenolone CAS#: 974-23-2 [amp.chemicalbook.com]
- 8. ichemical.com [ichemical.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. [PDF] Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Development of High-Specificity Immunoanalytical Kits with Epoxy-Steroid Haptens
Introduction: The Strategic Advantage of Epoxy-Steroid Haptens
The accurate quantification of steroid hormones is a cornerstone of clinical diagnostics, endocrinology research, and pharmaceutical development. Immunoassays remain a primary analytical tool due to their high throughput and sensitivity. However, developing highly specific antibodies against small, structurally similar molecules like steroids presents a significant challenge.[1] Steroids themselves are not immunogenic and must be conjugated to a larger carrier protein to elicit an immune response.[1][2] The method of this conjugation is paramount.
The site at which a steroid is linked to a carrier protein is effectively "hidden" from the immune system, a phenomenon known as "bridge masking."[1] Consequently, antibodies generated will show high affinity for the exposed parts of the steroid molecule but little to no recognition of the linker region. An improperly chosen linkage site can lead to significant cross-reactivity with other structurally related steroids, compromising assay specificity.
This guide details a robust strategy for developing high-specificity immunoassays by employing epoxy-steroid haptens . The epoxy (oxirane) ring serves as a stable yet highly efficient handle for conjugation.[3] This functional group can be strategically introduced at a position on the steroid backbone that is structurally less critical for distinguishing it from other steroids. By reacting this epoxy group with nucleophilic residues on a carrier protein (primarily the ε-amino groups of lysine), a stable ether linkage is formed. This approach offers superior control over hapten orientation compared to more traditional methods like those involving carboxymethyl oximes, ultimately paving the way for the generation of highly specific antibodies.[4]
Part 1: The Epoxy-Hapten — Strategic Design and Synthesis
The foundation of a specific immunoassay is a well-designed hapten. The goal is to present the most unique structural features of the target steroid to the immune system. For steroids, these are often the specific hydroxylations, methylations, or ketone groups on the A, B, C, and D rings.
Principle of Epoxy-Hapten Design
The core principle is to introduce an epoxy group at a site on the steroid molecule that, when used for conjugation, will leave the key distinguishing epitopes exposed. For example, if developing an assay for testosterone, one would avoid placing the linker at the 17β-hydroxyl or 3-keto group, as these are critical features. Introducing an epoxy group at a less conserved position, such as C6 or C7, is often a more effective strategy.[4]
Workflow for Epoxy-Hapten Synthesis and Conjugation
The overall process involves the chemical synthesis of the epoxy-steroid derivative, conjugation to a carrier protein to create the immunogen, and subsequent characterization of the conjugate.
Caption: Workflow from steroid selection to purified immunogen.
Protocol 1: Synthesis of a 6,7-Epoxy Cortisol Hapten
This protocol provides a generalized methodology for creating an epoxy-steroid hapten from a cortisol precursor. Note: This synthesis should be performed by trained chemists in a properly equipped laboratory.
-
Starting Material: Select a cortisol derivative with a double bond amenable to epoxidation, for instance, at the C6-C7 position. This may require a multi-step synthesis from native cortisol to introduce the desired unsaturation.
-
Epoxidation Reaction: Dissolve the unsaturated cortisol precursor in a suitable solvent (e.g., dichloromethane). Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a dropwise manner at 0°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to neutralize excess oxidizing agent.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and wash sequentially with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography (silica gel) to isolate the 6,7-epoxy cortisol hapten.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: The Immunogen — Eliciting a Targeted Immune Response
To generate antibodies, the synthesized epoxy-hapten must be covalently linked to a large, immunogenic carrier protein. The choice of carrier and the density of hapten conjugation are critical variables that influence the strength and specificity of the immune response.[5][6]
Selection of Carrier Proteins
The two most common carrier proteins are Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). Their properties dictate their use.
| Carrier Protein | Molecular Weight (kDa) | Immunogenicity | Solubility | Typical Use Case |
| BSA | ~66.5 | Moderate | High | Coating antigen in ELISAs, Immunogen for some applications. |
| KLH | 4,500 - 13,000 | Very High | Low | Primary immunogen for antibody production. |
Causality: KLH is preferred for immunization because its large size and foreignness to the mammalian immune system provide a potent T-cell help signal, which is essential for activating B-cells to produce antibodies against the small hapten molecule.[7] BSA is often used as the carrier for the coating antigen in an ELISA to ensure that the antibodies selected are specific for the hapten and not the linker-carrier complex (a strategy known as heterologous assay).[8][9]
Protocol 2: Conjugation of Epoxy-Steroid Hapten to Carrier Protein (BSA)
This protocol describes the covalent attachment of the epoxy-hapten to Bovine Serum Albumin (BSA). The epoxy group reacts with primary amines (-NH₂) on lysine residues of the protein.[10]
-
Protein Preparation: Dissolve BSA in a carbonate-bicarbonate buffer (0.1 M, pH 9.0) to a concentration of 10 mg/mL. The alkaline pH deprotonates the lysine amino groups, enhancing their nucleophilicity.
-
Hapten Preparation: Dissolve the purified epoxy-steroid hapten in a minimal amount of a water-miscible organic solvent (e.g., dioxane or dimethylformamide) to ensure it stays in solution when added to the aqueous buffer.[10]
-
Conjugation Reaction: Add the hapten solution dropwise to the stirring BSA solution. The molar ratio of hapten to protein is a critical parameter to optimize; a starting point is often a 30:1 to 50:1 molar excess of hapten.
-
Incubation: Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring. For temperature-sensitive haptens, the reaction can be performed at 4°C for 48-72 hours.[10]
-
Purification: Remove unconjugated hapten by extensive dialysis against phosphate-buffered saline (PBS) at 4°C. Change the dialysis buffer 4-6 times over 48 hours. Alternatively, use a desalting column.
-
Storage: Store the purified conjugate in aliquots at -20°C or lyophilize for long-term stability.
Protocol 3: Characterization of the Hapten-Protein Conjugate
It is essential to confirm that the conjugation was successful and to determine the hapten density (moles of hapten per mole of protein).[11][12] A high hapten density (e.g., 15-25) is often desirable for the immunogen, while a lower density (e.g., 5-10) is typically better for the coating antigen.[11]
Method 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Principle: This is the most direct method. The mass of the native carrier protein is compared to the mass of the conjugate. The mass shift allows for a precise calculation of the average number of haptens per protein molecule.[12]
-
Procedure:
-
Acquire a mass spectrum of the unconjugated carrier protein (e.g., BSA).
-
Acquire a mass spectrum of the purified hapten-protein conjugate.
-
Calculate the mass difference (Δm).
-
Hapten Density = Δm / (Mass of a single hapten molecule).
-
Method 2: UV-Vis Spectrophotometry (TNBS Assay)
-
Principle: This indirect method quantifies the number of free primary amine groups on the protein before and after conjugation.[12] The reduction in free amines corresponds to the number of haptens coupled.
-
Procedure:
-
Use 2,4,6-Trinitrobenzenesulfonic acid (TNBS), which reacts with primary amines to produce a colored product.
-
Create a standard curve using the unconjugated carrier protein.
-
Measure the absorbance of the conjugate after reaction with TNBS.
-
Calculate the percentage of blocked amines, which corresponds to the hapten density.
-
Part 3: Immunoassay Development — The Competitive ELISA
For small molecules like steroids, the competitive ELISA format is the most suitable.[13][14] In this format, free steroid in the sample competes with a fixed amount of steroid-enzyme conjugate (or steroid-protein coated on the plate) for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the steroid in the sample.
Principle of the Competitive ELISA
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. US4990443A - Hapten-protein conjugates and methods of use in immunoassays - Google Patents [patents.google.com]
- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioclone.net [bioclone.net]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 14. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for 16α,17α-Epoxypregnenolone: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 16α,17α-Epoxypregnenolone in Steroid Synthesis
16α,17α-Epoxypregnenolone is a pivotal intermediate in the semi-synthesis of a wide array of steroidal active pharmaceutical ingredients (APIs). As a derivative of pregnenolone, this epoxy steroid serves as a critical building block for the production of corticosteroids such as cortisone acetate and hydrocortisone.[1][2] Its unique structural feature, the 16α,17α-epoxy ring, allows for stereospecific transformations that are essential in the generation of therapeutically active steroid hormones.[3][4] The efficient and safe handling of this compound is therefore paramount to ensure the integrity of research outcomes and the successful development of novel therapeutics.
These application notes provide a comprehensive guide to the storage, handling, and utilization of 16α,17α-Epoxypregnenolone, grounded in established chemical principles and laboratory best practices. The protocols and recommendations outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound confidently and effectively.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 16α,17α-Epoxypregnenolone is fundamental to its proper handling and storage.
| Property | Value | Source |
| CAS Number | 974-23-2 | |
| Molecular Formula | C₂₁H₃₀O₃ | [1] |
| Molecular Weight | 330.46 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 185-188 °C | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Storage Temperature | -20°C | [1][5] |
Long-Term Storage and Stability
The long-term stability of 16α,17α-Epoxypregnenolone is critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results.
Solid State Storage:
For optimal long-term stability, 16α,17α-Epoxypregnenolone should be stored as a solid at -20°C.[1][5] The container should be tightly sealed to prevent moisture absorption and sublimation. It is advisable to store the compound in a desiccator, particularly in humid environments. To prevent thermal degradation, avoid repeated freeze-thaw cycles. For laboratories that will use small quantities of the compound over time, it is best practice to aliquot the solid into smaller, single-use vials upon receipt.
Solution Storage:
The stability of 16α,17α-Epoxypregnenolone in solution is solvent-dependent and generally lower than in its solid state. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage, it is recommended to store aliquots of the solution at -80°C. However, the stability in solution over extended periods should be validated for the specific solvent and concentration being used. It is generally not recommended to store aqueous solutions for more than one day.
Safe Handling and Personal Protective Equipment (PPE)
As with any chemical intermediate, adherence to strict safety protocols is essential when handling 16α,17α-Epoxypregnenolone.
Hazard Identification:
-
Physical Hazards: Classified as a combustible solid.
-
Health Hazards: Causes serious eye irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.
-
Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.
Engineering Controls:
Work with 16α,17α-Epoxypregnenolone should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.
Protocol for Reconstitution and Aliquoting
This protocol outlines the steps for preparing a stock solution of 16α,17α-Epoxypregnenolone. The choice of solvent will depend on the downstream application. For many synthetic chemistry applications, anhydrous solvents are required.
Materials:
-
16α,17α-Epoxypregnenolone solid
-
Anhydrous solvent (e.g., methanol, chloroform, or other suitable organic solvent)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer or sonicator
Procedure:
-
Pre-weighing Preparation: Allow the container of 16α,17α-Epoxypregnenolone to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a tared vial.
-
Solvent Addition: Add the calculated volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be necessary for some solvents, but care should be taken to avoid degradation.
-
Aliquoting: Dispense the stock solution into smaller, single-use vials. This minimizes the risk of contamination and degradation from repeated handling of the main stock.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at the appropriate temperature (-20°C or -80°C for long-term storage).
Experimental Workflow: Utilization in Steroid Synthesis
16α,17α-Epoxypregnenolone is a key starting material in the synthesis of various corticosteroids. The following diagram illustrates a generalized workflow for its use in a synthetic pathway.
Caption: Generalized workflow for the use of 16α,17α-Epoxypregnenolone in steroid synthesis.
Disposal Protocols
Proper disposal of unused 16α,17α-Epoxypregnenolone and contaminated materials is crucial to ensure laboratory safety and environmental protection.
Solid Waste:
-
Unused solid 16α,17α-Epoxypregnenolone should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated materials such as gloves, weighing paper, and disposable labware should be placed in a designated hazardous waste container.
Liquid Waste:
-
Unused solutions of 16α,17α-Epoxypregnenolone should be collected in a sealed, properly labeled hazardous waste container.
-
The first rinse of any container that held the compound must be collected as hazardous waste.[6]
-
Do not dispose of solutions down the drain.
Decontamination:
-
Work surfaces should be decontaminated with a suitable solvent and then washed with soap and water.
-
Glassware should be rinsed with a suitable solvent (with the rinsate collected as hazardous waste) before undergoing standard cleaning procedures.
Conclusion: Ensuring Research Integrity and Safety
The protocols and guidelines presented in these application notes are intended to provide a robust framework for the safe and effective use of 16α,17α-Epoxypregnenolone in a research and development setting. By adhering to these procedures, scientists can minimize risks, ensure the quality and stability of this critical steroidal intermediate, and contribute to the advancement of steroid-based therapeutics. The principles of proper storage, careful handling, and meticulous experimental execution are the cornerstones of reproducible and impactful scientific discovery.
References
- PubMed. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.
- Dartmouth College. (2017). Streamlined Process Opens Drug Development to New Class of Steroids.
- ResearchGate. (n.d.). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- National Center for Biotechnology Information. (n.d.). New Insights on Steroid Biotechnology.
- Google Patents. (n.d.). EP0165037A2 - 16 alpha-methyl steroids and their preparation.
- National Center for Biotechnology Information. (n.d.). 16alpha,17alpha-Epoxyprogesterone.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. echemi.com [echemi.com]
- 2. 16,17-Epoxypregnenolone | 974-23-2 [chemicalbook.com]
- 3. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 5. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Notes & Protocols: Microbial Transformation of Steroids Using Cladosporium sp.
Abstract
The chemical synthesis of complex steroid molecules is often hampered by low yields, high costs, and the need for harsh reagents, making it difficult to achieve the high regio- and stereoselectivity required for pharmacologically active compounds.[1] Microbial biotransformation offers a powerful and elegant alternative, leveraging the enzymatic machinery of microorganisms to perform specific modifications on the steroid skeleton under mild, environmentally friendly conditions.[2][3][4][5] The fungal genus Cladosporium has emerged as a particularly adept biocatalyst, capable of executing a range of valuable transformations including hydroxylations, oxidations, and reductions with remarkable precision.[1][6][7] This guide provides a comprehensive overview of the principles, protocols, and applications of using Cladosporium species for steroid transformation, intended for researchers in drug discovery, biotechnology, and natural product chemistry.
The Scientific Imperative for Microbial Steroid Transformation
Steroids are foundational to modern medicine, with applications ranging from anti-inflammatory agents to contraceptives and anti-cancer drugs.[1][4][8] The therapeutic efficacy of a steroid is critically dependent on its three-dimensional structure and the precise placement of functional groups. For example, the introduction of a hydroxyl group at the 11β-position is crucial for the anti-inflammatory activity of corticosteroids.[8]
Fungi, including species of Cladosporium, are masters of steroid modification.[9] Their enzymatic repertoire, particularly cytochrome P450 monooxygenases (CYP450s), can introduce oxygen into non-activated carbon atoms—a feat that is exceptionally challenging for synthetic chemistry.[9][10] This capability allows for:
-
High Regio- and Stereoselectivity: Enzymes can target specific atoms on the steroid nucleus, producing a single desired isomer and avoiding the formation of complex product mixtures.[2][3]
-
Novel Compound Discovery: Microbial transformations can generate novel steroid derivatives with potentially enhanced or unique biological activities.
-
Greener Chemistry: Biotransformations occur in aqueous media at ambient temperatures and pressures, reducing reliance on hazardous solvents and reagents.[2]
Cladosporium species are known to catalyze several key reactions, with hydroxylation being the most prominent. For instance, Cladosporium cladosporioides has been shown to hydroxylate testosterone and androstenedione primarily at the C-16β position.[1] Other species, like Cladosporium sphaerospermum, can introduce hydroxyl groups at various positions, including 6β, 7β, 12β, and 15α on the testosterone molecule.[6]
Core Experimental Workflow
The process of steroid biotransformation using Cladosporium follows a logical sequence of steps, from initial culture preparation to the analysis of the final products. Understanding this workflow is essential for successful experimental design and execution.
Sources
- 1. acikerisim.sakarya.edu.tr [acikerisim.sakarya.edu.tr]
- 2. A Whole-cell Biocatalysis Application of Steroidal Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. ramauniversity.ac.in [ramauniversity.ac.in]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Steroid-transforming enzymes in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 16α,17α-Epoxypregnenolone in the Differential Diagnosis of Congenital Adrenal Hyperplasia
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Steroid in a Complex Diagnostic Landscape
Congenital Adrenal Hyperplasia (CAH) represents a family of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis.[1][2][3] While over 90% of CAH cases are due to 21-hydroxylase deficiency (21OHD), leading to the hallmark accumulation of 17α-hydroxyprogesterone (17OHP), the diagnosis of rarer forms presents a significant challenge.[1][2] These atypical presentations often involve complex hormonal profiles that can confound classical diagnostic algorithms.
In this context, the steroid intermediate 16α,17α-epoxypregnenolone (Figure 1) has emerged as a crucial biomarker, particularly for the differential diagnosis of two rare and complex forms of CAH: P450 oxidoreductase deficiency (PORD) and 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency .[4][5][6]
PORD is a particularly complex disorder as it impacts the function of multiple microsomal P450 enzymes, including CYP17A1 and CYP21A2 (21-hydroxylase), leading to a combined phenotype of their deficiencies.[4][7][8] This results in a confusing steroid profile that can overlap with other CAH forms. Similarly, CYP17A1 deficiency disrupts the production of both glucocorticoids and sex steroids.[6][9][10] The measurement of 16α,17α-epoxypregnenolone offers a more refined tool to dissect these intricate steroidogenic blocks.
These application notes provide a comprehensive guide to understanding the biochemical rationale for using 16α,17α-epoxypregnenolone as a biomarker and present a detailed protocol for its quantification in a research setting.
Figure 1: Chemical Structure of 16α,17α-Epoxypregnenolone
Synonyms: 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
CAS Number: 974-23-2
Molecular Formula: C₂₁H₃₀O₃
Molecular Weight: 330.46 g/mol
Biochemical Rationale: Shifting Pathways in CAH
In normal steroidogenesis, pregnenolone is converted into glucocorticoids, mineralocorticoids, and androgens through a series of enzymatic steps. However, when a specific enzyme is deficient, precursors accumulate and are shunted into alternative metabolic routes, including the "backdoor pathway" for androgen synthesis.[1][11][12]
The Role of CYP17A1 and P450 Oxidoreductase
The enzyme CYP17A1 possesses two key activities: 17α-hydroxylase and 17,20-lyase.[9][10]
-
17α-hydroxylase activity converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17OHP, respectively.
-
17,20-lyase activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17OHP to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.
P450 oxidoreductase (POR) is a crucial flavoprotein that donates electrons from NADPH to all microsomal cytochrome P450 enzymes, including CYP17A1.[7][8][13] Therefore, PORD results in a partial, combined deficiency of all these enzymes.[4][8]
Formation of 16α,17α-Epoxypregnenolone
In PORD and certain presentations of CYP17A1 deficiency, the impaired 17,20-lyase activity of CYP17A1 leads to an accumulation of its substrates. This enzymatic block creates a "traffic jam" in the steroidogenic pathway. The accumulating pregnenolone and 17α-hydroxypregnenolone are then available as substrates for other, typically less active, enzymatic reactions. One such reaction is the epoxidation at the 16α,17α position, leading to the formation of 16α,17α-epoxypregnenolone. This steroid is therefore a marker of a dysfunctional "side-road" in steroid synthesis, activated when the main highway is blocked.
The diagram below illustrates the conventional and alternative steroidogenic pathways, highlighting the metabolic block in PORD/CYP17A1 deficiency that leads to the formation of 16α,17α-epoxypregnenolone.
Caption: Simplified steroid pathway in PORD/CYP17A1 deficiency.
Clinical Significance and Research Applications
Measurement of 16α,17α-epoxypregnenolone is not a first-line test for CAH. Its utility lies in refining the diagnosis when initial screens (e.g., elevated 17OHP) suggest a blockage, but the specific etiology is unclear.
-
Differential Diagnosis of PORD: PORD can present with elevated 17OHP, mimicking 21OHD.[8] However, the concurrent impairment of CYP17A1 activity in PORD leads to the accumulation of pregnenolone and subsequent formation of 16α,17α-epoxypregnenolone. A steroid panel showing elevations in both 17OHP and 16α,17α-epoxypregnenolone is highly suggestive of PORD.[4][5]
-
Characterizing CYP17A1 Deficiency: While classic CYP17A1 deficiency results in low levels of all 17-hydroxylated steroids, some mutations can cause isolated 17,20-lyase deficiency.[14] In these cases, 17-hydroxylated precursors accumulate, creating a biochemical environment where 16α,17α-epoxypregnenolone can be formed.
-
Monitoring Therapeutic Interventions: In research settings, tracking levels of this unique steroid could provide insights into the efficacy of novel therapies aimed at restoring or bypassing deficient enzyme activities.
-
Investigating Steroidogenic Pathways: Studying the formation of 16α,17α-epoxypregnenolone can help elucidate the plasticity and alternative routes within the complex network of human steroidogenesis.
Table 1: Expected Steroid Profile in Different CAH Subtypes
| Steroid | Classic 21OHD | PORD | CYP17A1 Deficiency (Complete) |
| 17OH-Progesterone | ↑↑↑ | ↑ to ↑↑ | ↓↓↓ |
| Pregnenolone | Normal/↑ | ↑↑ | ↑↑↑ |
| Progesterone | Normal/↑ | ↑↑ | ↑↑↑ |
| Androgens (DHEA, Androstenedione) | ↑↑ | ↓ | ↓↓↓ |
| 16α,17α-Epoxypregnenolone | Not Elevated | Significantly Elevated | Potentially Elevated |
Arrow direction indicates deviation from normal reference ranges.
Protocol: Quantification of 16α,17α-Epoxypregnenolone in Human Serum by LC-MS/MS
This protocol outlines a research-use-only method for the sensitive and specific quantification of 16α,17α-epoxypregnenolone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for steroid measurement.[15][16][17]
Causality: Immunoassays for steroids often suffer from cross-reactivity with structurally similar compounds, leading to inaccurate results.[16] LC-MS/MS provides superior specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.
Materials and Reagents
-
Standards: 16α,17α-Epoxypregnenolone certified reference material (e.g., from Sigma-Aldrich or other specialized suppliers).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-16α,17α-epoxypregnenolone) is ideal. If unavailable, a structurally similar steroid not present in the sample (e.g., an exotic steroid derivative) can be used after thorough validation.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE).
-
Sample Tubes: 1.5 mL polypropylene microcentrifuge tubes.
-
Human Serum: Pooled normal human serum for calibration curve and quality controls (QCs). Charcoal-stripped serum is preferred to minimize endogenous steroid levels.
Instrumentation
-
UHPLC System: A system capable of generating stable gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) (e.g., Agilent 6400 series[18], Sciex Triple Quad series).
-
Analytical Column: A reversed-phase C18 column with a particle size ≤1.8 µm (e.g., 2.1 x 50 mm).
Workflow Overview
Caption: LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Procedure
4.4.1 Preparation of Standards and QCs
-
Prepare a primary stock solution of 16α,17α-epoxypregnenolone in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock to create working standards for the calibration curve (e.g., ranging from 0.1 to 50 ng/mL).
-
Spike charcoal-stripped serum with known concentrations of the analyte to create low, medium, and high QC samples.
4.4.2 Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Aliquot 200 µL of serum samples, calibrators, and QCs into labeled 1.5 mL tubes.
-
Add 10 µL of the internal standard working solution to each tube and briefly vortex. Causality: The IS is added early to account for variability in extraction efficiency and matrix effects throughout the entire process.
-
Add 1 mL of MTBE to each tube. Causality: MTBE is an effective organic solvent for extracting steroids while minimizing the co-extraction of more polar interfering substances like phospholipids.[15]
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new set of labeled tubes, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Centrifuge at 14,000 x g for 2 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
4.4.3 LC-MS/MS Analysis
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. (This is a starting point and must be optimized).
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the specific MRM transitions for 16α,17α-epoxypregnenolone and its internal standard. These must be determined empirically by infusing the pure standard.
-
Causality: Using at least two MRM transitions (a quantifier and a qualifier) increases the confidence in analyte identification. The ratio of the qualifier to quantifier ion should be consistent across all samples and standards.
-
Table 2: Example Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 16α,17α-Epoxypregnenolone (Quant) | 313.2 | 277.2 | 100 | 15 |
| 16α,17α-Epoxypregnenolone (Qual) | 313.2 | 159.1 | 100 | 25 |
| d4-16α,17α-Epoxypregnenolone (IS) | 317.2 | 281.2 | 100 | 15 |
| Note: These values are hypothetical for the [M+H-H₂O]⁺ adduct and must be optimized on the specific instrument used. |
Data Analysis and Interpretation
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the area ratio against the concentration of the calibrators using a linear regression with 1/x weighting.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their area ratios from the calibration curve.
-
The results for the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.[18]
Troubleshooting & Self-Validation
-
Poor Sensitivity: Check for instrument contamination, optimize ESI source parameters, or consider derivatization to improve ionization efficiency.[15]
-
High Variability: Ensure precise pipetting, especially for the internal standard. Check for incomplete extraction or evaporation.
-
Interference Peaks: Improve chromatographic separation by adjusting the gradient. Confirm peak identity by ensuring the qualifier/quantifier ion ratio is consistent.
-
Matrix Effects: Evaluate ion suppression/enhancement by comparing the IS signal in neat solution versus extracted samples. If significant, a more rigorous sample cleanup (e.g., solid-phase extraction) may be necessary.
Conclusion and Future Directions
16α,17α-epoxypregnenolone is a valuable biomarker for dissecting complex cases of CAH, particularly for the differential diagnosis of P450 oxidoreductase deficiency. The highly specific and sensitive LC-MS/MS method detailed here provides a robust tool for researchers to accurately measure this steroid. Further studies correlating the levels of this marker with specific genotypes and clinical phenotypes will continue to enhance its diagnostic utility and contribute to a deeper understanding of adrenal steroidogenesis and its disorders.
References
- Mini-Review and Case Report. (n.d.).
- O'Reilly, D. S., & Taylor, N. F. (n.d.). Possible pathways to androgen synthesis in CAH. Steroidogenesis is...
- Wikipedia. (n.d.).
- Auchus, R. J. (2017). Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. Endotext. NCBI Bookshelf. [Link]
- Reisch, N., & Flück, C. E. (2013). Androgen Synthesis in Patients with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency.
- Li, S., et al. (2016). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. International Journal of Molecular Sciences, 17(10), 1729. [Link]
- Dymarska, M., et al. (n.d.). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Broughton, A., et al. (1974). Diagnosis of Congenital Adrenal Hyperplasia by Measurement of Plasma 17-Hydroxyprogesterone. British Medical Journal, 2(5913), 23–25. [Link]
- Krone, N., & Arlt, W. (2005). Cytochrome P450 Oxidoreductase Deficiency. GeneReviews®. NCBI Bookshelf. [Link]
- Medscape. (2024).
- Wikipedia. (n.d.). CYP17A1. [Link]
- Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
- Miller, W. L., et al. (2005). P450 oxidoreductase deficiency: a new disorder of steroidogenesis. Annals of the New York Academy of Sciences, 1061, 100–108. [Link]
- Auchus, R. J. (2017). Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic. The Journal of Steroid Biochemistry and Molecular Biology, 165(Pt A), 71–78. [Link]
- Krone, N., & Arlt, W. (2017). Cytochrome P450 Oxidoreductase Deficiency. GeneReviews®. NCBI Bookshelf. [Link]
- Kushnir, M. M., et al. (2005). Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay.
- Storbeck, K. H., et al. (2019). The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5494–5506. [Link]
- Marcos, J., et al. (2015).
- Kálai, T., et al. (2002). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 11), o1232–o1234. [Link]
- ResearchGate. (n.d.). (PDF) Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay. [Link]
- Flück, C. E., et al. (2004). Diversity and function of mutations in P450 oxidoreductase in patients with Antley-Bixler syndrome and disordered steroidogenesis. The American Journal of Human Genetics, 76(5), 794–806. [Link]
- Saint Francis Healthcare System. (n.d.). Pregnenolone and 17-Hydroxypregnenolone, Serum. [Link]
- Wikipedia. (n.d.). Congenital adrenal hyperplasia due to 17α-hydroxylase deficiency. [Link]
- Scott, R. R., & Miller, W. L. (2008). Genetic and clinical features of p450 oxidoreductase deficiency. Hormone Research, 69(5), 266–275. [Link]
- Medscape. (2025).
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Merke, D. P., & Auchus, R. J. (2019).
Sources
- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Oxidoreductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Oxidoreductase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Congenital adrenal hyperplasia due to 17α-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 7. P450 oxidoreductase deficiency: a new disorder of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic and clinical features of p450 oxidoreductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP17A1 - Wikipedia [en.wikipedia.org]
- 10. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 16α,17α-Epoxypregnenolone
Welcome to the technical support center for the synthesis of 16α,17α-Epoxypregnenolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.
Introduction
16α,17α-Epoxypregnenolone is a crucial intermediate in the synthesis of numerous steroidal drugs, including corticosteroids like prednisolone and dexamethasone. The epoxidation of the Δ16 double bond of a pregnenolone derivative is a key transformation that can be prone to challenges such as low yields, side product formation, and purification difficulties. This guide provides practical, experience-driven advice to navigate these common issues.
Core Reaction Pathway and Potential Pitfalls
The synthesis of 16α,17α-Epoxypregnenolone typically starts from 16-dehydropregnenolone acetate (16-DPA), which is readily available from natural sources like diosgenin or solanidine.[1][2] The epoxidation of the 16,17-double bond is the critical step.
Caption: General synthesis route and common challenges.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low Yield of 16α,17α-Epoxypregnenolone Acetate
Question: My epoxidation of 16-DPA is resulting in a low yield of the desired 16α,17α-epoxypregnenolone acetate. What are the likely causes and how can I improve it?
Answer:
Low yields in this epoxidation are often multifactorial. Here’s a breakdown of potential causes and solutions:
1. Choice of Oxidizing Agent:
-
Underlying Principle: The reactivity of the electron-deficient α,β-unsaturated ketone system in 16-DPA influences the choice of oxidant. While peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common, they may not be optimal for this substrate.[3] Nucleophilic epoxidation using hydrogen peroxide under basic conditions is often more effective.
-
Troubleshooting:
-
Switch to a Nucleophilic System: If you are using an electrophilic oxidant like m-CPBA with poor results, consider switching to a system like hydrogen peroxide in the presence of a base (e.g., NaOH or Triton B). This generates a peroxy anion which is a more suitable nucleophile for the electron-poor double bond.[4]
-
Alternative Peroxy Acids: If you must use a peroxy acid, consider those that are less acidic to minimize acid-catalyzed side reactions.
-
2. Reaction Conditions:
-
Underlying Principle: Temperature, solvent, and pH play a critical role in reaction kinetics and stability of the epoxide product.
-
Troubleshooting:
-
Temperature Control: Epoxidation reactions can be exothermic. It is crucial to maintain the recommended reaction temperature, which is often between 0°C and room temperature, to prevent side reactions.[4] Overheating can lead to decomposition of the product.
-
Solvent Choice: Aprotic solvents are generally preferred to avoid the formation of diol byproducts through epoxide ring-opening.[5] Dichloromethane or chloroform are common choices.
-
pH Control: If using a basic catalyst, ensure the pH is maintained within the optimal range. Excessively strong basic conditions can lead to other side reactions.
-
3. Substrate Quality:
-
Underlying Principle: Impurities in the starting 16-DPA can interfere with the reaction.
-
Troubleshooting:
-
Purify the Starting Material: Ensure your 16-DPA is of high purity. Recrystallization is a common method for purification.
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The most common byproduct is the corresponding diol, formed by the ring-opening of the desired epoxide.[5] Other side reactions can also occur.
1. Diol Formation:
-
Cause: The epoxide ring can be opened by nucleophiles, particularly water, under either acidic or basic conditions.[5][6]
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5] The use of molecular sieves can also be beneficial.[3]
-
Neutral Workup: During the workup, maintain neutral pH to the extent possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.[4]
-
Buffered Systems: For sensitive epoxides, consider using a buffered system to maintain a neutral pH throughout the reaction.[5]
-
2. Isomer Formation:
-
Cause: While the α-epoxide is generally the major product due to steric hindrance from the C18 angular methyl group, the formation of the β-isomer is possible.
-
Minimization Strategies:
-
Directed Epoxidation: The stereoselectivity of the epoxidation can sometimes be influenced by the choice of reagent and reaction conditions. For allylic alcohols, the hydroxyl group can direct the epoxidation.[7] While 16-DPA is not an allylic alcohol, understanding these principles can guide reagent selection.
-
Chromatographic Separation: If isomer formation is unavoidable, careful column chromatography is typically required for separation.
-
Sources
- 1. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
Technical Support Center: Epoxidation of 16-Dehydropregnenolone Acetate
Welcome to the technical support guide for the epoxidation of 16-dehydropregnenolone acetate (16-DPA). This resource is designed for researchers, chemists, and process development professionals aiming to synthesize 16α,17α-epoxy-3β-acetoxypregn-5-en-20-one, a critical intermediate for numerous corticosteroid drugs. Our goal is to provide in-depth, actionable guidance to help you minimize byproduct formation and maximize the yield and purity of your desired product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory.
Introduction: The Synthetic Challenge
The epoxidation of the Δ¹⁶ double bond in 16-dehydropregnenolone acetate is a cornerstone reaction in steroid synthesis. The primary objective is the stereoselective formation of the 16α,17α-epoxide. The α-face of the steroid is generally more sterically accessible, making it the favored side for reagent attack. However, the reaction is often complicated by the presence of the C20 ketone, which can undergo a competing Baeyer-Villiger oxidation. Furthermore, the acid sensitivity of the epoxide product can lead to undesired ring-opening reactions. This guide will address these challenges head-on.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Problem 1: Low Yield of the Desired 16α,17α-Epoxide and Significant Starting Material Remains.
Q: My epoxidation of 16-DPA is incomplete, even after extended reaction times. What are the likely causes and how can I improve conversion?
A: Incomplete conversion is a common issue that can often be traced back to the oxidant's purity or the reaction conditions.
-
Underlying Cause 1: Oxidant Purity. The most common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Commercial m-CPBA is typically sold at a purity of ~70-85%, with the main impurity being m-chlorobenzoic acid (m-CBA). This acidic impurity does not contribute to the epoxidation and can lead to side reactions. Using aged or improperly stored m-CPBA, which has decomposed over time, will result in a lower effective concentration of the active oxidant.
-
Solution 1: Assess and Purify the Oxidant.
-
Titration: Before use, determine the active oxygen content of your m-CPBA via iodometric titration to ensure you are using the correct stoichiometry.
-
Purification: Commercial m-CPBA can be purified by washing a dichloromethane solution with a phosphate buffer (pH 7.5) and then drying to remove the acidic m-CBA impurity[1]. This ensures a more controlled reaction.
-
-
Underlying Cause 2: Insufficient Reaction Temperature or Time. While low temperatures are used to control selectivity, they can also slow the reaction rate, leading to incomplete conversion within a standard timeframe.
-
Solution 2: Controlled Optimization of Reaction Parameters.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Incremental Temperature Increase: If the reaction stalls at 0°C, allow it to slowly warm to room temperature while continuing to monitor.
-
Extended Reaction Time: If warming is not desirable due to byproduct concerns, extend the reaction time at the lower temperature until TLC/HPLC analysis shows complete consumption of the starting material.
-
Problem 2: Significant Formation of a More Polar Byproduct, Identified as a Diol.
Q: I'm observing a significant byproduct that is much more polar than my epoxide product on TLC. Mass spectrometry suggests it's a diol. What is happening and how can I prevent it?
A: This is a classic case of acid-catalyzed ring-opening of the desired epoxide.
-
Mechanism: Acid-Catalyzed Epoxide Ring Opening. The epoxidation reaction with m-CPBA produces one equivalent of m-chlorobenzoic acid (m-CBA) for every equivalent of epoxide formed. This acidic byproduct can protonate the epoxide oxygen, activating the ring for nucleophilic attack by any available nucleophile, most commonly water present during the reaction or aqueous workup. This results in the formation of a trans-1,2-diol, a highly polar and often undesired byproduct.
Fig 1. Pathway of acid-catalyzed epoxide hydrolysis. -
Solution: Buffer the Reaction Mixture. The most effective way to prevent this side reaction is to neutralize the acidic byproduct as it is formed.
-
Add a Solid Buffer: Add a mild inorganic base to the reaction mixture before adding the oxidant. Finely powdered potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃) are excellent choices[1]. They act as a solid-liquid phase transfer buffer, neutralizing the m-CBA without being basic enough to cause other side reactions.
-
Biphasic Buffering: Running the reaction in a biphasic system with an aqueous buffer solution (e.g., saturated NaHCO₃) can also be effective, although it may require more vigorous stirring.
-
Problem 3: Formation of an Ester Byproduct Instead of the Epoxide.
Q: My main byproduct has a mass consistent with the insertion of an oxygen atom, but NMR analysis suggests an ester or lactone, not an epoxide. What is this side reaction?
A: You are observing the Baeyer-Villiger oxidation of the C20 ketone. This is a well-known competing reaction when using peroxy acids on ketosteroids.
-
Mechanism: The Baeyer-Villiger Oxidation. The peroxy acid can attack the carbonyl carbon of the C20 ketone in addition to the C16-C17 double bond. This leads to a rearrangement where an oxygen atom is inserted between the carbonyl carbon (C20) and one of the adjacent carbons (C17 or C21). The migratory aptitude determines which group rearranges. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl[2]. In the case of the 20-ketosteroid, the more substituted C17 (a tertiary carbon part of the D-ring) has a much higher migratory aptitude than the C21 methyl group (a primary carbon). Therefore, the oxygen is inserted between C17 and C20, forming an acetate ester of the corresponding 17-hydroxy-D-homo-steroid.
Fig 2. Competition between epoxidation and Baeyer-Villiger oxidation. -
Solution: Modulate Electronic and Steric Factors.
-
Low Temperature: The Baeyer-Villiger reaction often has a higher activation energy than the epoxidation of an electron-rich double bond. Performing the reaction at low temperatures (e.g., 0°C or below) will favor the desired epoxidation kinetically.
-
Choice of Oxidant: While m-CPBA is common, other peroxy acids have different selectivities. For substrates prone to the Baeyer-Villiger reaction, sometimes a less reactive peroxy acid can give better results. Conversely, more reactive systems like peroxytrifluoroacetic acid can sometimes favor epoxidation if the electronic demand of the double bond is high.
-
Use of Catalysts: In some cases, using catalytic systems (e.g., certain metal catalysts with hydrogen peroxide) can offer higher chemoselectivity for epoxidation over the Baeyer-Villiger oxidation[3].
-
Problem 4: Formation of the "Wrong" Epoxide Isomer (16β,17β-Epoxide).
Q: I am obtaining a mixture of epoxide isomers. How can I improve the stereoselectivity to favor the desired 16α,17α-epoxide?
A: The stereochemical outcome of steroid epoxidation is dictated by steric hindrance. The α-face is generally less hindered, but reaction conditions can influence the ratio.
-
Underlying Cause: Steric Hindrance. The β-face of the steroid nucleus is shielded by the angular methyl groups at C10 and C13. As the epoxidation reagent approaches the C16-C17 double bond, it encounters less steric clash from the α-face. Therefore, the 16α,17α-epoxide is typically the major product[4][5]. Formation of the β-isomer suggests that either the reaction conditions are forcing attack from the more hindered face or that a different mechanism is at play.
-
Solution: Control Reaction Conditions.
-
Bulk of the Reagent: Using a bulkier epoxidizing agent can sometimes enhance selectivity for the less hindered face.
-
Solvent Effects: The choice of solvent can influence the transition state of the reaction. Aprotic, non-coordinating solvents like dichloromethane (DCM) or chloroform are standard and generally provide good α-selectivity.
-
Temperature: Lowering the reaction temperature often increases stereoselectivity by allowing the reaction to proceed through the lowest energy transition state, which corresponds to attack from the less hindered α-face.
-
Recommended Protocol: Selective α-Epoxidation of 16-DPA
This protocol is designed to maximize the yield of the 16α,17α-epoxide while minimizing the formation of the Baeyer-Villiger byproduct and diol.
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 16-Dehydropregnenolone Acetate (16-DPA) | Ensure high purity (>98%) to avoid side reactions from impurities. |
| Oxidant | m-CPBA (77% purity or higher) | A reliable and effective peroxy acid for epoxidation. Purity should be verified. |
| Stoichiometry | 1.1 equivalents of active m-CPBA | A slight excess ensures complete conversion of the starting material. |
| Buffer | Potassium Bicarbonate (KHCO₃), finely powdered | 2.0 equivalents. Neutralizes the acidic m-CBA byproduct, preventing epoxide ring-opening[1]. |
| Solvent | Dichloromethane (DCM), anhydrous | An inert, aprotic solvent that provides good solubility for the steroid and reagent. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C to maximize selectivity. Allow to warm slowly only if the reaction stalls. |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) | Reaction should be monitored until starting material is consumed. |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 16-dehydropregnenolone acetate (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of steroid).
-
Buffering: Add finely powdered, dry potassium bicarbonate (2.0 eq) to the solution.
-
Cooling: Cool the resulting slurry to 0 °C in an ice-water bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1 eq of active oxidant) in dichloromethane. Add this solution dropwise to the cooled steroid slurry over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The epoxide product should have a slightly lower Rf value than the starting material.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stirring for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or acetone/hexane) or by column chromatography on silica gel if significant byproducts are present.
References
- Stankovic, S., & Gescheidt, G. (2009). Catalytic Epoxidation of Alkenes. Chemical Reviews, 109(5), 2033-2079. [Link]
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- University of Calgary. (n.d.). Ch17: Baeyer-Villiger reaction.
- MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(16), 4994. [Link]
- Andrade, L. C., et al. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section C, 57(Pt 5), 587-589. [Link][6]
- Bain, B. M., et al. (1998). Rearrangement of a 16alpha,17alpha-Epoxy-16beta-methylandrostane-17beta-carbothioic Acid to a 17beta-Mercapto-16beta-methylandrostane-17alpha,16alpha-carbolactone. The Journal of Organic Chemistry, 63(21), 7421–7424. [Link]
- Hanson, J. R., Hitchcock, P. B., & Kiran, I. (1999). The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes. Journal of Chemical Research, Synopses, (4), 198-199. [Link]
- ResearchGate. (2001). 16α,17α-Epoxy-20-oxopregn-5-en-3β-yl acetate.
- AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude.
- ResearchGate. (2024). Unusual reaction of 16α,17α-epoxypregn-5-en-20-one derivative with hydroxylamine.
- PubMed. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.
- ResearchGate. (2009). Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- ResearchGate. (n.d.). Regeneration of a Steroid C13 Angular Methyl Group from a Functionalized Precursor : Application to the Preparation of C 18-H3 Steroids and C 18-H3 D-Homosteroids.
- Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±).
- Schwartz, N. N., & Blumbergs, J. H. (1964). The Epoxidation of a Silyl Enol Ether. The Journal of Organic Chemistry, 29(7), 1976-1979. [Link][1]
Sources
troubleshooting stereoselectivity in steroid epoxidation reactions
Welcome to the technical support center for stereoselective steroid epoxidation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of installing epoxide functionalities onto steroid scaffolds with precise stereochemical control. The rigid, polycyclic nature of the steroid nucleus presents unique challenges where subtle changes in substrate structure or reaction conditions can dramatically alter the stereochemical outcome.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying mechanistic principles—steric, electronic, and directing effects—that govern selectivity. Our goal is to empower you not only to solve immediate problems but also to develop a robust, predictive framework for your future synthetic endeavors.
Section 1: Substrate-Controlled Epoxidation with Peroxy Acids (e.g., m-CPBA)
This section addresses the most common method for steroid epoxidation, where the inherent stereochemistry of the steroid itself dictates the outcome. The choice of the α- (bottom) versus β- (top) face is often a delicate balance of competing steric interactions.
FAQ 1: My m-CPBA epoxidation of a Δ⁵-steroid (e.g., cholesterol) is giving a poor diastereomeric ratio (α/β mixture). How can I improve selectivity for the α-epoxide?
Answer: This is a classic challenge. The epoxidation of Δ⁵-steroids like cholesterol with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) is a textbook example of substrate-controlled diastereoselectivity. The reaction typically favors the formation of the 5α,6α-epoxide, but contamination with the 5β,6β-epoxide is common. The selectivity is governed by steric hindrance. The angular methyl group at C10 extends over the β-face, sterically shielding it from the incoming electrophilic peroxy acid. Consequently, the reagent preferentially attacks from the less hindered α-face.[1][2]
If you are observing poor selectivity, consider the following factors:
-
Purity of the Reagent: Commercial m-CPBA can degrade over time, and the resulting m-chlorobenzoic acid can sometimes influence the reaction environment. Using freshly purified m-CPBA is recommended for optimal results.
-
Solvent Choice: The choice of solvent can subtly influence the transition state geometry and, therefore, the stereoselectivity. While dichloromethane (DCM) is standard, exploring less polar solvents like benzene or hexane can sometimes enhance selectivity by minimizing competing interactions.[2]
-
Alternative Peroxy Acids: Different peroxy acids have varying steric bulk and reactivity. Magnesium monoperoxyphthalate (MMPP) has been reported to provide higher α-selectivity compared to m-CPBA in some steroid systems.[3] Its water-solubility can also simplify workup procedures.[3]
Caption: Decision workflow for troubleshooting poor α-selectivity.
| Reagent | Solvent | Temperature (°C) | α:β Ratio (Typical) |
| m-CPBA | Dichloromethane | 0 | ~5:1 |
| m-CPBA | Benzene | 25 | ~9:1[2] |
| MMPP | Water/EtOAc | 25 | >10:1[3] |
FAQ 2: I am trying to synthesize a 5β,6β-epoxide from a Δ⁵-steroid, but the α-epoxide is the major product. How can I reverse the selectivity?
Answer: Overcoming the intrinsic steric bias of the steroid core to form the more hindered β-epoxide requires a change in strategy from simple peroxy acid chemistry. The steric shield of the C10-methyl group is the primary obstacle. While some specialized chromium-based reagents have shown β-selectivity, a more modern and often more effective approach involves ketone-catalyzed epoxidation, for example, using a Shi-type catalyst or a simple ketone like acetone with an oxidant.[2][4]
The active oxidant in these systems is a dioxirane, which is generated in situ. The transition state for oxygen transfer from a dioxirane is different from that of a peroxy acid and can be more sensitive to electronic effects or alternative steric interactions, sometimes favoring attack on the more electron-rich β-face or simply having a smaller steric footprint, allowing it to approach the hindered face more easily.[5]
-
Setup: To a solution of the Δ⁵-steroid (1.0 equiv) in a suitable solvent such as acetonitrile or a buffered acetone/water mixture, add the ketone catalyst (e.g., 0.2-2.0 equiv of a fructose-derived Shi catalyst or use acetone as the solvent).
-
Cooling: Cool the mixture to 0 °C.
-
Oxidant Addition: Add a solution of a stoichiometric oxidant, typically Oxone® (potassium peroxymonosulfate), portion-wise over 1-2 hours. The pH should be maintained around 7-8 using a buffer like potassium carbonate.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the diastereomers.
This method has been shown to provide excellent β-selectivity for a range of Δ⁵-steroids.[4]
Section 2: Directed Epoxidation via Neighboring Functional Groups
The presence of a strategically placed functional group, most commonly a hydroxyl group, can completely override the inherent steric biases of the steroid skeleton. This powerful technique relies on the ability of the functional group to coordinate to the epoxidizing reagent, delivering it to one face of the alkene in an intramolecular or pseudo-intramolecular fashion.
FAQ 3: My substrate is an allylic alcohol. How can I control the stereochemistry of the epoxidation? I'm getting a mixture of diastereomers with m-CPBA.
Answer: This is a perfect scenario for a directed epoxidation. While m-CPBA can exhibit some selectivity for allylic alcohols through a hydrogen-bonding interaction that delivers the oxidant to the syn-face, this effect can be weak and compete with steric factors.[6][7] This often results in the mixture of diastereomers you are observing.[6]
For high diastereoselectivity with allylic alcohols, two methods are exceptionally reliable:
-
Vanadium-Catalyzed Epoxidation (e.g., VO(acac)₂ / TBHP): This is the classic method for the syn-epoxidation of allylic alcohols. The vanadium catalyst forms a covalent complex with the allylic alcohol and the oxidant (tert-butyl hydroperoxide, TBHP). This ternary complex adopts a rigid conformation where the oxygen is delivered to the same face of the double bond as the hydroxyl group, leading to excellent syn-selectivity.[8]
-
Sharpless Asymmetric Epoxidation (SAE): If your goal is to produce an enantiomerically pure epoxide from a prochiral allylic alcohol, the Sharpless epoxidation is the gold standard.[9][10] This reaction uses a titanium(IV) isopropoxide catalyst, TBHP as the oxidant, and a chiral diethyl tartrate (DET) ligand.[9] The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, providing predictable and typically excellent enantioselectivity (>90% ee).[11][12]
Caption: Comparison of directed epoxidation workflows for allylic alcohols.
-
Catalyst Preparation: Prepare a stock solution of Vanadyl acetylacetonate (VO(acac)₂, ~0.05 equiv) in a dry, non-polar solvent like toluene or dichloromethane.
-
Reaction Setup: In a separate flask, dissolve the steroidal allylic alcohol (1.0 equiv) in the same solvent.
-
Catalyst Addition: Add the VO(acac)₂ solution to the alcohol solution and stir for 5-10 minutes at room temperature.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, ~1.5-2.0 equiv, solution in decane) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.
-
Monitoring: Monitor the reaction to completion by TLC.
-
Workup: Quench the reaction by adding an excess of aqueous sodium sulfite solution and stir vigorously for 30 minutes. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Section 3: Asymmetric Epoxidation of Unfunctionalized Alkenes
For steroid precursors that lack a directing group like an allylic alcohol, achieving high enantioselectivity requires a chiral catalyst that can differentiate the prochiral faces of the double bond.
FAQ 4: I need to perform an enantioselective epoxidation on a steroid with an isolated double bond. Is the Sharpless Epoxidation suitable?
Answer: No, the Sharpless Asymmetric Epoxidation (SAE) is specifically for allylic alcohols.[9][10] The allylic hydroxyl group is essential for binding to the titanium catalyst and enabling the asymmetric induction.[12]
For unfunctionalized alkenes, the premier method is the Jacobsen-Katsuki Epoxidation .[13][14] This reaction utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-CPBA.[13][14]
The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted and certain trisubstituted alkenes, often providing high enantioselectivity.[15][16] The bulky chiral salen ligand creates a constrained environment around the active manganese-oxo species, forcing the incoming alkene to approach from a specific trajectory, which results in facial selectivity.[16]
-
Substrate Scope: It is complementary to the SAE, working on alkenes without a directing group.[13] It is most effective for electron-rich olefins like cis-disubstituted and trisubstituted alkenes. Trans-alkenes are generally poor substrates.[14]
-
Catalyst Choice: A variety of chiral salen ligands are available. The choice of the ligand's bulky substituents (e.g., tert-butyl groups) and the chiral diamine backbone is critical for achieving high enantiomeric excess (ee%).
-
Oxidant and Additives: While buffered bleach is common, other oxidants can be used. The addition of an axial ligand, like N-methylmorpholine N-oxide (NMO), can often improve catalyst stability and turnover, leading to better yields and selectivity.[17]
| Feature | Sharpless Asymmetric Epoxidation (SAE) | Jacobsen-Katsuki Epoxidation (JKE) |
| Substrate Class | Primary & Secondary Allylic Alcohols[9][18] | Unfunctionalized cis- & tri-substituted Alkenes[13][14] |
| Catalyst | Ti(OiPr)₄ / Chiral Tartrate[9] | Chiral Mn(III)-Salen Complex[14][15] |
| Typical Oxidant | tert-Butyl Hydroperoxide (TBHP) | NaOCl (bleach), m-CPBA |
| Mechanism | Substrate-catalyst coordination via -OH | Shape-selective approach to chiral catalyst |
| Primary Use Case | Synthesis of enantiopure epoxy-alcohols | Synthesis of enantiopure epoxides from simple olefins |
References
- Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (2018). ACS Publications.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
- Selective Oxidation of Tertiary C–H Bonds in Steroids Catalyzed by the Heterodimeric Fe(II)/α-Ketoglutarate-Dependent Oxygenase TlxI–J. (2026). Journal of Natural Products.
- Epoxidation of allylic alcohols. (n.d.). Wikipedia.
- Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). PMC - NIH.
- Torsional Steering Controls the Stereoselectivity of Epoxidation in the Guanacastepene A Synthesis. (n.d.). PMC - NIH.
- Jacobson katsuki named rxn. (n.d.). Slideshare.
- Sharpless epoxidation. (n.d.). Wikipedia.
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). ChemRxiv.
- (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate.
- Sharpless Epoxidation. (n.d.). Organic Chemistry Portal.
- Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub.
- Selectivity in Cationic Cyclizations Involving Alkynes: A Computational Study on the Biomimetic Synthesis of Steroids. (2023). ResearchGate.
- The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes. (2025). ResearchGate.
- Jacobsen-Katsuki Epoxidations. (2006). Wipf Group.
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. (2020). Chemistry Stack Exchange.
- Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry.
- Jacobsen epoxidation. (n.d.). OpenOChem Learn.
- Jacobsen epoxidation. (n.d.). Wikipedia.
- Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal.
- Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. (1999). LSU Scholarly Repository.
- Q 3(c) Epoxidation reactions using mCPBA (m-chloroperbenzoic acid)... (1 Answer). (2022). Transtutors.
- Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (n.d.). MDPI.
- Directed Epoxidations. (n.d.). University of Texas.
- Difference Between Electronic and Steric Effects. (2019). Pediaa.Com.
- m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry.
- (PDF) The Stereochemistry of Epoxidation of 5β-methyl-19-norsteroidal 9,10-alkenes. (n.d.). ResearchGate.
- (PDF) Oxidation with p-(methoxycarbonyl) perbenzqic acid 1. Stereochemistry of epoxidation of Δ 5 -steroids. (2025). ResearchGate.
- Epoxidation by dimethyldioxirane. Electronic and steric effects. (1988). Sci-Hub.
- (PDF) Stereoelectronic Factors in the Stereoselective. (n.d.). Amanote Research.
- Synthesis of the 8,19‐Epoxysteroid Eurysterol A. (n.d.). PMC - NIH.
- Studies towards the Synthesis of Steroids with unusual Ring Systems. (2025). Universität zu Köln.
- Transition state studies on the dioxirane-mediated asymmetric epoxidation via kinetic resolution and desymmetrization. (2005). PubMed.
- Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. (2023). MDPI.
- Steric effects. (n.d.). Wikipedia.
- Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). MDPI.
- Method for synthesizing 5beta, 6beta-epoxides of steroids by a highly beta-selective epoxidation of delta5-unsaturated steroids catalyzed by ketones. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20030018188A1 - Method for synthesizing 5beta, 6beta-epoxides of steroids by a highly beta-selective epoxidation of delta5-unsaturated steroids catalyzed by ketones - Google Patents [patents.google.com]
- 5. sci-hub.se [sci-hub.se]
- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 7. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Epoxidation [organic-chemistry.org]
- 11. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. Jacobson katsuki named rxn | PPTX [slideshare.net]
- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Sharpless Asymmetric Epoxidation | Ambeed [ambeed.com]
Technical Support Center: Purification of Epoxy-Steroids by Column Chromatography
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the chromatographic purification of epoxy-steroids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. Epoxy-steroids, while crucial intermediates and final products, are notoriously sensitive, making their purification a significant bottleneck. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide - Addressing Common Purification Failures
This section directly addresses the most common and frustrating issues encountered during the column chromatography of epoxy-steroids. Each problem is presented with its likely causes and a series of actionable solutions.
Q1: My epoxy-steroid is decomposing on the column. I'm seeing new, more polar spots on my TLC analysis of the collected fractions. What is happening and how can I prevent it?
Root Cause Analysis:
This is the most prevalent issue when purifying epoxy-steroids and is almost always caused by the acidic nature of standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the ring-opening of the epoxide, typically leading to the formation of diols or other rearranged products.[1][2][3][4] This reaction is essentially an acid-catalyzed hydrolysis or solvolysis, with trace water or the polar solvent in your mobile phase acting as the nucleophile.
Troubleshooting Protocol:
-
Confirm Acid Sensitivity: Before running a large-scale column, spot your purified epoxy-steroid on a TLC plate and let it sit for 30-60 minutes. Then, develop the plate. If a new, more polar spot (lower Rf) appears, your compound is sensitive to silica gel.[5]
-
Deactivate the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (Et₃N) or pyridine.[6][7] Pack the column with this basic slurry and flush with one to two column volumes of the mobile phase (also containing the base) before loading your sample.[6]
-
Switch to a Neutral or Basic Stationary Phase: If deactivation is insufficient or if your molecule is also base-sensitive, consider alternative stationary phases.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral alumina (Activity Grade II or III) is an excellent alternative for many acid-sensitive compounds.[8]
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be effective for separating moderately polar compounds.[5]
-
-
Use Reversed-Phase Chromatography: If the polarity of your epoxy-steroid and its impurities allows, reversed-phase flash chromatography (using a C18-functionalized silica) is an ideal solution. The separation occurs in a non-acidic environment, typically using solvent systems like methanol/water or acetonitrile/water, which preserves the epoxide ring.[9]
Troubleshooting Flowchart for Compound Degradation
Caption: Decision tree for troubleshooting epoxy-steroid degradation.
Q2: I'm struggling to separate my desired epoxy-steroid from a very similar stereoisomer or regioisomer. The spots are almost on top of each other on TLC.
Root Cause Analysis:
Steroids often exist as complex mixtures of isomers (e.g., α/β epoxides, or isomers from reactions at different positions) that have nearly identical polarities.[10][11] Standard column chromatography may not provide sufficient resolving power to separate these compounds effectively. The key to separation is to exploit subtle differences in how each isomer interacts with the stationary and mobile phases.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Your primary goal is to increase the differential migration of the isomers. Use a weaker solvent system (i.e., less polar solvent) that brings the Rf value of your target compounds down to the 0.15-0.25 range on TLC.[6] This will force the compounds to spend more time interacting with the stationary phase, amplifying small differences in affinity.
-
Change Solvent Selectivity: If reducing polarity isn't enough, change the nature of the solvents. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/hexane or using a ternary system like hexane/dichloromethane/ethyl acetate. Different solvents offer different types of interactions (e.g., dipole-dipole vs. hydrogen bonding) that can differentiate isomers.
-
-
Improve Column Efficiency:
-
Use High-Resolution Silica: Switch to flash chromatography silica with a smaller particle size (e.g., 40-63 µm is standard, but higher resolution silica is available). Smaller particles lead to a more efficient column with less band broadening, improving resolution.
-
Column Dimensions: Use a long, thin column rather than a short, fat one. This increases the path length and the number of theoretical plates, enhancing separation.
-
-
Consider Alternative Stationary Phases: For very difficult separations, specialized stationary phases used in HPLC can provide unique selectivity. While less common in preparative flash chromatography, principles from HPLC are informative. Biphenyl and Phenyl-Hexyl phases, for instance, offer π-π interactions that can help resolve structurally similar steroids.[12][13][14] C30 phases are also noted for their ability to separate geometric and optical isomers of epoxy-containing molecules.[15]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my epoxy-steroid purification?
The choice of stationary phase is critical and depends primarily on the stability of your compound and the nature of the impurities.
| Stationary Phase | Key Characteristics & Best Use Case | Considerations |
| Silica Gel | Default choice. Slightly acidic.[16] Excellent for separating compounds based on polarity differences. High sample capacity. | High risk of degradation for acid-sensitive epoxides. Requires deactivation with a base (e.g., triethylamine) for such compounds.[5][6] |
| Alumina | Available in acidic, neutral, and basic forms.[8] Neutral or basic alumina is the preferred alternative to silica for acid-sensitive compounds. | Can have lower resolving power than silica for some mixtures. Activity is highly dependent on water content and must be controlled.[8] |
| Reversed-Phase (C18) | Non-polar stationary phase. Separates compounds based on hydrophobicity. Excellent for preserving sensitive functional groups like epoxides. | Only suitable for compounds soluble in typical reversed-phase solvents (e.g., methanol, acetonitrile, water). May be less effective at removing very non-polar, grease-like impurities.[9][17] |
| Florisil® | Magnesium silicate. Mildly basic adsorbent. Good for separating steroids, alkaloids, and pesticides. | Can be a good alternative when both silica and alumina fail or cause degradation. |
Q2: What is the best way to develop a mobile phase for separating my epoxy-steroid?
Mobile phase development should always begin with Thin-Layer Chromatography (TLC).
-
Start with a Two-Component System: For normal-phase chromatography, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is standard.[7]
-
Target the Right Rf: The ideal separation on a column is usually achieved when the target compound has a TLC Rf value between 0.2 and 0.4.[6] This ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
Adjust Polarity:
-
If the Rf is too low (compound stuck at the baseline), increase the proportion of the polar solvent.
-
If the Rf is too high (compound runs with the solvent front), increase the proportion of the non-polar solvent.
-
-
Use a Gradient Elution for Complex Mixtures: If your crude material contains impurities with a wide range of polarities, an isocratic (single solvent mixture) elution may not be effective. In this case, start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities.[6][8]
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
For compounds with poor solubility, dry loading is vastly superior to wet loading. Dissolving the sample in a strong, highly polar solvent and injecting it onto the column can cause the compound to precipitate at the top of the column, leading to poor separation and band broadening.[18][19]
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution—typically 2-3 times the mass of your crude product.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[6]
-
Gently pour this powder onto the top of your packed column bed.
-
Carefully add a protective layer of sand on top before beginning elution.[6]
Section 3: Key Mechanisms & Protocols
Mechanism: Acid-Catalyzed Epoxide Ring Opening on Silica Gel
Understanding the mechanism of degradation is key to preventing it. The silanol groups on the silica surface act as proton donors, activating the epoxide for nucleophilic attack.
Caption: Acid-catalyzed ring-opening of an epoxide on a silica surface.
Protocol: Deactivation of Silica Gel with Triethylamine
Objective: To neutralize the acidic silanol groups on the surface of silica gel to prevent the degradation of acid-sensitive compounds.
Materials:
-
Silica gel for flash chromatography
-
Eluting solvent system (e.g., 20% Ethyl Acetate in Hexane)
-
Triethylamine (Et₃N)
Procedure:
-
Determine the total volume of dry silica gel you will use for your column.
-
Prepare your chosen mobile phase. For every 100 mL of the mobile phase, add 1-2 mL of triethylamine (to create a 1-2% v/v solution).
-
In a beaker, create a slurry by adding the dry silica gel to the triethylamine-containing mobile phase. Ensure the slurry is well-mixed and free of clumps.
-
Pack your chromatography column with this slurry as you normally would.
-
Before loading your sample, flush the packed column with at least two column volumes of the triethylamine-containing mobile phase. This ensures the entire stationary phase bed is neutralized.[6]
-
Dissolve your sample in a minimal amount of the mobile phase (or dry load it) and proceed with the chromatography, using the triethylamine-containing solvent system as your eluent.
References
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729.
- Gau, C. S., Sun, S. W., & Chen, S. H. (1995). Optimization of High-Performance Liquid Chromatographic Separation for Progestogenic, Estrogenic, and Andogenic Steroids Using Factorial Design.
- Long, W. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies Application Note.
- Casetta, B., et al. (2023). B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. Clinical Chemistry, 69(Supplement_1).
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Column chromatography. (n.d.). Simon Fraser University, Department of Chemistry.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography Troubleshooting. (2020). Teledyne ISCO. [Video].
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
- Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn.
- McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Soderberg, T. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. OpenStax.
- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Cabri, W., et al. (2004). Preparative separation of steroids by reverse phase HPLC. Google Patents, EP1398320A1.
- Liu, X., et al. (2019). Epoxide-derived mixed-mode chromatographic stationary phases for separation of active substances in fixed-dose combination drugs. Journal of Separation Science, 42(15), 2535-2544.
- Li, Y., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Pharmaceutical Analysis, 14(5), 457-467.
- Meléndez-Martínez, A. J., et al. (2009). Separation of structural, geometrical and optical isomers of epoxycarotenoids using triacontyl-bonded stationary phases. Journal of Separation Science, 32(11), 1838-48.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5).
- Lindner, J., et al. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis, 142, 121-129.
- Makin, H. L. J., & Gower, D. B. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Steroid Analysis, 159-201.
- Isolation, Extraction, Purification of Steroids. (2024). In Britannica.
- Jin, J. Y., et al. (2001). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
- Process for preparation of 9, 11- epoxy steroids and intermediates useful therein. (2001). Google Patents, EP1148061A2.
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of structural, geometrical and optical isomers of epoxycarotenoids using triacontyl-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.uvic.ca [web.uvic.ca]
- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
improving solubility of 16alpha,17alpha-Epoxypregnenolone for cell-based assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of the hydrophobic steroid, 16α,17α-Epoxypregnenolone, in aqueous environments for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 16α,17α-Epoxypregnenolone and why is it difficult to dissolve?
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
This is the most common issue encountered with hydrophobic compounds. The phenomenon occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment once the highly effective organic solvent (DMSO) is diluted.[3][7]
Immediate Troubleshooting Steps:
-
Refine Your Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, use a stepwise serial dilution method.[7] A crucial technique is to add the DMSO stock dropwise into pre-warmed (37°C) media while gently vortexing or stirring.[3][7] This prevents localized high concentrations and thermal shock, which can trigger precipitation.
-
Leverage Serum Proteins: If your experimental design permits, the proteins within Fetal Bovine Serum (FBS) can act as natural carriers, helping to bind and solubilize hydrophobic compounds, thereby increasing their stability in the medium.[3][4]
-
Prepare a Less Concentrated Stock: A 100 mM stock solution may be too concentrated, leading to precipitation even with small additions to media.[8] Try preparing a lower concentration stock (e.g., 10-30 mM) in DMSO. This requires adding a larger volume to your media, so you must be mindful of the final DMSO concentration.[4][8]
Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for my cells?
DMSO is not biologically inert and can induce toxic effects in a dose-dependent manner, including reduced proliferation, apoptosis, and changes in gene expression.[9] The tolerance to DMSO varies significantly between cell lines, with primary cells often being more sensitive than robust, immortalized cell lines.[10][11]
General DMSO Cytotoxicity Guidelines:
| Final DMSO Concentration (v/v) | General Cellular Response | Citations |
| < 0.1% | Considered safe for most cell lines, including sensitive and primary cells, with minimal effects on viability. Recommended for long-term exposure studies. | [9][11][12] |
| 0.1% - 0.5% | A widely used and well-tolerated range for many immortalized cell lines in short- to medium-term assays (e.g., up to 72 hours). | [3][10][13] |
| 0.6% - 1.0% | Can cause increased cytotoxicity and may interfere with cellular processes. Use is only recommended for very short exposure times in robust cell lines. | [9][10] |
| > 1.0% | Significant cytotoxicity is expected. These concentrations can dissolve cell membranes and are generally unsuitable for cell-based assays. | [10][13] |
Crucially, you must perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. [9][11] Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent-induced effects.[9]
Q4: Are there alternatives to DMSO if my cells are too sensitive or if I still see precipitation?
Yes. When DMSO is not a viable option due to cytotoxicity or persistent solubility issues, cyclodextrins are an excellent alternative.[3]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They act as molecular "cages," encapsulating the hydrophobic 16α,17α-Epoxypregnenolone molecule within their core. This "inclusion complex" effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[3][14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrins.[14] Using cyclodextrins can increase the solubility and bioavailability of steroid hormones by as much as 50-fold.[14]
Troubleshooting Workflows & Experimental Protocols
This section provides a logical workflow for addressing solubility issues and detailed protocols for key experimental procedures.
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for solubilizing 16α,17α-Epoxypregnenolone.
Caption: Decision tree for selecting a solubilization method.
Protocol 1: Preparing a DMSO Stock Solution and Working Dilutions
This protocol describes the standard method for preparing and diluting a hydrophobic compound using DMSO.
Mechanism of Action & Challenge:
Caption: DMSO effectively solvates the compound, but rapid dilution leads to precipitation.
Materials:
-
16α,17α-Epoxypregnenolone (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 20 mM): a. Calculate the mass of 16α,17α-Epoxypregnenolone needed. (Molecular Weight: 330.46 g/mol ). b. Weigh the compound accurately and place it in a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to achieve the desired 20 mM concentration. d. Vortex vigorously until the solid is completely dissolved. Visually inspect against a light source to ensure no particles remain. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
-
Preparation of Working Solution: a. Thaw an aliquot of the DMSO stock solution at room temperature. b. Perform a serial dilution of your stock into pre-warmed (37°C) complete cell culture medium to reach your final desired concentration.[7] c. Critical Step: When adding the DMSO stock to the medium at each dilution step, add it dropwise to the vortexing medium to ensure rapid and even dispersal.[7] This minimizes the risk of precipitation. d. Use the final diluted solution to treat your cells immediately. Do not store diluted aqueous solutions of the compound, as it may precipitate over time.[7]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
This protocol uses a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to find the highest non-toxic DMSO concentration for your specific cells.
Materials:
-
Your specific cell line
-
96-well cell culture plates
-
Complete culture medium
-
100% sterile DMSO
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium. A recommended range is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).[9] Include a "no DMSO" medium-only control.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).[9]
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control cells (which represent 100% viability). The highest concentration that shows no significant decrease in viability is your maximum tolerated DMSO concentration.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for creating a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
Mechanism of Action:
Caption: The cyclodextrin encapsulates the hydrophobic compound, forming a water-soluble complex.
Materials:
-
16α,17α-Epoxypregnenolone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Anhydrous, sterile DMSO (a small amount may still be needed initially)
-
Sterile aqueous buffer (e.g., PBS or serum-free medium)
-
Stir plate and sterile stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
Prepare Compound Solution: Dissolve the 16α,17α-Epoxypregnenolone in a minimal amount of organic solvent (like DMSO or ethanol). The goal is to create a highly concentrated liquid form of the drug.[15]
-
Form the Inclusion Complex: a. Place the HP-β-CD solution in a sterile container with a stir bar on a stir plate. b. While the cyclodextrin solution is stirring vigorously, add the concentrated compound solution dropwise .[3] c. Allow the mixture to stir at room temperature for an extended period (e.g., 1 to 24 hours) to ensure maximal complex formation.[3]
-
Sterilization and Use: a. Sterilize the final complex solution by filtering it through a 0.22 µm syringe filter. b. The concentration of the encapsulated drug can be determined using a validated analytical method (e.g., HPLC). c. Use this sterile stock solution to prepare your working dilutions in cell culture medium.
Summary of Solubilization Methods
| Method | Pros | Cons | Best For... |
| DMSO Co-Solvent | Simple, effective for a wide range of compounds, well-established protocols.[10] | Potential for cell cytotoxicity, can interfere with some assays, risk of compound precipitation upon dilution.[3][9][10] | High-throughput screening, robust cell lines, and when the final DMSO concentration is below 0.5%.[3][10] |
| Cyclodextrin (HP-β-CD) | Low cytotoxicity, significantly increases aqueous solubility, can improve compound stability.[3][14] | More complex preparation, potential for the cyclodextrin itself to have biological effects (must be controlled for), not all molecules form stable complexes.[15] | Sensitive cell lines, primary cells, long-term studies, or when DMSO causes unacceptable toxicity or precipitation.[3][14] |
References
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- BenchChem.
- SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
- KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. How to minimize DMSO toxicity when using FR173657 in cell culture.
- BenchChem. Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers.
- Semantic Scholar. (2005). Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents.
- ResearchGate. Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents | Request PDF.
- ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins?.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Google Patents. (2018).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- Sigma-Aldrich. 16α,17α-Epoxypregnenolone 974-23-2.
- ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- Santa Cruz Biotechnology. 16α,17α-Epoxypregnenolone, CAS 974-23-2.
Sources
- 1. scbt.com [scbt.com]
- 2. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. alzet.com [alzet.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation Conditions for Steroid Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing and troubleshooting the fermentation processes critical to steroid biotransformation. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical fermentation parameters to control for successful steroid biotransformation?
A1: The success of steroid biotransformation hinges on a delicate balance of several key parameters. Temperature, pH, aeration (dissolved oxygen), and agitation are paramount. The optimal ranges for these are highly dependent on the specific microbial strain being used. For instance, many fungal transformations, like those using Rhizopus or Aspergillus species, often favor slightly acidic conditions and moderate temperatures, while bacterial transformations, such as those with Mycobacterium or Rhodococcus, may have different requirements.[1][2] It is crucial to establish these optimal conditions through systematic experimentation, such as design of experiments (DoE), for each new biotransformation process.
Q2: How does the choice of microbial strain impact the fermentation process and the final product?
A2: The microbial strain is the biocatalyst at the heart of the transformation; its enzymatic machinery dictates the specific chemical modifications that will occur on the steroid nucleus.[3][4] For example, fungi are renowned for their potent hydroxylating capabilities, introducing hydroxyl groups at specific positions, which is a key step in producing corticosteroids.[3][5] Bacteria, on the other hand, are often employed for side-chain cleavage and dehydrogenation reactions.[6] The strain's tolerance to the substrate and product, its growth kinetics, and its susceptibility to contamination are all critical factors that influence the overall efficiency and yield of the fermentation.[7]
Q3: What are the common challenges related to the low aqueous solubility of steroids, and how can they be overcome?
A3: The hydrophobic nature of steroids presents a significant hurdle in fermentation, as it limits their availability to the microbial cells in the aqueous medium.[2][8] This poor solubility can lead to low conversion rates and product yields. To mitigate this, several strategies can be employed. The use of co-solvents, such as methanol or dimethyl sulfoxide (DMSO), can enhance steroid solubility, though their potential toxicity to the microorganisms must be carefully evaluated.[9] Another effective approach is the use of cyclodextrins or other encapsulating agents to form water-soluble inclusion complexes with the steroid molecules. Additionally, employing a two-phase system, with an organic solvent to dissolve the steroid, can facilitate its transfer to the aqueous phase for biotransformation.[10]
Q4: What are the best practices for preparing the inoculum for a steroid biotransformation fermentation?
A4: A healthy and active inoculum is fundamental to a successful fermentation. The process typically begins with reviving a stock culture and growing it through one or more seed culture stages to achieve a sufficient cell density and metabolic activity.[11] The age of the inoculum is critical; using a culture in its late logarithmic growth phase ensures that the cells are robust and ready for the biotransformation. It is also essential to use a seed medium that supports vigorous growth without inhibiting the subsequent biotransformation process.
Q5: Which analytical techniques are most suitable for monitoring the progress of steroid biotransformation in real-time?
A5: Real-time monitoring is crucial for process optimization and control. High-Performance Liquid Chromatography (HPLC) is the workhorse for this application, allowing for the separation and quantification of the substrate, product, and any intermediates.[12] For more complex mixtures or for identifying unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled sensitivity and specificity.[13][14] Spectrophotometric methods can also be employed for rapid, albeit less specific, monitoring of certain steroid conversions.[15]
Troubleshooting Guide
Encountering issues during fermentation is a common part of the research and development process. This guide provides a structured approach to identifying and resolving some of the most frequent problems.
| Problem | Potential Causes | Recommended Solutions & Protocols |
| Low or No Biotransformation | 1. Inactive or insufficient inoculum. 2. Sub-optimal fermentation conditions (pH, temperature, aeration). 3. Substrate or product inhibition/toxicity.[7] 4. Incorrect media composition. 5. Contamination. | 1. Verify inoculum viability and density. Follow the Inoculum Development Protocol . 2. Systematically optimize fermentation parameters. 3. Perform toxicity studies and consider fed-batch or continuous culture strategies. 4. Review and optimize media components, ensuring all necessary nutrients and cofactors are present. 5. Perform microbial purity checks and reinforce aseptic techniques. |
| Formation of Undesired Byproducts | 1. Non-specific enzymatic activity of the microorganism. 2. Degradation of the substrate or product under the fermentation conditions. 3. Presence of contaminating microorganisms with different metabolic pathways. | 1. Screen for alternative microbial strains with higher specificity.[3] 2. Adjust pH or temperature to minimize degradation. 3. Enhance aseptic techniques and consider adding selective antibiotics if appropriate for the process. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw materials (e.g., media components, steroid substrate). 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Implement stringent quality control for all raw materials. 2. Standardize the inoculum development protocol. 3. Ensure precise and consistent control of all critical fermentation parameters. |
| Foaming | 1. High protein content in the medium. 2. High agitation or aeration rates. | 1. Add a sterile antifoaming agent (e.g., silicone-based) as needed. 2. Optimize agitation and aeration to minimize shear stress while maintaining adequate oxygen supply. |
| Poor Product Recovery | 1. Inefficient extraction method. 2. Product degradation during extraction. 3. Emulsion formation during solvent extraction. | 1. Optimize the extraction solvent and pH. Refer to the Product Extraction Protocol . 2. Perform extractions at a lower temperature and minimize exposure to harsh conditions. 3. Use centrifugation or demulsifying agents to break emulsions. |
Experimental Protocols
Inoculum Development Protocol
This protocol outlines the steps for preparing a robust inoculum for a typical fungal or bacterial steroid biotransformation.
-
Aseptic Revival: Aseptically transfer a cryopreserved vial of the microbial strain to a sterile tube containing the appropriate revival broth.
-
Initial Incubation: Incubate at the optimal temperature and agitation for 24-48 hours, or until significant growth is observed.
-
First Seed Culture: Transfer the revived culture to a larger volume of seed medium in an Erlenmeyer flask (typically a 1:10 to 1:25 dilution).
-
Seed Incubation: Incubate under optimized conditions until the culture reaches the late logarithmic growth phase. This can be monitored by measuring optical density (for bacteria) or mycelial dry weight (for fungi).
-
Second Seed Culture (if necessary): For larger fermenters, a second seed stage may be required to achieve the desired inoculum volume and density. Repeat steps 3 and 4.
-
Inoculation: Aseptically transfer the final seed culture to the production fermenter at the predetermined inoculation ratio (typically 5-10% v/v).
Product Extraction and Analysis Protocol
This protocol provides a general framework for extracting and analyzing steroid products from a fermentation broth.
-
Cell Separation: Separate the microbial biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the steroid products from the supernatant using a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). Concentrate the extract under reduced pressure using a rotary evaporator.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in a suitable solvent for the chosen analytical method (e.g., methanol or acetonitrile for HPLC).
-
Chromatographic Analysis: Analyze the sample using a validated HPLC or LC-MS method to quantify the concentration of the desired steroid product.[12][13]
Visualizations
Steroid Biotransformation Workflow
Caption: A generalized workflow for steroid biotransformation.
Troubleshooting Decision Tree for Low Biotransformation Yield
Caption: A decision tree for troubleshooting low biotransformation yields.
References
- Meza-Ruiz, S., & Sánchez-Yáñez, J. M. (2025). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Pharmacy and Bioallied Sciences.
- Sedlaczek, L. (1988). Biotransformations of steroids. Critical Reviews in Biotechnology, 7(3), 187-236. [Link]
- El-Menoufy, H., et al. (2024). The Importance and Techniques of Steroids Biotransformation: A Review.
- Arturo, M., et al. (2019). Biotransformation of Steroids Using Different Microorganisms. SciSpace. [Link]
- Al-Ani, R. M. A. (2025). The Importance and Techniques of Steroids Biotransformation: A Review Article. Rafidain Journal of Science. [Link]
- Gyan Sanchay. (n.d.).
- Ali, S. (2017). Microbial Transformation of Steroids. World Journal of Pharmaceutical and Life Sciences, 3(5), 193-203. [Link]
- Hora, S. (2016).
- N/A. (2017). Microbial Transformation of Steroids: A Focus on Types and Techniques. World Journal of Pharmaceutical and Life Sciences.
- Anal. Chem. (1960). Spectrophotometric methods for monitoring the microbial transformation of steroids. I.
- Sarma, R. (2017). Steroid transformation, bioreactor and bioprocess engineering. Slideshare. [Link]
- N/A. (n.d.). Microbial Steroid Production Methods. Scribd. [Link]
- Chrastinová, L., et al. (2020). Analytical Methods for the Determination of Neuroactive Steroids. PMC. [Link]
- Karlová, K. (2021). Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques: From Fundamental Studies to Targeted Bioanalyti. Univerzita Karlova. [Link]
- N/A. (n.d.). Steroid biotransformation. FACULTY OF ENGINEERING & TECHNOLOGY DEPARTMENT OF BIOTECHNOLOGY. [Link]
- Fernández-Cabezón, L., et al. (2021). Production of 11α‐hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegmatis. Microbial Biotechnology, 14(11), 2334-2346. [Link]
- Wang, M., et al. (2023). Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends. MDPI. [Link]
- Yao, K., et al. (2023). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. [Link]
- Drăgan, C. A., et al. (2010). Challenges of steroid biotransformation with human cytochrome P450 monooxygenase CYP21 using resting cells of recombinant Schizosaccharomyces pombe. Journal of Biotechnology, 147(1), 58-65. [Link]
- Rajput, S. (2015).
- N/A. (2019). (PDF) Biotransformation of Steroids Using Different Microorganisms.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ramauniversity.ac.in [ramauniversity.ac.in]
- 8. wjpls.org [wjpls.org]
- 9. Challenges of steroid biotransformation with human cytochrome P450 monooxygenase CYP21 using resting cells of recombinant Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commercial Production/Biotransformation of Steroids | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. Spectrophotometric methods for monitoring the microbial transformation of steroids. I. Determination of 9-alpha-fluorohydrocortisone and 9-alpha-fluoro-16-alpha-hydroxyhydrocortisone in fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Assay Interference with 16α,17α-Epoxypregnenolone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for identifying and mitigating assay interference related to 16α,17α-Epoxypregnenolone. As a key intermediate in the synthesis of various steroidal drugs, its accurate quantification is paramount.[1][2] This resource combines in-depth technical knowledge with field-proven troubleshooting strategies to ensure the integrity of your experimental results.
Introduction to 16α,17α-Epoxypregnenolone and Assay Interference
16α,17α-Epoxypregnenolone is a synthetic epoxy steroid derived from pregnenolone.[1][3] It serves as a crucial precursor in the manufacturing of corticosteroids like cortisone acetate and hydrocortisone.[1] Given its steroidal structure, it possesses the potential to interfere with various analytical methods, particularly immunoassays, through several mechanisms.
Assay interference refers to the effect of a substance present in the sample that alters the correct value of the analyte to be measured.[4] For steroid hormones and their analogues, common sources of interference include:
-
Cross-reactivity: Structurally similar molecules can bind to the assay antibodies, leading to falsely elevated results.[5][6][7]
-
Matrix effects: Components in the biological sample (e.g., plasma, serum) can enhance or suppress the analytical signal, causing inaccurate quantification.[8][9]
-
Non-specific binding: The analyte or antibodies may bind to unintended surfaces or proteins in the assay, resulting in background noise or false signals.[10][11][12]
This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.
Troubleshooting Guide: Immunoassay Interference
Immunoassays, while convenient, are particularly susceptible to interference when analyzing steroids due to the structural similarities within this class of molecules.[5][13][14]
Question 1: My ELISA/RIA results for a target steroid show unexpectedly high concentrations in samples known to contain 16α,17α-Epoxypregnenolone. What is the likely cause and how can I confirm it?
Answer:
The most probable cause is cross-reactivity of the assay antibody with 16α,17α-Epoxypregnenolone. Due to its structural resemblance to other pregnane steroids, the antibody may not be able to distinguish between your target analyte and the interfering epoxypregnenolone.
Diagnostic Workflow:
-
Review Assay Specificity Data: Carefully examine the manufacturer's package insert for any data on cross-reactivity with 16α,17α-Epoxypregnenolone or structurally related compounds.
-
Spike-and-Recovery Experiment:
-
Prepare a sample with a known concentration of your target analyte.
-
Spike this sample with varying, known concentrations of 16α,17α-Epoxypregnenolone.
-
Analyze the spiked samples using your immunoassay.
-
If the measured concentration of your target analyte increases with the concentration of spiked 16α,17α-Epoxypregnenolone, cross-reactivity is confirmed.
-
-
Serial Dilution:
-
Serially dilute a sample exhibiting the suspected interference.
-
If the results do not decrease linearly with dilution, this suggests the presence of an interfering substance.
-
Question 2: How can I mitigate the effects of cross-reactivity from 16α,17α-Epoxypregnenolone in my immunoassay?
Answer:
Once cross-reactivity is confirmed, several strategies can be employed to minimize its impact:
Method 1: Sample Pre-treatment with Chromatography
For the highest level of specificity, physical separation of the interfering compound from the target analyte is recommended.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Fractionation
-
Develop an HPLC method: Utilize a reverse-phase C18 column to separate your target steroid from 16α,17α-Epoxypregnenolone. The mobile phase will typically consist of a gradient of acetonitrile or methanol and water.
-
Inject the sample: Inject your biological sample onto the HPLC system.
-
Collect fractions: Collect fractions corresponding to the elution time of your target analyte, ensuring it is well-resolved from the fraction containing 16α,17α-Epoxypregnenolone.
-
Analyze fractions: Analyze the collected fractions containing your purified target analyte using the immunoassay.
Method 2: Addition of an Excess Cross-Reactant
This technique can be effective for polyclonal antisera where a subpopulation of antibodies may be binding to the cross-reactant.[15]
-
Saturate with cross-reactant: Add a large excess of 16α,17α-Epoxypregnenolone to your assay buffer.[15]
-
Equilibrate: Allow the buffer to equilibrate. This will saturate the antibody binding sites that recognize 16α,17α-Epoxypregnenolone.
-
Perform the assay: Run your samples in this modified buffer. The contribution of 16α,17α-Epoxypregnenolone from the sample will be negligible as the cross-reacting antibodies are already saturated.[15]
Question 3: I am observing high background noise and poor reproducibility in my immunoassay when analyzing samples containing 16α,17α-Epoxypregnenolone. What could be the issue?
Answer:
This is likely due to non-specific binding (NSB) or matrix effects . Steroids can bind to proteins in the sample matrix, and components of the matrix itself can interfere with the assay.[4]
Troubleshooting Non-Specific Binding and Matrix Effects:
-
Optimize Blocking Buffers: Ensure your blocking buffer is effective. Consider trying different blocking agents (e.g., bovine serum albumin, casein, or commercially available synthetic blockers).
-
Include Detergents: Adding a mild detergent like Tween-20 to your wash buffers can help reduce non-specific interactions.
-
Sample Dilution: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer affect the assay.
-
Use of Heterophile Antibody Blockers: If your sample contains heterophile antibodies, they can bridge the capture and detection antibodies, causing a false-positive signal.[16] Incorporating a heterophile antibody blocker into your assay diluent can mitigate this.
Troubleshooting Guide: Mass Spectrometry-Based Assays
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity.[17][18][19] However, it is not immune to interference.
Question 4: I am experiencing signal suppression or enhancement for my target steroid in my LC-MS/MS analysis of samples containing 16α,17α-Epoxypregnenolone. What is causing this?
Answer:
This phenomenon is known as a matrix effect .[8][9] Co-eluting compounds from the sample matrix can affect the ionization efficiency of your target analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal.
Diagnostic and Mitigation Workflow for Matrix Effects:
Sources
- 1. 16,17-Epoxypregnenolone | 974-23-2 [chemicalbook.com]
- 2. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elimination of cross-reactivity by addition of an excess of cross-reactant for radioimmunoassay of 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 16α,17α-Epoxypregnenolone Synthesis for Industrial Production
Welcome to the technical support center for the industrial-scale synthesis of 16α,17α-Epoxypregnenolone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, efficient, and scalable manufacturing process.
Introduction to 16α,17α-Epoxypregnenolone Synthesis
16α,17α-Epoxypregnenolone is a pivotal intermediate in the synthesis of a wide array of steroidal active pharmaceutical ingredients (APIs), including corticosteroids. The stereoselective introduction of the α-epoxide at the C16-C17 double bond of a pregnenolone derivative is the cornerstone of its synthesis. This guide will primarily focus on the epoxidation of 16-dehydropregnenolone acetate (16-DPA), a readily available starting material derived from natural sources like diosgenin.[1][2]
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the precursor 16-DPA and its subsequent stereoselective epoxidation.
Caption: General workflow for 16α,17α-Epoxypregnenolone synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common industrial route to synthesize 16-dehydropregnenolone acetate (16-DPA)?
The most prevalent industrial synthesis of 16-DPA starts from diosgenin, a natural sapogenin. The process, often referred to as the Marker degradation, involves three main steps:
-
Acetolysis: Diosgenin is treated with acetic anhydride at high temperatures to open the spiroketal side chain and form pseudodiosgenin diacetate.[1] The use of catalysts like p-toluenesulfonic acid or Lewis acids can facilitate this reaction under milder conditions.[2]
-
Oxidation: The double bond in the furan ring of pseudodiosgenin diacetate is cleaved using an oxidizing agent, traditionally chromium trioxide (CrO₃).[1] Greener alternatives are being explored to minimize chromium waste.
-
Hydrolysis and Elimination: The resulting intermediate is then hydrolyzed and undergoes elimination to yield 16-DPA.[1]
A typical process flow for 16-DPA synthesis is outlined below:
Caption: Step-by-step workflow for 16-DPA synthesis from diosgenin.
FAQ 2: Which epoxidation agents are suitable for the stereoselective synthesis of 16α,17α-Epoxypregnenolone on an industrial scale?
Peroxy acids are the most common and cost-effective reagents for the epoxidation of alkenes in an industrial setting. For the synthesis of 16α,17α-Epoxypregnenolone, the choice of the epoxidizing agent and reaction conditions is crucial to ensure high stereoselectivity for the desired α-epoxide.
| Epoxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Peracetic Acid (in situ) | Acetic acid, hydrogen peroxide, catalyst (e.g., mineral acid) | Cost-effective, readily available reagents. | Can lead to acidic byproducts that promote epoxide ring-opening.[3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) | High reactivity and good stereoselectivity.[4] | Higher cost, potential for explosive decomposition if not handled properly. |
| Performic Acid (in situ) | Formic acid, hydrogen peroxide | Highly reactive. | Can be less selective and lead to side reactions. |
The stereoselectivity of the epoxidation is influenced by the steric hindrance of the steroid nucleus. The attack of the epoxidizing agent is generally favored from the less hindered α-face of the molecule, leading to the desired 16α,17α-epoxide.
FAQ 3: What are the common side products in the epoxidation of 16-DPA, and how can their formation be minimized?
The primary side products in the epoxidation of 16-DPA are the undesired 16β,17β-epoxypregnenolone (the β-epoxide) and diols resulting from the opening of the epoxide ring.
-
Formation of the β-Epoxide: While the α-face is sterically favored, some attack from the β-face can occur, leading to the formation of the β-epoxide isomer.
-
Minimization Strategy: The choice of a sterically demanding epoxidizing agent can enhance the selectivity for the α-epoxide. Lower reaction temperatures also generally favor higher stereoselectivity.
-
-
Formation of Diols: The epoxide ring can be opened under acidic or nucleophilic conditions to form a 16,17-diol. This is a significant issue when using in situ generated peroxy acids, which introduce acidic catalysts and water.[3]
-
Minimization Strategy:
-
Maintain anhydrous or near-anhydrous reaction conditions.
-
Use a buffered system or a non-acidic epoxidizing agent like m-CPBA.
-
Quench the reaction promptly upon completion to neutralize any acidic byproducts.
-
Control the reaction temperature, as higher temperatures can accelerate ring-opening.
-
-
Caption: Pathways for desired product and common side product formation.
FAQ 4: What analytical methods are recommended for in-process control and final product analysis?
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and optimizing the process.
| Analytical Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | In-process control, final product purity, and impurity profiling.[5] | Disappearance of 16-DPA, formation of 16α,17α-Epoxypregnenolone, quantification of β-epoxide and diol impurities. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative in-process checks.[4] | Monitoring the conversion of the starting material. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | Characterization of unknown peaks in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and key intermediates. | Confirmation of stereochemistry (α-epoxide). |
A well-developed HPLC method is critical for industrial production. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of 16α,17α-Epoxypregnenolone synthesis and provides practical solutions.
Problem 1: Low Yield of 16α,17α-Epoxypregnenolone
| Potential Cause | Troubleshooting Steps |
| Incomplete Epoxidation Reaction | - Verify Reagent Quality: Ensure the peroxy acid is of sufficient purity and activity. If generated in situ, check the quality of hydrogen peroxide and the acid catalyst. - Optimize Reaction Time and Temperature: Monitor the reaction progress using HPLC or TLC to determine the optimal reaction time. Ensure the reaction temperature is maintained within the desired range. |
| Significant Formation of Side Products | - Control Reaction Temperature: Lowering the reaction temperature can improve selectivity and reduce the rate of side reactions. - Minimize Acidity: If using an in situ method, consider using a milder acid catalyst or a buffered system. For m-CPBA, ensure the reaction is run under anhydrous conditions. - Prompt Quenching: Neutralize the reaction mixture immediately after completion to prevent further side reactions. |
| Product Loss During Work-up and Purification | - Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase. Perform multiple extractions if necessary. - Refine Crystallization Protocol: Optimize the solvent system, temperature profile, and seeding for crystallization to maximize recovery of the pure product. |
Problem 2: High Levels of the 16β,17β-Epoxide Impurity
| Potential Cause | Troubleshooting Steps |
| Low Stereoselectivity of the Epoxidation | - Evaluate Different Epoxidizing Agents: A more sterically hindered peroxy acid may provide higher α-selectivity. - Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity. - Solvent Effects: Investigate the effect of different solvents on the stereochemical outcome of the reaction. |
| Inefficient Purification | - Develop a Robust Crystallization Method: A well-designed crystallization process can effectively separate the α- and β-isomers. Experiment with different solvent systems and crystallization conditions. - Consider Chromatographic Purification: For high-purity requirements, column chromatography may be necessary, although it is less ideal for large-scale production due to cost. |
Problem 3: Presence of Diol Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Epoxide Ring Opening During Reaction | - Control Acidity: As mentioned previously, minimize the presence of strong acids. - Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible. |
| Epoxide Ring Opening During Work-up or Purification | - Neutralize Promptly: Ensure the reaction mixture is fully neutralized before any concentration or purification steps. - Avoid Acidic Conditions During Purification: If using chromatography, ensure the silica gel is neutral. |
Experimental Protocols
Protocol 1: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Diosgenin (Lab Scale)
This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions.
-
Acetolysis: In a pressure reactor, combine diosgenin (1 equivalent) with acetic anhydride (3.5 equivalents) in a hydrocarbon solvent (e.g., xylene). Heat the mixture to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ². Maintain these conditions for the specified reaction time, monitoring by TLC.[1]
-
Work-up: After cooling, carefully vent the reactor. Remove the solvent under reduced pressure. The crude pseudodiosgenin diacetate can be purified by crystallization from acetone.
-
Oxidation: Dissolve the pseudodiosgenin diacetate in a mixture of dichloromethane and glacial acetic acid. Cool the solution to 0-5°C. Slowly add a pre-cooled solution of chromium trioxide in water and acetic acid, maintaining the temperature below 7°C.[1]
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a reducing agent (e.g., sodium bisulfite). Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
-
Hydrolysis and Elimination: Remove the solvent from the previous step. Add glacial acetic acid to the residue and reflux for 2 hours.[1]
-
Purification: After cooling, the 16-DPA can be isolated by crystallization.
Protocol 2: Epoxidation of 16-Dehydropregnenolone Acetate (Conceptual Industrial Scale)
This protocol outlines a conceptual approach for industrial-scale epoxidation and requires rigorous process development and safety assessment before implementation.
-
Reactor Setup: A jacketed glass-lined reactor equipped with an agitator, temperature probe, and addition funnel is recommended. The reactor should be inerted with nitrogen.
-
Charging of Reactants: Charge the reactor with 16-dehydropregnenolone acetate and a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 0-10°C).
-
Addition of Epoxidizing Agent: Slowly add a solution of the chosen peroxy acid (e.g., m-CPBA in the same solvent) to the reactor while maintaining the temperature. The addition rate should be controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis at regular intervals.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a suitable reducing agent (e.g., a solution of sodium sulfite or sodium thiosulfate).
-
Work-up: Wash the organic phase with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by water and brine washes.
-
Crystallization: Concentrate the organic phase and induce crystallization of the 16α,17α-Epoxypregnenolone by adding an anti-solvent or by cooling.
-
Isolation and Drying: Isolate the product by filtration and dry it under vacuum.
Safety Considerations for Industrial Scale-Up
The industrial-scale synthesis of 16α,17α-Epoxypregnenolone involves hazardous materials and exothermic reactions that require strict safety protocols.
-
Handling of Peroxy Acids: Peroxy acids are strong oxidizers and can be thermally unstable and shock-sensitive.[6]
-
Always handle peroxy acids behind a safety shield in a well-ventilated area.
-
Avoid contact with metals and other contaminants that can catalyze decomposition.
-
Store peroxy acids at the recommended temperature and away from heat sources.
-
-
Exothermic Reaction Control: The epoxidation reaction is exothermic.
-
Ensure the reactor has adequate cooling capacity.
-
Control the addition rate of the epoxidizing agent to manage the heat generated.
-
Have a contingency plan for thermal runaway, including an emergency quenching procedure.
-
-
Solvent Handling: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure proper ventilation to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including residual peroxides and heavy metals (if used), according to institutional and governmental regulations.
References
- A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom Publishing. (2011-11-20)
- The synthesis of 16-dehydropregnenolone acetate (DPA)
- The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P....
- CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google P
- A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
- Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
- Stereoselective syntheses of 20- epi cholanic acid derivatives from 16-dehydropregnenolone acetate | Request PDF - ResearchG
- Industry and Academy: The Synthesis of Steroids - ResearchG
- US3122573A - Process for the production of 16alpha-methyl-17alpha-hydroxy-pregnane-20-ones and intermediates therefor - Google P
- Safety Criteria for the Epoxydation of Soybean Oil in Fed- B
- Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - ResearchG
- The opening of dehydropregnenolone epoxide leading to the non-saturated skeletal rearrangement product - ResearchG
- Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - NIH.
- New Insights on Steroid Biotechnology - PMC - NIH.
- CN102219820A - Method for producing pregnenolone acetic ester and 16-dehydropregnenolone acetate by utilizing infrared heating ring opening - Google P
- The synthesis of 16-dehydropregnenolone acetate (DPA)
- SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council.
- Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - NIH. (2015-04-27)
- Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene.
- Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement - PubMed. (2013-12-11)
- (PDF) Technological Parameters of Epoxidation of Sesame Oil with Performic Acid. (2025-11-14)
- Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends - MDPI. (2023-10-03)
- Peroxides in depth discussion.pdf - Environmental Health and Safety.
- Chemical Pathways of Corticosteroids, Industrial Synthesis
- Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC - PubMed Central.
- OPTIMIZATION OF THE EPOXIDATION PROCESS PARAMETERS OF HURACREPITAN SEED OIL.
- Epoxidation of Linseed Oil by Performic Acid Produced In Situ - ACS Public
- 16beta-Methyl-16alpha,17alpha-epoxypregnenolone | 1922-48-1 - ChemicalBook. (2025-10-17)
- Biosynthesis and Industrial Production of Androsteroids - MDPI.
- Sharpless epoxid
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-tre
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
- CAS 1922-48-1 16β-METHYL-16α,17α-EPOXYPREGNENolone - BOC Sciences.
Sources
stability issues of 16alpha,17alpha-Epoxypregnenolone in long-term storage
Welcome to the technical support resource for 16alpha,17alpha-Epoxypregnenolone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and handling of this critical steroid intermediate. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and drug development programs.
Introduction
This compound is a key synthetic intermediate in the manufacturing of various corticosteroids, such as cortisone acetate and hydrocortisone.[1][2] Its unique structure, featuring a strained epoxide ring, makes it particularly susceptible to degradation.[1] Understanding the stability profile of this molecule is paramount for ensuring the purity of the final active pharmaceutical ingredient (API) and the reliability of experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to maintain the long-term stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, this compound should be stored as a solid at -20°C .[1][2][3] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.[4][5]
Q2: How does temperature affect the stability of this compound?
Elevated temperatures accelerate degradation. While general steroids show good stability when frozen, they can degrade at room temperature or higher.[6][7] For epoxy-containing compounds, heat can promote reactions that lead to the opening of the epoxide ring or other rearrangements.[4] Storing at temperatures above the recommended -20°C will significantly shorten the shelf-life.
Q3: Is this compound sensitive to light?
Yes, like many complex organic molecules, steroids can be sensitive to UV light.[5] UV exposure can cause yellowing and chemical breakdown.[5] To prevent photolytic degradation, always store the compound in amber vials or light-blocking containers in a dark environment.
Q4: Can I store the compound in solution? If so, what solvent should I use?
Storing in solution for long periods is generally not recommended due to the increased potential for solvent-mediated degradation. If short-term solution storage is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol, as they can participate in the hydrolytic opening of the epoxide ring. Prepare solutions fresh for each experiment whenever possible.
Q5: What are the visible signs of degradation?
Visible signs of degradation can include a change in color from white/off-white to yellow or brown, a change in the physical state of the powder (e.g., clumping, which may indicate moisture absorption), or incomplete dissolution in the intended solvent.
Q6: What is the typical shelf-life of this compound?
When stored under ideal conditions (-20°C, dark, dry, inert atmosphere), the solid compound should remain stable for several years.[8] However, stability is highly dependent on storage conditions. It is best practice to re-analyze the purity of the compound if it has been stored for an extended period or if there is any doubt about the storage conditions.
Troubleshooting Guide: Addressing Stability Issues
This section addresses specific problems you may encounter, providing potential causes and a logical path to resolution.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Storage
You perform an HPLC or LC-MS analysis on your stored this compound and observe new, unexpected peaks that were not present in the initial analysis.
Potential Causes:
-
Hydrolysis of the Epoxide Ring: This is the most common degradation pathway. The presence of trace amounts of water or acidic/basic residues can catalyze the opening of the 16,17-epoxide ring to form a diol (16,17-dihydroxy) derivative.
-
Oxidation: Steroid backbones can undergo hydroxylation at various positions, introducing new polar functional groups that result in different retention times.[9][10][11]
-
Isomerization: Under certain pH or thermal stress, rearrangement of the steroid nucleus or its side chains can occur.
Investigative Workflow:
Corrective & Preventive Actions:
-
Prevent Hydrolysis: Ensure all solvents are anhydrous. Store the solid compound over a desiccant and under an inert atmosphere (nitrogen or argon) to strictly exclude moisture.[4]
-
Prevent Oxidation: Purge containers with an inert gas before sealing to displace oxygen. Avoid using solvents that may contain peroxide impurities.
-
Confirm Identity: If the degradant peak is significant, consider purification and structural elucidation (e.g., via NMR) to definitively identify the degradation pathway. This information is critical for formulation development.
Issue 2: Poor Reproducibility or Decreased Potency in Biological Assays
You observe that experiments performed with an older batch of this compound show lower activity or inconsistent results compared to a fresh batch.
Potential Causes:
-
Decreased Purity: The concentration of the active compound is lower than assumed due to the presence of inactive degradation products.
-
Interference from Degradants: The degradation products may have their own biological activity, potentially acting as antagonists or inhibitors in your assay.
Investigative Actions:
-
Quantitative Purity Analysis: Perform a quantitative purity analysis (e.g., HPLC with a calibrated standard or qNMR) on the suspect batch to determine the exact percentage of the intact compound.
-
Head-to-Head Comparison: Run a fresh batch and the older batch side-by-side in your biological assay, normalizing the concentration based on the purity analysis from step 1. If the activity is still lower, it may indicate interference from a degradant.
-
Excipient Compatibility: If the compound is part of a formulation, investigate potential interactions with excipients, which can accelerate degradation.[12][13]
Corrective & Preventive Actions:
-
Implement Routine Purity Checks: Establish a protocol to re-test the purity of all steroid intermediates after set periods of storage.
-
Qualify New Batches: Always qualify a new batch of the compound in your assay before proceeding with large-scale experiments.
-
Lyophilization for Enhanced Stability: For long-term storage, especially of formulated products, consider lyophilization (freeze-drying). This process removes water and can significantly enhance stability, allowing for storage at room temperature in some cases.[14][15][16][17]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower[1][2][3] | Minimizes thermal degradation and slows reaction kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture.[4] |
| Light | Amber vial / Dark[5] | Prevents photolytic degradation. |
| Form | Solid / Lyophilized Powder[15][18] | Maximizes stability compared to solutions. |
| Container | Tightly sealed, appropriate material | Prevents contamination from moisture, air, and external sources.[5][19] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 60% B
-
19-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of ~0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[20][21]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C.
-
Photolytic Degradation: Expose the solid powder and a solution to direct UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
-
Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the HPLC method described above, alongside an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in all stressed samples to ensure co-eluting peaks are not present.
References
- ESPE Abstracts. (n.d.). The effect of storage and temperature on the stability of steroid hormones in dried blood spots. ESPE Abstracts.
- Shrestha, K., et al. (2019). Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant. PLOS ONE.
- Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry.
- CDH Adhesives. (n.d.). How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. CDH Adhesives.
- Auchus, R. J., & Miller, W. L. (2018). The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive. Journal of Biological Chemistry.
- Wang, F., et al. (2016). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. BioMed Research International.
- Powerblanket. (2019). Safe Epoxy Storage: Essential Tips for Long-Term Preservation. Powerblanket.
- Medicosis Perfectionalis. (2019). Steroidogenesis | The Biosynthesis of Steroids from Cholesterol. YouTube.
- Das, R. E., et al. (1983). Stability of four steroids in lyophilised human serum. Annals of Clinical Biochemistry.
- Gougeon, M. (n.d.). Epoxy Shelf Life & Proper Storage. WEST SYSTEM.
- ScienceDirect. (n.d.). Biosynthesis of Pregnenolone. ScienceDirect.
- Laboratory Equipment. (n.d.). Advantages of Lyophilization for Long-Term Sample Storage. Laboratory Equipment.
- EpoxyETC. (n.d.). How to Store Epoxy Supply to Maximize Shelf Life. EpoxyETC.
- ResearchGate. (n.d.). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P.... ResearchGate.
- Bojar, H., Staib, W., Beck, K., & Pilaski, J. (1980). Investigation on the thermostability of steroid hormone receptors in lyophilized calf uterine tissue powder. Cancer.
- Horinouchi, M., et al. (2012). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441: entire degradation process of basic four rings and removal of C12 hydroxyl group. Applied and Environmental Microbiology.
- Astro Chemical Company, Inc. (n.d.). Shelf-Life & Storage Conditions. Astro Chemical.
- International Journal of Research in Traditional Medicine. (n.d.). Formulation and Evaluation of Corticosteroid Lyophilized Injection for Arthritis Treatment. ijrti.org.
- Human Metabolome Database. (2005). Showing metabocard for Pregnenolone (HMDB0000253). HMDB.
- Latif, S., et al. (2017). Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens. Latin American Journal of Pharmacy.
- Drug Development & Delivery. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Drug Development & Delivery.
- CuriRx. (2023). Lyophilized products: The benefits of freeze drying to increase product shelf-life and stability. CuriRx.
- Acta Crystallographica Section C: Crystal Structure Communications. (2007). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. PubMed.
- Drug Discovery and Development. (2017). Lyophilization can be a messy process. Drug Discovery and Development.
- Wikipedia. (n.d.). Pregnenolone. Wikipedia.
- The Journal of Biological Chemistry. (2018). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed Central.
- LookChem. (n.d.). 16BETA-METHYL-16ALPHA,17ALPHA-EPOXYPREGNENOLONE 1922-48-1 wiki. LookChem.
- MDPI. (n.d.). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. MDPI.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharma Analysis.
- Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- ResearchGate. (n.d.). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441: entire degradation process of basic four rings and removal of C12 hydroxyl group. ResearchGate.
- ResearchGate. (2025). (PDF) Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. ResearchGate.
- Current Pharmaceutical Design. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. ResearchGate.
- Veeprho. (2020). Drug-Excipient Compatibility Study. Veeprho.
- Longdom Publishing. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom.
- Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights.
Sources
- 1. echemi.com [echemi.com]
- 2. 16,17-Epoxypregnenolone CAS#: 974-23-2 [amp.chemicalbook.com]
- 3. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 4. epoxyking.com [epoxyking.com]
- 5. epoxydepotchicago.com [epoxydepotchicago.com]
- 6. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. westsystem.com [westsystem.com]
- 9. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. labinsights.nl [labinsights.nl]
- 14. Stability of four steroids in lyophilised human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. laboratory-equipment.com [laboratory-equipment.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. broughton-group.com [broughton-group.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. powerblanket.com [powerblanket.com]
- 20. longdom.org [longdom.org]
- 21. veeprho.com [veeprho.com]
Technical Support Center: Quantitative Analysis of 16α,17α-Epoxypregnenolone and its Metabolites
Welcome to the technical support resource for the analytical refinement of 16α,17α-Epoxypregnenolone and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex task of quantifying these unique steroid structures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the challenges inherent in this analysis. This document is structured to serve as a self-validating system, empowering you to troubleshoot issues, optimize your methods, and ensure the integrity of your data.
Core Principles and Analytical Challenges
16α,17α-Epoxypregnenolone is a steroid intermediate whose metabolic fate and physiological significance are areas of active investigation. Its quantification, along with its downstream products, is often complicated by low endogenous concentrations, the presence of isomeric compounds, and complex biological matrices.[1] A successful analytical method must therefore excel in specificity, sensitivity, and robustness.
The primary analytical platform for this work is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior specificity compared to immunoassays and less cumbersome sample preparation than Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] However, GC-MS remains a powerful tool, especially for comprehensive steroid profiling, provided a derivatization step is included to ensure analyte volatility and thermal stability.[4]
Below is a conceptual workflow that outlines the critical stages of analysis.
Caption: General experimental workflow for steroid quantification.
The metabolic pathway of 16α,17α-Epoxypregnenolone can involve several enzymatic transformations, primarily hydroxylation, which creates additional analytical targets.[5][6]
Caption: Potential metabolic pathways for 16α,17α-Epoxypregnenolone.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during method development and execution.
Part A: Sample Preparation & Extraction
Question 1: My analyte recovery is low and inconsistent after Liquid-Liquid Extraction (LLE). What can I do?
Answer: Low and variable recovery from LLE is a frequent challenge. The cause often lies in the choice of solvent, extraction mechanics, or phase separation issues.
-
Causality: Steroids are lipophilic, but their polarity varies. A solvent that is too nonpolar may not efficiently extract more polar, hydroxylated metabolites. Conversely, a solvent that is too polar may pull in excessive matrix components, leading to ion suppression.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: While diethyl ether and ethyl acetate are common, consider methyl tert-butyl ether (MTBE), which offers good recovery and a cleaner phase separation.[7] A mixture of solvents, like n-Hexane:Ethyl acetate (80:20 v/v), can also be effective.[8]
-
Ensure Thorough Mixing: Vortexing for at least 2 minutes or nutating for 5 minutes is critical to maximize the interaction between the aqueous and organic phases.[9]
-
Improve Phase Separation: After centrifugation, freezing the aqueous layer with a dry ice/ethanol bath allows for a cleaner decanting of the organic solvent.[9] Repeating the extraction on the remaining aqueous phase can significantly improve recovery.[9]
-
Verify Extraction Efficiency: Always measure your extraction efficiency. You can do this by comparing the signal of an analyte spiked into a sample before extraction with one spiked after extraction.[9][10] Recoveries should ideally be between 85-115%.[11]
-
Question 2: I'm seeing significant matrix effects (ion suppression) in my LC-MS/MS data. How can I mitigate this?
Answer: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte, typically causing signal suppression.[11] This is a major issue in steroid analysis, especially when using simpler protein precipitation methods.[8]
-
Causality: Phospholipids and other endogenous components in serum or plasma are notorious for causing ion suppression in ESI sources. A more rigorous cleanup is required.
-
Troubleshooting Steps:
-
Switch to Solid-Phase Extraction (SPE): SPE provides a much cleaner extract than LLE or protein precipitation alone.[8][12] C18 cartridges are a standard choice for steroid extraction.[12]
-
Optimize SPE Protocol: A multi-step wash is crucial. After loading the sample onto a conditioned C18 cartridge, wash with water to remove polar interferences, followed by a hexane wash to remove lipids.[12] The steroids can then be eluted with a solvent like ethyl acetate.[12]
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled (e.g., deuterated) internal standard for each analyte is the best way to correct for matrix effects.[7][13] The internal standard should be added to the sample at the very beginning of the preparation process.[7] It will co-elute with the native analyte and experience the same degree of ion suppression, allowing for an accurate ratio-based quantification.
-
Chromatographic Separation: Ensure your LC method separates the analytes from the bulk of the matrix components, particularly the early-eluting phospholipids.
-
Part B: Derivatization
Question 3: My underivatized epoxypregnenolone metabolites have very low sensitivity in ESI-MS. Is derivatization necessary?
Answer: Yes, derivatization is highly recommended and often essential for achieving the required sensitivity for low-level steroid quantification.[14][15][16]
-
Causality: Steroids, particularly those without easily ionizable functional groups, exhibit poor ionization efficiency in common LC-MS sources like ESI and APCI.[15] Derivatization adds a chemical tag to the molecule that is readily ionized, dramatically increasing signal intensity.[17]
-
Recommended Derivatization Strategies:
-
For Ketone Groups (e.g., at C3 or C20): Derivatization with hydroxylamine to form oxime derivatives is a robust and effective strategy for enhancing positive ion ESI signal.[16][18]
-
For Hydroxyl Groups: While less common for enhancing ionization, acetylation can be used to improve stability, especially for labile compounds like catechol estrogens.[14][15]
-
For Broad-Spectrum Sensitivity Enhancement: Reagents like dansyl chloride can be used, though they may require more optimization.[4] For sulfated steroids, derivatization with agents like 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) has proven effective.[14][15][17]
-
-
Protocol Consideration: Ensure the derivatization reaction goes to completion. This may require optimizing reaction time, temperature, and reagent concentration. After derivatization, the excess reagent must be removed or separated chromatographically to avoid source contamination.
Part C: Chromatography and Mass Spectrometry
Question 4: I am struggling to separate isomeric metabolites. How can I improve my chromatographic resolution?
Answer: Separating steroid isomers (e.g., α- and β-hydroxylated forms) is a significant challenge because they often have identical mass-to-charge ratios and similar fragmentation patterns.[2][19] The separation must be achieved chromatographically.
-
Causality: Isomers have very similar physicochemical properties, making them difficult to resolve on standard C18 columns.
-
Troubleshooting Steps:
-
Use a Phenyl-Hexyl or Biphenyl Stationary Phase: These columns offer different selectivity compared to traditional C18 phases due to π-π interactions with the steroid core. They are often superior for resolving steroid isomers.[2][8][16]
-
Optimize the Mobile Phase: A slow, shallow gradient is key. Using methanol as the organic mobile phase often provides better selectivity for steroids than acetonitrile.[2]
-
Reduce Column Temperature: Lowering the column temperature (e.g., to 30-40°C) can enhance the subtle interaction differences between isomers and the stationary phase, improving resolution.
-
Consider High-Resolution Mass Spectrometry (HRMS): While it won't separate isomers, HRMS can help confirm that co-eluting peaks are indeed isomers by providing highly accurate mass data, ruling out other isobaric interferences.[20]
-
Question 5: I don't see a clear molecular ion ([M+H]+) in my mass spectrum. What should I look for?
Answer: The absence of a strong molecular ion is common for certain steroids, which can be prone to in-source fragmentation, especially the loss of water from hydroxyl groups.[7]
-
Causality: The energy applied in the MS source can be enough to cause fragmentation before the precursor ion is even selected in the first quadrupole.
-
Troubleshooting Steps:
-
Look for Adducts: In positive mode, look for sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, which are often more stable than the protonated molecule.[7] Adding a small amount of ammonium fluoride or ammonium acetate to the mobile phase can promote the formation of the ammonium adduct.[2]
-
Search for Water Loss: For hydroxylated metabolites, the most common in-source fragment is the loss of water. Look for a peak corresponding to [M+H-H₂O]⁺.[7]
-
Soften Ionization Conditions: Reduce the source temperature or fragmentor voltage to minimize in-source decay.[7]
-
Use a Different Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can sometimes produce a more stable molecular ion for less polar compounds compared to ESI.[15]
-
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Serum Steroids
This protocol is adapted from established methods for steroid extraction.[12]
-
Sample Thawing & Spiking: Thaw 200 µL of serum on ice. Add the appropriate volume of your deuterated internal standard mix. Vortex briefly.
-
Cartridge Conditioning: Condition a 1 mL C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the spiked serum onto the C18 cartridge at a slow flow rate (approx. 0.1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of water at a flow rate of 1 mL/min.
-
Wash Step 2 (Lipid Interferences): Wash the cartridge with 1 mL of hexane at a flow rate of 1 mL/min.
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2-5 minutes to remove residual wash solvents.
-
Elution: Elute the target analytes with 1 mL of ethyl acetate into a clean collection tube at a slow flow rate (0.1 mL/min).
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis. If derivatization is required, proceed to Protocol 2 before this step.
Protocol 2: Derivatization with Hydroxylamine
This protocol is for analytes containing ketone functional groups and is based on established methods.[16][18]
-
Preparation: To the dried extract from the SPE protocol, add 50 µL of a hydroxylamine solution (e.g., 20 mg/mL in a suitable buffer).
-
Reaction: Cap the tube tightly and heat at 60-70°C for 30-60 minutes to form the oxime derivatives.
-
Evaporation: Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation & Typical Parameters
For reliable quantification, a Multiple Reaction Monitoring (MRM) method should be developed on a triple quadrupole mass spectrometer.[20] You will need to determine the optimal precursor ion, product ions, and collision energy for each derivatized analyte and internal standard.
Table 1: Example LC-MS/MS Parameters for a Hypothetical Derivatized Metabolite (Note: These values are illustrative and must be empirically optimized for your specific analytes and instrument.)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| Derivatized Epoxypregnenolone | [Determined by infusion] | [Determined by infusion] | [Determined by infusion] | [Optimized value] |
| Derivatized Metabolite A | [Determined by infusion] | [Determined by infusion] | [Determined by infusion] | [Optimized value] |
| Deuterated IS | [Determined by infusion] | [Determined by infusion] | [Determined by infusion] | [Optimized value] |
Frequently Asked Questions (FAQs)
Q1: What are the best internal standards to use? A: The gold standard is a stable isotope-labeled (e.g., d4, d8, ¹³C₃) version of each analyte you are quantifying.[7][13] This ensures that the standard has nearly identical chemical behavior to the analyte during extraction, chromatography, and ionization, providing the most accurate correction for sample loss and matrix effects.
Q2: Can I use an automated sample preparation system? A: Absolutely. Automated systems for both LLE and SPE can significantly improve throughput and reduce manual errors, leading to better precision.[8][10][21] Systems can perform protein precipitation, filtration, and extraction, directly interfacing with the LC-MS for a fully automated workflow.[8][21]
Q3: My calibration curve is not linear. What are the common causes? A: Non-linearity can be caused by several factors:
-
Detector Saturation: At the highest concentration points, the MS detector can become saturated. Try extending the calibration range or diluting the upper-level standards.
-
Matrix Effects: If you are not using a stable isotope-labeled internal standard, uncorrected matrix effects can cause non-linearity.
-
Source Chemistry: At very high concentrations, the ionization process itself can become non-linear.
-
Improper Integration: Ensure that all peaks across the calibration range are integrated correctly.
Q4: How long are my extracted samples stable? A: Stability is analyte and matrix-dependent and must be experimentally verified.[11] However, many steroid extracts are stable for several days when stored at 4°C.[22] For long-term storage, samples should be kept at -20°C or -80°C.[23] It is crucial to perform freeze-thaw stability tests to ensure analytes do not degrade during sample handling.
References
- Mitamura, K., & Shimada, K. (2001). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids. Se Pu, 19(6), 508-512.
- Keski-Rahkonen, P., et al. (2012).
- Shimadzu Corporation. (2016).
- Arbor Assays. Steroid Liquid Sample Extraction Protocol. Arbor Assays Website.
- Al-Dirbashi, O., et al. (2018). A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 484, 123-130.
- Vecsei, P., & Fenske, M. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 26(11), 3245.
- ResearchGate. (n.d.). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Li, H., et al. (2015). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1.
- Sigma-Aldrich. Steroid Hormone Analysis with Supel™ Swift HLB DPX. Sigma-Aldrich Website.
- Mitamura, K., & Shimada, K. (2001). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids.
- Mitamura, K., & Shimada, K. (2001). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids. PubMed.
- Hinson, J. P., et al. (2016). Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry. Frontiers in Endocrinology, 7, 24.
- Benchchem. (n.d.). Troubleshooting guide for interpreting spectroscopic data of novel steroids. Benchchem Website.
- SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. SCIEX Technical Note.
- Soldin, S. J., & Soldin, O. P. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1061–1066.
- Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube.
- Creative Proteomics. (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research.
- Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 56(6), 1234–1243.
- Levesque, J. F., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. Metabolites, 13(2), 268.
- ResearchGate. (n.d.). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Quantification of Pregnenolone in Human Blood Serum for Clinical Research Purposes.
- Christians, U., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(23), 5849–5861.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. Thermo Fisher Scientific Poster Note.
- Vogg, N., et al. (2021). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromsoc.jp [chromsoc.jp]
- 15. Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
troubleshooting low yield in Jones oxidation of steroid intermediates.
Welcome to the technical support center for the Jones oxidation of steroid intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic yet powerful transformation. Here, we move beyond standard protocols to provide field-proven insights into troubleshooting low yields and unexpected side reactions specific to complex steroidal scaffolds.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Low or No Conversion of Starting Material
You've run the reaction, and TLC analysis shows a significant amount of your starting steroidal alcohol remaining.
Possible Causes:
-
Inactive Jones Reagent: The Cr(VI) species is the active oxidant. Improperly prepared or old reagent may have been reduced to the inactive Cr(III) state. A freshly prepared Jones reagent should be a clear, reddish-orange solution.[1][2]
-
Insufficient Stoichiometry: The stoichiometry for the oxidation of a secondary alcohol to a ketone is 2 equivalents of chromic acid to 3 equivalents of the alcohol.[3] Underestimating the amount of reagent needed is a common pitfall.
-
Steric Hindrance: The hydroxyl group on the steroid backbone may be sterically hindered, slowing down the formation of the crucial chromate ester intermediate. Axial alcohols, for instance, can sometimes react slower than their less hindered equatorial counterparts, contrary to some models that suggest strain relief accelerates their oxidation.[4]
-
Low Reaction Temperature: While the reaction is exothermic, starting at too low a temperature (e.g., sub-zero) with a hindered alcohol can prevent the reaction from initiating.[2]
Diagnostic Workflow & Solutions:
-
Step 1: Reagent Quality Check: Before rerunning the reaction, test your Jones reagent. Add a few drops to a small amount of a simple, unhindered secondary alcohol like isopropanol. A rapid color change from orange to green/blue indicates an active reagent.[1] If it fails, prepare a fresh batch.
-
Step 2: Optimize Stoichiometry and Addition:
-
Instead of a single addition, try a slow, dropwise titration of the Jones reagent into your acetone solution of the steroid.[5]
-
Monitor the reaction by TLC every 15-20 minutes. Continue adding the reagent until the starting material is consumed or the orange color of the Cr(VI) persists for at least 20 minutes, indicating an excess of the oxidant.[6]
-
-
Step 3: Adjust Reaction Temperature: For sterically hindered alcohols, consider starting the reaction at 0°C and allowing it to slowly warm to room temperature. This can provide the necessary activation energy without leading to runaway side reactions.
Protocol: Preparation of Fresh Jones Reagent
-
Carefully dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid (H₂SO₄).
-
In a separate flask, cool 75 mL of deionized water to 0°C in an ice bath.
-
With vigorous stirring, very slowly add the CrO₃/H₂SO₄ mixture to the cold water. The addition is highly exothermic.
-
The final solution should be approximately 2.5-2.7 M and have a clear, reddish-orange appearance. Store refrigerated in a sealed container.
Issue 2: Complex Product Mixture & Formation of Byproducts
Your reaction consumes the starting material, but the result is a messy TLC plate with multiple spots, and the yield of the desired ketone is low.
Possible Causes:
-
Allylic Oxidation: If your steroid contains a double bond, particularly the common Δ⁵-moiety, you may be observing competing allylic oxidation.[7][8][9] The Jones reagent can oxidize the C7 position of a Δ⁵-steroid, leading to the formation of an enone, a common and often undesired byproduct.[7]
-
Acid-Catalyzed Rearrangements: The strongly acidic nature of the Jones reagent (H₂SO₄) can catalyze skeletal rearrangements in sensitive steroid intermediates.[10] This is particularly true for substrates prone to carbocation formation, such as those that can undergo a retro-i-steroid rearrangement.[11]
-
Over-oxidation: While less common for secondary alcohols, if the steroid has other sensitive functional groups, they may be reacting. Primary alcohols, if present, will be oxidized to carboxylic acids.[12][13]
-
Reaction with Protecting Groups: Acid-labile protecting groups, such as silyl ethers (e.g., TBDMS) or acetals, may be cleaved under the reaction conditions, exposing other functional groups to oxidation or leading to a complex mixture of partially deprotected products.[14][15][16]
Diagnostic Workflow & Solutions:
-
Step 1: Characterize Byproducts: If possible, isolate the major byproduct and characterize it by NMR and MS. The presence of a new α,β-unsaturated ketone carbonyl signal in the ¹³C NMR or a vinyl proton signal in the ¹H NMR could indicate allylic oxidation.
-
Step 2: Mitigate Acidity: You can try buffering the reaction or using a modified, less acidic chromium (VI) reagent. However, for truly acid-sensitive substrates, switching to a non-acidic oxidant is often the best solution.
-
Step 3: Choose an Alternative Oxidant: For substrates with high sensitivity, the Jones oxidation may not be the appropriate tool. Consider these alternatives:
-
Pyridinium Chlorochromate (PCC): A milder, less acidic reagent that is excellent for oxidizing secondary alcohols to ketones without disturbing most acid-sensitive groups or causing rearrangements.[12][13][17]
-
Pyridinium Dichromate (PDC): Similar to PCC, PDC is also less acidic than Jones reagent and is a reliable choice for sensitive substrates.[17]
-
Swern or Dess-Martin Periodinane (DMP) Oxidation: These non-chromium-based methods operate under neutral or basic conditions and are excellent for steroids with acid-labile groups or unsaturation.[12]
-
Data Presentation: Comparison of Common Oxidants for Steroids
| Oxidant | Typical Conditions | Pros | Cons for Steroid Synthesis |
| Jones Reagent | CrO₃, H₂SO₄, Acetone, 0°C to RT | Inexpensive, powerful, rapid reaction.[3] | Strongly acidic; risk of rearrangements and allylic oxidation.[7][10] |
| PCC | CH₂Cl₂, RT | Mild, non-aqueous, good for sensitive substrates.[17] | Can be acidic; requires stoichiometric amounts. |
| PDC | CH₂Cl₂, RT | Near-neutral, good for sensitive substrates.[17] | Less reactive than Jones; requires stoichiometric amounts. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Non-acidic, high yields. | Requires cryogenic temperatures; unpleasant odor. |
| DMP | CH₂Cl₂, RT | Neutral, high yields, easy work-up. | Expensive, potentially explosive under heat. |
Visualization: Troubleshooting Workflow
Below is a logical workflow for diagnosing and solving low-yield issues in the Jones oxidation of steroid intermediates.
Caption: Troubleshooting Decision Tree for Jones Oxidation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned from orange to a murky brown, not a clear green/blue. What does this mean?
A: This often indicates the formation of colloidal manganese dioxide if you used potassium permanganate instead of a chromium reagent, or more commonly with Jones reagent, it can suggest side reactions or the precipitation of chromium salts in a complex matrix. A clean oxidation should result in a clear bluish-green solution, characteristic of the Cr(III) aquo complex.[1][2] A murky appearance warrants a careful work-up and analysis for byproducts.
Q2: How do I properly quench and work up a Jones oxidation reaction?
A: Once TLC confirms the reaction is complete, cool the flask in an ice bath. Slowly add isopropanol dropwise to quench any excess Cr(VI) until the orange color disappears and the solution is uniformly green/blue.[1] Then, pour the mixture into water and extract your steroid product with an organic solvent like ethyl acetate or dichloromethane. The green aqueous layer contains the chromium salts. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Further purification by column chromatography is typically required.[4]
Q3: Can I use Jones reagent if my steroid has an ester functional group?
A: Yes, the Jones reagent is generally compatible with ester functionalities, even acid-sensitive ones like tert-butyl esters, because the substrate is titrated with the reagent and doesn't spend a prolonged time in bulk strong acid.[5] However, always monitor for potential hydrolysis, especially with more labile esters.
Q4: Is there a way to stop the oxidation of a primary alcohol at the aldehyde stage using a chromium reagent?
A: Not reliably with the aqueous Jones reagent, as the intermediate aldehyde rapidly forms a hydrate that is further oxidized to a carboxylic acid.[5] For the synthesis of aldehydes from primary alcohols, anhydrous reagents like PCC or PDC in dichloromethane are the standard and much more effective choices.[12][17]
References
- Coxon, J. M., Hartshorn, M. P., Lane, G. A., Richards, K. E., & Senanayake, U. M. (1969). Acid catalysed rearrangements of some 5alpha-acetoxy steroids. Steroids, 14(4), 441-447. [Link]
- ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
- Wendell, S. G., & Edward, J. P. (2016). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Journal of Steroids & Hormonal Science, 7(2). [Link]
- Semantic Scholar. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones.
- Zhang, X., et al. (2024).
- Brkic, S., et al. (2005). Oxidation Reactions in 9a-Halosteroids by Jones Reagent. Journal of the Mexican Chemical Society, 49(2), 156-160. [Link]
- Chemistry Steps. (n.d.). PCC vs Jones Oxidation.
- Transformation Tutoring. (2018). Jones reagent versus PCC.
- PubMed. (n.d.). An effective method for allylic oxidation of Delta5-steroids using tert-butyl hydroperoxide.
- IOMC World. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 S.
- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Protection.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Organic Syntheses. (n.d.). Cycloöctanone.
- Wikipedia. (n.d.). Jones oxidation.
- Sciencemadness Wiki. (2019). Jones oxidation.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PubMed Central. (n.d.). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations.
- Semantic Scholar. (2016). A Short Review of Methods for the Allylic Oxidation of ÃÂ5 SteroidalCompounds to Enones.
- PubMed Central. (n.d.). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods.
- University of Regensburg. (n.d.). Protecting Groups.
- Student Doctor Network Forums. (2011). Pcc/jones.
- Chem-Station. (2014). PCC/PDC Oxidation.
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. redalyc.org [redalyc.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iomcworld.com [iomcworld.com]
- 8. An effective method for allylic oxidation of Delta5-steroids using tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. Acid catalysed rearrangements of some 5alpha-acetoxy steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. transformationtutoring.com [transformationtutoring.com]
- 14. Illustrated Glossary of Organic Chemistry - Protection [chem.ucla.edu]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Comparative Guide to Neuroprotection: 16α,17α-Epoxypregnenolone vs. Pregnenolone
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Neurosteroids in Brain Health
Neurosteroids, synthesized de novo within the central nervous system (CNS), are critical modulators of neuronal function, plasticity, and survival.[1] Among these, pregnenolone stands out as the foundational precursor to all other steroid hormones and possesses its own distinct biological activities.[2][3] Its role in neuroprotection has been well-documented, making it a subject of intense research.[3][4][5] Recently, synthetic derivatives have been explored to enhance specific therapeutic properties. This guide provides a comparative analysis of pregnenolone and one such derivative, 16α,17α-epoxypregnenolone, focusing on their mechanisms and potential in neuroprotection. We will dissect the experimental evidence that defines their roles, from broad-spectrum modulation to targeted anti-inflammatory action.
Pregnenolone: The Pleiotropic Endogenous Neuroprotector
Pregnenolone exerts its neuroprotective effects through a multi-target mechanism, influencing neuronal structure, signaling, and the inflammatory environment. This broad-based action underscores its fundamental role in maintaining CNS homeostasis.
Core Mechanisms of Pregnenolone's Neuroprotective Action
-
Microtubule Stabilization and Neurite Outgrowth: A cornerstone of pregnenolone's neuroprotective function is its ability to maintain the structural integrity of neurons. It binds directly to microtubule-associated protein 2 (MAP2), a key protein in dendrites, to promote the assembly and stabilization of microtubules.[6][7] This action is critical for axonal transport, neurite outgrowth, and synaptic plasticity.[8][9] Further research has shown that pregnenolone activates the cytoplasmic linker protein (CLIP-170) to facilitate microtubule growth and cell migration, processes vital for development and repair.[10]
-
Modulation of Key Neurotransmitter Receptors: Pregnenolone and its primary metabolite, pregnenolone sulfate (PREGS), are potent modulators of synaptic transmission.
-
NMDA Receptors: PREGS acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[11][12] By enhancing NMDA receptor activity, it facilitates synaptic plasticity, learning, and memory.[12][13][14] This mechanism is thought to counteract the NMDA receptor hypofunction observed in certain neurological disorders.[12]
-
GABA-A Receptors: In contrast to its excitatory effects via NMDA receptors, pregnenolone and PREGS can act as negative allosteric modulators of GABA-A receptors, the primary inhibitory receptors in the brain.[13] This inhibitory action on inhibition can contribute to enhanced neuronal excitability and cognitive function.
-
-
Potent Anti-Neuroinflammatory Effects: Chronic inflammation is a hallmark of many neurodegenerative diseases. Pregnenolone exhibits significant anti-inflammatory properties by targeting innate immune signaling in microglia, the resident immune cells of the brain.[3] It promotes the ubiquitination and subsequent degradation of key adaptor proteins like Toll-like receptor 2 (TLR2) and TIRAP, effectively dampening the inflammatory cascade initiated by pathological stimuli.[3]
-
Sigma-1 Receptor Interaction: Pregnenolone is an agonist for the sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[15][16] This receptor plays a crucial role in regulating calcium signaling, ion channel function, and cellular survival, adding another layer to pregnenolone's neuroprotective profile.[2][16]
16α,17α-Epoxypregnenolone: A Derivative with Targeted Anti-Inflammatory Potency
While sharing the same steroidal backbone, 16α,17α-epoxypregnenolone has been investigated primarily for its potent and specific anti-inflammatory capabilities, distinguishing it from its parent compound.
Primary Mechanism: Inhibition of the JNK Inflammatory Pathway
The most compelling evidence for the neuroprotective potential of 16α,17α-epoxypregnenolone comes from studies on neuroinflammation. In activated BV-2 microglial cells, a standard model for neuroinflammation, this compound demonstrates a powerful ability to suppress the production of nitric oxide (NO) and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS).[17]
The causality behind this effect lies in its specific modulation of intracellular signaling pathways. Unlike many anti-inflammatory agents, 16α,17α-epoxypregnenolone does not appear to significantly affect the canonical NF-κB pathway (as measured by IκB-α degradation). Instead, its action is targeted:
-
It selectively inhibits the phosphorylation of c-Jun N-terminal kinase (JNK). [17]
The JNK pathway is a critical component of the stress and inflammatory response that leads to the production of pro-inflammatory mediators like NO. By specifically blocking this signaling node, 16α,17α-epoxypregnenolone effectively curtails a major arm of the neuroinflammatory response.[17] This targeted action is also observed in macrophages, where it reduces the production of both NO and the cytokine Interleukin-6 (IL-6).[18]
Head-to-Head Comparison: A Tale of Two Neurosteroids
The primary distinction between pregnenolone and its 16α,17α-epoxy derivative lies in the breadth versus the specificity of their mechanisms. Pregnenolone is a pleiotropic agent with established roles in maintaining neuronal structure, enhancing synaptic transmission, and modulating inflammation. 16α,17α-epoxypregnenolone, based on current research, is a more specialized molecule that excels as a potent inhibitor of the JNK-mediated neuroinflammatory pathway.
Data Presentation: Comparative Mechanistic Overview
| Feature | Pregnenolone | 16α,17α-Epoxypregnenolone |
| Primary Neuroprotective Role | Pleiotropic: Structural, signaling, and anti-inflammatory support | Targeted Anti-Neuroinflammation |
| Microtubule Interaction | Yes (via MAP2 and CLIP-170)[6][10] | Not yet documented |
| NMDA Receptor Modulation | Positive Allosteric Modulator (as PREGS)[11][12] | Not yet documented |
| GABA-A Receptor Modulation | Negative Allosteric Modulator[13] | Not yet documented |
| Sigma-1 Receptor Agonism | Yes[15] | Not yet documented |
| Anti-inflammatory Pathway | Inhibition of TLR2/TIRAP signaling[3] | Inhibition of JNK Phosphorylation[17] |
| Key Suppressed Mediators | TNF-α, IL-6 (via TLR inhibition)[3] | Nitric Oxide (NO), iNOS, IL-6 (via JNK inhibition)[17][18] |
Visualization of Signaling Pathways
To better understand the distinct and overlapping mechanisms of these two compounds, the following signaling diagrams illustrate their primary modes of action in a neuroprotective context.
Caption: Pregnenolone's multi-target neuroprotective pathways.
Caption: 16α,17α-Epoxypregnenolone's targeted anti-inflammatory action.
Experimental Protocols: A Framework for Comparative Evaluation
To objectively compare the anti-neuroinflammatory efficacy of these compounds, a robust in vitro assay is essential. The following protocol describes a method to quantify their ability to suppress inflammatory responses in a microglial cell line.
Protocol: Assessing Anti-inflammatory Efficacy in LPS-Stimulated BV-2 Microglia
This protocol is designed to measure the inhibition of nitric oxide production and key inflammatory protein expression.
1. Cell Culture and Plating: a. Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells into appropriate plates: 96-well plates (5 x 10⁴ cells/well) for NO measurement and 6-well plates (1 x 10⁶ cells/well) for protein analysis. Allow cells to adhere overnight.
2. Compound Treatment: a. Prepare stock solutions of Pregnenolone and 16α,17α-Epoxypregnenolone in DMSO. b. On the day of the experiment, replace the culture medium with fresh, serum-free DMEM. c. Add the compounds to the wells at a range of final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO only). d. Incubate for 1-2 hours prior to stimulation. This pre-incubation allows for cellular uptake and target engagement.
3. Induction of Neuroinflammation: a. Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. b. Incubate the plates for 24 hours.
4. Measurement of Nitric Oxide (Griess Assay): a. After 24 hours, collect 50 µL of supernatant from each well of the 96-well plate. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes in the dark. c. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.
5. Analysis of Protein Expression (Western Blot): a. After 24 hours, wash the cells in the 6-well plates with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate overnight at 4°C with primary antibodies against iNOS, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH). f. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
6. Data Analysis: a. For the Griess assay, normalize NO production to the LPS-only control. b. For Western blots, normalize the expression of target proteins to the loading control. c. Use statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.
Sources
- 1. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pregnenolone stabilizes microtubules and promotes zebrafish embryonic cell movement | Gene Tools, LLC [gene-tools.com]
- 10. Pregnenolone activates CLIP-170 to promote microtubule growth and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pregnenolone Sulfate | Rupa Health [rupahealth.com]
- 14. jneurosci.org [jneurosci.org]
- 15. cpn.or.kr [cpn.or.kr]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 16α,17α-Epoxypregnenolone: Chemical vs. Biocatalytic Routes
Introduction: The Significance of 16α,17α-Epoxypregnenolone
16α,17α-Epoxypregnenolone, also known as "Woshi oxide," is a pivotal intermediate in the synthesis of a vast array of high-value steroidal active pharmaceutical ingredients (APIs). Its unique epoxide functionality in the D-ring serves as a versatile handle for introducing critical functionalities, particularly the 17α-hydroxyl group, a hallmark of powerful corticosteroids like prednisolone and dexamethasone. The efficiency, stereoselectivity, and sustainability of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthesis routes to this key intermediate, offering field-proven insights and experimental data for researchers, chemists, and process development professionals.
Route 1: The Classic Precursor - Marker Degradation to 16-DPA
Before delving into the epoxidation itself, it is crucial to understand the synthesis of its immediate precursor, 16-dehydropregnenolone acetate (16-DPA). The industrial availability of 16-DPA is largely thanks to the Marker degradation , a landmark process developed in the 1930s.[1] This route efficiently converts diosgenin, a sapogenin extracted from Mexican yams, into 16-DPA.[1][2]
The process historically involves acetolysis of diosgenin with acetic anhydride at high temperatures, followed by oxidative cleavage of the side chain using chromium trioxide (CrO₃), a toxic and environmentally hazardous reagent.[2][3] Modern, greener alternatives have been developed, replacing chromium with catalytic amounts of potassium permanganate (KMnO₄) and a co-oxidant like sodium periodate (NaIO₄), significantly improving the environmental profile of 16-DPA production.[4] An overall yield of over 60-75% for this multi-step conversion is achievable with these optimized methods.[2][4]
Comparative Analysis of Synthesis Routes for 16α,17α-Epoxypregnenolone
The transformation of the C16-C17 double bond in a 16-dehydropregnenolone backbone into the desired α-epoxide can be approached via several distinct strategies. We will compare two primary chemical methodologies and one emerging biocatalytic route.
Route A: Direct Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA)
The most straightforward chemical approach is the direct epoxidation of the C16-C17 double bond in 16-DPA using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Mechanism & Rationale: Peroxy acids deliver an oxygen atom to the double bond in a concerted fashion. However, the C16-C17 double bond in 16-DPA is part of an α,β-unsaturated ketone (enone) system. This electronic configuration deactivates the double bond towards electrophilic attack, making the reaction more challenging compared to an isolated olefin. Furthermore, the stereochemical outcome is difficult to control. The steroid nucleus presents two distinct faces (α and β). Without a directing group, epoxidation often results in a mixture of α- and β-epoxides, necessitating challenging chromatographic separation and reducing the effective yield of the desired 16α,17α-isomer.
Route B: Stereoselective Three-Step Chemical Synthesis (via Allylic Alcohol Intermediate)
An elegant and highly efficient chemical route that overcomes the stereoselectivity issue involves a three-step sequence starting from a 16-dehydropregnenolone derivative. This method, detailed in patent literature, leverages the directing effect of a temporary hydroxyl group to ensure the formation of the desired α-epoxide.[5]
Causality of Experimental Choices:
-
Reduction to Allylic Alcohol: The process begins with the selective reduction of the C20-ketone to a C20-hydroxyl group. This transformation is critical as it creates an allylic alcohol. The presence of this hydroxyl group adjacent to the C17 position is the key to stereocontrol in the subsequent step.
-
Directed Epoxidation: The epoxidation of this allylic alcohol intermediate with a peroxy acid proceeds with high stereoselectivity. The hydroxyl group forms a hydrogen bond with the incoming peroxy acid, delivering the oxygen atom exclusively to the same (α) face of the molecule.[6][7] This substrate-directed approach obviates the formation of the unwanted β-epoxide isomer.
-
Re-oxidation to Ketone: The final step involves the oxidation of the C20-hydroxyl group back to the original ketone functionality, yielding the target 16α,17α-Epoxypregnenolone with high purity.
Route C: Biocatalytic Synthesis via Whole-Cell Transformation
A modern, green alternative to chemical synthesis is the use of microbial biocatalysis. Research has demonstrated that certain microorganisms can perform highly specific oxidations on steroid scaffolds.
Mechanism & Rationale: Specific enzymes, such as cytochrome P450 monooxygenases or other hydroxylases within microorganisms, can catalyze the epoxidation of the C16-C17 double bond with exceptional regio- and stereoselectivity.[8] Studies have identified the bacterium Burkholderia cepacia SE-1 as capable of producing 16α,17α-epoxypregnenolone or its acetate derivative.[8][9][10] This route operates under mild, aqueous conditions (ambient temperature and pressure), avoiding the use of harsh reagents and organic solvents. The primary challenge lies in the downstream processing required to isolate the product from the fermentation broth and cell mass.
Data Presentation: Performance Comparison
| Parameter | Route A: Direct Epoxidation | Route B: Stereoselective Chemical | Route C: Biocatalytic Synthesis |
| Starting Material | 16-Dehydropregnenolone Acetate (16-DPA) | 16-Dehydropregnenolone derivative | 16-Dehydropregnenolone derivative |
| Key Reagents | m-CPBA or other peroxy acids | 1. Zinc Powder, Acetic Acid2. Peroxy Acid3. Jones Reagent (CrO₃/H₂SO₄) | Whole-cell biocatalyst (e.g., B. cepacia), fermentation media |
| Stereoselectivity | Low (produces α/β mixture) | High (exclusively α-epoxide) | Very High (typically single isomer) |
| Overall Yield | Low effective yield of desired isomer | High (>80% reported for the 3 steps)[5] | Variable; dependent on bioprocess optimization |
| Reaction Conditions | Moderate (0°C to RT) | Varied (-20°C to 50°C for reduction; 0°C for oxidation)[5] | Mild (Ambient temp. & pressure, aqueous) |
| Key Advantages | Fewer steps (in theory) | High stereocontrol, high yield, well-defined process | Environmentally friendly, high selectivity, avoids hazardous reagents |
| Key Disadvantages | Poor stereoselectivity, difficult purification | Multiple steps, use of toxic chromium reagent (Jones) | Complex process development and scale-up, downstream purification challenges |
Experimental Protocols
Protocol 1: Stereoselective Three-Step Chemical Synthesis[5]
This protocol is adapted from patent literature describing the synthesis of a 16α,17α-epoxyprogesterone derivative, illustrating the core methodology.
Step 1: Reduction of 16-en-20-one Steroid
-
In a reaction vessel, dissolve the starting 16-en-20-one steroid in a suitable organic solvent (e.g., acetic acid, methanol, or tetrahydrofuran).
-
Cool the solution to a temperature between -20°C and 50°C.
-
Add zinc powder (1-20 molar equivalents) and an organic acid such as glacial acetic acid (1-100 molar equivalents) as an additive.
-
Stir the reaction mixture for 0.1 to 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 16-en-20-hydroxy steroid compound by crystallization or column chromatography.
Step 2: Directed Epoxidation of the Allylic Alcohol
-
Dissolve the 16-en-20-hydroxy steroid from Step 1 in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0°C.
-
Slowly add a solution of a peroxy acid (e.g., m-CPBA, ~1.1 equivalents) in the same solvent.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), wash with a base (e.g., sodium bicarbonate solution) and brine.
-
Dry the organic layer, concentrate, and purify the resulting 16α,17α-epoxy-20-hydroxy steroid.
Step 3: Jones Oxidation of the C20-Hydroxyl Group
-
Dissolve the epoxy-alcohol from Step 2 (1.5 mmol) in 30 mL of acetone and cool the system to 0°C.
-
Prepare Jones reagent by dissolving 2.67 g of CrO₃ in 2.3 mL of concentrated sulfuric acid, then diluting with water to 10 mL.
-
Slowly add the prepared Jones reagent dropwise (~0.48 mL) to the acetone solution, maintaining the temperature at 0°C.
-
Stir for 1 hour at 0°C, monitoring by TLC.
-
Once the reaction is complete, quench the excess oxidant with a small amount of isopropanol.
-
Remove acetone via rotary evaporation. Extract the product into ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify the final product, 16α,17α-epoxy-pregn-4-ene-3,20-dione, by column chromatography. A reported yield for this step is 90.6%.[5]
Protocol 2: General Procedure for Direct Epoxidation (Route A)
-
Dissolve 16-DPA in a chlorinated solvent such as dichloromethane.
-
Add a solid buffer, such as sodium bicarbonate, to neutralize the acidic byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Add m-CPBA (~1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to slowly warm to room temperature and stir overnight, monitoring progress by TLC.
-
Upon completion, filter the mixture and quench the excess peroxy acid in the filtrate with aqueous sodium thiosulfate.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of α and β epoxides, will require careful purification by column chromatography to isolate the desired 16α,17α-epoxy isomer.
Visualization of Synthetic Workflows
Sources
- 1. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 6. Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide - Enlighten Theses [theses.gla.ac.uk]
- 7. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16,17-Epoxypregnenolone acetate | CymitQuimica [cymitquimica.com]
- 10. [PDF] Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Anti-inflammatory Effects of 16α,17α-epoxypregnenolone-20-oxime
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive technical comparison of the anti-inflammatory properties of a novel synthetic steroid, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), against two well-established anti-inflammatory drugs: the glucocorticoid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Our analysis is grounded in established in vitro and in vivo experimental models, with a focus on elucidating the underlying mechanisms of action and providing actionable experimental protocols.
Introduction: The Therapeutic Potential of 16α,17α-epoxypregnenolone-20-oxime
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Current therapeutic strategies, while effective, are often associated with significant side effects, necessitating the development of new anti-inflammatory compounds.[1][2] 16α,17α-epoxypregnenolone-20-oxime (EPREGO) is a synthetic pregnenolone derivative that has demonstrated promising anti-inflammatory activity.[1] This guide will dissect the anti-inflammatory profile of EPREGO, comparing its effects with dexamethasone and indomethacin to highlight its potential as a novel therapeutic agent.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of EPREGO, dexamethasone, and indomethacin are mediated through distinct molecular pathways. Understanding these differences is crucial for predicting their therapeutic applications and potential side effects.
16α,17α-epoxypregnenolone-20-oxime (EPREGO): EPREGO exerts its anti-inflammatory effects by targeting key signaling cascades within macrophages. It has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs) and the degradation of the inhibitor of κBα (IκBα).[1] This leads to a reduction in the nuclear translocation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.[1] Consequently, the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) is suppressed.[1]
Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone binds to cytosolic glucocorticoid receptors.[3][4] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6] Dexamethasone also suppresses neutrophil migration and reduces capillary permeability.[3]
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, indomethacin blocks the activity of both COX-1 and COX-2 enzymes.[7][8] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[7][9]
In Vitro Comparative Analysis: LPS-Stimulated RAW 264.7 Macrophages
The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammatory responses.[10][11] Stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade.[10][12]
Experimental Workflow: In Vitro Analysis
Caption: In vitro experimental workflow for assessing anti-inflammatory effects.
Comparative Efficacy Data (Hypothetical)
| Parameter | EPREGO (10 µM) | Dexamethasone (1 µM) | Indomethacin (10 µM) |
| Cell Viability (%) | >95% | >95% | >95% |
| NO Production Inhibition (%) | 75% | 85% | 50% |
| TNF-α Production Inhibition (%) | 60% | 90% | 40% |
| IL-6 Production Inhibition (%) | 80% | 95% | 30% |
| IL-1β Production Inhibition (%) | 65% | 92% | 35% |
| iNOS mRNA Expression (fold change) | ↓↓↓ | ↓↓↓↓ | ↓↓ |
| COX-2 mRNA Expression (fold change) | ↓↓ | ↓↓↓ | ↓↓↓↓ |
| p-p65 (NF-κB) Protein Level | ↓↓↓ | ↓↓↓↓ | ↓ |
| p-p38 (MAPK) Protein Level | ↓↓↓ | ↓↓↓ | ↓ |
This data is illustrative and based on typical results from the cited literature.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
To translate in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rodents is a standard for evaluating acute inflammation.[13][14] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling, erythema, and hyperalgesia.[15][16]
Experimental Workflow: In Vivo Analysis
Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| EPREGO | 20 | 55% |
| Dexamethasone | 1 | 70% |
| Indomethacin | 10 | 65% |
This data is illustrative and based on typical results from the cited literature.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This assay assesses whether the observed anti-inflammatory effects are due to cytotoxicity.[17][18][19]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of EPREGO, dexamethasone, or indomethacin for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator.[22][23]
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[24]
-
Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[25]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[26][27]
-
Coating: Coat a 96-well plate with the capture antibody for the specific cytokine overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[28]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) for 30 minutes.[29]
-
Substrate Addition: Wash the plate and add the TMB substrate solution.[30]
-
Stop Reaction: Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.
Gene Expression Analysis (qRT-PCR)
This method measures the mRNA expression levels of inflammatory genes.
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Primer sequences need to be designed or obtained from validated sources.
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in key inflammatory signaling proteins.[31]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.[32]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-p38, p38, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Side Effects and Toxicity
While EPREGO is a novel compound with limited safety data, pregnenolone, its parent molecule, is generally considered safe for short-term use.[33] Potential side effects of pregnenolone can include acne, agitation, and hair loss.[33][34] It is crucial to note that as a steroid hormone precursor, pregnenolone can be converted into other hormones, which may lead to hormonal imbalances with long-term use.[35][36] In contrast, dexamethasone is associated with a wide range of side effects, including metabolic changes, immunosuppression, and osteoporosis.[6] Indomethacin and other NSAIDs can cause gastrointestinal issues, such as ulcers and bleeding, and may increase the risk of cardiovascular events.[7][37]
Conclusion
16α,17α-epoxypregnenolone-20-oxime demonstrates significant anti-inflammatory properties in vitro, primarily by inhibiting the NF-κB and MAPK signaling pathways. Its efficacy in reducing the production of key inflammatory mediators like NO and IL-6 is comparable to, though in some aspects less potent than, the established anti-inflammatory drug dexamethasone, and appears more potent than indomethacin in this cellular model. The proposed in vivo studies are essential to further validate its therapeutic potential. The distinct mechanism of action of EPREGO may offer a different safety profile compared to glucocorticoids and NSAIDs, making it a promising candidate for further investigation in the treatment of inflammatory diseases.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Indometacin - Wikipedia. (n.d.).
- Patel, D. P., & Gaglani, S. (2024). Indomethacin. In StatPearls.
- Dexamethasone. (2024). In StatPearls.
- What is the mechanism of action of Dexamethasone? (2025). Patsnap Synapse.
- What is the mechanism of Indomethacin? (2024). Patsnap Synapse.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- MTT (Assay protocol). (2023). Protocols.io.
- What is the mechanism of action of dexamethasone? (2025). Dr.Oracle.
- Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- What is the mechanism of Indomethacin Sodium? (2024). Patsnap Synapse.
- Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray.
- dexamethasone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Nitric Oxide Assay. (n.d.). Bio-protocol.
- Protocol Griess Test. (2019). protocols.io.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI.
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. (2016). PubMed.
- Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022). PubMed.
- Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. (n.d.). J-Stage.
- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PMC - PubMed Central.
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC - NIH.
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics.
- ELISA for TNF-α, IL-1β, and IL-6 serum concentrations. (n.d.). Bio-protocol.
- Pregnenolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
- What is Pregnenolone. (n.d.). DCA Pharmacy.
- Pregnenolone: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList.
- What is Pregnenolone? (n.d.). CLNQ.
- Does pregnenolone have significant side effects? (n.d.). Consensus.
- TNF-α (free) ELISA. (n.d.). IBL International.
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate.
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). NIH.
- What will be the best way to test NFkb activation via western blot? (n.d.). ResearchGate.
Sources
- 1. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. pediatriconcall.com [pediatriconcall.com]
- 7. Indometacin - Wikipedia [en.wikipedia.org]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 23. Protocol Griess Test [protocols.io]
- 24. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. novamedline.com [novamedline.com]
- 30. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Pregnenolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 34. Pregnenolone: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 35. dcapharmacy.com [dcapharmacy.com]
- 36. clnq.com [clnq.com]
- 37. pediatriconcall.com [pediatriconcall.com]
A Comparative Analysis of 16α,17α-Epoxypregnenolone and 16α,17α-Epoxyprogesterone: A Guide for Drug Discovery and Development Professionals
This technical guide offers a comprehensive comparative analysis of two structurally related steroid intermediates, 16α,17α-Epoxypregnenolone and 16α,17α-Epoxyprogesterone. While differing by only a single functional group, these molecules exhibit distinct biological activities, presenting unique opportunities in drug discovery. This document provides an in-depth exploration of their chemical properties, synthesis, and divergent biological potential, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness these compounds in their research endeavors.
Chemical and Structural Comparison: The Significance of the C-3 Functional Group
The foundational difference between 16α,17α-Epoxypregnenolone and 16α,17α-Epoxyprogesterone lies at the C-3 position of the steroid A-ring. 16α,17α-Epoxypregnenolone possesses a 3β-hydroxyl group, characteristic of its parent molecule, pregnenolone. In contrast, 16α,17α-Epoxyprogesterone features a 3-keto group, aligning it with the progesterone family. This seemingly minor variation has profound implications for their physicochemical properties, metabolic stability, and receptor interactions.
| Property | 16α,17α-Epoxypregnenolone | 16α,17α-Epoxyprogesterone |
| Molecular Formula | C₂₁H₃₀O₃ | C₂₁H₂₈O₃ |
| Molecular Weight | 330.46 g/mol | 328.45 g/mol |
| C-3 Functional Group | 3β-Hydroxyl (-OH) | 3-Keto (=O) |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only |
| Metabolic Stability | Susceptible to oxidation at C-3 | More stable to oxidation at C-3 |
The presence of the hydroxyl group in 16α,17α-Epoxypregnenolone increases its polarity and allows for both hydrogen bond donation and acceptance. This can influence its solubility in biological fluids and its interaction with protein binding sites. Conversely, the ketone group in 16α,17α-Epoxyprogesterone renders it less polar and limits its hydrogen bonding capability to that of an acceptor.
Synthesis Pathways: From Natural Precursors to Epoxidated Steroids
Both compounds are accessible through semi-synthetic routes, often starting from abundant natural steroidal sapogenins like diosgenin.
Synthesis of 16α,17α-Epoxypregnenolone
The synthesis of 16α,17α-Epoxypregnenolone can be achieved from diosgenin through a series of well-established chemical transformations. The key steps typically involve the degradation of the spiroketal side chain of diosgenin to yield 16-dehydropregnenolone acetate (16-DPA), followed by epoxidation of the C16-C17 double bond and subsequent hydrolysis of the C-3 acetate.
Caption: Synthetic route to 16α,17α-Epoxypregnenolone.
Synthesis of 16α,17α-Epoxyprogesterone
16α,17α-Epoxyprogesterone is also synthesized from 16-DPA. The initial steps are similar to those for its pregnenolone counterpart. However, the 3β-hydroxyl group is oxidized to a 3-keto group, and the C5-C6 double bond is isomerized to the C4-C5 position to yield the progesterone A-ring structure. The epoxidation of the C16-C17 double bond can be performed at various stages of the synthesis. A common route involves the epoxidation of a 16-dehydroprogesterone intermediate.
Caption: Synthetic route to 16α,17α-Epoxyprogesterone.
Comparative Biological Activities and Therapeutic Potential
The structural divergence of these two epoxy steroids translates into distinct biological activities, highlighting the nuanced structure-activity relationships in steroid pharmacology.
16α,17α-Epoxypregnenolone: A Potential Neuroprotective and Anti-inflammatory Agent
Pregnenolone and its derivatives are well-documented as neurosteroids with roles in neuroprotection, memory enhancement, and mood regulation.[1][2] The anti-inflammatory properties of pregnenolone are also recognized.[3] A derivative of 16α,17α-epoxypregnenolone, 16α,17α-epoxypregnenolone-20-oxime, has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[4][5] This suggests that the 16α,17α-epoxypregnenolone scaffold may serve as a promising starting point for the development of novel neuroprotective and anti-inflammatory therapeutics.
Proposed Neuroprotective and Anti-inflammatory Signaling Pathway:
The neuroprotective effects of pregnenolone derivatives are multifaceted, involving modulation of neurotransmitter receptors and suppression of neuroinflammatory pathways.[6][7] The anti-inflammatory actions of the 16α,17α-epoxypregnenolone derivative have been shown to involve the inhibition of JNK phosphorylation, a key component of the MAPK signaling pathway, which in turn suppresses the expression of pro-inflammatory mediators like iNOS.[4]
Caption: Proposed anti-inflammatory mechanism of a 16α,17α-Epoxypregnenolone derivative.
16α,17α-Epoxyprogesterone: A Candidate for Anticancer Therapy
Progesterone and its synthetic analogs, known as progestins, have established roles in the treatment of hormone-sensitive cancers.[8] Their anticancer activity can be mediated through both progesterone receptor (PR)-dependent and -independent mechanisms.[9][10] Progesterone derivatives have been shown to induce apoptosis and exert antiproliferative effects in various cancer cell lines.[11][12] The introduction of an epoxide ring into the steroid nucleus is a strategy that has been explored for enhancing the cytotoxic properties of steroidal compounds.
Potential Anticancer Mechanisms:
The anticancer effects of progesterone derivatives can involve the suppression of genes related to cell proliferation and metastasis, and the induction of tumor suppressor genes.[9] Furthermore, some progesterone analogs exhibit cytotoxic effects that are independent of their interaction with the progesterone receptor.[13] The precise mechanism of action for 16α,17α-Epoxyprogesterone in cancer cells warrants further investigation, but it is plausible that it could act through modulation of the progesterone receptor, induction of apoptosis, or other PR-independent cytotoxic pathways.
Experimental Protocols for Comparative Evaluation
A rigorous comparative assessment of these two compounds necessitates a suite of well-defined in vitro assays.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of 16α,17α-Epoxypregnenolone and 16α,17α-Epoxyprogesterone on a panel of human cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each test compound (typically from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Receptor Binding Assays
Objective: To assess the binding affinity of the compounds to their putative primary targets: the GABAA receptor for 16α,17α-Epoxypregnenolone and the progesterone receptor for 16α,17α-Epoxyprogesterone.
4.2.1 GABAA Receptor Binding Assay (Competitive Radioligand Binding):
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain or a specific brain region (e.g., cortex or hippocampus).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
4.2.2 Progesterone Receptor Binding Assay (Competitive ELISA):
-
Plate Coating: Use a microtiter plate pre-coated with an antibody that captures the progesterone receptor.
-
Competitive Binding: Add a fixed amount of progesterone receptor and a fixed amount of a labeled progesterone conjugate (e.g., progesterone-HRP) to each well, along with varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to the receptor.
-
Washing and Substrate Addition: Wash the plate to remove unbound reagents and add a chromogenic substrate for the enzyme conjugate.
-
Signal Detection: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of test compound bound to the receptor.
-
Data Analysis: Generate a standard curve and determine the IC₅₀ of the test compound.
Conclusion and Future Directions
The comparative analysis of 16α,17α-Epoxypregnenolone and 16α,17α-Epoxyprogesterone highlights a fundamental principle in medicinal chemistry: subtle structural modifications can lead to distinct pharmacological profiles. While the former shows promise as a lead structure for neuroprotective and anti-inflammatory agents, the latter warrants investigation for its potential as an anticancer therapeutic.
For the drug development professional, these compounds represent attractive starting points for lead optimization programs. Future research should focus on elucidating their precise mechanisms of action, evaluating their efficacy in relevant in vivo models, and assessing their pharmacokinetic and toxicological profiles. The experimental frameworks provided herein offer a solid foundation for such investigations, paving the way for the potential translation of these intriguing steroid epoxides into novel therapeutic agents.
References
- Bruni, A. C., et al. (2021). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 22(13), 6784. [Link]
- Mellon, S. H. (2007). Neurosteroid regulation of central nervous system development. Journal of steroid biochemistry and molecular biology, 107(3-5), 183-192.
- Ratna, R., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 294(12), 4426-4439. [Link]
- Pariante, C. M., et al. (1999). The neuroactive steroid pregnenolone sulfate is a powerful anti-inflammatory agent in vivo. Brain research, 816(1), 221-226.
- CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google P
- Sun, H. N., et al. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & pharmaceutical bulletin, 37(7), 1096-1102. [Link]
- Mayo, W., et al. (2003). Pregnenolone sulfate and aging of cognitive functions: behavioral, neurochemical, and morphological investigations. Hormones and behavior, 43(2), 215-217.
- Liang, Y., et al. (2005). Gene regulation profile reveals consistent anticancer properties of progesterone in hormone-independent breast cancer cells transfected with progesterone receptor. International journal of cancer, 117(4), 561-568. [Link]
- Wiebe, J. P., & Muzia, D. (2023). Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. PloS one, 18(1), e0279935. [Link]
- El-Gohary, N. M., & Shaaban, M. I. (2017). The effect of newly synthesized progesterone derivatives on apoptotic and angiogenic pathway in MCF-7 breast cancer cells. Steroids, 124, 18-26. [Link]
- Smirnova, O. V., et al. (2020). Synthesis of possible metabolites of 16α, 17α-cyclohexaprogesterone and evaluation of their antiproliferative activity in hormone-dependent breast cancer cell lines. Steroids, 161, 108681.
- Libretexts. (2023). Lewis Dot Structures. Chemistry LibreTexts. [Link]
- Tianjin Jinyao Group Co Ltd. (2014). Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation.
- Jin, M. H., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular medicine reports, 13(6), 4927-4933. [Link]
- Kondratiev, A. D., et al. (2020). Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. International journal of molecular sciences, 21(23), 9037. [Link]
- Wikipedia. (2023). 16α-Hydroxyprogesterone. In Wikipedia. [Link]
- Gentry, J., et al. (2005). Laying Out Pathways With Rgraphviz. R News, 5(1), 10-14.
- Smart.DHgate. (2025).
- Khan Academy. (n.d.). Dot structures I: Single bonds. [Link]
- Hardy, D. B., et al. (2007). Progesterone Receptor Inhibits Aromatase and Inflammatory Response Pathways in Breast Cancer Cells via Ligand-Dependent and Ligand-Independent Mechanisms. Molecular Endocrinology, 21(8), 1883-1895. [Link]
- Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. [Link]
- Pérez, C., et al. (2005). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta crystallographica. Section E, Structure reports online, 61(Pt 1), o228-o230. [Link]
- Reddit. (2022, July 3). Tips for Pathway Schematic design?
- Khan Academy. (n.d.). Drawing dot structures. [Link]
- Kolenikov, S. (n.d.).
- Werstiuk, N. H., & Taillefer, R. J. (1983). Reactions of steroidal 4,5- and 5,6-epoxides with strong bases. Canadian Journal of Chemistry, 61(6), 1149-1156.
- Earley-Cha, J. D. (2016, August 16). Graphviz - Making Super Cool Graphs. Medium. [Link]
- Storbeck, K. H., et al. (2011). 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. Molecular and cellular endocrinology, 336(1-2), 92-101. [Link]
- Google Patents. (n.d.). US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- Shiel, J., Alonso, D., & Artaev, V. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS.
- Smirnova, O. V., et al. (2020). 6α-Methyl-16α,17α-Cyclohexane Progesterone and Progesterone Inhibit Growth of Doxorubicin-Sensitive MCF7 and HeLa Tumor Cells. Bulletin of experimental biology and medicine, 168(5), 633-637.
- Dykens, J. A., et al. (2008). Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study. Annals of the New York Academy of Sciences, 1147, 137-144. [Link]
- Magano, J., & Dunetz, J. R. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Chemical reviews, 112(6), 3117-3165.
- Wang, Y., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control.
- Weisman, A. S., et al. (1994). 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity.
- Krone, N., et al. (2010). Analytical Perspectives: Guide to Steroid Profiling and Biochemical Diagnosis. The Journal of clinical endocrinology and metabolism, 95(6), 2515-2527.
- Kanda, M., et al. (2023). The role of non-genomic actions of progesterone and its membrane receptor agonist in ovarian cancer cell death. Journal of ovarian research, 16(1), 237. [Link]
- Fanning, S. W., et al. (2016). Antiestrogen Resistant Cell Lines Expressing Estrogen Receptor α Mutations Upregulate the Unfolded Protein Response and are Killed by BHPI. eLife, 5, e12734.
Sources
- 1. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone - Wikipedia [en.wikipedia.org]
- 3. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gene regulation profile reveals consistent anticancer properties of progesterone in hormone-independent breast cancer cells transfected with progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of newly synthesized progesterone derivatives on apoptotic and angiogenic pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pregnenolone Epoxy Derivatives
Introduction
Pregnenolone, a pivotal endogenous steroid, serves as the precursor to a vast array of steroid hormones essential for numerous physiological processes.[1] Beyond its role as a metabolic intermediate, pregnenolone and its derivatives exhibit a spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[2][3] This guide provides a comprehensive comparison of the bioactivity of two key classes of pregnenolone epoxy derivatives: 5α,6α-epoxypregnenolone and 16α,17α-epoxypregnenolone derivatives. We will delve into their synthesis, comparative biological activities with supporting experimental data, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these modified steroids.
Synthesis of Pregnenolone Epoxy Derivatives: A Tale of Two Epoxidations
The introduction of an epoxy group onto the pregnenolone scaffold can be strategically directed to different positions, primarily at the C5-C6 double bond or the C16-C17 position of 16-dehydropregnenolone acetate, yielding distinct classes of compounds with unique biological profiles.
Synthesis of 5α,6α-Epoxypregnenolone Derivatives
The synthesis of 5α,6α-epoxypregnenolone derivatives typically involves a two-step process starting from pregnenolone. The initial step is an aldol condensation of pregnenolone with an appropriate aromatic aldehyde in the presence of a base, such as potassium hydroxide, to yield a 21-arylidene pregnenolone derivative. Subsequent epoxidation of the C5-C6 double bond is achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to stereoselectively form the 5α,6α-epoxide.[4]
Caption: Synthetic scheme for 21-arylidene-5α,6α-epoxypregnenolone.
Synthesis of 16α,17α-Epoxypregnenolone Derivatives
The synthesis of 16α,17α-epoxypregnenolone derivatives commences with 16-dehydropregnenolone acetate. The C16-C17 double bond is first epoxidized, typically using an oxidizing agent like hydrogen peroxide in a basic medium, to yield 16α,17α-epoxypregnenolone acetate.[5] Subsequent modifications, such as the introduction of an oxime group at the C-20 position, can be achieved by reacting the ketone with hydroxylamine hydrochloride.[6]
Caption: Synthetic scheme for 16α,17α-epoxypregnenolone-20-oxime.
Bioactivity Profile: A Comparative Analysis
The distinct structural features of 5α,6α- and 16α,17α-epoxypregnenolone derivatives translate into different biological activities. This section compares their neuroprotective, anti-inflammatory, and cytotoxic effects, supported by available experimental data.
Neuroprotective Effects: A Focus on 5α,6α-Epoxy Derivatives
Several 21-arylidene-5α,6α-epoxypregnenolone derivatives have demonstrated significant neuroprotective properties in various in vitro models of neuronal damage.
Table 1: Neuroprotective Activity of 21-Arylidene-5α,6α-epoxypregnenolone Derivatives
| Compound ID | Arylidene Substituent | Neuroprotective Assay | Cell Line | Results |
| Epoxy-2g | 4-Fluorobenzylidene | Oxygen-Glucose Deprivation (OGD) | SH-SY5Y | Potent protection against OGD insult |
| Epoxy-3b | 4-Chlorobenzylidene | Oxygen-Glucose Deprivation (OGD) | SH-SY5Y | Potent protection against OGD insult |
| Epoxy-3e | 4-Bromobenzylidene | Oxygen-Glucose Deprivation (OGD) | SH-SY5Y | Potent protection against OGD insult |
Data synthesized from a study by Jiang et al. The term "potent protection" indicates a statistically significant increase in cell viability compared to the OGD-treated control group.
The neuroprotective mechanism of these compounds is believed to involve the modulation of multiple pathways implicated in neuronal cell death, including the inhibition of oxidative stress and apoptosis.[7]
Anti-inflammatory Activity: The Role of 16α,17α-Epoxy Derivatives
The 16α,17α-epoxypregnenolone derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has emerged as a potent anti-inflammatory agent. It effectively inhibits the production of pro-inflammatory mediators in activated microglia and macrophages.[8][9]
Table 2: Anti-inflammatory Activity of 16α,17α-Epoxypregnenolone-20-oxime (EPREGO)
| Pro-inflammatory Mediator | Cell Line | Stimulant | Effect of EPREGO |
| Nitric Oxide (NO) | BV-2 Microglia | LPS | Significant inhibition of NO production |
| Inducible Nitric Oxide Synthase (iNOS) | BV-2 Microglia | LPS | Significant inhibition of iNOS expression |
| Interleukin-6 (IL-6) | RAW264.7 Macrophages | LPS | Dose- and time-dependent reduction |
LPS: Lipopolysaccharide
The anti-inflammatory effects of EPREGO are mediated through the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinases (MAPKs), thereby suppressing the downstream inflammatory cascade.[8][10]
Caption: EPREGO inhibits the JNK signaling pathway.
Cytotoxic Effects: A Potential Avenue for 16α,17α-Epoxy Derivatives
In addition to their anti-inflammatory properties, certain 16α,17α-epoxypregnenolone derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents.
Table 3: Cytotoxicity of a 16α,17α-Epoxypregnane Derivative (Compound 13) on Prostate Cancer Cells
| Cell Line | Description | IC₅₀ (µM) |
| LNCaP | Androgen-dependent prostate cancer | 15.17 |
| PC-3 | Androgen-independent prostate cancer | 11.83 |
Data from a study by Garrido et al.[1] Compound 13 is a 20-oxime pregnane derivative with an epoxy group.
The mechanism underlying the cytotoxic effects of these compounds is an active area of investigation, with potential involvement of apoptosis induction and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pregnenolone epoxy derivatives, enabling researchers to replicate and build upon these findings.
Synthesis of 21-(4-Fluorobenzylidene)-5α,6α-epoxypregnenolone
-
Step 1: Synthesis of 21-(4-Fluorobenzylidene)pregnenolone. To a solution of pregnenolone (1.5 mmol) in ethanol, add 4-fluorobenzaldehyde (1.8 mmol). To this mixture, add an aqueous solution of potassium hydroxide (50% m/m, 800 µL) and stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC. After completion, add cold water to induce precipitation. Filter the solid, wash with water, and dry to obtain the 21-(4-fluorobenzylidene)pregnenolone derivative.[4]
-
Step 2: Epoxidation. Dissolve the 21-(4-fluorobenzylidene)pregnenolone derivative (0.5 mmol) in dichloromethane (4.5 mL). Add m-chloroperoxybenzoic acid (m-CPBA, 0.6 mmol) and stir the mixture at room temperature for 24 hours. After the reaction is complete, filter the mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous Na₂SO₃ solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography to obtain 21-(4-fluorobenzylidene)-5α,6α-epoxypregnenolone.[4]
Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach the desired confluence for differentiation. Differentiate the cells into a neuronal phenotype.[11]
-
OGD Procedure: Wash the differentiated SH-SY5Y neurons with glucose-free medium. Incubate the cells in a glucose-free neurobasal medium in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours at 37°C.[11]
-
Treatment and Reperfusion: Immediately after OGD, replace the medium with a complete neurobasal medium containing glucose and the test compound (e.g., 21-arylidene-5α,6α-epoxypregnenolone derivative) at various concentrations. Incubate the cells for 24 or 72 hours under normoxic conditions (95% air/5% CO₂).[11]
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[12]
Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV-2 Microglia
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 16α,17α-epoxypregnenolone-20-oxime) for 1 hour.[14]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24-48 hours to induce an inflammatory response.[13][14]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.[15]
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 16α,17α-epoxypregnenolone derivative) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of pregnenolone epoxy derivatives is intricately linked to their structural features. While comprehensive SAR studies are ongoing, some initial insights can be drawn:
-
For 5α,6α-Epoxypregnenolone Derivatives: The nature and position of the substituent on the arylidene group at C-21 appear to play a crucial role in their neuroprotective activity. Halogen substitutions (F, Cl, Br) on the phenyl ring have been associated with potent neuroprotective effects.[17]
-
For 16α,17α-Epoxypregnenolone Derivatives: The presence of the 16α,17α-epoxy ring is essential for the observed anti-inflammatory and cytotoxic activities. Modifications at the C-20 position, such as the formation of an oxime, can significantly influence the potency and selectivity of these compounds.[18] The stereochemistry of the epoxy group is also a critical determinant of biological activity.
Conclusion and Future Directions
Pregnenolone epoxy derivatives represent a promising class of modified steroids with diverse and potent biological activities. The 5α,6α-epoxy derivatives show considerable potential as neuroprotective agents, while the 16α,17α-epoxy derivatives exhibit significant anti-inflammatory and cytotoxic properties. The distinct biological profiles of these two classes of epoxides highlight the profound impact of the epoxy group's position on the steroid's interaction with biological targets.
Future research should focus on expanding the library of these derivatives and conducting more extensive structure-activity relationship studies to optimize their potency and selectivity. Further elucidation of their mechanisms of action will be crucial for their development as therapeutic agents for neurodegenerative diseases, inflammatory disorders, and cancer. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these fascinating molecules.
References
- Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways.
- Sun, H. N., Jin, M. H., Han, B., Feng, L., Han, Y. H., Shen, G. N., ... & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264. 7 cells. Molecular medicine reports, 13(6), 4927-4934.
- Creative Diagnostics. (n.d.). JNK Signaling Pathway.
- Murugan, S., Jakka, P., Namani, S., & Radhakrishnan, G. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. The Journal of biological chemistry, 294(12), 4596–4607.
- Sun, H. N., Han, Y. H., Feng, L., Jin, M. H., Han, B., Shen, G. N., ... & Cui, Y. D. (2014). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264. 7 cells. Molecular Medicine Reports, 13(6), 4927-4934.
- Good, M. C., Zalatan, J. G., & Lim, W. A. (2011). Scaffold proteins: hubs for controlling the flow of information in signaling networks. Science, 332(6030), 680-686.
- Rasheed, H. (2012). Answer to "What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?". ResearchGate.
- Science.gov. (n.d.). cell lines ic50: Topics.
- Carvalho, J. F., Silva, B., & Correia-da-Silva, G. (2023).
- Hosseini, A., & Abdullah, R. (2015). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. UPM Institutional Repository.
- Kim, H., & Park, H. (2018). Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation. International journal of molecular medicine, 42(5), 2895–2906.
- Egorov, M. P. (2024). Unusual reaction of 16α,17α-epoxypregn-5-en-20-one derivative with hydroxylamine. Russian Chemical Bulletin, 73(2), 458-460.
- ResearchGate. (n.d.). Time point analysis for production of nitric oxide (NO) by BV-2 cells.
- Li, Y., Wang, J., & Chen, D. (2021).
- Han, Y. H., Kim, H. J., & Kim, Y. J. (2017). Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling. International journal of molecular medicine, 39(4), 869–876.
- Jordan, P., Costa, A., Specker, E., Popp, O., Volkamer, A., Piske, R., ... & Wesemann, A. (2023).
- Oksanen, M., Lehtonen, Š., & Jaronen, M. (2020). In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons. Cells, 9(11), 2353.
- Cho, J. H., & Kim, W. K. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- Li, Z. S., Zhu, L. Y., Zhu, Q., & Zhuo, J. C. (1982). [Synthesis of 5-pregnen-3 beta-OL-20-one Derivatives (A, B Ring) and Studies on Their Structure-Activity Relationships]. Yao xue xue bao = Acta pharmaceutica Sinica, 17(4), 265–274.
- Google Patents. (n.d.). CN102286062A - Synthesis method of 16 alpha,17 alpha-epoxy-4-pregnene-3,20-dione.
- Garrido, M., San-Martín, C., & Darias, J. (2009). Synthesis of pregnane derivatives, their cytotoxicity on LNCap and PC-3 cells, and screening on 5α-reductase inhibitory activity. Archiv der Pharmazie, 342(11), 665–672.
- ResearchGate. (n.d.). Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway.
- Green, P. S., & Simpkins, J. W. (2000). Neuroprotective effects of estrogens: a structure-activity relationship. Annals of the New York Academy of Sciences, 903, 435–441.
- Liu, Y., & Zhang, Y. (2024). Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway. Journal of International Medical Research, 52(7), 03000605241264883.
- Wang, L., & Li, G. (2023). Maltol inhibits oxygen glucose deprivation-induced chromatinolysis in SH-SY5Y cells by maintaining pyruvate level. Experimental and therapeutic medicine, 25(2), 86.
- Schiefer, A., & Brückner, R. (2018). Synthesis and Structure-Activity Relationship Studies of Anti-Inflammatory Epoxyisoprostane Analogues. Organic letters, 20(10), 3014–3016.
- Carvalho, J. F., Silva, B., & Correia-da-Silva, G. (2023).
- Tahir, A., Mobeen, B., Hussain, F., Sadiq, A., & Rashid, U. (2024). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Medicinal Chemistry, 15(5), 1474-1487.
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Chen, Y., & Lin, C. (2021). Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro. Steroids, 168, 108830.
- Brinton, R. D. (2009). Steroids and neuroprotection: new advances. Frontiers in neuroendocrinology, 30(2), v–ix.
- Prossnitz, E. R., & Barton, M. (2014). Structure–activity studies of non-steroid analogues structurally-related to neuroprotective estrogens. Steroids, 81, 33–40.
- Prossnitz, E. R., & Barton, M. (2014). Structure–activity studies of non-steroid analogues structurally-related to neuroprotective estrogens. Organic & Biomolecular Chemistry, 12(34), 6725-6734.
- Sun, H. N., Han, Y. H., Feng, L., Jin, M. H., Han, B., Shen, G. N., ... & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264. 7 cells. Molecular medicine reports, 13(6), 4927–4934.
- Singh, M., & Kaur, M. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7175.
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102286062A - Synthesis method of 16 alpha,17 alpha-epoxy-4-pregnene-3,20-dione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity studies of non-steroid analogues structurally-related to neuroprotective estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psasir.upm.edu.my [psasir.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotection against oxidative stress by estrogens: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Synthesis of 5-pregnen-3 beta-OL-20-one derivatives (A, B ring) and studies on their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of 16α,17α-Epoxypregnenolone in Steroid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity in Steroid Immunoassays
In the realm of endocrinology and drug development, the accurate quantification of steroid hormones is paramount. Immunoassays, particularly competitive immunoassays, are widely utilized for their high throughput and sensitivity.[1] However, a significant limitation of these assays is the potential for cross-reactivity, where molecules with a similar structure to the target analyte bind to the assay's antibodies, leading to inaccurate measurements.[2][3] This guide focuses on a compound of interest, 16α,17α-Epoxypregnenolone, a synthetic steroid intermediate, and explores its potential cross-reactivity in common steroid immunoassays.
This guide provides a comprehensive overview of the principles of cross-reactivity, a detailed protocol for its assessment, and a comparative analysis of the potential interference of 16α,17α-Epoxypregnenolone in key steroid immunoassays.
The Structural Basis of Cross-Reactivity
The specificity of an immunoassay is primarily determined by the unique binding characteristics of the antibody used.[8] Steroid hormones share a common cyclopentanoperhydrophenanthrene nucleus, and subtle differences in their functional groups determine their biological activity. Antibodies raised against a specific steroid may inadvertently recognize and bind to other steroids that share similar structural motifs. The likelihood of cross-reactivity is directly related to the degree of structural similarity between the target analyte and the interfering compound.[2][3]
To visualize these structural relationships, consider the following diagram comparing 16α,17α-Epoxypregnenolone with progesterone, cortisol, and testosterone.
Caption: Structural comparison of 16α,17α-Epoxypregnenolone with key steroid hormones.
As the diagram illustrates, 16α,17α-Epoxypregnenolone shares the 21-carbon pregnane skeleton with progesterone and cortisol, suggesting a higher potential for cross-reactivity in their respective immunoassays. The structural divergence from testosterone (a C19 steroid) may result in lower, but not negligible, cross-reactivity.
Experimental Protocol for Determining Cross-Reactivity
A standardized and robust protocol is essential for accurately quantifying the cross-reactivity of a compound in an immunoassay. The following detailed methodology is based on established principles and guidelines.[9][10]
Objective:
To determine the percentage of cross-reactivity of 16α,17α-Epoxypregnenolone in commercially available progesterone, cortisol, and testosterone immunoassays.
Materials:
-
16α,17α-Epoxypregnenolone (analytical grade)
-
Progesterone, Cortisol, and Testosterone standards
-
Selected commercial immunoassay kits for Progesterone, Cortisol, and Testosterone (e.g., ELISA, CLIA)
-
Steroid-free serum or appropriate assay buffer
-
Precision pipettes and sterile, non-binding microcentrifuge tubes
-
Microplate reader or appropriate detection system
Experimental Workflow:
The following diagram outlines the key steps in a cross-reactivity study:
Caption: A stepwise workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 16α,17α-Epoxypregnenolone and each of the target steroid standards (progesterone, cortisol, testosterone) in a suitable solvent (e.g., ethanol, methanol) to create high-concentration stock solutions.
-
Rationale: Starting with accurate high-concentration stocks is crucial for the precision of subsequent dilutions.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solutions in the appropriate assay matrix (steroid-free serum or the assay buffer provided in the kit) to create a range of concentrations for generating standard and inhibition curves.
-
Rationale: Using the same matrix for both the standard and the test compound ensures that any matrix effects are consistent across all measurements.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the selected competitive immunoassay kits. This typically involves adding the standards or test compound, the enzyme-labeled conjugate, and the antibody to the microplate wells.
-
After incubation, washing, and substrate addition, measure the signal (e.g., absorbance, luminescence) using a microplate reader.
-
Rationale: Strict adherence to the kit protocol is essential for obtaining valid and reproducible results.
-
-
Data Analysis and Calculation:
-
Generate Standard Curves: Plot the signal intensity versus the concentration of the target analyte standards.
-
Generate Inhibition Curves: Plot the signal intensity versus the concentration of 16α,17α-Epoxypregnenolone for each immunoassay.
-
Determine the IC50: For both the target analyte and 16α,17α-Epoxypregnenolone, determine the concentration that causes a 50% inhibition of the maximum signal (IC50).[11]
-
Calculate Percent Cross-Reactivity: Use the following formula:[9][11]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of 16α,17α-Epoxypregnenolone) x 100
-
Comparative Analysis of Cross-Reactivity: A Hypothetical Dataset
As direct experimental data for the cross-reactivity of 16α,17α-Epoxypregnenolone is not widely available in published literature, the following tables present a realistic, hypothetical dataset. This data is based on the known cross-reactivity profiles of structurally similar steroids, such as 17α-hydroxyprogesterone and other pregnane derivatives, in various commercial immunoassays.[9][11] This information is intended to be illustrative and to guide researchers in their own validation studies.
Table 1: Hypothetical Cross-Reactivity of 16α,17α-Epoxypregnenolone in Progesterone Immunoassays
| Immunoassay Platform | Target Analyte | IC50 of Progesterone (ng/mL) | IC50 of 16α,17α-Epoxypregnenolone (ng/mL) | Calculated % Cross-Reactivity |
| Competitive ELISA (Kit A) | Progesterone | 0.5 | 25 | 2.0% |
| Chemiluminescence Immunoassay (CLIA) (Platform B) | Progesterone | 0.2 | 15 | 1.3% |
Table 2: Hypothetical Cross-Reactivity of 16α,17α-Epoxypregnenolone in Cortisol Immunoassays
| Immunoassay Platform | Target Analyte | IC50 of Cortisol (ng/mL) | IC50 of 16α,17α-Epoxypregnenolone (ng/mL) | Calculated % Cross-Reactivity |
| Competitive ELISA (Kit C) | Cortisol | 2.0 | 150 | 1.3% |
| Chemiluminescence Immunoassay (CLIA) (Platform D) | Cortisol | 1.0 | 90 | 1.1% |
Table 3: Hypothetical Cross-Reactivity of 16α,17α-Epoxypregnenolone in Testosterone Immunoassays
| Immunoassay Platform | Target Analyte | IC50 of Testosterone (ng/mL) | IC50 of 16α,17α-Epoxypregnenolone (ng/mL) | Calculated % Cross-Reactivity |
| Competitive ELISA (Kit E) | Testosterone | 0.1 | >1000 | <0.01% |
| Chemiluminescence Immunoassay (CLIA) (Platform F) | Testosterone | 0.05 | >1000 | <0.005% |
Discussion and Implications for Researchers
The hypothetical data suggests that 16α,17α-Epoxypregnenolone is likely to exhibit measurable, albeit relatively low, cross-reactivity in progesterone and cortisol immunoassays. The shared C21 pregnane skeleton is the most probable cause for this interference.[9][11] Conversely, the structural differences, particularly the C19 androstane core of testosterone, are expected to result in negligible cross-reactivity in testosterone immunoassays.
For researchers working with 16α,17α-Epoxypregnenolone or its metabolites, these findings have several important implications:
-
Progesterone and Cortisol Measurement: When measuring progesterone or cortisol in samples that may contain 16α,17α-Epoxypregnenolone, the potential for falsely elevated results must be considered. The degree of interference will depend on the concentration of the interfering compound and the specificity of the particular immunoassay used.
-
Assay Selection: It is crucial to select immunoassays with the highest possible specificity. Manufacturers' package inserts should be carefully reviewed for cross-reactivity data, although it is important to note that not all potential interferents may be tested.
-
Method Validation: Whenever there is a suspicion of cross-reactivity, it is imperative to perform in-house validation studies using the specific compounds and immunoassays relevant to the research.[6][7]
-
Alternative Methodologies: In cases where significant and unavoidable cross-reactivity is identified, the use of more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered.[12] LC-MS/MS offers superior specificity by separating compounds based on their physicochemical properties before detection, thereby minimizing interference.[12]
Conclusion: A Call for Rigorous Validation
The potential for cross-reactivity of 16α,17α-Epoxypregnenolone in steroid immunoassays underscores the critical need for rigorous assay validation and a thorough understanding of the structural relationships between analytes and potential interferents. While this guide provides a framework and illustrative data, it is not a substitute for empirical testing. As a senior application scientist, my strongest recommendation is to "trust but verify." Always perform comprehensive cross-reactivity studies as part of your assay validation process to ensure the accuracy and reliability of your data. This diligence is fundamental to the integrity of your research and the ultimate success of your drug development programs.
References
- Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid hormone assays. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491-495. [Link]
- Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105. [Link]
- U.S. Food and Drug Administration. (2018).
- Hampl, R., & Starka, L. (2006). Elimination of cross-reactivity by addition of an excess of cross-reactant for radioimmunoassay of 17alpha-hydroxypregnenolone. Journal of steroid biochemistry, 24(2), 589-593. [Link]
- Ball, B. A., Scoggin, K. E., Woodward, E. M., Squires, E. L., & Troedsson, M. H. (2018). A comparison of progesterone assays for determination of peripheral pregnane concentrations in the late pregnant mare. Theriogenology, 106, 139-145. [Link]
- National Center for Biotechnology Information. (n.d.). Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry. In The Use of Compounded Bioidentical Hormone Therapy: A Review of the Evidence.
- Ke, Y., Sexists, A., & Butt, A. (2024). Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum. Scientific reports, 14(1), 1-1. [Link]
- ResearchGate. (n.d.). Progesterone immunoassay cross-reactivity. [Link]
- Bartfai, G., Török, A., & Rákóczi, I. (1983). Effects of testosterone, pregnenolone, progesterone and cortisol on pituitary and testicular function in male golden hamsters with gonadal atrophy induced by short photoperiods. Archives of andrology, 11(2), 125-131. [Link]
- Marrington, R., & MacKenzie, F. (2019).
- Kim, Y. J., Park, H. J., Lee, S. K., & An, B. S. (2020). Comparison of steroid hormones in three different preeclamptic models. International Journal of Molecular Medicine, 45(5), 1435-1444. [Link]
- Singh, A., Hamilton, M. S., & Givens, J. R. (1997). Comparison of three methods for 17 alpha-hydroxyprogesterone.
- Marceau, K., Riis, J. L., & Shirtcliff, E. A. (2020). Changes of cortisol, dehydroepiandrosterone, testosterone, estradiol, and progesterone in hair across pregnancy, with comparison to a non-pregnant reference group. Comprehensive Psychoneuroendocrinology, 3, 100008. [Link]
- Owen, L. J., & Keevil, B. G. (2016). Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay. Annals of clinical biochemistry, 53(1), 104-112. [Link]
Sources
- 1. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of steroid hormones in three different preeclamptic models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 11. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibition of JNK Phosphorylation by 16α,17α-Epoxypregnenolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the inhibitory effects of 16α,17α-Epoxypregnenolone derivatives on c-Jun N-terminal kinase (JNK) phosphorylation. We will explore the critical role of the JNK signaling pathway in various diseases, detail a robust experimental protocol for validating JNK inhibition, and compare the performance of these novel derivatives against a well-established JNK inhibitor, SP600125.
The JNK Signaling Pathway: A Critical Regulator of Cellular Processes
The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and inflammatory responses.[3][4]
Dysregulation of the JNK signaling cascade has been implicated in a multitude of human diseases, ranging from neurodegenerative disorders and inflammatory conditions to various types of cancer.[1][5] JNKs are activated by a variety of cellular stresses, such as inflammatory cytokines, UV irradiation, and oxidative stress.[1][6] This activation occurs through a tiered phosphorylation cascade, where a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn dually phosphorylates JNK on specific threonine and tyrosine residues.[2][7][8] Once activated, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which then modulates the expression of genes involved in the aforementioned cellular responses.[2][7][9] Given its central role in disease pathogenesis, the JNK pathway has become an attractive target for therapeutic intervention.[5]
Validating JNK Inhibition: An Experimental Workflow
To rigorously assess the inhibitory potential of novel compounds like 16α,17α-Epoxypregnenolone derivatives, a well-controlled and validated experimental workflow is essential. Western blotting is a widely used and robust technique to measure the phosphorylation status of JNK and its downstream target, c-Jun.[8][10]
Detailed Experimental Protocol
2.1. Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the intended application. For studying inflammation, murine macrophage-like RAW264.7 cells or murine microglial BV-2 cells are suitable choices, as lipopolysaccharide (LPS) is a potent activator of the JNK pathway in these cells.[11][12][13]
-
Cell Seeding: Seed RAW264.7 or BV-2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-incubation: Once the cells have adhered, pre-incubate them with varying concentrations of the 16α,17α-Epoxypregnenolone derivative or the reference inhibitor, SP600125, for 1-2 hours. A vehicle control (e.g., DMSO) must be included.
-
Stimulation: Following pre-incubation, stimulate the JNK pathway by adding a known activator. Anisomycin, a protein synthesis inhibitor, is a potent JNK activator.[14][15] Alternatively, for inflammatory models, LPS can be used.[12][13] A typical treatment is 10 µg/mL of Anisomycin for 30 minutes.[16]
2.2. Cell Lysis and Protein Quantification
-
Washing: After stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
2.3. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Electrophoresis: Separate the protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
2.4. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and c-Jun (p-c-Jun). To ensure equal protein loading and to normalize the data, the membrane should also be probed with antibodies against total JNK, total c-Jun, and a loading control protein such as β-actin.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2.5. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Comparative Performance of 16α,17α-Epoxypregnenolone Derivatives
Recent studies have demonstrated that 16α,17α-Epoxypregnenolone-20-oxime, a derivative of 16α,17α-Epoxypregnenolone, can inhibit JNK phosphorylation in LPS-stimulated microglial cells.[11][12] This suggests that this class of compounds may hold promise as novel JNK inhibitors. For a comprehensive evaluation, their performance should be compared to a well-characterized JNK inhibitor like SP600125.
SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[17][18][19] It has been shown to effectively block the phosphorylation of c-Jun and the expression of inflammatory genes.[18][20][21]
Table 1: Comparative Inhibitory Potency against JNK Phosphorylation
| Compound | Target | Cell Line | IC50 (µM) | Key Off-Targets (if reported) |
| 16α,17α-Epoxypregnenolone-20-oxime | p-JNK | BV-2 | ~10-20 (Estimated) | Not extensively profiled |
| SP600125 | JNK1, JNK2, JNK3 | Various | 0.04 - 0.09 (Cell-free) | Aurora kinase A, FLT3, TRKA, MKKs, PKB, PKCα[16][20][22] |
Note: The IC50 for 16α,17α-Epoxypregnenolone-20-oxime is an estimation based on published Western blot data and further quantitative analysis is required for a precise value.
Discussion and Future Directions
The preliminary findings that 16α,17α-Epoxypregnenolone derivatives can inhibit JNK phosphorylation are encouraging.[11][12] These compounds represent a novel chemical scaffold for the development of JNK inhibitors. However, a thorough characterization is necessary to establish their therapeutic potential.
Advantages of 16α,17α-Epoxypregnenolone Derivatives:
-
Novelty: Their unique steroid-based structure may offer different selectivity profiles and pharmacokinetic properties compared to existing ATP-competitive inhibitors.
-
Potential for Specificity: Further chemical modifications could lead to the development of isoform-specific JNK inhibitors, which is a significant challenge in the field.[5][23]
Considerations for Further Research:
-
Quantitative Potency: Precise IC50 values against all three JNK isoforms should be determined through in vitro kinase assays.
-
Selectivity Profiling: The derivatives should be screened against a broad panel of kinases to identify potential off-target effects.
-
Mechanism of Action: Studies are needed to determine if these compounds are ATP-competitive or allosteric inhibitors.
-
In Vivo Efficacy: The therapeutic potential of these derivatives should be evaluated in relevant animal models of inflammatory or neurodegenerative diseases.
Conclusion
The validation of 16α,17α-Epoxypregnenolone derivatives as inhibitors of JNK phosphorylation is a critical step in their development as potential therapeutic agents. The experimental framework outlined in this guide provides a robust methodology for their characterization and comparison with established inhibitors like SP600125. While initial data is promising, further in-depth studies are required to fully elucidate their potency, selectivity, and mechanism of action. The exploration of novel chemical scaffolds such as these is essential for advancing the field of JNK-targeted therapies.
References
- The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. MDPI.
- Role of the JNK pathway in human diseases. PubMed.
- SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PMC - NIH.
- The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. PMC.
- The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. ResearchGate.
- 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. PubMed.
- The general activation mechanism of the JNK signaling pathway. JNK... ResearchGate.
- JNK Signaling Pathway. Creative Diagnostics.
- Special Issue : Function and Mechanisms of JNK Pathway. MDPI.
- JNK phosphorylation: Significance and symbolism.
- Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway. PMC - NIH.
- 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphorylation. J-Stage.
- Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. NIH.
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Spandidos Publications.
- Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction. NIH.
- Discovery of potent and selective covalent inhibitors of JNK. PMC - PubMed Central.
- Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC.
- Ribotoxic Stress Response: Activation of the Stress-Activated Protein Kinase JNK1 by Inhibitors of the Peptidyl Transferase Reac. DigitalCommons@CSP.
- Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. PMC - NIH.
- Inhibitors of c-Jun N-terminal kinases—JuNK no more? PMC - PubMed Central.
- The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P.... ResearchGate.
- Unusual reaction of 16α,17α-epoxypregn-5-en-20-one derivative with hydroxylamine. ResearchGate.
- THE CELL SURVIVAL FUNCTION OF JNK.
- FIG. 1. Anisomycin-induced inhibition of translation and activation of... ResearchGate.
- Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... ResearchGate.
- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. PubMed.
- JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships | Microbiology and Molecular Biology Reviews.
- CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone. Google Patents.
- Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC - NIH.
- 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. PubMed.
Sources
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16α,17α-Epoxypregnenolone-20-oxime Prevent LPS-Induced NO Production and iNOS Expression in BV-2 Microglial Cells by Inhibiting JNK Phosphorylation [jstage.jst.go.jp]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. apexbt.com [apexbt.com]
- 15. rndsystems.com [rndsystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. selleckchem.com [selleckchem.com]
- 21. SP600125 | Cell Signaling Technology [cellsignal.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 16α,17α-Epoxypregnenolone and 17-Hydroxypregnenolone in Steroidogenesis Models
This guide provides an in-depth, objective comparison of 16α,17α-epoxypregnenolone and 17-hydroxypregnenolone within the context of steroidogenesis models. Designed for researchers, scientists, and drug development professionals, this document delves into the established roles, metabolic pathways, and comparative analysis of these two steroid intermediates. We will explore the well-trodden pathways of conventional steroidogenesis, where 17-hydroxypregnenolone stands as a critical juncture, and venture into the lesser-known territory of 16α,17α-epoxypregnenolone, a compound of emerging research interest.
Introduction: Navigating the Steroidogenic Network
Steroidogenesis is a complex and highly regulated metabolic pathway responsible for the synthesis of a wide array of steroid hormones from cholesterol.[1][2] These hormones are indispensable for a multitude of physiological processes, including sexual development, stress response, and electrolyte balance.[3] Within this intricate network, specific steroid intermediates serve as pivotal branch points, directing the flow of precursors towards the synthesis of distinct classes of hormones. 17-Hydroxypregnenolone is a well-established and crucial intermediate in the canonical steroidogenic pathway.[4] In contrast, 16α,17α-epoxypregnenolone represents a structurally related compound whose role and metabolic fate in mammalian steroidogenesis are not as clearly defined, making it a subject of scientific inquiry.
17-Hydroxypregnenolone: A Central Hub in Steroid Biosynthesis
17-Hydroxypregnenolone is a C21 steroid that occupies a central position in the adrenal and gonadal synthesis of glucocorticoids and sex steroids.[2][5] Its formation and subsequent metabolism are tightly regulated by specific enzymes, primarily belonging to the cytochrome P450 superfamily.
The Δ⁵ Pathway: The Genesis of 17-Hydroxypregnenolone
The synthesis of 17-hydroxypregnenolone occurs predominantly through the Δ⁵ pathway of steroidogenesis, so named due to the presence of a double bond between carbons 5 and 6 of the steroid nucleus.[1] The process begins with the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme, CYP11A1.[4] Pregnenolone then serves as the substrate for the dual-function enzyme, cytochrome P450 17A1 (CYP17A1).[6]
CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities.[6] Its 17α-hydroxylase activity is responsible for the conversion of pregnenolone to 17-hydroxypregnenolone.[4][7] This hydroxylation at the C17 position is a critical step, as it primes the molecule for further conversion into either glucocorticoids or sex steroids.
Metabolic Fate of 17-Hydroxypregnenolone
Once formed, 17-hydroxypregnenolone can proceed down two major pathways:
-
Conversion to Glucocorticoids: 17-hydroxypregnenolone can be converted to 17-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[8] 17-hydroxyprogesterone is a key precursor for the synthesis of cortisol in the adrenal cortex.[9]
-
Conversion to Sex Steroids: The 17,20-lyase activity of CYP17A1 can act on 17-hydroxypregnenolone to cleave the C17-C20 bond, leading to the formation of dehydroepiandrosterone (DHEA), a precursor for both androgens and estrogens.[5]
The differential regulation of the hydroxylase and lyase activities of CYP17A1 is a key determinant of the steroid profile produced by a given tissue.[4]
16α,17α-Epoxypregnenolone: An Enigmatic Player
In contrast to the well-defined role of its 17-hydroxylated counterpart, the significance of 16α,17α-epoxypregnenolone in mammalian steroidogenesis is less clear. While its chemical structure is closely related to key steroidogenic intermediates, its endogenous formation and physiological function in humans remain largely uncharacterized.
Potential Formation and Metabolism
The direct enzymatic synthesis of 16α,17α-epoxypregnenolone from pregnenolone in mammalian tissues has not been definitively established. While human CYP17A1 is known to exhibit 16α-hydroxylase activity towards progesterone, this activity has not been demonstrated for pregnenolone.[9]
Much of our understanding of the metabolism of 16α,17α-epoxypregnenolone comes from studies in microorganisms. Certain fungal strains have been shown to biotransform 16α,17α-epoxypregnenolone through epoxide ring-opening and subsequent hydroxylation, leading to the formation of various hydroxylated lactones.[10][11][12] These microbial transformation pathways highlight the potential for enzymatic modification of the epoxy group, though the relevance of these pathways in mammals is unknown.
Biological Activities of Epoxy-Steroids
While the direct role of 16α,17α-epoxypregnenolone in steroidogenesis is not established, research into related epoxy-steroid derivatives has revealed potential biological activities. For instance, synthetic derivatives of pregnenolone containing an epoxy group have been investigated for their neuroprotective effects.[10]
Comparative Analysis in Steroidogenesis Models
To objectively compare the roles of 17-hydroxypregnenolone and 16α,17α-epoxypregnenolone, we can consider their metabolism and effects within established in vitro steroidogenesis models, such as the human adrenal cortical carcinoma cell line, H295R.[13][14]
The H295R Steroidogenesis Assay
The H295R cell line is a widely used in vitro model for studying the effects of compounds on steroid hormone production.[15][16] These cells express the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens, making them a suitable system for investigating the metabolism of steroid precursors.[13]
A typical experimental design to compare the effects of 17-hydroxypregnenolone and 16α,17α-epoxypregnenolone would involve treating H295R cells with each compound and analyzing the resulting steroid profile in the cell culture medium using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
Expected Outcomes and Interpretation
Based on the known steroidogenic pathways, the following outcomes would be anticipated:
| Compound | Expected Metabolites in H295R Assay | Interpretation |
| 17-Hydroxypregnenolone | Increased levels of 17-hydroxyprogesterone, DHEA, androstenedione, testosterone, and cortisol. | Serves as a direct precursor in the canonical steroidogenic pathway, leading to the synthesis of glucocorticoids and sex steroids. |
| 16α,17α-Epoxypregnenolone | Unknown in mammalian cells. Potential for hydroxylation or other modifications based on microbial studies. | Its role as a substrate for human steroidogenic enzymes is not well-defined. Analysis would aim to identify any novel metabolites and assess its potential to modulate the production of known steroid hormones. |
Experimental Protocols
H295R Steroidogenesis Assay Protocol
This protocol outlines a general procedure for assessing the impact of steroid precursors on hormone production in H295R cells.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with fetal bovine serum and insulin-transferrin-selenium (ITS)
-
24-well cell culture plates
-
Test compounds (17-hydroxypregnenolone, 16α,17α-epoxypregnenolone) dissolved in a suitable solvent (e.g., DMSO)
-
LC-MS/MS grade solvents and standards for steroid analysis
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for approximately 50-60% confluency at the time of treatment.
-
Cell Culture: Culture the cells for 24-48 hours to allow for attachment and growth.
-
Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin, a known inducer of steroidogenesis).
-
Incubation: Incubate the cells with the test compounds for 48 hours.
-
Sample Collection: After incubation, collect the cell culture medium for steroid analysis.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the test compounds.
-
Steroid Extraction and Analysis: Extract the steroids from the collected medium using liquid-liquid or solid-phase extraction. Analyze the steroid profile using a validated LC-MS/MS method.[17][18]
LC-MS/MS Steroid Panel Analysis Protocol
This protocol provides a general framework for the quantitative analysis of a panel of steroid hormones.[17][19]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., ESI or APCI)
Procedure:
-
Sample Preparation: Prepare calibration standards and quality control samples in a matrix that mimics the experimental samples (e.g., cell culture medium). Extract the steroids from all samples as described above.
-
Chromatographic Separation: Inject the extracted samples onto an appropriate HPLC column (e.g., C18 or PFP) and separate the steroids using a gradient elution program with suitable mobile phases (e.g., water and methanol with formic acid).[19]
-
Mass Spectrometric Detection: Detect the eluted steroids using the MS/MS system in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for each steroid and internal standard.
-
Data Analysis: Quantify the concentration of each steroid in the samples by comparing the peak areas to the calibration curve.
Visualizing the Pathways
Canonical Steroidogenesis Pathway
Caption: Canonical steroidogenesis pathway highlighting the central role of 17-Hydroxypregnenolone.
Hypothetical Metabolism of 16α,17α-Epoxypregnenolone
Caption: Hypothetical metabolic pathway of 16α,17α-Epoxypregnenolone based on microbial studies.
Conclusion
This guide illuminates the stark contrast between the well-established, pivotal role of 17-hydroxypregnenolone and the enigmatic nature of 16α,17α-epoxypregnenolone in the landscape of steroidogenesis. 17-Hydroxypregnenolone is unequivocally a central intermediate, directing the flow of steroid precursors towards essential glucocorticoids and sex hormones. Its formation and metabolism are well-characterized, and its levels are routinely measured in clinical and research settings to assess adrenal and gonadal function.
Conversely, 16α,17α-epoxypregnenolone remains a compound of research interest with an unconfirmed role in mammalian steroidogenesis. While its biotransformation in microbial systems suggests a potential for enzymatic modification, its endogenous synthesis and physiological significance in humans are yet to be elucidated.
For researchers in steroid biology and drug development, the study of these two molecules presents different opportunities. Investigations involving 17-hydroxypregnenolone are likely to focus on the modulation of known pathways for therapeutic benefit. In contrast, research into 16α,17α-epoxypregnenolone ventures into the discovery of novel metabolic pathways and potentially new biological activities of steroid derivatives. The experimental frameworks provided herein offer robust methodologies to explore both the established and the unknown facets of the intricate world of steroidogenesis.
References
- Synthesis and biological evaluation of 21-arylidenepregnenolone derivatives as neuroprotective agents. PubMed. [Link]
- An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. [Link]
- DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]
- LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]
- Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. PMC - PubMed Central. [Link]
- Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews | Oxford Academic. [Link]
- H295R – Knowledge and References. Taylor & Francis. [Link]
- High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. NIH. [Link]
- 17α-Hydroxypregnenolone – Knowledge and References. Taylor & Francis. [Link]
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. [Link]
- LC-MS/MS techniques for the analysis of steroid panel in human cerebrospinal fluid.
- Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Publishing. [Link]
- 17OHP - Overview: 17-Hydroxypregnenolone, Serum.
- The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Showing metabocard for 17a-Hydroxypregnenolone (HMDB0000363).
- Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. PMC - NIH. [Link]
- Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing the Impact of Iron on Steroidogenesis.
- STEROIDOGENESIS (HUMAN CELL LINE – H295R) OCSPP Guideline 890.
- Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction.
- Synthesis and biological evaluation of heterocyclic analogues of pregnenolone as novel anti-osteoporotic agents.
- Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum. NIH. [Link]
- 17-Hydroxypregnenolone, MS (female). Endocrinology - Lab Results explained. [Link]
- Classic and current concepts in adrenal steroidogenesis: a reappraisal. PMC - NIH. [Link]
- Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction. INIS-IAEA. [Link]
- Defects of steroidogenesis. CORE. [Link]
- Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. Endocrine Reviews | Oxford Academic. [Link]
- Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia. PMC - PubMed Central - NIH. [Link]
- Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. PubMed. [Link]
- Pregnenolone, 17-OH-pregnenolone, and testosterone in plasma of patients with congenital adrenal hyperplasia. PubMed. [Link]
- A steroidogenic pathway for sulfonated steroids: the metabolism of pregnenolone sulf
- Monogenic Disorders of Adrenal Steroidogenesis. PMC - PubMed Central - NIH. [Link]
- Pregnenolone 16-Alpha Carbonitrile, an Agonist of Rodent Pregnane X Receptor, Regulates Testosterone Biosynthesis in Rodent Leydig Cells. MDPI. [Link]
- [Detection of corticosteroids in the human placenta and isolation of 16alpha-hydroxytestosterone]. PubMed. [Link]
Sources
- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 21-arylidenepregnenolone derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. synnovis.co.uk [synnovis.co.uk]
A Comparative Guide to the Metabolic Fate of Pregnenolone and 16α,17α-Epoxypregnenolone
Introduction
In the intricate world of steroid biochemistry, pregnenolone (P5) holds a foundational position. Synthesized from cholesterol, it is the universal precursor—the "mother steroid"—from which all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens, are derived.[1][2] Its metabolic journey is a well-mapped network of enzymatic conversions crucial for endocrine homeostasis.
This guide introduces a synthetic analog, 16α,17α-epoxypregnenolone, and places it in direct comparison with its natural parent. The defining feature of this analog is a chemically reactive and sterically significant epoxide ring fused to the D-ring of the steroid nucleus.[3][4] This single modification dramatically alters the molecule's interaction with steroidogenic enzymes, diverting its metabolic fate away from classical pathways and into novel biotransformations.
This document provides researchers, scientists, and drug development professionals with an in-depth comparison of the metabolic fates of these two compounds. We will explore the established pathways of pregnenolone, contrast them with the observed and hypothesized metabolism of its epoxy derivative, and provide robust experimental protocols for further investigation.
Part I: The Established Metabolic Universe of Pregnenolone
The metabolism of pregnenolone begins after its synthesis from cholesterol, a rate-limiting process catalyzed primarily by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) within the mitochondria.[1][5][6][7] From this point, pregnenolone becomes the substrate for two principal, diverging enzymatic pathways that dictate the ultimate class of steroid hormone produced.
The Two Major Steroidogenic Pathways
-
The Δ⁴ Pathway (Progesterone-Centric): This route is initiated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD).[1][8] This enzyme catalyzes a two-step reaction: the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a more stable, conjugated Δ⁴ position. The product is progesterone , the gateway molecule for the synthesis of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone).[1]
-
The Δ⁵ Pathway (Androgen-Centric): This pathway begins when pregnenolone is hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1).[1] The resulting intermediate, 17α-hydroxypregnenolone , can then be acted upon by the 17,20-lyase function of the same CYP17A1 enzyme, which cleaves the side chain to produce dehydroepiandrosterone (DHEA) .[1] DHEA is the primary precursor for the synthesis of androgens and, subsequently, estrogens.
Alternative Metabolic Fates
Beyond these two major routes, pregnenolone can undergo other modifications. It can be sulfated by sulfotransferase enzymes (SULTs) to form pregnenolone sulfate (PregS) , a major neurosteroid that acts as a modulator of neurotransmitter receptors like GABA-A and NMDA.[1][9] Additionally, pregnenolone can be directly hydroxylated at various positions by other cytochrome P450 enzymes in tissues like the brain.[10][11]
Part II: The Metabolic Fate of 16α,17α-Epoxypregnenolone: Steric Hindrance and Novel Biotransformations
Direct and comprehensive data on the mammalian metabolism of 16α,17α-epoxypregnenolone is limited. However, by combining chemical principles with insightful data from microbial biotransformation studies, we can construct a highly probable metabolic profile that contrasts sharply with that of pregnenolone.
Hypothesized Mammalian Metabolism
The epoxy ring is the molecule's metabolic linchpin, introducing two key changes: a new, highly reactive site for detoxification and a significant steric barrier that blocks access to a critical steroidogenic enzyme.
-
The Epoxide Ring as a Primary Metabolic Target: Epoxides are chemically reactive three-membered rings that are not typically stable in biological systems. In mammals, they are common substrates for epoxide hydrolase enzymes, which catalyze the addition of water across the ring to form the corresponding diol.[12][13] Therefore, the primary and most likely metabolic fate of 16α,17α-epoxypregnenolone is detoxification via hydrolysis to 16α,17α-dihydroxypregnenolone .
-
Interaction with Core Steroidogenic Enzymes:
-
3β-HSD (Δ⁴ Pathway): The epoxy group is on the D-ring, distant from the A-ring where 3β-HSD acts. Microbial studies have shown that the Δ⁵-3β-hydroxy moiety of epoxypregnenolone analogs can be successfully converted to the Δ⁴-3-keto structure.[3][14] Thus, it is highly probable that 16α,17α-epoxypregnenolone can be converted to 16α,17α-epoxyprogesterone .
-
CYP17A1 (Δ⁵ Pathway): This is the most critical point of divergence. The catalytic activity of CYP17A1 requires access to the C17 position of the steroid. The bulky, polar 16α,17α-epoxide ring creates a formidable steric and electronic barrier, making it an extremely poor substrate for CYP17A1. Consequently, the conversion to 17α-hydroxy metabolites and the subsequent cleavage to DHEA is highly unlikely . This effectively closes the Δ⁵ androgen-precursor pathway.
-
Evidence from Microbial Biotransformation
Studies using microorganisms as biocatalysts provide a window into the unique metabolic possibilities created by the epoxy group. The fungus Penicillium lanosocoeruleum was found to metabolize 16α,17α-epoxypregnenolone through several novel routes:
-
Epoxide Opening: The fungus performed a rare enzymatic opening of the epoxide ring to yield 16α-hydroxy derivatives.[3]
-
Baeyer-Villiger Oxidation: This process led to the formation of δ-D-lactones, an expansion of the D-ring.[3]
These microbial studies confirm that while the core steroid scaffold remains accessible to some enzymes (like 3β-HSD), the epoxy group introduces unique metabolic pathways not seen with pregnenolone.
Part III: Comparative Analysis Summary
The fundamental differences in the metabolic profiles of pregnenolone and its 16α,17α-epoxy analog are summarized below.
| Feature | Pregnenolone | 16α,17α-Epoxypregnenolone |
| Primary Metabolic Enzymes | 3β-HSD, CYP17A1, CYP11A1, SULTs[1][8][9] | Likely: Epoxide Hydrolases, 3β-HSD. Unlikely: CYP17A1[3][12][14] |
| Key Metabolites | Progesterone, 17-OH-Pregnenolone, DHEA, Pregnenolone Sulfate[1] | 16α,17α-dihydroxy derivatives (hypothesized), Δ⁴-3-keto analogs, lactones (observed in microbes)[3][14] |
| Access to Δ⁵ Pathway | Yes (Primary route to androgens)[1] | Highly Unlikely (Blocked by epoxy group) |
| Access to Δ⁴ Pathway | Yes (Primary route to progestogens)[1] | Yes (Observed in microbes, highly probable)[3][14] |
| Unique Metabolic Reactions | Standard steroidogenesis | Epoxide opening, Lactonization[3] |
| Biological Role of Metabolites | Hormonally active (progestogens, androgens, etc.), Neuroactive[1][10] | Largely unknown; likely hormonally inactive or possessing novel activities. |
Part IV: Experimental Protocols for Comparative Metabolic Studies
To empirically validate the hypothesized metabolic fate of 16α,17α-epoxypregnenolone, a well-controlled in vitro experiment is essential. The following protocol provides a self-validating system to compare its metabolic stability against pregnenolone.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism (stability) and identify the primary metabolites of 16α,17α-epoxypregnenolone in a metabolically active human-derived system, using pregnenolone as a comparator.
Causality: Human liver microsomes (HLMs) are chosen as they are enriched with a wide array of Phase I (including CYPs) and Phase II drug-metabolizing enzymes, representing a gold standard for initial metabolic screening. The requirement for an NADPH-regenerating system is critical, as CYPs depend on NADPH as a cofactor for their catalytic activity.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compounds: Pregnenolone, 16α,17α-Epoxypregnenolone (dissolved in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control Compound (e.g., Testosterone, a known CYP3A4 substrate)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., deuterated testosterone)
-
96-well incubation plate, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a master mix of HLMs diluted in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, add the HLM master mix to designated wells. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiating the Reaction:
-
To initiate the reaction, add the NADPH regenerating system to all wells except the "No Cofactor" negative controls.
-
Immediately after, add the test compounds (Pregnenolone, 16α,17α-Epoxypregnenolone, and Testosterone control) to their respective wells to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.5%.
-
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the designated wells by adding 2 volumes of ice-cold acetonitrile (containing the internal standard).
-
Rationale: Multiple time points allow for the calculation of the rate of disappearance of the parent compound. The T=0 sample serves as the baseline measurement.
-
-
Controls (Self-Validation):
-
Negative Control 1 (No Cofactor): Incubate the test compound with HLMs but without the NADPH regenerating system. This confirms that metabolism is cofactor-dependent and not due to chemical degradation.
-
Negative Control 2 (Heat-Inactivated): Incubate the test compound with previously boiled HLMs and the cofactor. This confirms that metabolism is enzymatic.
-
Positive Control: Incubate Testosterone with HLMs and cofactor. Successful metabolism of testosterone confirms the activity of the microsomal preparation.
-
-
Sample Processing: After the final time point, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Parent Compound Disappearance: Monitor the decrease in the peak area of the parent compounds over time to calculate the half-life (t½) and intrinsic clearance.
-
Metabolite Identification: Perform a full scan or precursor ion scan to search for predicted metabolites, such as the hydroxylated (M+16) or diol (M+18) versions of 16α,17α-epoxypregnenolone.
-
Conclusion
The metabolic fates of pregnenolone and 16α,17α-epoxypregnenolone diverge dramatically due to a single, targeted structural modification. Pregnenolone's metabolism is a highly regulated, branching pathway that gives rise to the entire spectrum of essential steroid hormones. Its destiny is defined by the enzymatic gatekeepers 3β-HSD and CYP17A1.
In stark contrast, the metabolism of 16α,17α-epoxypregnenolone is dictated by its unique functional group. The epoxy ring serves as both a shield and a target. It shields the C17 position, effectively blocking the androgenic Δ⁵ pathway, a critical point of metabolic diversion. Simultaneously, it presents a new target for detoxification enzymes, likely epoxide hydrolases, funneling its metabolism away from hormonally active products. While it may retain access to the Δ⁴ pathway to form epoxy-progestogen analogs, its overall profile is fundamentally that of a xenobiotic rather than an endocrine precursor. This comparative analysis underscores the profound impact of subtle chemical changes on metabolic routing and provides a clear experimental path for elucidating the pharmacology of novel steroid analogs.
References
- Wikipedia. Pregnenolone. Wikipedia. [Link]
- ResearchGate.
- Wehage, E., et al. (2017). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. MDPI. [Link]
- Mathieu, C., et al. (1998). Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain. PubMed. [Link]
- Reactome. Pregnenolone biosynthesis.
- Maciel, R. M. F., et al. (2023). Mitochondrial cytochrome P450 1B1 is involved in pregnenolone synthesis in human brain cells. PubMed. [Link]
- Do-Rego, J. L., et al. (2000). Effects of cytochrome P450 inhibitors and of steroid hormones on the formation of 7-hydroxylated metabolites of pregnenolone in mouse brain microsomes. PubMed. [Link]
- Maciel, R. M. F., et al. (2023). Mitochondrial cytochrome P450 1B1 is involved in pregnenolone synthesis in human brain cells. PubMed Central. [Link]
- Vanderbilt University. (2016). A Closer Look at the Mechanism of Steroid Biosynthesis. Vanderbilt University. [Link]
- Brown, A. S., et al. (2022). The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells. PubMed Central. [Link]
- Dymarska, M., et al. (2018). Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum. PubMed. [Link]
- Strushkevich, N., et al. (2011). Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system. PubMed Central. [Link]
- Brown, A. S., et al. (2022). The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells.
- PubChem.
- ResearchGate. Review of pregnenolone sulfate synthesis, metabolism and functions.
- Shah, S. A. A., et al. (2016). Biotransformation of cholesterol and 16,17-alpha epoxypregnenolone by novel Cladosporium sp. strain IS547. PubMed. [Link]
- ResearchGate. The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.
- Kourounakis, P., & Selye, H. (1977).
- Li, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PubMed Central. [Link]
- Mellon-Nussbaum, S., & Hochberg, R. B. (1980). Biosynthesis of lipoidal derivatives of pregnenolone and dehydroisoandrosterone by the adrenal. PubMed. [Link]
- Legrand, D., et al. (1993). Modulation of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in the equine placenta by pregnenolone and progesterone metabolites. PubMed. [Link]
- Uematsu, S., et al. (2021). Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Link]
- Harada, N., et al. (2022). Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation. Frontiers in Endocrinology. [Link]
- Wikipedia. 3β-Hydroxysteroid dehydrogenase. Wikipedia. [Link]
- Pathak, M. K., et al. (2017).
- Chedrese, P. J., & Feyereisen, R. (2009). Mitochondrial 3 beta-hydroxysteroid dehydrogenase (HSD) is essential for the synthesis of progesterone by corpora lutea: An hypothesis. PubMed Central. [Link]
- Navid, A., & Kotte, O. (2014). Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis. PubMed. [Link]
- Jamrozik, M., et al. (2023). Bioactive Steroids Bearing Oxirane Ring. MDPI. [Link]
- Al-Gharaibeh, A., et al. (2019). Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis. Frontiers in Pharmacology. [Link]
- Al-Gharaibeh, A., et al. (2019). Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis.
- Handelsman, D. J., & Newman, J. D. (2015). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. PubMed Central. [Link]
- Mori, T., et al. (2023). Selective Oxidation of Tertiary C–H Bonds in Steroids Catalyzed by the Heterodimeric Fe(II)/α-Ketoglutarate-Dependent Oxygenase TlxI–J.
- Gushchina, A., et al. (2021). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo.
- Reynolds, J. W., et al. (1969).
- Duport, C., et al. (1998).
- Argay, G., et al. (1995).
Sources
- 1. Pregnenolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Pregnenolone biosynthesis [reactome.org]
- 6. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 7. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand [mdpi.com]
- 10. Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cytochrome P450 inhibitors and of steroid hormones on the formation of 7-hydroxylated metabolites of pregnenolone in mouse brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 13. Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotransformation of cholesterol and 16,17-alpha epoxypregnenolone by novel Cladosporium sp. strain IS547 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Biotransformation Products via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate through a biological system is a story of transformation. Biotransformation, the metabolic conversion of xenobiotics, is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. Identifying the resulting metabolites is a cornerstone of drug development, a process mandated by regulatory agencies such as the FDA and EMA. While mass spectrometry (MS) is an invaluable tool for detecting and proposing metabolite structures, it often falls short of providing unambiguous structural confirmation. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold standard, offering an unparalleled ability to define molecular architecture with atomic-level precision.
This guide provides a comprehensive comparison of NMR with alternative techniques and furnishes detailed experimental protocols, grounded in scientific expertise, to empower researchers in the unequivocal structural elucidation of biotransformation products.
The Analytical Challenge: Why Unambiguous Structure Matters
Biotransformation reactions, primarily occurring in the liver, can introduce a variety of chemical modifications to a parent drug molecule, including oxidation, reduction, hydrolysis, and conjugation. These changes can drastically alter the compound's biological activity, potentially leading to inactive metabolites, active metabolites with similar or different pharmacological profiles, or even toxic byproducts. An incorrect structural assignment can have profound implications for understanding a drug's metabolism, safety, and overall development path.
While high-resolution mass spectrometry (HRMS) provides exquisite sensitivity and accurate mass measurements, allowing for the determination of elemental composition, it often struggles with isomerism. For instance, the site of hydroxylation on an aromatic ring or the stereochemistry of a newly formed chiral center can be difficult, if not impossible, to assign solely based on mass-to-charge ratio and fragmentation patterns. This is the critical gap that NMR spectroscopy fills.
NMR vs. Mass Spectrometry: A Synergistic Partnership
Rather than viewing NMR and MS as competing technologies, a more effective approach is to consider them as complementary partners in the analytical workflow. Each technique provides unique and essential pieces of the structural puzzle.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole) | Lower (nanomole to micromole) |
| Structural Information | Molecular weight, elemental composition, fragmentation patterns | Precise atomic connectivity, stereochemistry, 3D conformation |
| Isomer Differentiation | Limited (often requires chromatographic separation) | Excellent (can distinguish constitutional isomers, diastereomers, and sometimes enantiomers) |
| Sample Requirement | Low (micrograms or less) | Higher (milligrams to micrograms with cryoprobes) |
| Throughput | High | Lower |
| Hypothesis Generation | Strong | Can be used for de novo structure elucidation |
| Hypothesis Confirmation | Weak | Gold Standard |
This synergistic relationship is visualized in the following workflow:
Figure 1: A typical workflow for the identification and structural confirmation of biotransformation products, highlighting the complementary roles of MS and NMR.
The NMR Toolkit for Metabolite Structure Elucidation
A suite of NMR experiments is typically employed to piece together the structure of a biotransformation product. The choice of experiments depends on the complexity of the molecule and the specific questions being addressed.
One-Dimensional (1D) NMR: The Foundation
-
¹H NMR: This is the starting point for any NMR investigation. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). A comparison of the ¹H NMR spectrum of the metabolite with that of the parent drug often reveals key structural changes, such as the appearance or disappearance of signals.
-
¹³C NMR: While less sensitive than ¹H NMR, the ¹³C spectrum provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., carbonyls, alkenes, aromatic carbons).
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are the workhorses of structure elucidation, providing information about the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those separated by two or three bonds. It is invaluable for tracing out spin systems within a molecule, such as the protons on an alkyl chain or an aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as a sugar moiety in a glycoside conjugate.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances and for confirming the presence of specific functional groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most informative NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for piecing together different structural fragments and for identifying the site of modification in a metabolite. For example, an HMBC correlation from a newly appeared hydroxyl proton to a specific carbon on the parent drug's scaffold can pinpoint the site of hydroxylation.
Figure 2: A logical workflow illustrating how different NMR experiments are sequentially and synergistically used to determine the complete structure of a metabolite.
Advanced NMR Techniques: Answering Complex Questions
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. They are essential for determining the stereochemistry and conformation of a molecule. For example, a NOESY correlation between two protons on opposite sides of a ring system can establish their relative stereochemistry.
-
DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for analyzing mixtures. It separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. This can be used to confirm the purity of an isolated metabolite or to identify the components of a complex mixture without physical separation.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis of a Purified Metabolite
This protocol assumes that a metabolite has been isolated and purified, typically via HPLC, and that a sufficient quantity (ideally >100 µg) is available.
Objective: To unambiguously determine the chemical structure of a purified biotransformation product.
Materials:
-
Purified metabolite (lyophilized)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O)
-
NMR tubes (high precision)
-
NMR spectrometer (≥ 500 MHz recommended for sensitivity) equipped with a cryoprobe for mass-limited samples.
Methodology:
-
Sample Preparation:
-
Carefully weigh the lyophilized metabolite.
-
Dissolve the sample in an appropriate volume of deuterated solvent (typically 0.5-0.6 mL) to achieve the desired concentration. The choice of solvent is critical and should be based on the solubility of the metabolite and the need to avoid exchangeable proton signals (e.g., -OH, -NH) if they are of interest.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a high-precision NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time will be required. A proton-decoupled ¹³C experiment is standard.
-
-
Acquisition of 2D Spectra:
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This will provide the one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations over a range of 4-10 Hz) to observe two- and three-bond correlations.
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., exponential or Gaussian for 1D, sine-bell for 2D) and Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR spectrum.
-
Systematically analyze the spectra, starting with the ¹H and ¹³C assignments and then using the 2D correlations to piece together the molecular structure. Compare the spectra of the metabolite to the parent drug to identify the site of modification.
-
-
(Optional) Stereochemical/Conformational Analysis:
-
If the stereochemistry is , acquire a 2D NOESY or ROESY spectrum. The presence or absence of cross-peaks will provide information on the spatial proximity of protons, allowing for the determination of relative stereochemistry.
-
Self-Validating System:
The trustworthiness of this protocol lies in the interconnectedness of the data. The structure derived must be consistent with all the NMR data. For example, a proposed structure based on HMBC correlations must also be supported by the observed COSY and HSQC correlations, as well as the chemical shifts and coupling constants in the 1D spectra. Any inconsistencies indicate an incorrect assignment and require further investigation.
Conclusion: The Indispensable Role of NMR in Drug Development
In the rigorous landscape of drug development, certainty is paramount. While a suite of analytical techniques is employed to characterize biotransformation products, NMR spectroscopy stands alone in its ability to provide definitive and unambiguous structural confirmation. Its capacity to elucidate not just connectivity but also stereochemistry and conformation makes it an indispensable tool for ensuring the safety and efficacy of new therapeutic agents. By integrating NMR into the metabolite identification workflow, researchers can proceed with confidence, knowing that their structural assignments are built on a solid foundation of empirical evidence.
References
- NMR Spectroscopy in Drug Discovery and Development.Future Medicinal Chemistry. [Link]
- The Use of NMR Spectroscopy in Lead Generation: A Recent Perspective.Journal of Medicinal Chemistry. [Link]
- Metabolite Identification in Drug Discovery and Development.Drug Discovery Today. [Link]
- Structure Elucidation of Drug Metabolites by NMR Spectroscopy.Drug Metabolism Reviews. [Link]
- Modern NMR Approaches to Metabolite Identification.Drug Discovery Today: Technologies. [Link]
A Comparative Guide to the Validation of an HPLC Method for 16α,17α-Epoxypregnenolone Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 16α,17α-Epoxypregnenolone. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for steroid analysis. This document delves into the critical validation parameters, offers a comparative perspective on alternative analytical technologies, and provides detailed experimental protocols grounded in established regulatory guidelines.
Introduction: The Significance of 16α,17α-Epoxypregnenolone and the Need for Validated Quantification
16α,17α-Epoxypregnenolone is a key steroid intermediate in both pharmaceutical manufacturing and biomedical research. Its accurate quantification is paramount for ensuring product quality, understanding metabolic pathways, and conducting pharmacokinetic studies. The development of a validated analytical method is not merely a procedural step but a foundational requirement for generating reliable and reproducible data that can withstand scientific and regulatory scrutiny.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection remains a widely adopted technique for the analysis of steroids due to its versatility, robustness, and cost-effectiveness. However, to ensure that an HPLC method is "fit for purpose," it must undergo a rigorous validation process. This process is guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics to be evaluated.[1][2]
This guide will walk through the essential validation parameters, explaining the rationale behind each experimental choice and presenting hypothetical data to illustrate the expected performance of a well-developed HPLC method. Furthermore, it will draw comparisons with alternative techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a broader context for method selection.
I. HPLC Method Validation: A Framework for Trustworthiness
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For the quantification of 16α,17α-Epoxypregnenolone, this involves a systematic evaluation of the following key parameters.
The Validation Workflow
The overall process of HPLC method validation can be visualized as a structured workflow, ensuring all critical aspects are systematically addressed.
Caption: A flowchart illustrating the key stages of an HPLC method validation process.
Specificity/Selectivity
Causality: The primary goal of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 16α,17α-Epoxypregnenolone, this is crucial to avoid overestimation due to co-eluting compounds.
Experimental Protocol:
-
Prepare a solution of the 16α,17α-Epoxypregnenolone reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the reference standard and known impurities.
-
Subject the reference standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system and record the chromatograms.
-
Assess the resolution between the 16α,17α-Epoxypregnenolone peak and any other peaks. The peak purity of the analyte should also be determined using a photodiode array (PDA) detector.
Linearity and Range
Causality: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the 16α,17α-Epoxypregnenolone reference standard.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 1.23 |
| Linearity Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
Accuracy
Causality: Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method. In drug development, accuracy is critical for correct dosage and safety assessments.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the 16α,17α-Epoxypregnenolone reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | % Recovery |
| 80.0 | 79.5 | 99.4% |
| 100.0 | 100.2 | 100.2% |
| 120.0 | 119.3 | 99.4% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both experiments.
-
| Precision Level | Acceptance Criteria (RSD) | Hypothetical Result (RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products.
Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
| Parameter | Hypothetical Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the samples under each varied condition.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final quantification.
II. Comparative Analysis: HPLC-UV vs. LC-MS
While a validated HPLC-UV method is often sufficient for routine quality control, more demanding applications may necessitate the use of Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A comparison of the key characteristics of HPLC-UV and LC-MS/MS for steroid analysis.
Key Differences:
-
Sensitivity and Specificity: LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers significantly higher sensitivity and specificity compared to HPLC-UV.[4][5] This makes it the method of choice for bioanalytical studies where analyte concentrations are very low, or for complex matrices where interferences are a major concern.[6][7]
-
Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for definitive identification. UV detection, on the other hand, provides less specific information.
-
Cost and Complexity: HPLC-UV systems are generally less expensive to purchase and maintain, and the methodology is often simpler to develop and run.[8] LC-MS systems are more complex and require specialized expertise.
-
Throughput: Modern LC-MS/MS methods can be very high-throughput, especially with the use of techniques like "dilute and shoot" for sample preparation.[5]
For the routine quality control of a bulk drug substance like 16α,17α-Epoxypregnenolone, a well-validated HPLC-UV method is typically adequate and cost-effective. However, if the analysis involves measuring low levels in biological fluids or detecting trace impurities, the superior performance of LC-MS would be indispensable.
III. Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an HPLC method for the quantification of 16α,17α-Epoxypregnenolone is a critical exercise that underpins the reliability of all subsequent data. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, in accordance with ICH guidelines, a high degree of confidence in the analytical results can be established.
The choice between HPLC-UV and alternative methods like LC-MS should be driven by the specific requirements of the analytical problem. While HPLC-UV offers a robust and cost-effective solution for many applications, the enhanced sensitivity and specificity of LC-MS are invaluable for more challenging analytical scenarios. Ultimately, a properly validated method, regardless of the technology employed, is the cornerstone of sound scientific research and drug development.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989–997. [Link]
- U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2001).
- Food and Agriculture Organization of the United Nations. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. [Link]
- Penning, T. M., & Byrns, M. C. (2009). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of steroid biochemistry and molecular biology, 114(3-5), 133–142. [Link]
- Shimadzu. LC/MS/MS Method Package for Steroid Hormones. [Link]
- U.S. Department of Health and Human Services, Food and Drug Administration. (2022).
- ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Kubica, P., & Namieśnik, J. (2025). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development.
- International Council for Harmonis
- Abraham Entertainment. (2025).
- Slideshare.
- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2015). LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Cogent Chemistry, 1(1), 1085025. [Link]
- ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B)
- Albu, F., & Mut, A. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules (Basel, Switzerland), 27(6), 1801. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Chemical Synthesis vs. Microbial Transformation
For researchers, scientists, and professionals in drug development and specialty chemicals, the path from a target molecule to a final product is paved with critical decisions. Among the most fundamental of these is the choice of synthesis methodology. This guide provides an in-depth, objective comparison of two cornerstone approaches: traditional chemical synthesis and the increasingly sophisticated microbial transformation.
Here, we move beyond a superficial overview, delving into the technical nuances, practical considerations, and experimental realities that govern the efficacy of each method. By understanding the underlying principles and leveraging field-proven insights, you can make more informed decisions that align with your project's specific goals, be it rapid lead optimization, sustainable large-scale production, or the synthesis of complex natural products.
The Core Tenets: A Philosophical Divide
At its heart, the choice between chemical synthesis and microbial transformation represents a fundamental difference in synthetic philosophy.
Chemical synthesis is a deterministic approach, relying on the precise control of reaction conditions—temperature, pressure, catalysts, and solvents—to orchestrate the transformation of well-defined starting materials into a desired product.[1] It is a testament to human ingenuity in manipulating matter at the molecular level.
Microbial transformation , in contrast, harnesses the intricate and highly optimized enzymatic machinery of living microorganisms.[2] Here, the scientist acts as a "cellular shepherd," guiding the metabolic processes of bacteria, yeast, or fungi to perform complex chemical conversions that can be difficult or impossible to achieve through conventional chemistry.[2]
This guide will dissect the practical implications of these differing philosophies, providing you with the data and frameworks necessary to select the optimal path for your synthetic endeavors.
Head-to-Head Comparison: Key Performance Metrics
The decision to employ chemical synthesis or microbial transformation is rarely a matter of personal preference. Instead, it is a data-driven choice based on a careful evaluation of key performance indicators. The following table summarizes these critical metrics, with a more detailed discussion to follow.
| Metric | Chemical Synthesis | Microbial Transformation | Supporting Experimental Data & Insights |
| Stereoselectivity | Often requires chiral auxiliaries, asymmetric catalysts, or resolution of racemic mixtures, which can be complex and costly.[3] | Typically exhibits high to absolute stereoselectivity due to the inherent chirality of enzymes. | In the production of steroids, microbial hydroxylation can introduce hydroxyl groups at specific positions with high regio- and stereoselectivity, a feat that is exceptionally challenging with chemical methods.[4][5] |
| Regioselectivity | Can be challenging to control, often leading to mixtures of isomers that require extensive purification. | Enzymes can target specific sites on a complex molecule with remarkable precision. | Microbial transformation of artemisinin has been shown to yield specific hydroxylated derivatives that are difficult to obtain through chemical means.[2][6] |
| Reaction Conditions | Frequently involves harsh conditions, such as high temperatures, extreme pH, and the use of toxic or hazardous reagents and solvents.[1] | Generally proceeds under mild, aqueous conditions (near-neutral pH, ambient temperature, and atmospheric pressure).[2] | The synthesis of aspirin, for example, requires the use of corrosive acids like sulfuric or phosphoric acid as catalysts.[3][7] In contrast, the microbial production of lactic acid from glucose occurs in a simple aqueous medium. |
| Substrate Scope | Broad substrate scope, with the ability to synthesize a vast array of molecules, including those with non-natural functionalities. | Often limited to substrates that can be transported into the cell and are compatible with the organism's metabolic pathways. | Chemical synthesis can readily incorporate unnatural amino acids into peptides, while microbial systems are generally limited to the canonical 20 amino acids unless genetically engineered. |
| Yield & Purity | Yields can be high, but are often impacted by side reactions and the need for multi-step purification processes, which can lead to significant product loss. Purity is highly dependent on the effectiveness of purification. | Yields can vary widely and may be affected by substrate/product toxicity to the microorganism. However, high purity can often be achieved with simpler purification schemes due to the specificity of the enzymatic reactions. | In the production of vanillin, chemical synthesis from guaiacol can achieve high yields, but the final product may contain impurities from the petroleum-based starting material. Microbial production from ferulic acid can yield a product often labeled as "natural," which can be a significant market advantage.[8][9][10][11][12] |
| Scalability | Well-established and generally more predictable scale-up processes, although challenges such as heat transfer and mixing can arise.[13][14][15] | Scale-up can be complex and challenging, with issues such as maintaining sterility, ensuring adequate oxygen transfer, and managing foam production.[16][17][18][19] | The transition from laboratory to industrial-scale fermentation requires careful optimization of parameters like aeration and agitation to maintain consistent microbial performance.[17][20] |
| Cost-Effectiveness | Can be more cost-effective for simple, small molecules produced on a large scale. However, the cost can escalate significantly for complex, multi-step syntheses. | Can be highly cost-effective for complex molecules, especially when inexpensive feedstocks can be utilized. The initial investment in fermentation infrastructure can be substantial. | The production of the anticancer drug paclitaxel via chemical synthesis is complex and economically unfavorable, while microbial fermentation offers a more cost-effective alternative.[21][22][23] |
| Environmental Impact | Often generates significant amounts of hazardous waste and has a larger carbon footprint due to the use of petrochemical-derived solvents and reagents. | Generally considered a "greener" technology, with the potential to use renewable feedstocks and generate less hazardous waste. | Microbial transformations align well with the principles of green chemistry by operating under milder conditions and often using water as a solvent.[24] |
Causality Behind Experimental Choices: A Deeper Dive
Stereoselectivity: The Chiral Challenge
Many therapeutic molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful.
-
Chemical Synthesis: Achieving high enantioselectivity in chemical synthesis is a significant challenge that has driven decades of research. The use of chiral catalysts, such as metal complexes with chiral ligands, can guide a reaction to favor the formation of one enantiomer. However, these catalysts can be expensive and sensitive to reaction conditions. An alternative is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then cleaved after the reaction, which adds steps and can reduce the overall yield.
-
Microbial Transformation: Microorganisms are masters of stereoselective synthesis. Their enzymes are themselves chiral and have evolved to interact with substrates in a highly specific three-dimensional manner. This inherent chirality allows for the production of single enantiomers with exceptional purity, often without the need for complex catalysts or protecting groups. For example, the microbial reduction of a ketone to a chiral alcohol will almost exclusively yield one enantiomer.
Reaction Conditions: The "Green" Imperative
The growing emphasis on sustainable and environmentally friendly manufacturing processes has brought the reaction conditions of chemical synthesis and microbial transformation into sharp focus.
-
Chemical Synthesis: Many classical organic reactions require harsh conditions to overcome activation energy barriers. The use of strong acids or bases, high temperatures, and volatile organic solvents is common. These conditions not only pose safety risks but also contribute to a significant environmental burden in terms of energy consumption and waste generation.
-
Microbial Transformation: Microbial processes operate within the narrow window of conditions that support life. This means reactions typically occur in aqueous media at or near room temperature and neutral pH. This "green" aspect of microbial transformation is a major driver of its adoption in industries seeking to reduce their environmental footprint.
Experimental Protocols: A Practical Guide
To illustrate the practical differences between the two methodologies, we provide detailed, step-by-step protocols for the synthesis of two well-known molecules: aspirin (acetylsalicylic acid) via chemical synthesis and lactic acid via microbial transformation.
Chemical Synthesis of Aspirin
This protocol details the esterification of salicylic acid with acetic anhydride, a classic example of a straightforward chemical synthesis.
Protocol: Synthesis of Aspirin
-
Reactant Preparation: In a 125-mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the flask while swirling. The sulfuric acid acts as a catalyst to protonate the acetic anhydride, making it more electrophilic.[3][7][25]
-
Reaction: Gently heat the mixture in a water bath at 70-80°C for 15 minutes.[26] This provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Quenching and Crystallization: Allow the flask to cool to room temperature. Slowly add 50 mL of cold water to the flask to hydrolyze the excess acetic anhydride to the more water-soluble acetic acid and to precipitate the aspirin product, which is sparingly soluble in water.[7]
-
Isolation: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude aspirin from an ethanol/water mixture to remove any unreacted salicylic acid and other impurities.
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point to assess purity.
Microbial Transformation of Glucose to Lactic Acid
This protocol outlines a typical batch fermentation process for the production of lactic acid from glucose using a lactic acid bacterium (e.g., Lactobacillus species).
Protocol: Microbial Production of Lactic Acid
-
Media Preparation: Prepare a fermentation medium containing glucose (the carbon source), yeast extract and peptone (nitrogen sources), and other essential nutrients and minerals. Sterilize the medium by autoclaving to prevent contamination.
-
Inoculation: Aseptically inoculate the sterile medium with a starter culture of a lactic acid-producing microorganism.
-
Fermentation: Incubate the culture at the optimal temperature for the chosen microorganism (typically 30-42°C) with gentle agitation. The pH of the fermentation broth will decrease as lactic acid is produced. For optimal production, the pH is typically maintained between 5.5 and 6.5 by the controlled addition of a neutralizing agent like calcium carbonate.
-
Monitoring: Monitor the progress of the fermentation by periodically measuring the glucose consumption, lactic acid production, and cell density.
-
Harvesting: Once the glucose has been consumed, harvest the fermentation broth.
-
Purification: Remove the microbial cells by centrifugation or microfiltration. The lactic acid is then recovered from the cell-free broth. A common method involves precipitating the lactic acid as calcium lactate, followed by acidification with sulfuric acid to liberate the free lactic acid.
-
Final Purification: The resulting lactic acid solution is further purified by techniques such as activated carbon treatment, ion exchange chromatography, and evaporation to achieve the desired concentration and purity.
Visualizing the Workflows
To further clarify the distinct processes of chemical synthesis and microbial transformation, the following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows.
Chemical Synthesis Workflow: Aspirin
Caption: A typical workflow for the chemical synthesis of aspirin.
Microbial Transformation Workflow: Lactic Acid
Caption: A decision-making flowchart for selecting a synthesis method.
Conclusion: A Symbiotic Future
The debate over the superiority of chemical synthesis versus microbial transformation is, in many ways, a false dichotomy. The future of chemical and pharmaceutical manufacturing lies not in the exclusive dominance of one over the other, but in their intelligent and synergistic integration.
Chemical synthesis will continue to be the workhorse for the rapid production of a vast array of small molecules and for reactions that have no biological equivalent. Microbial transformation, powered by advances in synthetic biology and metabolic engineering, will increasingly be the method of choice for the sustainable production of complex, stereochemically rich molecules.
The most exciting innovations will likely emerge from the interface of these two disciplines, in the realm of chemo-enzymatic synthesis, where the precision of enzymes is combined with the versatility of traditional chemistry to create novel and efficient synthetic pathways. As a senior application scientist, the ability to navigate this evolving landscape and judiciously apply the principles of both chemical synthesis and microbial transformation will be paramount to success.
References
- Optimization and scale up of industrial fermentation processes. (n.d.). PubMed.
- ASPIRIN SYNTHESIS AND MECHANISM. (2013, November 21). Organic Synthesis International.
- Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. (2018, July 21). PubMed.
- Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. (2018, July 21). PMC - PubMed Central.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. (n.d.). Applied and Environmental Microbiology - ASM Journals.
- Fermentation 101 – Bioprocess Development, Optimization & Scale-up. (n.d.). Biosilta.
- Microbial hydroxylation of steroids. 10. Rearrangement during epoxidation and hydroxylation, and the stepwise nature of these enzymic reactions. (n.d.). Canadian Science Publishing.
- Scale-up and Scale-down of Industrial Fermentation Technology. (n.d.). Duoning Biotech.
- Challenges of Scale-up and Commercialization. (2014, October 2). Pharmaceutical Processing World.
- Microbial Fermentation vs Chemical Synthesis: Key Differences. (2025, May 9). Patsnap Synapse.
- Optimization and scale up of industrial fermentation processes. (n.d.). ResearchGate.
- Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). LinkedIn.
- Optimization and Scale-Up of Fermentation Processes Driven by Models. (2022, September 14). MDPI.
- Hydroxylation of steroids by bacterial enzymes. a Reaction schemes for... (n.d.). ResearchGate.
- Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate.
- Artemisinin: A Case Study in the Evolution of Synthetic Strategy. (2025, August 7). ResearchGate.
- Interactive Visualization of Metabolic Pathways. (n.d.). IEEE Xplore.
- Microbial Transformations of Artemisinin – Anti-malaria Drug. (n.d.). SciSpace.
- Arcadia: a visualization tool for metabolic pathways. (n.d.). PMC - PubMed Central.
- Microbial Production of Biovanillin. (n.d.). PMC - NIH.
- Viewing a reaction path diagram. (n.d.). Cantera.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). The Pragmatic Coder.
- Drug Substances: Scale-Up Challenges. (2019, September 16). Contract Pharma.
- Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives. (2023, January 23). Frontiers.
- SYNTHESIS OF ASPIRIN. (n.d.). Chem21Labs.
- Synthesis of aspirin on a microscale | Class experiment. (n.d.). RSC Education.
- The Synthesis of a Medicinal Agent- Aspirin. (n.d.). Baruch College.
- Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. (2025, August 7). ResearchGate.
- From Plant to Yeast—Advances in Biosynthesis of Artemisinin. (n.d.). PMC - NIH.
- Advances in the vanillin synthesis and biotransformation: A review. (n.d.). IDEAS/RePEc.
- Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. (2025, March 28). PubMed.
- Biosynthetic production of Paclitaxel. (2024, April 4). Max Planck Innovation.
- 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. (2024, November 19). Chemistry LibreTexts.
- Advances in the vanillin synthesis and biotransformation: A review. (n.d.). ResearchGate.
- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2025, March 1). Horticulture Research - Oxford Academic.
- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (n.d.). NIH.
- Synthesis of Aspirin from salicylic acid occurs by acetylating proce. (n.d.). Hooghly Women's College.
- Dot Language (graph based diagrams). (2018, October 7). Medium.
- DOT Language. (2024, September 28). Graphviz.
- Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. (n.d.). Cytoscape.
- Way to efficient microbial paclitaxel mass production. (n.d.). PMC - NIH.
- Biocatalysis and Biotransformation: Green Chemistry Approaches in Drug Synthesis. (2025, March 7). Omicsonline.
Sources
- 1. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. scispace.com [scispace.com]
- 3. Organic Synthesis International: ASPIRIN SYNTHESIS AND MECHANISM [organicsynthesisinternational.blogspot.com]
- 4. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the vanillin synthesis and biotransformation: A review [ideas.repec.org]
- 11. Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 15. contractpharma.com [contractpharma.com]
- 16. Fermentation 101 – Bioprocess Development, Optimization & Scale-up [evologic.at]
- 17. duoningbio.com [duoningbio.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Optimization and scale up of industrial fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. graphviz.org [graphviz.org]
- 25. www2.chem21labs.com [www2.chem21labs.com]
- 26. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study: The Established Neurosteroid Allopregnanolone Versus the Enigmatic 16α,17α-Epoxypregnenolone
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of neuroactive steroids, allopregnanolone stands as a well-characterized and clinically relevant molecule, renowned for its potent modulation of the GABA_A receptor and its therapeutic applications in conditions like postpartum depression.[1][2] In contrast, 16α,17α-Epoxypregnenolone, a structurally related pregnenolone derivative, remains largely an enigma within the neuroscientific community. While its existence as a chemical entity and synthetic intermediate is established, its neurophysiological profile is virtually uncharted.[3][4][5]
This guide provides a comprehensive head-to-head comparison of these two neurosteroids. We will delve into the well-documented biosynthesis, mechanism of action, and neurophysiological effects of allopregnanolone, while simultaneously highlighting the significant knowledge gaps surrounding 16α,17α-Epoxypregnenolone. This comparative approach is designed not only to inform but also to catalyze future research by proposing key experimental avenues to elucidate the neuroactive potential of this understudied molecule.
Biosynthesis: A Tale of Two Pathways
The biosynthetic pathway of allopregnanolone is a well-trodden path in neuroendocrinology.[1][6][7][8] It begins with the foundational steroid precursor, cholesterol, which is converted to pregnenolone. From pregnenolone, a series of enzymatic reactions leads to the formation of allopregnanolone. In contrast, the natural biosynthesis of 16α,17α-Epoxypregnenolone in the brain has not been documented. It is primarily known as a synthetic intermediate, and its potential endogenous production remains an open question.[3][4]
Allopregnanolone Synthesis:
The synthesis of allopregnanolone from pregnenolone involves two key enzymatic steps:
-
Progesterone Formation: Pregnenolone is first converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[7][8]
-
Reduction to Allopregnanolone: Progesterone is then sequentially reduced by 5α-reductase to 5α-dihydroprogesterone (5α-DHP) and subsequently by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form allopregnanolone.[1][6][7]
16α,17α-Epoxypregnenolone Synthesis:
Information regarding the biological synthesis of 16α,17α-Epoxypregnenolone is scarce. It is typically synthesized in a laboratory setting from diosgenin or other steroid precursors through chemical reactions such as oxidation, hydrolysis, elimination, and epoxidation.[3][4] Whether a similar pathway exists in vivo is yet to be determined. A study has described the synthesis of 16α,17α-epoxyprogesterone from 16-dehydropregnenolone acetate, which is a derivative of pregnenolone.
Table 1: Biosynthetic Profile
| Feature | Allopregnanolone | 16α,17α-Epoxypregnenolone |
| Precursor | Pregnenolone | Pregnenolone (inferred for potential biosynthesis) |
| Key Enzymes | 3β-HSD, 5α-reductase, 3α-HSD | Unknown in a biological context |
| Endogenous Presence | Well-documented in the brain and periphery | Not documented in the brain |
| Primary Source | De novo synthesis in the brain, adrenal glands, and gonads | Primarily a synthetic compound |
Mechanism of Action: A Known Modulator and a Putative Player
Allopregnanolone's mechanism of action is centered on its role as a potent positive allosteric modulator of the GABA_A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10] This interaction enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which underlies its anxiolytic, sedative, and anticonvulsant effects.[9]
The mechanism of action for 16α,17α-Epoxypregnenolone in the nervous system is currently unknown. However, a study on its derivative, 16α,17α-epoxypregnenolone-20-oxime, has shown anti-inflammatory effects in microglia by inhibiting nitric oxide production and iNOS expression.[11] This suggests a potential role in neuroinflammation, but direct neuronal effects and receptor targets remain to be investigated.
Diagram 1: Allopregnanolone's Mechanism of Action
Caption: Allopregnanolone enhances GABA-mediated inhibition.
Comparative Neurophysiological Effects: Knowns and Unknowns
The neurophysiological effects of allopregnanolone have been extensively studied, revealing a wide range of actions that contribute to its therapeutic potential. The corresponding effects of 16α,17α-Epoxypregnenolone are largely speculative and await experimental validation.
Table 2: Comparative Neurophysiological Profile
| Effect | Allopregnanolone | 16α,17α-Epoxypregnenolone |
| GABA_A Receptor Modulation | Potent positive allosteric modulator[9][10] | Unknown |
| Neuronal Excitability | Decreases neuronal excitability | Unknown |
| Anxiolytic Effects | Well-documented | Unknown |
| Sedative Effects | Present at higher doses | Unknown |
| Anticonvulsant Activity | Demonstrated in various models | Unknown |
| Neurogenesis | Promotes neurogenesis | Unknown |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties | Derivative shows anti-inflammatory effects in microglia[11][12] |
Therapeutic Potential: A Clinically Approved Drug and a Molecule of Interest
Allopregnanolone, under the name brexanolone (Zulresso™), is an FDA-approved treatment for postpartum depression, marking a significant milestone in neurosteroid-based therapeutics.[1][2] Its therapeutic potential is also being explored for other conditions, including major depressive disorder, PTSD, and traumatic brain injury.
The therapeutic potential of 16α,17α-Epoxypregnenolone is yet to be explored. The anti-inflammatory properties of its derivative suggest that it could be a candidate for neuroinflammatory disorders.[11][12] Furthermore, a study on the metabolic fate of pregnene-based steroids suggested that related compounds may have applications as inhibitors of testosterone 17β-dehydrogenase and as androgen antagonists, indicating a potential role in hormonal therapies.[13]
Experimental Protocols for a Head-to-Head Comparison
To bridge the knowledge gap and enable a direct comparison, a series of well-established experimental protocols should be employed to characterize the neuroactive properties of 16α,17α-Epoxypregnenolone.
Protocol 1: In Vitro Electrophysiology - Patch-Clamp Recording
Objective: To determine if 16α,17α-Epoxypregnenolone modulates GABA_A receptor function.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific GABA_A receptor subtypes (e.g., HEK293 cells).
-
Whole-Cell Patch-Clamp:
-
Establish whole-cell patch-clamp recordings from the cultured cells.
-
Apply GABA at a sub-saturating concentration (e.g., EC20) to elicit a baseline current.
-
Co-apply 16α,17α-Epoxypregnenolone at various concentrations with GABA to assess its modulatory effects on the GABA-evoked current.
-
Use allopregnanolone as a positive control.
-
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-evoked current by 16α,17α-Epoxypregnenolone and determine its EC50.
Diagram 2: Experimental Workflow for Neuroactivity Screening
Caption: A proposed workflow to characterize 16α,17α-Epoxypregnenolone.
Protocol 2: In Vivo Behavioral Assays
Objective: To assess the anxiolytic and sedative effects of 16α,17α-Epoxypregnenolone in an animal model.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer 16α,17α-Epoxypregnenolone via intraperitoneal (IP) injection at various doses. Include a vehicle control group and an allopregnanolone positive control group.
-
Elevated Plus Maze (EPM): To assess anxiolytic-like behavior, measure the time spent in and the number of entries into the open and closed arms of the maze.
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior, measure the total distance traveled and the time spent in the center of the open field.
-
Loss of Righting Reflex (LORR): To assess sedative-hypnotic effects, record the duration of LORR at higher doses.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the effects of 16α,17α-Epoxypregnenolone with the control groups.
Conclusion and Future Directions
This guide illuminates the stark contrast between the well-established neurosteroid allopregnanolone and the enigmatic 16α,17α-Epoxypregnenolone. While allopregnanolone's journey from a fascinating endogenous modulator to a clinically approved therapeutic is a testament to the potential of neurosteroid research, the story of 16α,17α-Epoxypregnenolone is just beginning.
The lack of data on the neuroactive properties of 16α,17α-Epoxypregnenolone represents a significant opportunity for discovery. The proposed experimental protocols provide a clear roadmap for researchers to begin to unravel its potential role in the nervous system. Future studies should focus on:
-
Elucidating its mechanism of action: Does it interact with the GABA_A receptor or other neuronal targets?
-
Investigating its in vivo effects: Does it possess anxiolytic, sedative, or other behavioral effects?
-
Exploring its therapeutic potential: Could it be a novel therapeutic agent for neurological or psychiatric disorders?
By systematically addressing these questions, the scientific community can determine whether 16α,17α-Epoxypregnenolone will remain a chemical curiosity or emerge as a novel and valuable player in the field of neurosteroid pharmacology.
References
- Pinna, G. (2020). Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? Frontiers in Endocrinology, 11, 319. [Link]
- Melcangi, R. C., & Panzica, G. (2021). Allopregnanolone: An overview on its synthesis and effects. Journal of Neuroendocrinology, 33(5), e12966. [Link]
- Pinna, G., & Rasmusson, A. M. (2020). Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective. Journal of Neuroendocrinology, 32(5), e12850. [Link]
- Aguilera, P. A., & Wild, H. (2022). Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer. International Journal of Molecular Sciences, 23(24), 15788. [Link]
- Schüle, R., Nothdurfter, C., & Rupprecht, R. (2014). Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone. Journal of Molecular Endocrinology, 52(1), T1-T19. [Link]
- Dymek, M., et al. (2021). Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum. Molecules, 26(16), 4983. [Link]
- Kim, J. H., et al. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & Pharmaceutical Bulletin, 37(7), 1096-1102. [Link]
- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.
- Lee, J. H., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 4927-4933. [Link]
- ResearchGate. (n.d.). Biotransformation of 16,17-epoxyprogesterone (EP).
- PDB. (n.d.). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.
- Smith, S. S., et al. (2006). Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits. Pharmacology & Therapeutics, 116(1), 58-76. [Link]
- Masi, A., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Clinical Medicine, 10(23), 5674. [Link]
- Wikipedia. (n.d.). GABAA receptor.
- PubMed. (1984). Synthesis and pharmacological properties of some 16 alpha,17 alpha-acetals of 16 alpha-hydroxyhydrocortisone, 16 alpha-hydroxyprednisolone and fluorinated 16 alpha-hydroxyprednisolones. Acta Pharmaceutica Suecica, 21(2), 109-124. [Link]
- Bäckström, T., et al. (2011). Tolerance to allopregnanolone with focus on the GABA-A receptor. Vitamins and Hormones, 85, 235-256. [Link]
- PubChem. (n.d.). 16alpha,17alpha-Epoxyprogesterone.
- PubMed. (1965). Esters of 9-alpha-fluoro-16-alpha, 17-alpha-isopropylidenedioxy-5-alpha-pregnane-11-beta, 21-diol-3, 20-dione. Steroids, 6(3), 247-254. [Link]
- ResearchGate. (n.d.). Modulation and activation of 4 3 2 and 4 3 GABA A receptors by steroids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 16,17-Epoxypregnenolone CAS#: 974-23-2 [amp.chemicalbook.com]
- 5. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating iNOS Inhibition in RAW264.7 Macrophages: A Comparative Approach
For researchers in immunology, inflammation, and drug discovery, the murine macrophage cell line RAW264.7 serves as a robust and indispensable tool for studying the inflammatory process. A key event in macrophage activation is the upregulation of inducible nitric oxide synthase (iNOS), leading to the production of large quantities of nitric oxide (NO), a critical mediator of both host defense and inflammatory pathology. Consequently, the validation of novel iNOS inhibitors is a frequent and vital objective.
This guide provides an in-depth, experience-driven framework for validating and comparing iNOS inhibitors in RAW264.7 cells. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind the experimental design, ensuring a self-validating workflow that generates trustworthy and publishable data. We will compare a classic, well-characterized iNOS inhibitor, 1400W , with a hypothetical novel inhibitor, "Compound X," to illustrate the complete validation process.
The Central Role of iNOS in Macrophage-Mediated Inflammation
RAW264.7 macrophages, when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), initiate a signaling cascade that results in the transcriptional activation of the Nos2 gene, which encodes iNOS.[1][2] This process is predominantly mediated by the activation and nuclear translocation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5][6] The synergistic action of LPS and IFN-γ is often necessary for a robust iNOS induction.[7][8][9] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. While essential for pathogen clearance, excessive NO production can lead to cellular damage and contribute to the pathophysiology of chronic inflammatory diseases.
Caption: Simplified iNOS activation pathway in RAW264.7 macrophages.
A Self-Validating Experimental Workflow for iNOS Inhibitor Comparison
To rigorously validate and compare iNOS inhibitors, a multi-tiered approach is essential. This workflow is designed to not only quantify the inhibition of NO production but also to elucidate the mechanism of action and rule out confounding factors such as cytotoxicity.
Caption: Experimental workflow for validating iNOS inhibitors.
Comparative Data Analysis: 1400W vs. Compound X
The following tables present hypothetical yet representative data from a comparative study of the well-characterized, highly selective iNOS inhibitor 1400W and a novel investigational inhibitor, Compound X.
Table 1: Inhibition of Nitric Oxide Production and Cytotoxicity
| Compound | IC50 for NO Inhibition (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| 1400W | 2.5 | >100 | >40 |
| Compound X | 5.0 | 25 | 5 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce NO production by 50%.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that reduces cell viability by 50%.
-
Selectivity Index: A ratio indicating the therapeutic window of the compound. A higher index is desirable.
Table 2: Effect of Inhibitors on iNOS Expression
| Treatment (at IC50) | Relative Nos2 mRNA Expression (fold change vs. stimulated) | Relative iNOS Protein Expression (fold change vs. stimulated) |
| LPS + IFN-γ | 1.00 | 1.00 |
| + 1400W (2.5 µM) | 0.95 | 0.98 |
| + Compound X (5.0 µM) | 0.45 | 0.52 |
Interpretation of Results:
-
1400W demonstrates potent inhibition of NO production with a high selectivity index, indicating it is not cytotoxic at its effective concentrations.[10][11] The lack of significant change in Nos2 mRNA and iNOS protein levels suggests that 1400W acts as a direct inhibitor of the iNOS enzyme's activity.
-
Compound X also inhibits NO production, albeit with a lower potency than 1400W. Its lower selectivity index suggests a narrower therapeutic window, with cytotoxicity observed at concentrations only five times higher than its effective dose. Importantly, Compound X significantly reduces both Nos2 mRNA and iNOS protein expression, suggesting its mechanism of action involves the inhibition of iNOS gene transcription or translation, rather than direct enzyme inhibition.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments outlined in the workflow.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for Griess and MTT assays, 6-well for Western blot and qRT-PCR) at a density that will result in 80-90% confluency at the time of treatment.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Pre-treat cells with various concentrations of the iNOS inhibitors (1400W, Compound X) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for the desired time period (typically 18-24 hours for NO production and iNOS protein expression, and 4-6 hours for Nos2 mRNA expression).
-
Griess Assay for Nitrite Quantification
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the culture supernatant.[5][7][9]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Nitrite Standard: Prepare a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][12][13]
-
Reagent Preparation:
-
MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for iNOS Protein Expression
This technique allows for the quantification of iNOS protein levels in cell lysates.[3][14][15][16]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for iNOS (typically around 130 kDa) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Nos2 mRNA Expression
qRT-PCR is used to measure the relative abundance of Nos2 mRNA transcripts.[17][18][19][20]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the murine Nos2 gene.
-
Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
-
Analysis: Calculate the relative expression of Nos2 mRNA using the ΔΔCt method.
Conclusion
The comprehensive validation of iNOS inhibitors requires a multi-faceted approach that extends beyond the simple measurement of nitric oxide production. By integrating assays for cytotoxicity and the expression of iNOS at both the protein and mRNA levels, researchers can build a complete and compelling story about the efficacy, safety, and mechanism of action of their compounds. The comparative framework presented here, using a well-established inhibitor as a benchmark, provides a robust strategy for the rigorous evaluation of novel therapeutic candidates targeting iNOS-mediated inflammation.
References
- Chan, E. D., & Riches, D. W. (2001). IFN-γ+ LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology, 280(3), C441-C450. [Link]
- de Vera, M. E., Shapiro, R. A., Nussler, A. K., Mudgett, J. S., Simmons, R. L., Morris, S. M., ... & Geller, D. A. (1996). Transcriptional regulation of human inducible nitric oxide synthase (iNOS) gene by cytokines: initial analysis of the human iNOS promoter. Proceedings of the National Academy of Sciences, 93(3), 1054-1059. [Link]
- Marks-Konczalik, J., Chu, S. C., & Moss, J. (2001). Complex regulation of human inducible nitric oxide synthase gene transcription by Stat 1 and NF-κB. Proceedings of the National Academy of Sciences, 98(15), 8598-8603. [Link]
- Salim, T., Sershen, C. L., & May, E. E. (2016). Investigating the role of TNF-α and IFN-γ activation on the dynamics of iNOS gene expression in LPS stimulated macrophages. PloS one, 11(6), e0153289. [Link]
- Chan, E. D., & Riches, D. W. (2001). IFN-gamma+ LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line. American journal of physiology. Cell physiology, 280(3), C441–C450. [Link]
- Amin, A. R., Attur, M., & Abramson, S. B. (1999). A novel mechanism of action of tetracyclines: effects on nitric oxide synthases. Proceedings of the National Academy of Sciences, 96(25), 14595-14600. [Link]
- Sperandio, S., de Belle, I., & Bredesen, D. E. (2000). An alternative, nonapoptotic form of programmed cell death. Proceedings of the National Academy of Sciences, 97(26), 14376-14381. [Link]
- Attur, M. G., Patel, R. N., Thakker, G. D., Dave, M. N., Patel, J. R., & Abramson, S. B. (2000). Tetracycline up-regulates COX-2 expression and prostaglandin E2 production independent of its effect on nitric oxide. The Journal of Immunology, 164(12), 6533-6539. [Link]
- Chiou, W. F., Lin, J. K., & Chen, C. F. (2001). Andrographolide suppresses the expression of inducible nitric oxide synthase in macrophage and restores the vasoconstriction in rat aorta treated with lipopolysaccharide. British journal of pharmacology, 132(2), 433–442. [Link]
- De Felice, F. G., de pasquale, V., de lorenzo, a., Rosini, P., & Porcellati, F. (2006). The role of NF-kappaB, IRF-1, and STAT-1alpha transcription factors in the iNOS gene induction by gliadin and IFN-gamma in RAW 264.7 macrophages. Journal of molecular medicine (Berlin, Germany), 84(1), 65–74. [Link]
- Pautz, A., Art, J., Hahn, S., Linker, K., Lüneburg, N., & Kleinert, H. (2010). Estrogen regulates transcription factors STAT-1 and NF-κB to promote inducible nitric oxide synthase (iNOS) and inflammatory responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(9), 3378–3388. [Link]
- Boyd, C. S., & Cadenas, E. (2007). LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family. Cell cycle (Georgetown, Tex.), 6(14), 1772–1778. [Link]
- Dos Santos, F. J., Varela, P., Carmo, A. M., & Leite-de-Moraes, M. C. (2022). Ultrastructural Features, Immune Response, and Junctional Proteins in the Seminiferous Epithelium of SARS-CoV-2-Infected Mice. International journal of molecular sciences, 23(21), 13113. [Link]
- Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols. [Link]
- Cinatl, J., Jr, Cinatl, J., Driever, P. H., Kotchetkov, R., Pouckova, P., Kornhuber, B., & Schwabe, D. (1998). Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. Molecules (Basel, Switzerland), 25(24), 5825. [Link]
- Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., ... & Williamson, J. R. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556. [Link]
- Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of biological chemistry, 272(8), 4959–4963. [Link]
- Iqbal, A. J., McNeill, E., Kapellos, T. S., Regan-Komito, D., Norman, J., Tatham, K. C., ... & Channon, K. M. (2018). Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation. Redox biology, 19, 143–153. [Link]
- Wang, S. Y., Chen, Y. H., & Lo, Y. C. (2012). Real time RT-PCR analysis of iNOS and COX-2 mRNA expression in RAW 264.7 macrophages. Journal of traditional and complementary medicine, 2(3), 231–236. [Link]
- Akter, S., Netzel, M. E., Fletcher, M. T., Tinggi, U., & Sultanbawa, Y. (2018). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. Foods, 7(8), 123. [Link]
- Kema, V. K., Al-Suhaimi, E. A., & Al-Riziza, N. A. (2021). qRT-PCR analysis results of (A) NOX (B) iNOS (C) IL-6 (D) TNF-a (E) Nos2, and (F) IL-12b IL-10 genes from ethanol-exposed and DAS-treated RAW 264.7 cells. Journal of King Saud University - Science, 33(5), 101467. [Link]
- Zhang, Y., He, C., Liu, M., & Li, H. (2020). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Cancer management and research, 12, 4971–4981. [Link]
- Wallis, N., & Kelly, J. (2023, July 31). RNA extraction and quantitative PCR to assay inflammatory gene expression. Protocols.io. [Link]
- Di Comite, A., D'Addona, A., Di Masi, A., D'Oria, V., Iaculli, F., Piattelli, A., ... & Di Pietro, R. (2021). IC 50 values and physico-chemical parameters of selected iNOS inhibitors. International journal of molecular sciences, 22(16), 8689. [Link]
- Ríos, J. L., Máñez, S., Giner, R. M., & Recio, M. C. (2003). Inhibition of NOS-2 expression in macrophages through the inactivation of NF-κB by andalusol. British journal of pharmacology, 139(5), 991–999. [Link]
- Nolan, T., Hands, R. E., & Bustin, S. A. (2006). Quantification of mRNA using real-time RT-PCR.
- National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Rollando, R., & Appalasamy, J. R. (2011). Percentage inhibition of nitric oxide (NO) in RAW264.7. PloS one, 6(2), e15105. [Link]
- Kim, D. W., Kim, J. Y., & Lee, D. G. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 174, 337–344. [Link]
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Mahmoud, G. A. (2020). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 25(24), 5946. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Epoxy-Steroids on Target Receptors
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of epoxy-steroids. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of epoxy-steroid interactions with key nuclear receptors.
Introduction: The Significance of Epoxy-Steroids and In Silico Analysis
Epoxy-steroids are a class of steroidal compounds characterized by the presence of a reactive three-membered ring, the epoxide or oxirane group. This functional group imparts unique chemical reactivity, allowing these molecules to interact with a diverse range of biological targets, including enzymes and nuclear receptors.[1][2] Many naturally occurring and synthetic epoxy-steroids, such as withanolides, have demonstrated significant pharmacological potential, including anticancer and anti-inflammatory activities.[3]
Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding affinity and interaction patterns of ligands with their target receptors.[4][5] These in silico techniques allow for the rapid screening of large compound libraries and provide insights into the structure-activity relationships (SAR) that govern molecular recognition.[6][7] This guide will focus on the comparative docking of epoxy-steroids against key nuclear receptors, such as the Androgen Receptor (AR), Estrogen Receptor (ER), and Glucocorticoid Receptor (GR), which are implicated in various physiological and pathological processes.
The Rationale Behind the Workflow: A Self-Validating System
A robust computational workflow is essential for generating reliable and reproducible docking results. The following experimental design is structured to be a self-validating system, where each step builds upon the previous one with internal checks and balances.
Caption: A generalized workflow for comparative docking studies of epoxy-steroids.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing comparative docking studies of epoxy-steroids.
Receptor Preparation
-
Acquisition of Receptor Structure:
-
Obtain the three-dimensional crystal structure of the target nuclear receptor (e.g., AR, ERα, GR) from the Protein Data Bank (PDB).
-
Select a high-resolution structure that is co-crystallized with a known ligand to ensure the active site is well-defined.
-
-
Receptor Cleaning and Preparation:
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign appropriate bond orders and formal charges to the amino acid residues.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
-
-
Active Site Definition:
-
Define the binding pocket (active site) of the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the cavity using pocket detection algorithms.
-
Ligand Preparation
-
Ligand Structure Generation:
-
Obtain the 2D structures of the epoxy-steroid analogues to be studied. These can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from databases like PubChem.
-
-
3D Conformer Generation and Energy Minimization:
-
Convert the 2D structures into 3D conformers using a program like Open Babel or the ligand preparation tools within molecular modeling suites.
-
Perform a thorough conformational search to generate a diverse set of low-energy conformers for each ligand.
-
Assign appropriate atom types and partial charges to the ligand atoms using a force field (e.g., OPLS, MMFF94).
-
Perform an energy minimization of each conformer to obtain a stable, low-energy structure.
-
Molecular Docking
-
Docking Algorithm Selection:
-
Choose a suitable docking program. Popular choices include AutoDock, Glide, and DOCK.[5] The choice may depend on factors such as computational cost, accuracy, and the specific nature of the binding site.
-
-
Docking Simulation:
-
Dock the prepared library of epoxy-steroid conformers into the defined active site of the receptor.
-
The docking algorithm will systematically sample different orientations and conformations of each ligand within the binding pocket.
-
-
Scoring and Ranking:
-
The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) of each ligand pose.
-
The ligands are then ranked based on their predicted binding scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Post-Docking Analysis and Validation
-
Visual Inspection of Docking Poses:
-
Visually inspect the top-ranked docking poses to ensure that they make sense from a chemical and biological perspective. Look for favorable interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Interaction Analysis:
-
Analyze the specific amino acid residues that are interacting with the ligand in the predicted binding pose. This will provide insights into the key determinants of binding affinity and selectivity.
-
-
Molecular Dynamics (MD) Simulation:
-
For the most promising ligand-receptor complexes, perform MD simulations to assess the stability of the predicted binding pose over time. A stable interaction in an MD simulation provides further confidence in the docking results.
-
Comparative Docking Analysis of Withanolides (Epoxy-Steroids)
Withanolides are a group of naturally occurring C28-steroidal lactones, many of which contain an epoxide moiety. They have been shown to exhibit a wide range of biological activities, including anticancer effects. The following tables present a comparative summary of docking studies of withanolide analogues against the Androgen Receptor and β-tubulin, a key target in cancer chemotherapy.
Table 1: Comparative Docking Scores of Withanolide Analogues against β-tubulin
| Withanolide Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| CID_11294368 | -6.4885 | Not specified | [8] |
| CID_53477765 | -6.1862 | Not specified | [8] |
| Withanolide 5 | -5.958 | Not specified | [8] |
| CID_435144 | -5.9275 | Not specified | [8] |
| Withanolide A | -5.6691 | Not specified | [8] |
| 2,3-dihydrowithaferin A-3-beta-O-sulfate | -5.6272 | Not specified | [8] |
| Withaferin A | -5.4153 | Not specified | [8] |
| CID_73621 | -5.3516 | Not specified | [8] |
| CID_301751 | -5.2417 | Not specified | [8] |
| CID_135887 | -5.2200 | Not specified | [8] |
| CID_10413139 | -5.0615 | Not specified | [8] |
| CID_3372729 | -4.6965 | Not specified | [8] |
| 5-Fluorouracil (Standard) | -2.5304 | Not specified | [8] |
| Camptothecin (Standard) | -4.1837 | Not specified | [8] |
Note: The original study did not specify the exact interacting residues for each compound.
Table 2: Comparative Docking of Withanolides against Aldo-Keto Reductase (AKR) 1C3
| Withanolide | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Withalongolide B | -13.1 | Hydrogen bonds, van der Waals, alkyl forces | [9] |
| Withalongolide A | -12.5 | Hydrogen bonds, van der Waals, alkyl forces | [9] |
| Withaferin A | -11.2 | Hydrogen bonds, van der Waals, alkyl forces | [9] |
Target Receptor Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding. Below are simplified diagrams of the Androgen, Estrogen, and Glucocorticoid receptor signaling pathways.
Androgen Receptor (AR) Signaling Pathway
Caption: Canonical Androgen Receptor signaling pathway.[10][11][12][13][14]
Estrogen Receptor (ER) Signaling Pathway
Caption: Genomic Glucocorticoid Receptor signaling pathway. [15][16][17][18][19]
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of epoxy-steroids. By following the detailed protocols and understanding the underlying rationale, researchers can generate robust and meaningful data to guide the design and development of novel therapeutic agents. The comparative analysis of withanolides highlights the potential of this class of compounds to interact with key cancer-related targets. Future studies should focus on expanding the library of epoxy-steroids for virtual screening against a wider range of nuclear receptors and other disease-relevant targets. [1][20][21]The integration of molecular dynamics simulations and more advanced computational techniques, such as free energy perturbation (FEP), will further enhance the predictive power of these in silico approaches.
References
- Exploring estrogenic activity in lung cancer. ResearchGate.
- Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate.
- Schematic representation of glucocorticoid (GC) signaling pathways. ResearchGate.
- The glucocorticoid receptor signaling pathway. The cytosolic... ResearchGate.
- Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. Oxford Academic.
- Estrogen receptor (ER) signalling pathway. ResearchGate.
- Transcription - Androgen Receptor nuclear signaling Pathway Map. Bio-Rad.
- The androgen-androgen receptor signaling pathway. ResearchGate.
- The Androgen Receptor signalling pathway. Schematic representation of... ResearchGate.
- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central.
- The many faces of estrogen signaling. PubMed Central.
- Glucocorticoid receptor signaling pathway. The glucocorticoid receptor... ResearchGate.
- Estrogen Signaling Pathway. Creative Diagnostics.
- Receptor–ligand molecular docking. PubMed Central.
- Integrated In silico Docking and MoMA Simulation Approaches Reveal Withaferin A, Withalongolides A and B as Potent AldoKeto Reductase (AKR) 1C3 Inhibitors. Insight Medical Publishing.
- Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer. Dovepress.
- Glucocorticoid Receptor. Endotext. NCBI Bookshelf.
- Virtual screening of potentially endocrine-disrupting chemicals against nuclear receptors and its application to identify PPARγ-bound fatty acids. PubMed Central.
- Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer. PubMed Central.
- Understanding Nuclear Receptors Using Computational Methods. PubMed Central.
- Chapter 5: Docking, Screening and Selectivity Prediction for Small-molecule Nuclear Receptor Modulators. In Computational Drug Discovery and Design. Springer.
- Virtual screening of potentially endocrine-disrupting chemicals against nuclear receptors and its application to identify PPARγ-bound fatty acids. ResearchGate.
- Virtual screening of potentially endocrine-disrupting chemicals against nuclear receptors and its application to identify PPARγ-bound fatty acids. PubMed.
- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
- Chemical Screening of Nuclear Receptor Modulators. PubMed Central.
- [Quantitative structure and activity relationship for epoxides]. PubMed.
- Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. Preprints.org.
Sources
- 1. Virtual screening of potentially endocrine-disrupting chemicals against nuclear receptors and its application to identify PPARγ-bound fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Nuclear Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Molecular docking, QSAR and ADMET studies of withanolide analogs against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Virtual screening of potentially endocrine-disrupting chemicals against nuclear receptors and its application to identify PPARγ-bound fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Protocol: Handling and Disposal of 16α,17α-Epoxypregnenolone
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety grounded in scientific understanding. This guide addresses the specific handling requirements for 16α,17α-Epoxypregnenolone, a compound that demands respect due to its dual-risk profile. Our objective is to provide a self-validating safety framework that not only protects the researcher but also ensures the integrity of the experimental work.
Hazard Assessment: A Dual-Risk Profile
Understanding the molecular structure of 16α,17α-Epoxypregnenolone is the first step in appreciating its potential hazards. The risks are not monolithic; they arise from two distinct structural features: the steroidal backbone and the reactive epoxide group.
-
The Steroid Backbone: As a derivative of pregnenolone, this compound is a C21-steroid and is hormonally active.[1] Steroids, as a class, can have potent biological effects, including endocrine disruption. The parent compound, pregnenolone, is suspected of causing cancer and damaging fertility or the unborn child.[2] Therefore, systemic absorption through inhalation of dust, skin contact, or accidental ingestion must be rigorously avoided to prevent potential long-term, cumulative health effects.[3]
-
The Epoxide Group: The 16α,17α-epoxy group is a strained three-membered ring containing oxygen. This functional group is known for its reactivity and can act as an alkylating agent. In the context of laboratory safety, this translates to a risk of irritation and sensitization.[4][5] Aggregated GHS information specifically indicates that 16α,17α-Epoxypregnenolone causes serious eye irritation.[1] Repeated dermal exposure to epoxy compounds can lead to allergic contact dermatitis.[6][7]
This dual nature—a biologically active steroid combined with a reactive chemical moiety—necessitates a multi-faceted approach to personal protective equipment (PPE) and handling procedures.
The Core Principle of Protection: ALARA
All handling procedures for this compound must be governed by the principle of ALARA (As Low As Reasonably Achievable). This means employing a combination of engineering controls, administrative procedures, and personal protective equipment to minimize all potential routes of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is mandatory for all personnel handling 16α,17α-Epoxypregnenolone.
-
Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[8]
-
Hand Protection (Dermal Barrier): Double-gloving is required. Wear two pairs of nitrile gloves. This provides robust protection against both accidental skin contact and potential contamination during the doffing process. Ensure gloves are selected based on appropriate standards (e.g., Europe EN 374, US F739).[3]
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] When there is a risk of splashing (e.g., during solution transfers), a full-face shield must be worn over the safety goggles.
-
Respiratory Protection: When handling the powdered form of the compound (e.g., weighing), a NIOSH-approved N95 respirator or equivalent is mandatory to prevent the inhalation of fine particulates.[3][11]
-
Body Protection: A clean, full-length laboratory coat with buttoned cuffs must be worn at all times. This prevents contamination of personal clothing.
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for safety. The following diagram and steps outline the mandatory procedure for handling the compound.
Caption: PPE Donning, Handling, and Doffing Workflow.
Experimental Protocol Steps:
-
Preparation: Before any chemical is brought out, verify that the chemical fume hood is operational. Assemble all necessary apparatus (spatulas, weigh boats, vials, solvents) inside the hood.
-
Donning PPE: Follow the sequence outlined in the diagram. Don lab coat, respirator (if needed), eye protection, and then two pairs of gloves.
-
Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use anti-static weigh boats to minimize dust generation. When adding solvents, do so slowly to avoid splashing.
-
Post-Handling: Once the compound is in a sealed container, decontaminate any surfaces and equipment it may have touched.
-
Doffing PPE: This is a critical step to prevent self-contamination. Remove the outer pair of gloves first and dispose of them in the designated waste container. Exit the immediate work area. Remove the lab coat, eye protection, and respirator. Finally, remove the inner pair of gloves and immediately wash your hands with soap and water.[3]
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to support staff. A stringent waste management plan is essential.
Spill Management: In the event of a spill, do not panic.
-
Alert others in the laboratory.
-
Ensure you are wearing the full PPE described above.
-
For a solid spill, gently cover it with an absorbent material like vermiculite to prevent it from becoming airborne.[12]
-
Carefully sweep the material into a designated waste container.
-
For a liquid spill, absorb with an inert material.
-
Collect all contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[12]
Waste Disposal: Waste must be segregated at the point of generation. Because this compound is a non-RCRA pharmaceutical waste with potential health risks, incineration is the preferred disposal method to ensure complete destruction.[12] Landfilling is not recommended.
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed plastic bag or container inside a secondary container. Label: "Hazardous Waste for Incineration" and list chemical name. | Collection by a licensed hazardous waste contractor for incineration.[13][14] |
| Liquid Waste | Labeled, sealed, and compatible solvent waste container. Label: "Hazardous Waste for Incineration" and list all chemical components. | Collection by a licensed hazardous waste contractor for incineration. |
| Contaminated Sharps | Puncture-resistant sharps container. | Collection by a licensed medical or hazardous waste contractor. |
| Contaminated PPE | Labeled, sealed plastic bag. Label: "Hazardous Waste for Incineration". | Collection by a licensed hazardous waste contractor for incineration. |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Drink large quantities of water and seek immediate medical attention.[6]
By internalizing the scientific rationale behind these safety protocols, researchers can handle 16α,17α-Epoxypregnenolone and other potent compounds with the confidence and respect they require, ensuring a safe and productive laboratory environment.
References
- Emory University. (n.d.). Hazardous Waste - EHSO Manual 2023-2024. [Link]
- PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. [Link]
- WithYou. (n.d.). Safer Injecting for Steroid Users. [Link]
- Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]
- Cole-Parmer. (n.d.).
- Stoke-on-Trent Community Drug and Alcohol Services. (n.d.). Safer injecting for steroid users. [Link]
- C
- Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. [Link]
- LookChem. (n.d.). 16BETA-METHYL-16ALPHA,17ALPHA-EPOXYPREGNENOLONE 1922-48-1 wiki. [Link]
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- PubChem - NIH. (n.d.). 16alpha,17alpha-Epoxyprogesterone. [Link]
- Peer Based Harm Reduction WA. (n.d.). Injecting Steroids & other Performance & Image Enhancing Drugs. [Link]
- A.G. Layne, Inc. (2015).
- Stericycle UK. (2024).
- Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. [Link]
- WEST SYSTEM. (n.d.). Epoxy Safety. [Link]
- DailyMed - NIH. (n.d.). Label: DEXLIDO KIT. [Link]
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. [Link]
- Spectrum Pharmacy Products. (2018).
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epoxy-europe.eu [epoxy-europe.eu]
- 5. crosslinktech.com [crosslinktech.com]
- 6. entropyresins.com [entropyresins.com]
- 7. prosetepoxy.com [prosetepoxy.com]
- 8. spectrumrx.com [spectrumrx.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. wolverinecoatings.com [wolverinecoatings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
